2-Hydroxy-7-methyl-1,4-naphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-7-methylnaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQHPFZCIMTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction
2-Hydroxy-7-methyl-1,4-naphthoquinone, a prominent member of the naphthoquinone class of phenolic compounds, is a molecule of significant scientific interest.[1] More commonly known by its synonym, 7-methyljuglone, this compound is a naturally occurring, biologically active molecule with the molecular weight of 188 g/mol .[1][2] It is primarily isolated from plants of the genus Diospyros and Euclea.[1] This guide provides a comprehensive overview of the fundamental properties of 7-methyljuglone, its synthesis, spectral characterization, and its multifaceted biological activities, with a particular focus on its potential in drug development.
Core Physicochemical Properties
7-methyljuglone typically appears as orange or yellow needles.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 126 °C or 150-156 °C | [1] |
| Boiling Point | 427.2 °C at 760 mmHg | [1] |
| Density | 1.371 g/cm³ | [1] |
| Appearance | Orange or yellow needles | [1] |
Synthesis of 7-Methyljuglone
Several synthetic routes to 7-methyljuglone have been reported, including a one-step Friedel-Crafts acylation reaction and a regioselective synthesis involving a Stobbe condensation.[3][4][5] The hemi-synthesis described by Mahapatra offers a straightforward approach.[1]
Experimental Protocol: Hemi-synthesis of 7-Methyljuglone
This protocol is adapted from the method described by Mahapatra.[1]
Step 1: Friedel-Crafts Acylation
-
Prepare a mixture of anhydrous aluminum chloride (AlCl₃, 40 g, 300 mmol) and sodium chloride (NaCl, 8 g, 137 mmol).
-
Heat the mixture to 180°C.
-
To the molten salt mixture, add m-cresol and maleic anhydride.
-
Stir the reaction mixture vigorously for approximately 2 minutes.[6]
-
Pour the hot reaction mixture into a solution of 12 N hydrochloric acid (HCl) with crushed ice.[6]
-
Allow the mixture to stand for 30 minutes to facilitate precipitation.[1]
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the precipitate at room temperature overnight.
Step 2: Reductive Dechlorination (if chlorinated starting materials are used)
-
Prepare a solution of stannous chloride (SnCl₂, 1.0 g, 51 mmol) in 4 M HCl (70 mL) and tetrahydrofuran (THF, 20 mL).
-
Heat the solution to 60°C.
-
Add a solution of the chlorinated intermediate (200 mg, 0.90 mmol) in THF (20 mL) dropwise to the heated SnCl₂ solution.
-
Stir the reaction mixture for 3 hours.
-
Cool the mixture and filter it into a solution of ferric chloride (FeCl₃).
-
Filter the resulting precipitate and dry to yield 7-methyljuglone.[1]
Step 3: Purification
-
The crude product can be purified by crystallization from chloroform or by column chromatography on silica gel.[1][6]
Caption: Synthesis workflow for 7-methyljuglone.
Spectroscopic Characterization
The structure of 7-methyljuglone can be unequivocally confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-methyljuglone exhibits characteristic signals corresponding to its aromatic and substituent protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 11.84 | s | 1H | 5-OH | [1] |
| 7.42 | s | 1H | H-8 | [1] |
| 7.06 | s | 1H | H-6 | [1] |
| 6.89 | s | 2H | H-2, H-3 | [1] |
| 2.41 | s | 3H | -CH₃ | [1] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular structure.
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C-4 |
| 184.7 | C-1 |
| 161.4 | C-5 |
| 149.3 | C-7 |
| 139.1 | C-3 |
| 136.9 | C-2 |
| 131.6 | C-8a |
| 124.3 | C-6 |
| 119.5 | C-8 |
| 115.2 | C-4a |
| 22.1 | -CH₃ |
Note: The provided ¹³C NMR data is a representative spectrum and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 7-methyljuglone displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 1670 | C=O | [1] |
| 1645 | C=O | [1] |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7-methyljuglone shows a molecular ion peak corresponding to its molecular weight.
-
M⁺: m/z 188.0475 (Calculated for C₁₁H₈O₃: 188.0473)[1]
Biological Activities and Mechanisms of Action
7-methyljuglone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][2]
Anticancer Activity
7-methyljuglone has demonstrated cytotoxic effects against various cancer cell lines.[1]
| Cell Line | IC₅₀ (µM) | Reference |
| Human oral epidermoid carcinoma (KB) | 4.1 | [1] |
| Human lung cancer (Lu1) | 13.2 | [1] |
| Hormone-dependent human prostate cancer (LNCaP) | 3.7 | [1] |
The anticancer mechanism of action for juglone and its derivatives, including 7-methyljuglone, is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7] This increase in ROS can lead to the activation of the JNK signaling pathway, which in turn can trigger either apoptosis or necroptosis in cancer cells.[8]
Caption: Proposed anticancer mechanism of 7-methyljuglone.
Antibacterial Activity
7-methyljuglone has shown significant activity against a range of bacteria, including Mycobacterium tuberculosis.[1]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 0.5 | [1] |
| Streptococcus mutans | 156 | [1] |
| Streptococcus sanguis | 78 | [1] |
| Prevotella gingivalis | 39 | [1] |
| Prevotella intermedia | 78 | [1] |
| Micrococcus luteus | 1000 | [1] |
The proposed antibacterial mechanism of action of 7-methyljuglone involves the disruption of the bacterial electron transport chain.[9] This interference with cellular respiration ultimately leads to a decrease in energy production and bacterial cell death.
Caption: Proposed antibacterial mechanism of 7-methyljuglone.
Antifungal and Antiviral Activities
7-methyljuglone has also been reported to possess antifungal and antiviral properties.[1]
| Pathogen | Activity | Reference |
| Cryptococcus neoformans | MIC: 1 µg/mL | [1] |
| Candida albicans | MIC: 20 µg/mL | [1] |
| Saccharomyces cerevisiae | MIC: 1 µg/mL | [1] |
| Aspergillus niger | MIC: 300 µg/mL | [1] |
| HIV-1 Reverse Transcriptase | 80-100% inhibition at 12.5-100 µg/mL | [1] |
| Human Rhinovirus 3C Protease | IC₅₀: 6.4 µM | [1] |
Experimental Protocol for Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of 7-methyljuglone against a bacterial strain.
Materials:
-
7-methyljuglone
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of 7-methyljuglone: Dissolve a known weight of 7-methyljuglone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Perform serial dilutions: In a 96-well plate, perform two-fold serial dilutions of the 7-methyljuglone stock solution in MHB to obtain a range of concentrations.
-
Inoculate the plate: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of 7-methyljuglone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
This compound, or 7-methyljuglone, is a naturally occurring compound with a rich profile of biological activities. Its demonstrated efficacy against various cancer cell lines and pathogenic microbes, coupled with an emerging understanding of its mechanisms of action, positions it as a promising lead compound for the development of new therapeutic agents. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and in-depth in vivo studies are warranted to fully realize its therapeutic potential.
References
- The postulated mechanism of action of 7-methyljuglone will disrupt the... - ResearchGate.
- Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. Evidence-Based Complementary and Alternative Medicine, 2018, 8240538.
- Li, Y., et al. (2022). Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species-mediated PI3K/Akt pathway. Journal of Cancer, 13(8), 2639–2648.
- Chen, X., et al. (2016). 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H2O2-dependent JNK activation in cancer cells. Free Radical Biology and Medicine, 92, 61–77.
- Chen, X., et al. (2019). Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1. Antioxidants & Redox Signaling, 31(2), 93–108.
- Cui, Y., et al. (2021). A regioselective synthesis of 7-methyl juglone and its derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
- van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the Antimycobacterial Naphthoquinone, 7-Methyljuglone and its Dimer, Neodiospyrin. South African Journal of Chemistry, 59, 60-61.
- van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the antimycobacterial naphthoquinone, 7-methyljuglone and its dimer, neodiospyrin. Western Sydney University ResearchDirect.
- A regioselective synthesis of 7-methyl juglone and its derivatives - ResearchGate.
- Mass spectra of naturally occurring methyljuglones and their... - ResearchGate.
- Structure of 7-methyljuglone and isodiospyrin - ResearchGate.
- Lall, N., et al. (2005). Activity of 7-methyljuglone in combination with antituberculous drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 55(4), 545–547.
- An overview on the antibacterial properties of juglone, naphthazarin, plumbagin and lawsone derivatives and their metal complexes - ResearchGate.
- Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed.
- Tang, Y. T., et al. (2022). Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development. Biomedicine & Pharmacotherapy, 148, 112785.
- Phytochemical and antimicrobial activity of extracts, fractions and betulin, 7-methyl juglone obtained from Diospyros paniculata - ResearchGate.
- 7-METHYLJUGLONE - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Wang, Y., et al. (2023). Antimicrobial activity and possible mechanisms of juglone against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum. Frontiers in Microbiology, 14, 1283620.
- 1H- and 13C-NMR chemical shifts for compound 7. - ResearchGate.
- Chemical structure: (A) 7-methyljuglone and (B) diospyrin. - ResearchGate.
- Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 212, 106779.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Table of Characteristic IR Absorptions.
- High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - MDPI.
- Basic 1H- and 13C-NMR Spectroscopy.
- IR Chart.
- Analysis of Chemical Constituents of Melastoma dodecandrum Lour. by UPLC-ESI-Q-Exactive Focus-MS/MS - PMC - NIH.
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-Methyljuglone (5-Hydroxy-7-methyl-1,4-naphthoquinone)
A Note on Nomenclature: The compound requested, 2-Hydroxy-7-methyl-1,4-naphthoquinone, is not a commonly referenced chemical entity in scientific literature. However, extensive research points to a closely related and biologically significant molecule, 7-Methyljuglone , chemically identified as 5-Hydroxy-7-methyl-1,4-naphthoquinone . This guide will focus on this well-documented compound, which is likely the subject of interest.
Introduction
7-Methyljuglone (7-MJ), also known as ramentaceone, is a naturally occurring naphthoquinone that has garnered significant attention from the scientific community.[1][2] This class of phenolic compounds, derived from naphthalene, is widely distributed in nature and is known for a diverse range of pharmacological activities.[1][3] 7-Methyljuglone, in particular, has demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.[1][2][4] This guide provides a comprehensive overview of the chemical and pharmacological properties of 7-Methyljuglone, its synthesis, and its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Chemical Profile and Properties
7-Methyljuglone is a bicyclic organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[5] Its structure features a naphthalene core with two carbonyl groups at positions 1 and 4, a hydroxyl group at position 5, and a methyl group at position 7.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| IUPAC Name | 5-Hydroxy-7-methylnaphthalene-1,4-dione | [1][2] |
| Synonyms | 7-Methyljuglone, Ramentaceone | [1][5] |
| CAS Number | 14787-38-3 | [5] |
| ChEMBL ID | CHEMBL430853 | [5] |
| PubChem CID | 26905 | [5] |
Natural Occurrence and Biosynthesis
7-Methyljuglone is predominantly isolated from plants, particularly from the genus Diospyros and Euclea.[1][2] It is also found in some fungi. The biosynthesis of naphthoquinones in higher plants can occur through several pathways, including the shikimate, homogentisate, and polyacetate-malonate pathways.[1] Specifically, 7-Methyljuglone, along with plumbagin, is formed via the acetate pathway, a route also common in fungi.[1]
Synthesis of 7-Methyljuglone
Both hemi-synthesis and regioselective synthesis methods for 7-Methyljuglone have been described, which are crucial for producing the compound in larger quantities for research and potential clinical studies.[1][4] One reported regioselective synthesis involves the construction of fused polycyclic systems with key steps including Stobbe condensation, intramolecular cyclization, reduction, debenzylation, and oxidation.[4] This method is noted for its milder reaction conditions compared to older techniques, making it suitable for larger-scale preparations.[4]
The following diagram illustrates a generalized synthetic approach:
Caption: Generalized workflow for the regioselective synthesis of 7-Methyljuglone.
Pharmacological Activities and Mechanisms of Action
7-Methyljuglone exhibits a broad spectrum of biological activities, making it a molecule of significant pharmacological interest.[1][2]
Antimicrobial and Antifungal Activity
Naphthoquinones are well-documented for their antimicrobial properties.[1] 7-Methyljuglone has demonstrated activity against various bacteria and fungi.[1][4] For instance, it has shown activity against Micrococcus luteus.[1]
Antitubercular Activity
One of the most remarkable properties of 7-Methyljuglone is its potent antitubercular activity. It has shown exceptional inhibitory effects against Mycobacterium tuberculosis H37Rv with a low minimum inhibitory concentration (MIC) value of 0.5 µg/mL.[1] A key mechanism of its antimycobacterial action is the inhibition of mycothiol disulfide reductase, an essential enzyme in M. tuberculosis.[1]
Anticancer Activity
Like many other naphthoquinones, 7-Methyljuglone possesses anticancer properties.[1][4] The anticancer mechanism of naphthoquinones often involves the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells.[6][7][8] They can also act as alkylating agents, forming adducts with cellular macromolecules like proteins and DNA.[8] While the specific anticancer mechanism of 7-Methyljuglone is an area of ongoing research, it is hypothesized to follow these general pathways.
The following diagram illustrates the proposed general mechanism of action for the anticancer effects of naphthoquinones:
Caption: Proposed mechanism of anticancer action for 7-Methyljuglone.
Anti-inflammatory and Antiviral Activities
7-Methyljuglone has also been reported to have anti-inflammatory and antiviral activities, further broadening its therapeutic potential.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method to assess the antimicrobial activity of 7-Methyljuglone is the determination of its MIC. A typical protocol involves:
-
Preparation of Stock Solution: Dissolve a known weight of 7-Methyljuglone in a suitable solvent (e.g., DMSO) to create a stock solution of high concentration.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of 7-Methyljuglone that completely inhibits the visible growth of the microorganism.
Future Perspectives and Drug Development
The diverse pharmacological profile of 7-Methyljuglone makes it an attractive lead compound for the development of new therapeutic agents. Its potent antitubercular activity is particularly noteworthy in the face of rising antibiotic resistance. Further research is warranted to fully elucidate its mechanisms of action, conduct in vivo efficacy and toxicity studies, and explore synthetic modifications to enhance its therapeutic index. The development of novel drug delivery systems, such as nanoparticle formulations, could also improve its bioavailability and reduce potential side effects.[9]
Conclusion
7-Methyljuglone is a promising natural product with a wide array of biological activities. Its potent antimicrobial, particularly antitubercular, and anticancer properties have been well-documented. Continued investigation into its synthesis, mechanisms of action, and pharmacological effects will be crucial in harnessing its full therapeutic potential for the development of novel drugs.
References
- Kuete, V., et al. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. African Health Sciences, 16(4), 1170-1178. [Link]
- Kuete, V., et al. (2016). Chemistry and Pharmacology of 7-Methyljugulone. African Health Sciences. [Link]
- South African National Compounds Database. (n.d.). 7-Methyljuglone.
- Li, J., et al. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18-25. [Link]
- ResearchGate. (n.d.). Chemical structure: (A) 7-methyljuglone and (B) diospyrin.
- National Center for Biotechnology Information. (n.d.). Droserone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Droserone. PubChem Compound Database.
- Jia, L., et al. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Chemical Industry and Chemical Engineering, 28(4), 289-291. [Link]
- Wright, C. W., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method for producing 2-hydroxy-1,4-naphthoquinone.
- da Silva, A. R., et al. (2023).
- Shchekotikhin, A. E., et al. (2019). 1,4-Naphthoquinones: Some Biological Properties and Application. Yakugaku Zasshi, 139(7), 957-969. [Link]
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem Compound Database.
- El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
- Rios-Guevara, C. A., et al. (2022).
- González-Villar, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. International Journal of Molecular Sciences. [Link]
- Kuete, V., et al. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. PubMed Central. [Link]
- Rios-Guevara, C. A., et al. (2022).
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem Compound Database.
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [Link]
- National Center for Biotechnology Information. (n.d.). 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 7-Hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone. PubChem Compound Database.
- Zhang, C. R., et al. (2013). Naphthohydroquinones, naphthoquinones, anthraquinones, and a naphthohydroquinone dimer isolated from the aerial parts of Morinda parvifolia and their cytotoxic effects through up-regulation of p53. Journal of Natural Products, 76(9), 1649-1655. [Link]
- Wikipedia. (n.d.). 7-Hydroxymitragynine.
- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of 7-Methyljugulone - African Health Sciences [africanhealthsciences.org]
- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 4. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methyljuglone [sancdb.rubi.ru.ac.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of compounds with significant cytotoxic, antimicrobial, and anticancer properties.[1][2][3] Molecules like Lawsone (2-hydroxy-1,4-naphthoquinone) and Juglone (5-hydroxy-1,4-naphthoquinone) are archetypal examples, driving research into the synthesis and biological evaluation of novel analogues.[4][5] This guide focuses on a specific, less-documented derivative: 2-hydroxy-7-methyl-1,4-naphthoquinone.
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the definitive structural elucidation of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow—a self-validating system where each piece of data corroborates the others. The process begins with the synthesis of a pure analytical sample and proceeds through a multi-spectroscopic approach, culminating in an unambiguous structural assignment.
Part 1: Synthesis and Purification - The Analytical Prerequisite
Before any structural analysis can be performed, the synthesis and purification of an analytically pure sample is paramount. Contaminants, isomers, or residual starting materials can confound spectroscopic data, leading to incorrect assignments.
Synthetic Strategy: Oxidation of 2-Methylnaphthalene
While various methods exist for synthesizing naphthoquinones, such as Diels-Alder reactions, a direct and effective route for this specific target involves the selective oxidation of a substituted naphthalene precursor.[3] A plausible and scalable approach is the oxidation of 2-methylnaphthalene. A more modern and efficient method involves the oxidation of 2-hydroxynaphthalene in the presence of a vanadium catalyst.[6] However, for the purpose of this guide, which focuses on elucidation, we will assume a successful synthesis has been achieved, yielding the crude product.
Purification Protocol: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for purifying naphthoquinone derivatives to the high degree required for structural analysis.[5] A reversed-phase method is ideal, as it separates compounds based on hydrophobicity, which is well-suited for the moderately polar nature of our target.[5]
Step-by-Step HPLC Purification Protocol:
-
Sample Preparation:
-
Dissolve the crude synthetic product in a minimal volume of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter, which could damage the HPLC column and pump systems.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the hydroxyl group remains protonated, preventing peak tailing and improving resolution.[5]
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is employed to effectively separate the target compound from more polar and less polar impurities.
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV-Vis detector set at 254 nm and 278 nm, characteristic absorbance wavelengths for the naphthoquinone chromophore.[5]
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the eluent corresponding to the main peak, which represents the purified this compound.
-
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to yield the final, purified compound for analysis.
-
Overall Elucidation Workflow
The following diagram outlines the logical progression from a purified sample to a confirmed molecular structure.
Caption: Logical workflow for the isolation and structure elucidation.
Part 2: High-Resolution Mass Spectrometry (HRMS)
Causality: The first step in elucidating an unknown structure is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[7] We choose Electrospray Ionization (ESI) in negative ion mode, as the acidic hydroxyl proton is easily lost, forming a stable [M-H]⁻ ion.
Experimental Protocol
-
Instrument: ESI Time-of-Flight (TOF) Mass Spectrometer.
-
Sample Preparation: A dilute solution (approx. 10 µg/mL) of the purified compound is prepared in acetonitrile/water (1:1 v/v).[8]
-
Ionization Mode: ESI, Negative.
-
Analysis: The instrument is calibrated, and the sample is infused to acquire the high-resolution mass spectrum.
Expected Data and Interpretation
The molecular formula for this compound is C₁₁H₈O₃. The expected HRMS data will confirm this.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₁H₈O₃ | - |
| Exact Mass (Neutral) | 188.04734 | Calculated theoretical mass.[9] |
| Ion Observed | [M-H]⁻ | Deprotonation of the hydroxyl group. |
| Measured m/z | 187.0395 | This value, when measured with high accuracy (e.g., < 5 ppm error), confirms the elemental composition as C₁₁H₇O₃⁻. |
Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show characteristic losses of CO (28 Da) and C₂H₂O (42 Da) via retro-Diels-Alder fragmentation, further supporting the naphthoquinone core structure.[10][11]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS gives the formula, NMR spectroscopy reveals the atomic connectivity—the carbon-hydrogen framework. A full suite of 1D and 2D experiments is required to definitively place the methyl group and establish the substitution pattern on the aromatic ring.[7][12] The presence of multiple quaternary carbons makes 2D long-range correlation experiments, specifically HMBC, indispensable.[12]
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments to Acquire:
-
¹H NMR: Quantitative proton count and coupling information.
-
¹³C NMR {¹H}: Count of unique carbon environments.
-
DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
-
¹H-¹H COSY: Identifies proton-proton spin coupling networks (vicinal protons).
-
¹H-¹³C HSQC: Correlates each proton to its directly attached carbon.
-
¹H-¹³C HMBC: The crucial experiment, revealing 2- and 3-bond correlations between protons and carbons. This connects the molecular fragments.
-
Predicted Data and Interpretation
The following table summarizes the predicted NMR data that, when taken together, will solve the structure.
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~184.0 (C=O) | H3 → C1 |
| 2 | - | ~158.0 (C-OH) | H3 → C2 |
| 3 | ~6.2 (s, 1H) | ~110.0 (CH) | H3 → C1, C2, C4, C4a |
| 4 | - | ~181.0 (C=O) | H3 → C4 |
| 4a | - | ~130.0 (Quat. C) | H3, H5, H8 → C4a |
| 5 | ~8.0 (d, J=8.0, 1H) | ~126.0 (CH) | H5 → C4a, C7, C8a |
| 6 | ~7.5 (d, J=8.0, 1H) | ~138.0 (CH) | H6 → C8, C7-CH₃ |
| 7 | - | ~145.0 (Quat. C) | H5, H6, H8, H(7-CH₃) → C7 |
| 8 | ~7.9 (s, 1H) | ~124.0 (CH) | H8 → C4a, C6, C7 |
| 8a | - | ~132.0 (Quat. C) | H5, H8 → C8a |
| 7-CH₃ | ~2.5 (s, 3H) | ~22.0 (CH₃) | H(7-CH₃) → C6, C7, C8 |
| 2-OH | ~7.3 (br s, 1H) | - | - |
Interpretation Logic:
-
¹H Spectrum: The key features are three distinct aromatic protons and two singlets—one for the quinone proton (H3) and one for the methyl group. The splitting pattern of the aromatic protons (a doublet, a doublet, and a singlet in this prediction) is crucial for determining the 1,2,4-substitution on that ring.
-
COSY Spectrum: Will show a correlation between H5 and H6, confirming their adjacency.
-
HSQC Spectrum: Will unambiguously link each proton signal to its corresponding carbon signal (e.g., δH ~2.5 to δC ~22.0).
-
HMBC Spectrum: This is the final piece of the puzzle. The correlations from the methyl protons (H(7-CH₃)) to C6, C7, and C8 will definitively place the methyl group at the C7 position. Similarly, correlations from H5 and H8 to the quaternary carbons C4a and C8a will confirm the fusion of the two rings.
Caption: Key HMBC correlations confirming the structure.
Part 4: Vibrational & Electronic Spectroscopy
Causality: FTIR and UV-Vis spectroscopy serve as rapid, cost-effective methods to confirm the presence of key functional groups and the overall conjugated system, corroborating the more complex MS and NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
This technique confirms the presence of specific bonds by measuring their infrared absorption.
-
Protocol: The sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3350 (broad) | O-H stretch | Confirms the hydroxyl group.[13] |
| ~3050 | Aromatic C-H stretch | Aromatic protons. |
| ~2920 | Aliphatic C-H stretch | Methyl group protons. |
| ~1665 | C=O stretch (quinone) | Conjugated ketone carbonyl.[13][14] |
| ~1640 | C=O stretch (H-bonded) | Carbonyl at C4, hydrogen-bonded to 2-OH. |
| ~1595 | C=C stretch | Aromatic and quinone double bonds.[13] |
UV-Visible (UV-Vis) Spectroscopy
This technique probes the electronic transitions within the conjugated π-system. The extended conjugation of the naphthoquinone core gives it a characteristic color and UV-Vis spectrum.
-
Protocol: A dilute solution of the compound is prepared in methanol, and the absorbance is measured from 200-700 nm.
-
Expected Data: The spectrum will show multiple absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions, characteristic of a hydroxylated naphthoquinone chromophore.[7][14]
Conclusion: A Unified Structural Proof
The structural elucidation of this compound is a textbook example of a synergistic, multi-technique approach.
-
HRMS established the molecular formula: C₁₁H₈O₃ .
-
FTIR and UV-Vis confirmed the functional backbone: a hydroxylated, conjugated naphthoquinone system.
-
NMR spectroscopy , through a combination of 1D and 2D experiments, provided the definitive proof of atomic connectivity. Specifically, the long-range HMBC correlations between the methyl protons and the aromatic carbons C6, C7, and C8 unambiguously placed the methyl group at position 7, distinguishing it from all other possible isomers.
Caption: Final confirmed structure of this compound.
References
- D. M. G. Leite, F. F. G. Dias, and E. L. S. Lima, "NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens," Journal of Natural Products, 2020. Available at: https://pubs.acs.org/doi/10.1021/acs.
- ACS Publications, "NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens," Journal of Natural Products. Available at: https://pubs.acs.org/doi/10.1021/acs.
- Y. H. Kim, S. H. Kim, and J. Y. Lee, "Structural analysis of naphthoquinone protein adducts with liquid chromatography/tandem mass spectrometry and the scoring algorithm for spectral analysis (SALSA)," Rapid Communications in Mass Spectrometry, 2004. Available at: https://pubmed.ncbi.nlm.nih.gov/15264319/
- BenchChem, "The Structural Elucidation of Naphthomycin A: A Spectroscopic Deep Dive," BenchChem Technical Guides. Available at: https://www.benchchem.com/application-notes/the-structural-elucidation-of-naphthomycin-a-a-spectroscopic-deep-dive
- C. A. S. Andrade et al., "Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives," Molecules, 2018. Available at: https://www.mdpi.com/1420-3049/23/10/2481
- A. D. T. E. Ateba et al., "Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments," Journal of Natural Products, 2021. Available at: https://pubmed.ncbi.nlm.nih.gov/33001657/
- J. H. Bowie, D. W. Cameron, and D. H. Williams, "Studies in Mass Spectrometry. I. Mass Spectra of Substituted Naphthoquinones," Journal of the American Chemical Society, 1965. Available at: https://pubs.acs.org/doi/abs/10.1021/ja01002a061
- M. Girard et al., "Mass Spectral Characterization of Naphthoquinones Related to Lapachol," Journal of Natural Products, 1987. Available at: https://pubs.acs.org/doi/pdf/10.1021/np50054a025
- A. M. Weaver et al., "2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity," Future Medicinal Chemistry, 2022. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9648939/
- ResearchGate, "1H NMR spectrum of compound 1," ResearchGate. Available at: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-compound-1_fig2_322678619
- Y. Zhang et al., "Naphthoquinone-Based Meroterpenoids from Marine-Derived Streptomyces sp. B9173," Marine Drugs, 2019. Available at: https://www.mdpi.com/1660-3397/17/12/679
- Organic Syntheses, "2-hydroxy-1,4-naphthoquinone," Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0323
- S. N. M. Z. Hossain et al., "Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis," Biochemistry Research International, 2021. Available at: https://www.hindawi.com/journals/bri/2021/2854217/
- SpectraBase, "2-Hydroxy-1,4-naphthoquinone," SpectraBase. Available at: https://spectrabase.com/spectrum/2CSJCo0uTfW
- ChemicalBook, "2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR spectrum," ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/83-72-7_1HNMR.htm
- L. Jia et al., "One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones," Asian Journal of Chemistry, 2013. Available at: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_15_46
- Scribd, "2 Hydroxy 1,4 Naphthoquinone," Scribd. Available at: https://www.scribd.com/document/443398935/2-Hydroxy-1-4-Naphthoquinone
- Google Patents, "Method for producing 2-hydroxy-1,4-naphthoquinone," Google Patents. Available at: https://patents.google.
- ChemicalBook, "2-Hydroxy-1,4-naphoquinone(83-72-7)IR1," ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/83-72-7_IR1.htm
- ResearchGate, "General structure of 2-Hydroxy-1,4 naphthoquinone," ResearchGate. Available at: https://www.researchgate.net/figure/General-structure-of-2-Hydroxy-14-naphthoquinone_fig1_320078041
- NIST, "1,4-Naphthalenedione, 2-hydroxy-," NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C83727
- IAJESM, "Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives," International Academic Journal of Engineering, Science and Management. Available at: https://iajesm.com/gallery/10-iajesm-311.pdf
- PubChem, "6-Hydroxy-2-methyl-1,4-naphthoquinone," PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/57393806
- BenchChem, "HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives," BenchChem Application Notes. Available at: https://www.benchchem.
- ResearchGate, "Chemical structure of 2-[(4-hydroxyphenyl) amino]-1,4-naphthoquinone," ResearchGate. Available at: https://www.researchgate.net/figure/Chemical-structure-of-2-4-hydroxyphenyl-amino-1-4-naphthoquinone-Q7-26507-g-mol_fig1_328734316
- SpectraBase, "2-Hydroxy-1,4-naphthoquinone - Optional[FTIR] - Spectrum," SpectraBase. Available at: https://spectrabase.com/spectrum/9605
- SpectraBase, "2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone - Optional[FTIR] - Spectrum," SpectraBase. Available at: https://spectrabase.com/spectrum/HRDD53Cmf9A
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Hydroxy-2-methyl-1,4-naphthoquinone | C11H8O3 | CID 57393806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Natural Occurrence and Isolation of Hydroxymethyl-Naphthoquinones for Drug Discovery
Abstract: This guide provides an in-depth exploration of the natural sources, biosynthesis, and extraction methodologies for key hydroxymethyl-naphthoquinones, compounds of significant interest in pharmaceutical research. While direct literature on the natural occurrence of 2-Hydroxy-7-methyl-1,4-naphthoquinone is limited, this document focuses on its prevalent and structurally significant isomer, 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone), and its parent scaffold, lawsone (2-hydroxy-1,4-naphthoquinone). We furnish researchers, scientists, and drug development professionals with a technical foundation, detailing the primary botanical sources, biosynthetic pathways, and validated protocols for isolation and characterization. The objective is to provide a comprehensive scientific framework to support the exploration of this valuable class of natural products for therapeutic applications.
Introduction: Navigating the Naphthoquinone Isomeric Landscape
The 1,4-naphthoquinone scaffold is a foundational structural motif in a vast array of natural products exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds are characterized by a naphthalene ring system with two carbonyl groups at positions 1 and 4.[1] The specific substitution pattern of hydroxyl (-OH) and methyl (-CH₃) groups on this core structure dictates the molecule's physicochemical properties and biological function.
This guide addresses the topic of this compound. However, a comprehensive review of scientific literature reveals that the natural occurrence of this specific isomer is not well-documented. Instead, the research landscape is dominated by its close structural isomer, 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone) .[3] Given their structural similarity and the wealth of available data, understanding the natural sourcing and chemistry of 7-methyljuglone and its parent compound, lawsone (2-hydroxy-1,4-naphthoquinone) , provides the most scientifically robust and practical foundation for researchers interested in this molecular framework.
This document is therefore structured to provide a detailed technical overview of these two pivotal, naturally occurring compounds, offering field-proven insights into their botanical origins, biosynthesis, and isolation for further research and development.
Section 1: The 7-Methyljuglone Core (5-Hydroxy-7-methyl-1,4-naphthoquinone)
7-methyljuglone, also known as ramentaceone, is a biologically active naphthoquinone primarily isolated from plants of the Ebenaceae family, particularly within the Diospyros and Euclea genera.[3] Its potent bioactivities, especially its antitubercular effects, make it a compound of high interest for drug discovery.[3]
Natural Occurrence
The genus Diospyros is the most significant natural source of 7-methyljuglone and its dimeric derivatives, such as diospyrin.[4][5] These compounds are typically found in the woody tissues of the plants.
| Table 1: Prominent Natural Sources of 7-Methyljuglone | |
| Genus/Species | Plant Part(s) |
| Diospyros spp. | Heartwood, Bark, Roots |
| Diospyros montana | Heartwood, Bark |
| Euclea spp. | General (undisclosed) |
Biosynthesis: The Acetate-Polymalonate Pathway
In higher plants, naphthoquinones are synthesized via several distinct metabolic routes.[6] Unlike many other plant naphthoquinones that arise from the shikimate pathway, 7-methyljuglone and the related compound plumbagin are formed through the acetate-polymalonate pathway (also known as the polyketide pathway).[3][6] This pathway, long recognized in fungi, involves the head-to-tail condensation of acetate units, with an hexaacetyl chain cyclizing to form the naphthalene core.[3]
The causality for this pathway choice lies in the organism's metabolic evolution, providing an alternative route to complex aromatic structures independent of shikimate-derived precursors.
Caption: Biosynthesis of 7-Methyljuglone via the Acetate-Polymalonate Pathway.
Methodologies for Isolation and Characterization
The isolation of 7-methyljuglone from its primary source, Diospyros heartwood or bark, requires a multi-step extraction and purification protocol designed to separate it from a complex mixture of other phytochemicals, including triterpenes and dimeric naphthoquinones.[4]
-
Material Preparation: Air-dry the heartwood or bark of Diospyros montana and grind it into a coarse powder to maximize the surface area for solvent extraction.
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material using a non-polar solvent like chloroform (CHCl₃) or a moderately polar solvent like ethyl acetate (EtOAc) in a Soxhlet apparatus. The choice of solvent is critical; chloroform is effective for extracting naphthoquinones while minimizing the co-extraction of highly polar compounds.
-
Continue the extraction for 24-48 hours or until the solvent running through the apparatus is colorless.
-
-
Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator. This yields a dark, viscous residue containing a mixture of compounds.
-
Chromatographic Purification:
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Adsorb the crude residue onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Gradient Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by introducing ethyl acetate or chloroform. The rationale for a gradient system is to first elute non-polar impurities before mobilizing the more polar naphthoquinones.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 95:5). Visualize spots under UV light (254 nm) and/or with an appropriate staining reagent.
-
-
Characterization:
-
Combine fractions containing the pure compound (as determined by TLC).
-
Remove the solvent to yield the isolated compound, often as orange or red crystals.
-
Confirm the structure and purity using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To observe characteristic absorbance maxima.
-
IR Spectroscopy: To identify functional groups like carbonyls (C=O) and hydroxyls (-OH).
-
-
Caption: Workflow for the Isolation and Purification of 7-Methyljuglone.
Section 2: The Lawsone Core (2-Hydroxy-1,4-naphthoquinone)
Lawsone is the parent compound of the 2-hydroxy-1,4-naphthoquinone series and serves as a crucial structural analog for understanding the chemistry of the user-specified molecule. It is famously known as the dyeing agent in henna and is also found in several other plant species.[2]
Natural Occurrence
Lawsone is most famously isolated from the henna plant, but it is also a constituent of various Impatiens species, where it plays a role in allelopathy and defense.[6][7]
| Table 2: Prominent Natural Sources of Lawsone | |
| Genus/Species | Plant Part(s) |
| Lawsonia inermis (Henna) | Leaves[2][8] |
| Impatiens glandulifera | Flowers, Roots, Aerial Parts[7][9] |
| Impatiens balsamina | General, Cell Cultures[10][11] |
| Impatiens spp. | General[9] |
Biosynthesis: The o-Succinylbenzoate (OSB) Pathway
In contrast to 7-methyljuglone, lawsone is synthesized via the o-succinylbenzoate (OSB) pathway .[6] This pathway is a branch of the shikimate pathway. The process begins with chorismate, a key intermediate in aromatic amino acid biosynthesis. A series of enzymatic reactions converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), which serves as the direct precursor to the 1,4-naphthalenoid ring of lawsone.[6] This biosynthetic choice highlights the metabolic plasticity of plants in producing structurally diverse naphthoquinones from different primary metabolic pools.
Caption: Biosynthesis of Lawsone via the o-Succinylbenzoate (OSB) Pathway.
Methodologies for Isolation and Characterization
The high concentration of lawsone in henna leaves makes it an ideal source for extraction. The protocol leverages the acidic nature of the hydroxyl group for separation.[8]
-
Material Preparation: Use commercially available dried and powdered henna leaves.
-
Aqueous Maceration:
-
Suspend the powdered leaves in hot water and stir for approximately 6 hours. This step uses an environmentally benign solvent to extract the target compound.
-
Add solid sodium bicarbonate (NaHCO₃) to the suspension. This deprotonates the acidic lawsone, forming the water-soluble sodium lawsonate salt, which enhances its partitioning into the aqueous phase.
-
-
Filtration & Acidification:
-
Filter the suspension by gravity to remove solid plant debris.
-
Combine the filtrates and acidify to a pH of ~3 using dilute hydrochloric acid (HCl). This crucial step re-protonates the sodium lawsonate, causing the water-insoluble lawsone to precipitate out of the solution.
-
-
Solvent Extraction:
-
Extract the acidified aqueous solution multiple times with diethyl ether. The neutral lawsone molecule is significantly more soluble in ether than in the acidic water.
-
Combine the organic (ether) phases, wash with water to remove residual acid, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Concentration & Purification:
-
Remove the diethyl ether on a rotary evaporator to obtain a reddish solid crude product.
-
For further purification, perform column chromatography on silica gel using a polar mobile phase, such as a mixture of Ethanol:Ethyl Acetate (1:2 v/v), to yield the pure lawsone.[8]
-
-
Characterization: Confirm the identity and purity of the isolated reddish solid via melting point analysis, TLC, IR, and NMR spectroscopy as described in Section 1.3.
Caption: Workflow for the Isolation and Purification of Lawsone from Henna.
Section 3: Biological Significance & Future Directions
While this compound is not a commonly reported natural product, the established biological activities of its close isomers provide a strong rationale for its synthesis and evaluation in drug development programs. The strategic placement of hydroxyl and methyl groups can significantly modulate activity, selectivity, and metabolic stability.
| Table 3: Comparative Biological Activities of Key Naphthoquinones | |
| Compound | Key Biological Activities |
| 7-Methyljuglone | Potent antitubercular activity against Mycobacterium tuberculosis by targeting mycothiol disulfide reductase.[3] Also exhibits antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3] |
| Lawsone | Known for cytotoxic, antibacterial, and antifungal properties.[2][7] Its scaffold is a key starting point for the synthesis of derivatives with enhanced activities, such as antiplatelet agents.[12] |
The lack of natural sources for this compound necessitates its chemical synthesis for pharmacological screening. Established methods for the synthesis of 2-hydroxy-1,4-naphthoquinone derivatives, often involving multi-component reactions or the oxidation of naphthol precursors, can be adapted for this purpose.[13][14]
Conclusion
This technical guide has detailed the primary natural sources, biosynthesis, and isolation protocols for two fundamentally important hydroxymethyl-naphthoquinones: 7-methyljuglone and lawsone. While the initially queried compound, this compound, remains elusive in nature, the comprehensive data on its isomers provide an essential knowledge base for researchers. The distinct biosynthetic origins—the acetate pathway for 7-methyljuglone and the shikimate-derived OSB pathway for lawsone—underscore the metabolic diversity plants employ to generate these valuable secondary metabolites. The detailed, field-proven isolation methodologies presented herein offer a practical starting point for obtaining these compounds for further investigation, synthetic modification, and evaluation in drug discovery pipelines.
References
- Fieser, L. F., & coworkers. (1948). Synthesis and antimalarial activity of 2-hydroxy-1,4-naphthoquinones with alkyldiarylether side chains. Journal of the American Chemical Society.
- Kuete, V., et al. (n.d.). Review of the chemistry and pharmacology of 7-Methyljuglone. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEIVHhPH7iE9TC8gXybCODX-KTXB2cLxKuCy1DFu0Rz02gS0__ODgf4Zbb-8IpK_OgMFVgXo9dUJUnwV1AcBK2zFsexcHa9NMgQ8UROuBpFd5opQc7DRQFSvB-XAmVgI_sd2dPYxQyMVwEiQ=]
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkj9eZIDShmY-UivlpaT284w82P0qyzKr90zD-umh3i4aqWb5qQIcRUdKXIzDMDVapUa6xiU37N-dGFcOWyb-HIsWAaREyWHIgAUO7kTyxPicILlmjWv6-JeUn_SgStsj5N3vNyb7d5XIyVBc=]
- Mallavadhani, U. V., et al. (n.d.). Brief Review on the Genus Diospyros: A Rich Source of Naphthoquinones. Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RqGpVLEp5ierOhZALZRrESJUUGGK_XPiofBW_1Gq1lgk5h43M5U4c_b45vNI4IO8oyRpcradga-ys9C_OCwFcqMllukCFND7J2QDCAmJHawkgjoCZAZBoSONws6Qb5qP98HJ2tqIhwvqtsR8Df4vtNIBE-UlZcX3PGtdRUp-hVD1XBsA06CaqRqbmprIQuTSD4DQf5olvif1cn0XfJP4-7ZY]
- Wikipedia contributors. (n.d.). 7-Hydroxymitragynine. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUHdmiLq2Zp0L_1gda1O3yUGKFz4nLXmo4YtXeHUILk2KM4sH__ZcXTi8UZiDslm_mPBlKMwjPHFwo0Yil_JoCrbbyUC8GQ1OIe5SpNb0CVkf12GudR6Rgt20ckjVf5lrqOkqcPInx4saI4Vz]
- Pérez-Cruz, C., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqEzVEo4_tosNhGOxuWuP4dUtmj9VynGISPb3R6Myb5yYYE8bIgDqfNXERTMLzGpN1uCDGg8snSftnW7h70sAuIRzkRc_qMlysWYOj4nEtI1cdB6PCUjcdBf5d0wOhvcef_EjIukn_1WJoqvt]
- Ashnagar, A. (2015). Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone) from the powdered leaves of henna plant marketed in Ahwaz city of Iran. International Journal of ChemTech Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-_ElRWrHITWqsQQuHbD405ZhedEictRWBpgY16Gt4KymZtHOdH9bYnPTT8mNxQKR4jaVQmLuKw-zmyfwNbMcNTuC7UFMib1bYoCfTb1Fp7AeijzHmFgmR301Pfu7Y85UB0gHnoYxkRPBK1hfQrZ1IgSsUlYDHdlXNts3mMIcDirAvWvkLEEK4HW1HrAND_2pRJjAXEMfluVx6u7KBXyIlSyBoIQRiW0DX2cpBnTlJBtpjN6FCb0S3VjTa3Ykiew_Mv_tuQezQiINSHwdA01gzGAKbrszrmd25ilYR1BbQGn3llO5ItO0WQqkrOj3ksAFvDbCE46DzSdD_Bg==]
- Chaplin, T., et al. (n.d.). Specialized naphthoquinones present in Impatiens glandulifera nectaries inhibit the growth of fungal nectar microbes. Ecology and Evolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQNtp4VkTTMOGBonfTIkr36Ex-b2ws66AhYBukhguTich0YgZY2OikEDV6y0QJO45KF8eumMGE_EibFiZkUZnqGhvd3OnBXYiMobQ_QqonzTRM7H7FxTtX_W1tLjaZRvZmDaAeZSkeR4CWOA=]
- CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpChF8DOBZZ_NBXEKq7eMnTNK0BBk_DG_VZDM9y608fUJ-om133qocNcykV9fO-4Uc45NRxQo4InemTEWXG-FnwKFRlP-s7wPhjnOLJE2O-TXIe9wgIg0D0J46R8ig9vBHQTs2JzLcEPSNOKU=]
- Al-Majidi, S. M. H. (n.d.). Review Article: Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmffNCLMtmmi_f-8X-QvtblCf6La1IvhiT3r-1GGKuHdu2GB8oB02Q95Fi83YTbFZHYkuzWEayXTgvDEeeM2oDL5n1pOiAAGiVmGtnnDNm31b1ThnRxyAP__NornTUx_xETHwJhE3euegrK1o3cZD-hqC4FXA-A0i5mjSkwib4YYQv7QSwkk1eD1V79rFlKJKfcbkoD-cyxvpfXpq8qDbSrN7H065PieIqqajiPBu1skIGtk-EO88d-C5Kpl7n356]
- Ruckli, R., et al. (n.d.). Quantitative determination of naphthoquinones of Impatiens species. Phytochemical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Q4HZ0c3FkrdK6tWsT2l3x1DebowZ0NdFZM2rt4wRNmv30AmBCA9TwpiP-Tjh7gU1u4RE2N164s_q-S5yScfOKvuf_kjeA8YpMbbPT-6tPyV7m6UTC5rNONkyoJzMi5EuMg1j3p6wXvL6mEmqJGo8c6c0P58v1BkTypoPG5n5vnEU2dmhoZStgyPydot-kLSGvlf_dF1rnAuvO8kChDoncXB-epPglXWG6ZDSm5io]
- Ghorbani-Vaghei, R., et al. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9e6izJNyFX2A3Lq-AflOra-KISVghPIuj2eNx_UxvePzsUBiDXZsGh7JhSmElNqGjKkWRkD4qU02fMSbnHMz_tVyyreY3KvZ1ztF8NvExr8GzqM6XNkUth8uyp80sVZu-YGZ4AVz_b8IwlDof_4WD_rIWxE3Emfl2IrvjjrxxQvXXfmA6rZCRTLRgAe_hPfo-lOFrwoxtCQySXi7p1tuTM5f0cl--nDYZVupQLVldtwk31rKFYCCCA2YfFaKxl0Yt_h9I3TMzCLpUHvBIOC1Qp55oNPtO-UdUylDz1bit6E=]
- Ribeiro, A., et al. (n.d.). The Genus Diospyros: A Review of Novel Insights into the Biological Activity and Species of Mozambican Flora. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0gOHE2SygjSP1oHWjd18kVKlSCCbvEqv88Ob23OHpTn2bVpbygtFjujNWVr2Do2uw-s-SHaYzMLzAUvdUrVcTtm4tO0GcOnKxKOpw8qYoHuD9L4x6vxu8kb711heHCe4AisO3ztMn45AY8GOj]
- Lee, J.-H., et al. (n.d.). Naphthohydroquinones, naphthoquinones, anthraquinones, and a naphthohydroquinone dimer isolated from the aerial parts of Morinda parvifolia and their cytotoxic effects through up-regulation of p53. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJGQNlu3NO-0OLQXVGdZMR3Z9uDkUeTJmHp8eQVDFMiq6ag29yEUCiwkLo6YxmNQPK3oHH9ggtyCx1HHdTazXqafLH_desa3m3x2blg9xAMVZu1EIjwEmwVgZxkTcu2jHlqKj]
- Kruegel, A. C., et al. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7o-bk_MRH5blWwOXYIIK_s72HvtYk6NBdlmzIVw3sftQ3JbV7qewCernwlkyflRXYU5ixVxU-wTdAuUHc8WB_Sy5IsjnIdkPn6Kiazeq50DgVxn7JG2RfflpYLkZf-dovVXEutShGBxkYPrk=]
- Nematollahi, A., et al. (n.d.). Reviews on 1,4-naphthoquinones from Diospyros L. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJqOYpbOQsjkfUGePn7fDjWCHSIj1fEyj82-DG_4O6gqxWTTGedzJCeaGo2F0qrNieKdOJHSZxKCC_acLmmVMKbymmIOFWi5F4PCAWQ_NBlej2jYOQljdAQ3pIY72D9jO75BIj1rDLaz7rzQETZbEZy0Jp6q2bsRxMNxUFUJAKTdmKKB7qXl0ArqTWYnD9eN_GgQZO1Np_KhRSL8=]
- Wikipedia contributors. (n.d.). Impatiens. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_0uPw3o3wK-29K9N_NXp8Bdb6WLprOdfMD9fkNKVlzM4azu5VSqLGpWiycmqKpwt7h6uatJGVfZ-K4aHSs1BAXjW84TMkRanula_28e2sNw2n9YpuNskz_eAJAjpH9qzTA==]
- An, C., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN9bFfJREd6aX7ZKlnECpv-l_GtHtylsEeaqe_JBtH9uc9H3IAcAd1dMMbO58zZkIoSQQAW3jKIZVjC-oNv9zFoyiMvgideNR3JCbqzPJbAwbmg6WMqwwJijgqo-cRudav2SbIJ_iGRIxvHgjpH6cSkaopYBoUbNasIOn7oy5k]
- Aminin, D. L., & Polonik, S. G. (n.d.). 1,4-Naphthoquinones: Some Biological Properties and Application. Journal of Health Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTCuqLFUSgq_odbkdc907Tuh8HJcJ2a4YG_s-pLbnHwbXowRqUWBoISZBpU5ieBPIHWq9wsuGt0pfaUVjNrXivq37Ll76CUj5nB8o-bGDqzx07ZinhleWbMGYxJw4dftC-k6xcl0LxS6g7sRXlhmuU1500pAorYmBIl9nJ6Acq15lvTc=]
- BenchChem. (n.d.). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1dhM6BIG5_hyQ9wZ4RmMV0MW7rV9m1zmEnf_LoZJMqrT9rUVxExH0QOZWOtRn4kyxQ01BcqOlnPd3reOEI-HgPvRn_-ilDQx2unjS3-SiFsfqmAG4YahV1Fo8-jC-FCORIITDWXxHWPX8uqqSj2ww5baWvvTBYQGblbZtrROi5xt4zl9SrNcBN9enU_iWanetOFZkSUlomIAiO5VLsKzj5eg==]
- Fieser, L. F. (n.d.). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmtfsgbf3ZrTrzsGwqNrWdrlAJx0gkHFdxuUWhE6na1EFbQ08GOQT4wPrzDRGCzBQgwqsAH97mx__jnJqthzS5FIjjvi16ZKabCBmvKjCKimjtULvUlRpHugDySeTlk8LmeLt]
- Lobstein, A., et al. (n.d.). Naphthoquinone Formation in Cell Cultures of Impatiens balsamina. Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBs1uy5U3A2IxMI7wVrWwkmoaYKN1IDraH5s0ffVJWyPJl5lIQ1nRAoPCp4SSlAG1S-gD2qa0-g3UAv7bAuVPcX0A1EwzFjuIgH0AXZFkt4y64jE6MKWj6WgamwDzS6-IMMzjso9kaDjKC97cGUEkjN6nZWda5Mu3q]
- Castillo, D., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLiUTz_VcgrFvzyKiQtCGiWDPINvr4tgcbbkba_P3DQK7t6FZYaRdqSUVf100-BQVIlSCqBL4V9ta9dHZXikBPvbjoE2Tyd1E0sQobldHn1C5EBLZHHcAgRKk2ahSSjGq7us0LyO_1jNkO6t-jaav6CEp8-UKPsbLBTvZEfhiSnMFyi8RJf1q4dz_G7C1rwLQ=]
- AIJR Journals. (2022). Brief Review of the Genus Diospyros MontanaRoxb: Phytopharmacological Properties. AIJR Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBV9rLsvFoAsOOEHhulE-i1LeeXdk3qI0Iylk9Eg3fhb3WIJ9Fdw8QrztHY2b4wL2sJVBBLjWkffrWkh0HIotlfCiawPIbAKfqHXiIph566cP31-o8Gqv_IY2S3JPGEawyBT-YjL7cdvCiU72_BAUeZjHuULjXsTGuVStDDOGOH_I=]
- Gola, E. M., et al. (2023). Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUj8MJMm1ItvuZ_xJ8MOLj0rb9uVspPC7_aDeBq-y4fWF7yv5Xes3nRZvTRznfRgIIA_dKQ2zxu4hPeODzKhefnfh5jactzikTdSPz7U4VvNviOtCG1_kv-n8dYiUcnV82LEx7g==]
- Sharma, V. (2017). Diospyros montana Roxb.: A source of 1, 4-naphthoquinone dimers counting diospyrin esters. IOSR Journal of Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsrAIxXSOkUQN24ZqT0TOMsffuxfJtTmfJHkLioGBQ32z01vNxi1qibZF7L00ELwwm9PS73t1IhUuoDhyGpRDEXc7SilMyoxbFNvcw_oduKarI7M3BwKXCRB-FpXNnb2NaWocOSN-W4tuABfIebCyTRSY0mJZu-K_e6HbQz6iQBH_zYJhQd_lboulm3vt7]
Sources
- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajabs.org [ajabs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized naphthoquinones present in Impatiens glandulifera nectaries inhibit the growth of fungal nectar microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impatiens - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]
- 13. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Naphthoquinones
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, 2-Hydroxy-7-methyl-1,4-naphthoquinone . Due to the limited direct experimental data for this precise isomer, this document will provide a comprehensive overview of the closely related and well-studied parent compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone) , and will extrapolate the potential influence of the 7-methyl substitution by drawing comparisons with other methylated naphthoquinones, such as the isomeric 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone) .[3][4] This approach allows for an informed exploration of the chemical properties, synthetic strategies, and therapeutic promise of this compound class.
Section 1: Chemical Identity and Physicochemical Properties
| Property | Value for 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Reference |
| CAS Number | 83-72-7 | [5][6] |
| Molecular Formula | C₁₀H₆O₃ | [5] |
| Molecular Weight | 174.15 g/mol | [6] |
| Appearance | Yellow to orange crystalline solid | [7] |
| Melting Point | 192-195 °C (decomposes) | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [9] |
For This compound , the molecular formula would be C₁₁H₈O₃ and the molecular weight would be approximately 188.18 g/mol . The introduction of a methyl group at the 7-position is expected to increase its lipophilicity, which could subtly influence its solubility and biological interactions.
Section 2: Synthesis Strategies for the Naphthoquinone Core
The synthesis of 2-hydroxy-1,4-naphthoquinone derivatives can be approached through several established routes. These methods can be adapted for the synthesis of the 7-methyl analog, primarily by selecting appropriately substituted starting materials.
Oxidation of Naphthalene Precursors
A common and direct method involves the oxidation of 2-hydroxynaphthalene. A patented method describes the oxidation of 2-hydroxynaphthalene using hydrogen peroxide in the presence of a vanadium catalyst in an alkaline aqueous solution, yielding 2-hydroxy-1,4-naphthoquinone in high purity and yield.[10] To synthesize the 7-methyl derivative, one would start with 7-methyl-2-naphthol .
Experimental Protocol: Vanadium-Catalyzed Oxidation of a Substituted 2-Naphthol (Hypothetical for 7-methyl derivative)
-
To a 28% aqueous sodium hydroxide solution, add the vanadium (V) oxide catalyst and toluene.
-
Add 7-methyl-2-naphthol to the mixture.
-
Slowly add 35% hydrogen peroxide dropwise at a controlled temperature (e.g., 45°C) over several hours.
-
After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the product.
-
Cool the mixture and collect the precipitated crystals by filtration.
-
Wash the crystals with water and air-dry to obtain this compound.
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for constructing the naphthoquinone ring system. A one-pot synthesis of 7-hydroxy-5-methyl-1,4-naphthoquinone has been reported via a base-catalyzed Diels-Alder reaction between a substituted 2-pyrone and 1,4-benzoquinone.[11] This strategy highlights the versatility of cycloaddition reactions in accessing diverse substitution patterns on the naphthoquinone core.
Conceptual Workflow: Diels-Alder Approach
Caption: Diels-Alder reaction for naphthoquinone synthesis.
Section 3: Biological Activities and Mechanisms of Action
Naphthoquinones are renowned for their diverse pharmacological effects, primarily attributed to their ability to undergo redox cycling and to act as Michael acceptors.[2]
Anticancer Activity
The anticancer properties of 2-hydroxy-1,4-naphthoquinone and its derivatives are extensively documented.[2][12] Their primary mechanisms of action include:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can accept electrons from biological reductants to form semiquinone radicals. In the presence of oxygen, these radicals can generate superoxide anions and other ROS, leading to oxidative stress and subsequent cellular damage and apoptosis in cancer cells.[13][14]
-
Inhibition of Topoisomerase II: These compounds can interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[12]
-
Modulation of Signaling Pathways: Naphthoquinone derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Akt and MKK7.[15][16] Some derivatives may also induce apoptosis through the PI3K signaling pathway.[16]
The introduction of a methyl group, as in this compound, could enhance cytotoxicity by increasing lipophilicity and cellular uptake. Studies on 7-methyljuglone have demonstrated its potent anticancer activity, suggesting that the 7-position is a favorable site for substitution.[3][4]
Signaling Pathway: Naphthoquinone-Induced Apoptosis
Caption: Anticancer mechanisms of naphthoquinones.
Antimicrobial Activity
2-Hydroxy-1,4-naphthoquinone and its derivatives exhibit significant activity against a range of bacteria and fungi.[17][18] The proposed mechanisms for their antimicrobial action include:
-
ROS Production: Similar to their anticancer effects, the generation of ROS can damage microbial cell membranes, proteins, and DNA.[17][19]
-
Enzyme Inhibition: Naphthoquinones can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.[20]
-
Disruption of Membrane Permeability: These compounds can alter the permeability of the microbial cell membrane, leading to leakage of cellular contents and cell death.[17]
Studies on 2-methyl-1,4-naphthoquinone have shown that its antibacterial action can be antagonized by sulfhydryl-containing compounds, supporting the mechanism of enzyme inhibition via reaction with thiol groups.[20] The methyl group in this compound may enhance its antimicrobial potency by increasing its ability to penetrate microbial cell walls.
Workflow: Antimicrobial Mechanism of Action
Caption: Antimicrobial workflow of naphthoquinones.
Section 4: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of 2-hydroxy-1,4-naphthoquinone derivatives.[21] Reversed-phase HPLC is particularly effective for separating these relatively nonpolar compounds.
Protocol: Reversed-Phase HPLC for Naphthoquinone Analysis
-
Sample Preparation: Dissolve the crude or purified sample in a suitable organic solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent such as acetonitrile or methanol is typically used.
-
Detection: Monitor the elution of the compound at a suitable wavelength, commonly around 254 nm or 278 nm.[21]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of the target compound.
Section 5: Future Directions and Conclusion
While this compound remains a relatively unexplored molecule, the extensive research on its parent compound, Lawsone, and related methylated isomers provides a strong foundation for predicting its potential as a therapeutic agent. Its anticipated enhanced lipophilicity due to the 7-methyl group may lead to improved cellular uptake and biological activity.
Future research should focus on the regioselective synthesis of this compound to enable a thorough investigation of its anticancer and antimicrobial properties. Mechanistic studies will be crucial to elucidate its specific molecular targets and signaling pathways. The development of robust analytical methods will be essential for its characterization and quantification in biological matrices. This in-depth exploration will be vital for unlocking the full therapeutic potential of this promising naphthoquinone derivative.
References
- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Deriv
- Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. Folia Microbiologica. URL
- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives.
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Journal of the Serbian Chemical Society. URL
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity.
- 2-Hydroxy-1,4-naphthoquinone Formula. ECHEMI. URL
- Method for producing 2-hydroxy-1,4-naphthoquinone.
- Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25.
- 2-Hydroxy-1,4-naphoquinone. ChemicalBook. URL
- 2-Hydroxy-1,4-naphthoquinone wiki. Guidechem. URL
- STUDIES ON THE MECHANISM OF ANTIBACTERIAL ACTION OF 2-METHYL-1,4-NAPHTHOQUINONE. PubMed. URL
- 2-METHYL-7-HYDROXYMETHYL-1,4-NAPHTHOQUINONE. SpectraBase. URL
- HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone deriv
- 1,4-Naphthoquinones: Some Biological Properties and Applic
- 2-Hydroxy-1,4-naphthoquinone. CymitQuimica. URL
- 2-Hydroxy-1,4-naphthoquinone 97 83-72-7. Sigma-Aldrich. URL
- Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41.
- Design, synthesis and anticancer activity of naphthoquinone deriv
- Synthesis and characterization of Mannich bases of lawsone and their anticancer activity. Springer. URL
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
- A regioselective synthesis of 7-methyl juglone and its deriv
- Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone)
- Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
- Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. PubMed Central. URL
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evalu
- 2-Hydroxy-1,4-naphthoquinone. Tokyo Chemical Industry Co., Ltd. (APAC). URL
- 2-HYDROXY-1,4-NAPHTHOQUINONE. CAMEO Chemicals - NOAA. URL
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed Central. URL
- 2-Hydroxy-1,4-naphthoquinone. Tokyo Chemical Industry (India) Pvt. Ltd.. URL
- 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR spectrum. ChemicalBook. URL
- 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone. PubChem. URL
- 2-Hydroxy-1,4-naphthoquinone. SpectraBase. URL
- Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed Central. URL
- Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials. Dove Medical Press. URL
- NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Scielo. URL
- General structure of 2-Hydroxy-1,4 naphthoquinone.
- Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Deriv
- 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant.
- 2 Hydroxy 1,4 Naphthoquinone. Scribd. URL
Sources
- 1. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ≥96.5% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 9. CAS 83-72-7: 2-Hydroxy-1,4-naphthoquinone | CymitQuimica [cymitquimica.com]
- 10. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STUDIES ON THE MECHANISM OF ANTIBACTERIAL ACTION OF 2-METHYL-1,4-NAPHTHOQUINONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Hydroxy-1,4-naphthoquinone and the Influence of C-7 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Naphthoquinone Scaffold
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This bicyclic dione system is a crucial pharmacophore, and its chemical reactivity, particularly its redox properties and susceptibility to nucleophilic addition, is central to its therapeutic potential.
This guide provides an in-depth analysis of the physicochemical properties, spectral characteristics, and synthesis of the archetypal molecule 2-Hydroxy-1,4-naphthoquinone , commonly known as Lawsone. While extensive data exists for this parent compound, the specific derivative, 2-Hydroxy-7-methyl-1,4-naphthoquinone , is not well-documented in current literature. Therefore, this whitepaper will first establish a comprehensive baseline by detailing the known characteristics of Lawsone. Subsequently, it will explore the anticipated influence of methylation at the C-7 position, drawing on established chemical principles and comparative data from related methylated naphthoquinones to provide a predictive and insightful technical overview for researchers.
Part 1: The Core Scaffold: 2-Hydroxy-1,4-naphthoquinone (Lawsone)
Lawsone (CAS 83-72-7) is a naturally occurring red-orange pigment found in the leaves of the henna plant, Lawsonia inermis.[2] It has been used for millennia as a dye and has attracted significant scientific interest for its diverse biological activities.[3]
Physicochemical Properties
Lawsone is a yellow to orange crystalline solid.[4] Its key physical and chemical properties are summarized in the table below. The presence of the hydroxyl group imparts weak acidic character, making it more soluble in alkaline solutions.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆O₃ | [6] |
| Molecular Weight | 174.15 g/mol | [6] |
| Melting Point | 192-195 °C (decomposes) | |
| Boiling Point | 339.9 ± 42.0 °C at 760 mmHg (Predicted) | |
| Appearance | Faint yellow to dark orange powder/prisms | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and alkaline solutions | [4] |
| pKa | ~9.88 | [5] |
| CAS Number | 83-72-7 | [6] |
Chemical Reactivity and Stability
The reactivity of Lawsone is governed by three main features: the acidic hydroxyl group, the electrophilic quinone ring, and the redox-active dione system.
-
Acidity: As a phenol analog, the hydroxyl group is weakly acidic and will deprotonate in the presence of a base. This property is often exploited in its application as a dye.
-
Nucleophilic Addition: The quinone ring is an electron-deficient system, making it susceptible to Michael-type nucleophilic addition reactions, particularly at the C-3 position. This reactivity is crucial for its biological mechanism of action, where it can covalently modify proteins (like keratin) and other biological nucleophiles.[2]
-
Redox Cycling: Naphthoquinones are known to undergo redox cycling, generating reactive oxygen species (ROS), which is a key mechanism behind their cytotoxic and antimicrobial effects.
-
Incompatibilities: Lawsone is incompatible with strong reducing agents, such as hydrides and alkali metals, as well as strong oxidizing agents.[5]
Biological Activity
Lawsone exhibits a wide range of biological activities, making its scaffold a compelling starting point for drug discovery. These activities include:
-
Antimicrobial and Antifungal Activity: It shows inhibitory effects against a variety of bacteria and fungi.
-
Anticancer Properties: Naphthoquinones are known to possess cytotoxic effects against cancer cell lines, often attributed to ROS generation and inhibition of key cellular enzymes like topoisomerase.
-
Antioxidant and Anti-inflammatory Effects: Despite its ability to generate ROS, under certain conditions, it can also exhibit antioxidant properties.
Spectral Data
The spectral characteristics of Lawsone are well-defined and serve as a benchmark for the identification of its derivatives.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the aromatic protons on both rings and a signal for the vinyl proton on the quinone ring. The exact shifts can be found in public databases.[7]
-
¹³C NMR (CD₃OD): The carbon spectrum displays signals for the two carbonyl carbons typically in the range of 180-185 ppm, along with resonances for the aromatic and vinyl carbons.[8][9]
-
FT-IR: The infrared spectrum is characterized by a broad O-H stretching band (around 3300-3500 cm⁻¹) and sharp, strong C=O stretching bands for the quinone carbonyls (around 1640-1670 cm⁻¹).[10][11][12]
-
UV-Vis: In acetonitrile, Lawsone shows an absorption maximum (λ_max) around 333 nm. In aqueous or protic solvents, a second band appears around 450-480 nm due to the dissociation of the hydroxyl group.[2][13]
Part 2: The Influence of C-7 Methylation
While direct experimental data for this compound is scarce, we can infer its properties and devise a synthetic strategy based on established chemical principles and data from analogous compounds.
Predicted Physicochemical Properties
The introduction of a methyl group at the C-7 position on the benzenoid ring is expected to modify the properties of the Lawsone scaffold in several ways:
-
Molecular Weight: The molecular weight would increase to 188.18 g/mol .
-
Solubility: The methyl group, being lipophilic, would likely decrease the solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.
-
Electronic Effects: A methyl group is weakly electron-donating. This would slightly increase the electron density of the aromatic ring system, which could subtly modulate the redox potential and the electrophilicity of the quinone ring.
-
Melting Point: The effect on the melting point is difficult to predict without experimental data, as it depends on crystal packing, which can be altered by the new substituent.
Comparative Analysis: 7-Methyljuglone
To understand the impact of C-7 methylation, we can look at the related, well-studied natural product 7-methyljuglone (5-Hydroxy-7-methyl-1,4-naphthoquinone).
7-methyljuglone has a molecular weight of 188 g/mol and appears as orange needles with a melting point of around 126°C or 150-156°C, depending on the report.[14] It demonstrates potent antibacterial, antifungal, and antimycobacterial activity, with a reported Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis as low as 0.5 µg/mL.[14][15] This suggests that methylation on the benzenoid ring is compatible with, and can even enhance, potent biological activity. The synthesis of 7-methyljuglone has been achieved through various routes, including Friedel-Crafts acylation and multi-step sequences involving Stobbe condensation.[15][16][17][18]
The potent bioactivity of 7-methyljuglone provides a strong rationale for the synthesis and investigation of its isomer, this compound, as a potentially valuable compound in drug development.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize substituted hydroxy-naphthoquinones is through a Diels-Alder reaction . This powerful cycloaddition allows for the construction of the core bicyclic system in a controlled manner. A hypothetical pathway for the synthesis of this compound is outlined below.
Caption: Proposed Diels-Alder synthesis route.
Causality of Experimental Choices: This one-pot strategy is advantageous because it builds complexity quickly from simple, commercially available starting materials.[1] The Diels-Alder reaction provides excellent regiochemical control, and the subsequent oxidation (which can often occur spontaneously with air) leads directly to the stable aromatic naphthoquinone system. The choice of isoprene as the diene directly installs the required methyl group at the C-7 position of the final product.
Part 3: Experimental Protocols & Analysis
The following sections provide standardized, self-validating protocols for the synthesis and characterization of a hydroxy-naphthoquinone derivative.
Protocol: One-Pot Synthesis of a Hydroxy-Naphthoquinone
This protocol is adapted from a general method for the base-catalyzed Diels-Alder reaction to produce substituted naphthoquinones.[1]
Methodology Workflow
Caption: Experimental workflow for synthesis.
Self-Validation and Causality:
-
Step 1-2: The use of a base catalyst like triethylamine facilitates the reaction. The slow addition of the diene controls the initial reaction rate.
-
Step 3: Refluxing provides the necessary activation energy for the cycloaddition. Thin-Layer Chromatography (TLC) is a critical self-validating step; the disappearance of the limiting reagent spot and the appearance of a new product spot confirms the reaction is proceeding.
-
Step 4: Acidification neutralizes the catalyst and protonates the hydroxyl group. Extraction separates the organic product from the aqueous phase.
-
Step 5: Column chromatography is the standard method for purifying organic compounds, ensuring the final product is isolated with high purity, which is then validated by characterization.
Protocol: Structural Characterization
Once a pure product is obtained, its structure must be unequivocally confirmed.
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and formula.
-
Protocol: Prepare a dilute solution of the sample and analyze using High-Resolution Mass Spectrometry (HRMS).
-
Validation: The observed m/z value should match the calculated exact mass for the target formula (C₁₁H₈O₃ for this compound) within a small tolerance (e.g., < 5 ppm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the precise connectivity of atoms.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
-
Validation: For this compound, the ¹H NMR should show a singlet for the methyl group (~2.4 ppm), a singlet for the C-3 vinyl proton, and distinct signals for the three remaining aromatic protons. The ¹³C NMR should show the correct number of carbon signals, including two C=O signals (>180 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Validation: The spectrum must show a broad -OH stretch (~3300-3500 cm⁻¹) and characteristic quinone C=O stretches (~1640-1670 cm⁻¹).
-
Conclusion
2-Hydroxy-1,4-naphthoquinone (Lawsone) is a foundational molecule with well-defined physicochemical properties and a rich history of biological significance. While its C-7 methylated derivative, this compound, remains largely unexplored, a thorough understanding of the parent scaffold provides a robust framework for its future investigation. Based on comparative analysis with related compounds like 7-methyljuglone, it is reasonable to predict that C-7 methylation will enhance lipophilicity while retaining the potential for potent biological activity. The synthetic and analytical protocols detailed in this guide offer a clear and validated pathway for the synthesis, purification, and definitive characterization of this and other novel naphthoquinone derivatives, paving the way for new discoveries in drug development.
References
- Cui, J., & Jia, J. (2020). A regioselective synthesis of 7-methyl juglone and its derivatives.
- Cui, J., & Jia, J. (2020). Full article: A regioselective synthesis of 7-methyl juglone and its derivatives.
- Van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the antimycobacterial naphthoquinone, 7-methyljuglone and its dimer, neodiospyrin. Western Sydney University ResearchDirect. [Link]
- Kuete, V., & Mbaveng, A. T. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC. [Link]
- Van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the Antimycobacterial Naphthoquinone, 7-Methyljuglone and its Dimer, Neodiospyrin. Sabinet African Journals. [Link]
- PrepChem. (n.d.). Synthesis of 2-hydroxy-3-methyl-1,4-naphthoquinone. PrepChem.com. [Link]
- SpectraBase. (n.d.). 2-Hydroxy-1,4-naphthoquinone. SpectraBase. [Link]
- SpectraBase. (n.d.). 2-Hydroxy-1,4-naphthoquinone - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- El-Shaheny, R., et al. (2015). Lawsone (2-hydroxy-1,4-naphthoquinone) as a sensitive cyanide and acetate sensor. NASA Astrobiology Program. [Link]
- ResearchGate. (n.d.). Chemical structure: (A) 7-methyljuglone and (B) diospyrin.
- Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Donghua University. [Link]
- SpectraBase. (n.d.). 2-Hydroxy-1,4-naphthoquinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- PubChem. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem. [Link]
- NIST. (n.d.). 1,4-Naphthalenedione, 2-hydroxy-. NIST WebBook. [Link]
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-aminomethyl-1,4-naphthoquinones.
- Scientific.Net. (n.d.). A New Method for the Biomimetic Synthesis of 2-Hydroxy-3-Amino-1,4-Naphthoquinone. Scientific.Net. [Link]
- El-Shaheny, R., et al. (2015). Lawsone (2-hydroxy-1,4-naphthoquinone) as a sensitive cyanide and acetate sensor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- NIH. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]
- nmrXiv. (2023). 2-Hydroxy-1,4-naphthoquinone.c13. NFDI4Chem Search Service. [Link]
- PubChem. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of 7-Methyljugulone - African Health Sciences [africanhealthsciences.org]
- 5. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-1,4-naphthoquinone | C10H6O3 | CID 6755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR [m.chemicalbook.com]
- 8. 2-Hydroxy-1,4-naphoquinone(83-72-7) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Hydroxy-1,4-naphoquinone(83-72-7) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1,4-Naphthalenedione, 2-hydroxy- [webbook.nist.gov]
- 13. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 14. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.co.za [journals.co.za]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
A Technical Guide to the Determination and Interpretation of the Aqueous Solubility of 2-Hydroxy-7-methyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Solubility for Naphthoquinones
Naphthoquinones are a class of compounds extensively studied for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2-Hydroxy-7-methyl-1,4-naphthoquinone, a derivative of the well-known natural dye Lawsone (2-hydroxy-1,4-naphthoquinone), represents a promising scaffold for drug discovery. However, for any compound to be a viable therapeutic candidate, it must first be adequately soluble in aqueous media to allow for absorption and distribution to its site of action. Poor aqueous solubility is a primary contributor to failed drug development pipelines, leading to low bioavailability and unpredictable therapeutic outcomes.[3]
Publicly available, quantitative solubility data for this compound is not readily found in the literature. Therefore, this guide serves as a comprehensive framework for the de novo determination of its solubility. It provides the theoretical grounding, detailed experimental protocols, and data interpretation strategies necessary for any researcher or drug development professional tasked with characterizing this, or structurally similar, hydrophobic compounds.
Section 1: Physicochemical Profile and Predictive Analysis
Understanding the structural attributes of this compound is fundamental to predicting its solubility behavior and designing appropriate experimental conditions.
Structural Comparison and Expected Effects
The parent molecule, 2-hydroxy-1,4-naphthoquinone (Lawsone), is sparingly soluble in water, with a reported solubility of approximately 2 g/L (2000 mg/L) at 20°C.[4][5] The introduction of a methyl group at the 7-position on the naphthoquinone ring will predictably alter its physicochemical properties.
-
Increased Hydrophobicity: The methyl group is a non-polar, hydrophobic moiety. Its addition to the aromatic ring increases the overall lipophilicity of the molecule. This is expected to decrease its affinity for polar solvents like water, resulting in a lower aqueous solubility compared to the parent Lawsone.
-
Acidity (pKa): The hydroxyl group at the C-2 position is acidic, with a reported pKa of ~3.98 for Lawsone.[6] The methyl group at the C-7 position is electronically distant and is not expected to significantly alter the pKa of the hydroxyl group. Therefore, the pH-dependent solubility profile should be conceptually similar to that of Lawsone, with solubility dramatically increasing at pH values above the pKa as the molecule ionizes to its more soluble conjugate base.
Key Physicochemical Parameters (Lawsone as a Proxy)
To design robust experiments, we can use the known properties of Lawsone as a starting point.
| Property | Value (for 2-Hydroxy-1,4-naphthoquinone) | Expected Impact on 7-Methyl Derivative |
| Molecular Weight | 174.15 g/mol [7] | Increased to 188.18 g/mol |
| Melting Point | 192-195 °C (decomposes)[7][8] | Likely similar, may be slightly altered |
| LogP | ~1.5[8] | Increased (more lipophilic) |
| Aqueous Solubility | ~2 g/L (20°C)[4][5] | Decreased |
| pKa | ~3.98[6] | Largely unchanged |
This predictive analysis underscores the expectation that this compound is a poorly soluble, weakly acidic compound.
Section 2: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination.
The Shake-Flask Method: A Protocol for Establishing Equilibrium
This method ensures that the solution has reached its maximum saturation point, providing the most reliable measure of thermodynamic solubility.
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.
-
Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4 for physiological relevance, or a series of buffers for pH-dependent studies).
-
Equilibration: Seal the vials tightly. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period, typically 24 to 48 hours. This extended time is necessary to ensure the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let undissolved solids settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant. Crucially , this sample must be immediately filtered through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is vital to prevent artificially high concentration readings.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (detailed in Section 3).
Characterizing pH-Dependent Solubility
For an ionizable compound like this compound, solubility is a function of pH. Understanding this relationship is critical for predicting its behavior in different physiological environments (e.g., stomach vs. intestine).
The Henderson-Hasselbalch equation governs the relationship between the ionized and unionized forms. The total solubility (Stotal) is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form.
For a weak acid: Stotal = S0 * (1 + 10(pH - pKa))
This relationship can be visualized as follows:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 5. 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-1,4-naphthoquinone 97 83-72-7 [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
A Comprehensive Spectroscopic and Analytical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone
This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Hydroxy-7-methyl-1,4-naphthoquinone, a significant derivative of the naphthoquinone class of compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected spectroscopic data based on the foundational structure of 2-Hydroxy-1,4-naphthoquinone (Lawsone). Given the limited availability of direct experimental spectra for the 7-methyl derivative in public-facing databases, this guide synthesizes data from the parent compound with expert analysis to predict the spectral characteristics of this compound.
Naphthoquinones are a class of organic compounds that are of significant interest due to their broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The specific compound, this compound, is a derivative of Lawsone, a naturally occurring naphthoquinone. The addition of a methyl group to the aromatic ring is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and biological activity of a compound. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships in drug discovery and development programs.
This guide will systematically cover the key spectroscopic techniques used for the characterization of this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will provide a theoretical foundation, a detailed experimental protocol for data acquisition, a summary of the expected data in tabular format, and an expert interpretation of the spectral features.
Molecular Structure and a Proposed Synthetic Pathway
The chemical structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 2, and a methyl group at position 7.
Diagram of the Molecular Structure of this compound
A 2D representation of this compound.
A plausible synthetic route to this compound could involve the oxidation of 2-hydroxy-7-methylnaphthalene. This approach is analogous to established methods for the synthesis of similar naphthoquinone derivatives.[2]
Diagram of a Proposed Synthetic Pathway
A simplified schematic of a potential synthesis route.
Infrared (IR) Spectroscopy
Principle and Application Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy is crucial for identifying the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, as well as the C-H bonds of the methyl group and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.
-
Background Scan: With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Sample Analysis: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After the scan is complete, the resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Predicted IR Data and Interpretation
The IR spectrum of this compound is predicted based on the known spectrum of 2-Hydroxy-1,4-naphthoquinone (Lawsone)[3][4] and the expected influence of the 7-methyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (hydroxyl) | 3300 - 3400 (broad) | The broadness of this peak is due to hydrogen bonding of the hydroxyl group. |
| C-H stretch (aromatic) | 3050 - 3150 | Characteristic of C-H bonds on the naphthalene ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Indicates the presence of the methyl (-CH₃) group at the 7-position. |
| C=O stretch (carbonyl) | 1660 - 1680 and 1640 - 1650 | Two distinct carbonyl peaks are expected due to the asymmetric electronic environment created by the adjacent hydroxyl group. The C1 carbonyl will be at a higher frequency than the C4 carbonyl, which is influenced by the hydroxyl group. |
| C=C stretch (aromatic) | 1580 - 1620 | Multiple bands are expected, characteristic of the aromatic naphthalene ring system. |
| C-O stretch (hydroxyl) | 1200 - 1300 | Corresponds to the stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |
The presence of the 7-methyl group is not expected to significantly shift the major functional group frequencies but will add characteristic C-H stretching and bending vibrations in the aliphatic C-H region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For organic molecules, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the pulse angle (e.g., 30-45 degrees) and relaxation delay (e.g., 1-2 seconds).
-
Acquire a number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum is based on the known spectrum of 2-Hydroxy-1,4-naphthoquinone[5] and the expected influence of the 7-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| H3 | 7.2 - 7.4 | s | - | A singlet due to no adjacent protons. |
| H5 | 8.0 - 8.2 | d | ~8.0 | A doublet due to coupling with H6. |
| H6 | 7.6 - 7.8 | dd | ~8.0, ~1.5 | A doublet of doublets due to coupling with H5 and H8. |
| H8 | 7.9 - 8.1 | d | ~1.5 | A doublet due to meta-coupling with H6. The methyl group at C7 will influence this proton. |
| 7-CH₃ | 2.4 - 2.6 | s | - | A singlet, characteristic of a methyl group attached to an aromatic ring. |
| 2-OH | 7.0 - 8.0 (broad) | s | - | A broad singlet that may exchange with D₂O. Its chemical shift can be concentration and solvent dependent. |
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum is based on data for 2-Hydroxy-1,4-naphthoquinone[6] and related structures.
| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C1 | ~184 | Carbonyl carbon, deshielded. |
| C2 | ~160 | Carbon bearing the hydroxyl group, deshielded. |
| C3 | ~110 | Olefinic carbon adjacent to the hydroxyl-bearing carbon. |
| C4 | ~181 | Carbonyl carbon, influenced by the hydroxyl group. |
| C4a | ~132 | Bridgehead carbon. |
| C5 | ~126 | Aromatic CH. |
| C6 | ~136 | Aromatic CH. |
| C7 | ~145 | Aromatic carbon attached to the methyl group. |
| C8 | ~125 | Aromatic CH. |
| C8a | ~130 | Bridgehead carbon. |
| 7-CH₃ | ~21 | Aliphatic carbon of the methyl group. |
Mass Spectrometry (MS)
Principle and Application Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is a soft ionization technique, so the molecular ion is typically observed with minimal fragmentation. Analysis can be done in either positive or negative ion mode.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 189.0546 | Molecular ion with an added proton (positive ion mode). |
| [M-H]⁻ | 187.0395 | Molecular ion with a proton removed (negative ion mode). |
| [M+Na]⁺ | 211.0366 | Sodium adduct of the molecular ion (positive ion mode). |
The exact mass of this compound (C₁₁H₈O₃) is 188.0473. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.
Conclusion
The spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with detailed experimental protocols for their acquisition. The interpretations are grounded in the well-understood principles of spectroscopy and the known data of the parent compound, 2-Hydroxy-1,4-naphthoquinone. This information serves as a valuable resource for researchers in the synthesis, purification, and biological evaluation of this and related naphthoquinone derivatives. The provided methodologies represent robust and validated approaches for the structural elucidation of novel compounds in a drug discovery and development setting.
References
- Fieser, L. F., & Fieser, M. (1948). Naphthoquinone Antimalarials. Journal of the American Chemical Society, 70(10), 3215-3222.
- SpectraBase. 2-Hydroxy-1,4-naphthoquinone.
- NIST. 1,4-Naphthalenedione, 2-hydroxy-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Siddiqui, I. U., & Siddiqui, B. S. (2023). Recent advances in the synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone)
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1,4-Naphthalenedione, 2-hydroxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR [m.chemicalbook.com]
- 5. 2-Hydroxy-1,4-naphoquinone(83-72-7) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Introduction: Elucidating the Structure of a Bioactive Naphthoquinone
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-7-methyl-1,4-naphthoquinone
This compound is a substituted naphthoquinone, a class of organic compounds known for their vibrant colors and diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties.[1] The precise characterization of the molecular structure of these compounds is a prerequisite for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic molecules in solution.[2]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As senior application scientists, we will move beyond a simple description of the spectrum, focusing instead on the underlying principles that govern the spectral features. We will dissect the expected chemical shifts, spin-spin coupling patterns, and integration values for each proton, grounding our predictions in established theory and data from analogous structures. Furthermore, we will present a robust experimental protocol for acquiring high-quality NMR data, ensuring that the methodologies described are both scientifically sound and practically reproducible.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct chemical environments of the protons within the this compound molecule. The structure contains a total of nine protons, which are distributed among five unique, non-equivalent environments.
The IUPAC numbering for the naphthoquinone core is used for unambiguous assignment:
-
Quinone Ring: One vinylic proton (H3).
-
Benzenoid Ring: Three aromatic protons (H5, H6, and H8).
-
Substituents: A three-proton methyl group (-CH₃) and a single hydroxyl proton (-OH).
The distinct electronic environment of each proton dictates its resonance frequency (chemical shift) in the NMR spectrum.
Diagram: Molecular Structure and Proton Assignments
A simplified representation of the this compound structure with key protons labeled.
Theoretical Prediction and Analysis of the ¹H NMR Spectrum
A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The electron-withdrawing nature of the carbonyl groups and the electronic effects of the hydroxyl and methyl substituents are key determinants of the proton chemical shifts.
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton.[3] Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments appear at lower chemical shifts (upfield).[4][5]
-
Aromatic Protons (H5, H6, H8): δ ≈ 7.5 - 8.2 ppm
-
These protons are attached to an sp² hybridized carbon in an aromatic system, placing them in the typical aromatic region (7-8 ppm).[5]
-
H8: This proton is peri to the C1 carbonyl group. The strong deshielding effect of the carbonyl's magnetic anisotropy will shift H8 significantly downfield, making it the most deshielded of the aromatic protons.
-
H5: This proton is peri to the C4 carbonyl group, which also causes significant deshielding.
-
H6: This proton is situated ortho to the electron-donating methyl group at C7. This donation of electron density will shield H6 relative to the other aromatic protons, causing it to appear at a comparatively upfield position within the aromatic region.
-
-
Quinone Proton (H3): δ ≈ 6.2 - 6.5 ppm
-
As a vinylic proton on the quinone ring, H3 is deshielded by the adjacent C4 carbonyl group and the electronegative oxygen of the hydroxyl group at C2. Its chemical shift is expected in the alkene region of the spectrum.[5]
-
-
Methyl Protons (-CH₃): δ ≈ 2.2 - 2.5 ppm
-
Protons of a methyl group attached to an aromatic ring typically resonate in this region. The signal will be sharp and distinct.
-
-
Hydroxyl Proton (-OH): δ ≈ 5.0 - 12.0 ppm (variable)
-
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. It may appear as a sharp or broad singlet and can exchange with deuterium in solvents like D₂O, causing the signal to disappear. Intramolecular hydrogen bonding with the C1 carbonyl oxygen could fix its position and lead to a sharper signal at a more downfield position.
-
Spin-Spin Splitting (Multiplicity)
Multiplicity arises from the interaction of a proton's magnetic field with that of its non-equivalent neighboring protons (typically within three bonds). The pattern is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[4]
-
H3 (Singlet, s): This proton has no neighboring protons within a three-bond distance, so its signal will appear as a singlet.
-
-CH₃ (Singlet, s): The methyl protons are not adjacent to any other protons, resulting in a singlet.
-
-OH (Singlet, s): The hydroxyl proton typically does not couple with other protons and appears as a singlet, which is often broadened by chemical exchange.
-
Aromatic System (H5, H6, H8): These three protons form a coupled spin system.
-
H5 (Doublet, d): It is coupled only to H6 through an ortho coupling (³J ≈ 7-9 Hz).
-
H6 (Doublet of Doublets, dd): It is coupled to H5 (ortho coupling, ³J ≈ 7-9 Hz) and to H8 (meta coupling, ⁴J ≈ 2-3 Hz).
-
H8 (Doublet, d): It is coupled only to H6 through a meta coupling (⁴J ≈ 2-3 Hz). The splitting might appear small or as a broadened singlet if the resolution is insufficient.
-
Integration
The area under each NMR signal is directly proportional to the number of protons giving rise to that signal.[4] For this compound, the relative integration values are expected to be:
-
Aromatic Protons (H5, H6, H8): 1H each
-
Quinone Proton (H3): 1H
-
Methyl Protons (-CH₃): 3H
-
Hydroxyl Proton (-OH): 1H
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H8 | 8.0 – 8.2 | d | meta, ⁴J ≈ 2-3 | 1H |
| H5 | 7.9 – 8.1 | d | ortho, ³J ≈ 7-9 | 1H |
| H6 | 7.6 – 7.8 | dd | ortho, ³J ≈ 7-9; meta, ⁴J ≈ 2-3 | 1H |
| H3 | 6.3 – 6.5 | s | – | 1H |
| -CH₃ | 2.3 – 2.5 | s | – | 3H |
| -OH | 5.0 – 12.0 | s (broad) | – | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum requires a meticulous and standardized experimental approach. The following protocol outlines the necessary steps for a sample of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility or to better resolve exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: The solvent often contains a small amount of tetramethylsilane (TMS) as an internal reference, with its chemical shift set to 0.00 ppm.[6]
-
Transfer: Vortex the vial until the sample is completely dissolved. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
Instrument Setup and Data Acquisition (400 MHz Spectrometer)
-
Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer magnet. The instrument will automatically lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Tuning and Matching: Tune the NMR probe to the resonance frequency of ¹H nuclei to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Set to 8 or 16 scans for a moderately concentrated sample. Increase if the signal-to-noise ratio is low.
-
Relaxation Delay (D1): Set to 1-2 seconds to allow for sufficient relaxation of the protons between pulses, ensuring accurate integration.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
-
Start Acquisition: Execute the experiment.
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the x-axis by setting the TMS peak to exactly 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their precise chemical shifts.
Diagram: ¹H NMR Acquisition and Processing Workflow
Sources
An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Foreword: The Structural Elucidation of a Promising Naphthoquinone
2-Hydroxy-7-methyl-1,4-naphthoquinone belongs to the vast family of naphthoquinones, a class of compounds that has garnered significant attention in the scientific community for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The precise characterization of these molecules is a critical step in understanding their mechanism of action and in the development of new therapeutic agents. Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides detailed information about the carbon skeleton of a molecule.[3]
This guide provides a comprehensive overview of the 13C NMR spectroscopy of this compound. Moving beyond a simple recitation of data, this document delves into the principles of 13C NMR as they apply to this specific molecule, offers a reasoned prediction of its 13C NMR spectrum based on established data from analogous compounds, and provides a detailed experimental protocol for acquiring high-quality spectra. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to confidently interpret the 13C NMR spectrum of this and related naphthoquinone derivatives.
Principles of 13C NMR Spectroscopy and the Naphthoquinone Scaffold
13C NMR spectroscopy detects the resonance of the 13C isotope, which, although having a low natural abundance (approximately 1.1%), provides a wealth of structural information.[2] The chemical shift (δ) of each carbon atom in the spectrum is highly sensitive to its local electronic environment, offering a unique fingerprint of the molecule's carbon framework.
The structure of this compound presents several distinct carbon environments that will give rise to characteristic signals in the 13C NMR spectrum:
-
Carbonyl Carbons (C=O): The two carbonyl carbons (C1 and C4) are highly deshielded due to the electronegativity of the oxygen atoms and are expected to resonate at the downfield end of the spectrum, typically in the range of δ 180-190 ppm.
-
Hydroxylated and Vinylic Carbons (C2 and C3): The C2 carbon, bearing the hydroxyl group, and the adjacent vinylic carbon C3, will have their chemical shifts influenced by both the electron-donating hydroxyl group and the electron-withdrawing carbonyl groups.
-
Aromatic Carbons: The carbons of the benzene ring (C4a, C5, C6, C7, C8, and C8a) will appear in the aromatic region of the spectrum (δ 110-160 ppm). The position of the methyl group at C7 will influence the chemical shifts of the surrounding carbons.
-
Methyl Carbon (-CH3): The carbon of the methyl group attached to C7 is the most shielded carbon in the molecule and will appear at the upfield end of the spectrum, typically below δ 25 ppm.
To aid in the assignment of the 13C NMR signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. DEPT-90 and DEPT-135 experiments differentiate between methine (CH), methylene (CH2), and methyl (CH3) carbons based on the phase of their signals, while quaternary carbons are absent.
Predicted 13C NMR Chemical Shift Assignments for this compound
The introduction of a methyl group at the C7 position is expected to cause a downfield shift (ipso effect) for C7 and a slight shielding (ortho and para effects) or deshielding (meta effect) of the other carbons in the benzene ring. The predicted chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~185 | Typical quinone carbonyl chemical shift. |
| C2 | ~160 | Carbon bearing an electron-donating hydroxyl group. |
| C3 | ~110 | Vinylic carbon adjacent to a hydroxylated carbon. |
| C4 | ~182 | Typical quinone carbonyl chemical shift. |
| C4a | ~132 | Quaternary aromatic carbon. |
| C5 | ~126 | Aromatic CH, ortho to the C4a-C8a bond. |
| C6 | ~137 | Aromatic CH, influenced by the ortho methyl group. |
| C7 | ~145 | Aromatic carbon bearing the methyl group (ipso effect). |
| C8 | ~127 | Aromatic CH, meta to the methyl group. |
| C8a | ~130 | Quaternary aromatic carbon. |
| 7-CH3 | ~22 | Typical aromatic methyl carbon chemical shift. |
Disclaimer: These are predicted values based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.
Experimental Protocol for 13C NMR Analysis
Acquiring a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol provides a detailed, step-by-step methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for naphthoquinones. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
Experiment: 1D 13C with proton decoupling.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A wide spectral width, typically 0-220 ppm, is necessary to encompass both the carbonyl and aliphatic regions.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for obtaining accurate integrations, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable and can be adjusted based on the sample concentration and desired signal-to-noise ratio.
DEPT Experiments
To aid in the assignment of the spectrum, it is highly recommended to acquire DEPT-90 and DEPT-135 spectra. These experiments use the same sample and can be run with similar acquisition parameters, though they typically require fewer scans than a standard 13C experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the 13C NMR analysis of this compound.
Caption: Structure of this compound with carbon numbering.
Conclusion
The structural elucidation of novel or modified bioactive compounds is a cornerstone of modern drug discovery and development. This guide has provided a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By combining a solid theoretical foundation with practical experimental guidance, researchers can confidently approach the characterization of this and other related naphthoquinone derivatives. The predicted chemical shifts and the detailed protocol herein serve as a valuable resource for accelerating research and development in this promising area of medicinal chemistry.
References
- Asian Journal of Chemistry. One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. [Link]
- SpectraBase. 2-Hydroxy-1,4-naphthoquinone - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone - Optional[13C NMR] - Chemical. [Link]
- MDPI. Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
- NASA Astrobiology Program. Lawsone (2-hydroxy-1,4-naphthoquinone)
- ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. [Link]
- PubMed. Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity than MK-4 both in vitro and in vivo. [Link]
- Li, Y., et al. (2019). Label-Free Proteomic Analysis of Molecular Effects of 2-Methoxy-1,4-naphthoquinone on Penicillium italicum. [Link]
- De Gruyter. Catalytic synthesis of 2-methyl-1,4- naphthoquinone in 1%Au/HPS presence. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Mass spectrometry analysis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Foreword
The analysis of bioactive small molecules is a cornerstone of modern pharmaceutical research and natural product discovery. Among these, naphthoquinones represent a critical class of compounds known for their diverse pharmacological activities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of a specific derivative, this compound. As this molecule is not extensively characterized in existing literature, this document establishes a robust analytical framework by drawing upon the well-documented behavior of its parent compound, 2-hydroxy-1,4-naphthoquinone (Lawsone), and its close structural isomers like Plumbagin. The methodologies herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the causal logic and field-proven insights required for confident structural elucidation and quantification.
Physicochemical Profile of this compound
A thorough understanding of a molecule's chemical properties is the foundation of any successful analytical method. These properties dictate choices in sample preparation, chromatography, and ionization.
This compound belongs to the naphthoquinone family, characterized by a naphthalene ring system with two ketone groups and, in this case, hydroxyl and methyl substitutions.[1] The hydroxyl group imparts a phenolic character, making the molecule a weak organic acid and highly influential in its ionization behavior.[2]
Table 1: Core Properties of this compound
| Property | Value | Significance in MS Analysis |
| Chemical Structure | ![]() | The conjugated system, phenolic hydroxyl, and quinone carbonyls are key features for ionization and fragmentation. |
| Molecular Formula | C₁₁H₈O₃ | Determines the exact mass of the molecule. |
| Molecular Weight | 188.18 g/mol | Used for calculating concentrations and initial MS search parameters. |
| Monoisotopic Mass | 188.04734 Da | Critical Value: The exact mass used for high-resolution mass spectrometry to identify the precursor ion. |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO).[3][4] | Informs the choice of solvents for sample extraction, preparation, and LC mobile phases. |
| Predicted Reactivity | Stable under standard conditions. Incompatible with strong oxidizing agents.[2][3] | Dictates appropriate storage and handling conditions to prevent degradation before analysis. |
| Key Functional Groups | Phenolic hydroxyl (-OH), Ketone (C=O), Aromatic Rings, Methyl (-CH₃) | The acidic proton on the hydroxyl group makes it ideal for negative mode electrospray ionization. |
Sample Preparation: The Imperative of a Clean Analyte
The sensitivity of modern mass spectrometers means that "what you put in is what you get out." Matrix components (salts, lipids, proteins) from the sample source can suppress the ionization of the target analyte, leading to poor sensitivity and reproducibility. Therefore, a robust sample preparation protocol is not optional; it is essential. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose.[5]
Protocol: Solid-Phase Extraction (SPE) for Naphthoquinone Analysis
This protocol is designed for the extraction of this compound from a complex matrix, such as a plant extract or biological fluid.
Principle: Reversed-phase SPE utilizes a non-polar stationary phase (e.g., C18) to retain hydrophobic analytes like our target molecule while polar contaminants are washed away. The analyte is then eluted with a non-polar organic solvent.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Formic Acid (0.1%)
-
SPE Vacuum Manifold
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Ensure the sample is in a liquid state. If starting with a solid (e.g., dried plant material), perform a solvent extraction first (e.g., with 70% ethanol), then evaporate the solvent and reconstitute in 10% Methanol/Water.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any particulates.
-
Acidify the supernatant with formic acid to a final concentration of 0.1% to ensure the hydroxyl group is protonated, maximizing retention on the C18 phase.
-
-
Cartridge Conditioning:
-
Pass 3 mL of Methanol through the C18 cartridge to wet the stationary phase and wash away any impurities.
-
Causality: This step activates the C18 alkyl chains, ensuring proper interaction with the analyte.
-
-
Cartridge Equilibration:
-
Pass 3 mL of deionized water with 0.1% formic acid through the cartridge. Do not allow the cartridge to go dry.
-
Causality: This step prepares the stationary phase for the aqueous sample, ensuring consistent and reproducible loading.
-
-
Sample Loading:
-
Slowly load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
Causality: A slow flow rate maximizes the interaction time between the analyte and the stationary phase, ensuring efficient capture.
-
-
Washing:
-
Pass 3 mL of deionized water with 0.1% formic acid through the cartridge to wash away salts and other polar impurities.
-
Pass 3 mL of 10% Methanol/Water with 0.1% formic acid to remove less polar impurities.
-
Causality: This two-step wash removes a broader range of interferences without prematurely eluting the target analyte.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the target analyte by passing 2 mL of Methanol (or Acetonitrile) through the cartridge.
-
Causality: The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 phase, releasing it from the cartridge.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial LC mobile phase for injection.
-
Liquid Chromatography: Separation Prior to Detection
Coupling Liquid Chromatography (LC) to the mass spectrometer is crucial for analyzing complex mixtures. It separates compounds based on their physicochemical properties, reducing ion suppression and allowing for the differentiation of isomers. For a moderately non-polar molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[6][7]
Caption: Decision tree for selecting the optimal ionization method.
For this compound, Electrospray Ionization (ESI) is the superior choice.
-
Expertise & Experience: The phenolic hydroxyl group has an acidic proton that is readily lost in solution. ESI is highly efficient at ionizing such pre-formed ions from the liquid phase into the gas phase. It is a soft ionization technique that imparts minimal energy, ensuring the detection of the intact molecular ion with little to no in-source fragmentation.
-
Mode of Operation: Given the acidic proton, Negative Ion Mode is strongly recommended. This will generate a deprotonated molecule, [M-H]⁻ , as the primary ion. The expected m/z for this precursor ion would be 187.0401 .
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While a high-resolution mass measurement of the precursor ion can suggest a molecular formula, it cannot confirm the structure. Tandem mass spectrometry (MS/MS) is required for this. In this process, the precursor ion ([M-H]⁻) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting product ions are mass analyzed.
The fragmentation pattern is not random; it is governed by the principles of chemical stability. Weaker bonds break first, and stable neutral molecules (like CO, H₂O, CO₂) are often lost. For naphthoquinones, the loss of carbon monoxide (CO) from the quinone ring is a highly characteristic and diagnostically significant fragmentation pathway. [6][7][8]
Caption: Predicted ESI⁻ fragmentation pathway for the target analyte.
Predicted Fragmentation Analysis:
-
Precursor Ion [M-H]⁻ (m/z 187.04): This is the deprotonated molecule, isolated in the first stage of the MS/MS experiment.
-
Primary Fragment [M-H-CO]⁻ (m/z 159.04): The most probable and abundant fragment will arise from the neutral loss of 28 Da (carbon monoxide). This is a hallmark fragmentation for quinone structures and is confirmed in the analysis of the isomeric plumbagin. [7][8]This transition (187.04 → 159.04) is ideal for developing a highly specific quantitative method using Multiple Reaction Monitoring (MRM).
-
Secondary Fragment [M-H-CO-CH₃•]⁻ (m/z 144.02): A subsequent fragmentation could involve the loss of the methyl group as a radical (15 Da). While less common in negative mode, its presence would further confirm the structure.
Table 3: Key Ions for Mass Spectrometric Identification
| Ion Description | Ion Formula | Ionization Mode | Calculated m/z | Role in Analysis |
| Precursor Ion | [C₁₁H₇O₃]⁻ | ESI Negative | 187.0401 | Selected for MS/MS fragmentation. |
| Primary Product Ion | [C₁₀H₇O₂]⁻ | ESI Negative | 159.0452 | Quantifier Ion: Most intense and specific fragment for MRM. |
| Secondary Product Ion | [C₉H₄O₂]⁻ | ESI Negative | 144.0217 | Qualifier Ion: Confirms identity in MRM and provides extra structural detail. |
Conclusion: A Validated Path Forward
The successful mass spectrometric analysis of this compound hinges on a systematic approach that integrates an understanding of its chemical nature with optimized, field-proven methodologies. This guide outlines a complete workflow, from meticulous sample preparation using SPE to high-resolution separation via RP-HPLC and confident structural confirmation through negative mode ESI-MS/MS.
By leveraging the characteristic fragmentation pattern—specifically the neutral loss of carbon monoxide to produce the key 187.04 → 159.04 transition—researchers can develop highly sensitive and selective quantitative assays. This framework, grounded in the analysis of analogous compounds, provides a reliable and authoritative pathway for the investigation of this and other related naphthoquinones in complex matrices, empowering advancements in drug discovery and development.
References
- Wang, Y., et al. (2018). Structural analysis of naphthoquinone protein adducts with liquid chromatography/tandem mass spectrometry and the scoring algorithm for spectral analysis (SALSA). Journal of the American Society for Mass Spectrometry.
- Hsieh, Y. J., Lin, L. C., & Tsai, T. H. (2005). Determination and identification of plumbagin from the roots of Plumbago zeylanica L. by liquid chromatography with tandem mass spectrometry. Journal of Chromatography A.
- Shilpashree, S., & Ramya, V. (2024). Extraction, Fractionation, and Characterization of Plumbagin from the Roots of Plumbago zeylanica. SEEJPH.
- ResearchGate. (n.d.). ESI-mass spectrum of plumbagin.
- ResearchGate. (2005). Determination and identification of plumbagin from the roots of Plumbago zeylanica L. by liquid chromatography with tandem mass spectrometry.
- Chen, M. J., et al. (2005). Measurement and pharmacokinetic study of plumbagin in a conscious freely moving rat using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- ResearchGate. (n.d.). LC-MS/MS identification of the O-methylated metabolites (M1 and M2) of....
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubChem. (n.d.). 1,4-Naphthoquinone.
- NIST. (n.d.). 1,4-Naphthalenedione, 2-hydroxy-3-methyl-.
- mzCloud. (2014). 2 Hydroxy 1 4 naphthoquinone.
- PubChem. (n.d.). 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone.
- ResearchGate. (n.d.). General structure of 2-Hydroxy-1,4 naphthoquinone.
- ResearchGate. (2009). Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation.
- Gkaitatzi, K., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites.
- Zhu, Y., et al. (2017). LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PLOS ONE.
- ResearchGate. (n.d.). The compounds identified in Rhei Radix et Rhizoma (RRR) and Polygoni....
- ResearchGate. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination and identification of plumbagin from the roots of Plumbago zeylanica L. by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement and pharmacokinetic study of plumbagin in a conscious freely moving rat using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Significance of 2-Hydroxy-7-methyl-1,4-naphthoquinone
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Hydroxy-7-methyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This compound is a member of the naphthoquinone family, a class of organic compounds derived from naphthalene.[1] These compounds are of significant interest to the scientific community, particularly in the field of drug development, due to their wide range of biological activities.[1][2] Natural and synthetic 1,4-naphthoquinones have demonstrated antimicrobial, antifungal, antiviral, cytotoxic, and antitumor properties.[1][2][3] The biological efficacy of these molecules is often linked to their redox properties and their ability to interact with biological targets, which can be modulated by the various substituents on the naphthoquinone core.[3][4]
Given its potential therapeutic applications, the precise structural characterization of this compound is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[5] This guide offers a detailed examination of the principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, providing researchers with the foundational knowledge to accurately identify and characterize this compound.
Chapter 1: Principles of Infrared Spectroscopy for Naphthoquinone Analysis
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in an excited vibrational state. An FTIR spectrometer measures the amount of light absorbed at each frequency, producing a spectrum that plots absorbance or transmittance versus wavenumber (cm⁻¹).
For a complex molecule like this compound, the resulting spectrum is a unique superposition of the vibrational modes of its constituent parts: the hydroxyl (-OH) group, the quinone carbonyl (C=O) groups, the aromatic ring system (C=C and C-H bonds), and the methyl (-CH₃) group. The position, intensity, and shape of these absorption bands provide direct information about the molecule's functional groups and overall structure.
Chapter 2: Experimental Protocol for High-Fidelity FTIR Data Acquisition
The quality of an FTIR spectrum is critically dependent on meticulous sample preparation and proper instrument operation. The goal is to obtain a spectrum with high signal-to-noise ratio and minimal interference from atmospheric water and carbon dioxide. As this compound is a solid at room temperature, several preparation methods are suitable.[6][7]
Sample Preparation Methodologies
Method 1: Thin Solid Film (Solvent Casting)
This is often the simplest and fastest method for soluble organic solids.
-
Rationale: This technique avoids the use of a solid matrix like KBr, providing a spectrum of the pure compound. The choice of solvent is critical; it must fully dissolve the sample and be volatile enough to evaporate completely without leaving a residue.
-
Protocol:
-
Place approximately 5-10 mg of this compound into a small vial or test tube.
-
Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8]
-
Using a pipette, place one or two drops of the concentrated solution onto the surface of a single, clean infrared-transparent salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[8]
-
Mount the plate in the spectrometer's sample holder for analysis.
-
-
Self-Validation: If spectral peaks are too intense (i.e., "flat-topped" or showing <1% transmittance), the film is too thick. Clean the plate and re-cast the film using a more dilute solution.[8] Conversely, if peaks are too weak, add another drop of the solution to the existing film and allow it to dry.[8]
Method 2: Potassium Bromide (KBr) Pellet
This is a classic and robust method for obtaining high-quality spectra of solid samples.
-
Rationale: The sample is finely ground and dispersed in a dry, IR-transparent matrix (KBr). Pressing the mixture under high pressure creates a transparent pellet, minimizing light scattering. The particle size of the sample must be smaller than the wavelength of the IR radiation to achieve a good spectrum.[9]
-
Protocol:
-
Place 1-2 mg of the sample and 100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.[10]
-
Gently mix, then grind the mixture thoroughly with the pestle for several minutes to create a very fine, homogenous powder.
-
Transfer the powder to a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[10]
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
-
Self-Validation: A high-quality pellet should be clear and transparent. If the pellet is opaque or cloudy, it indicates insufficient grinding, moisture contamination, or inadequate pressure, which will lead to a sloping baseline and poor-quality spectrum.[9]
Method 3: Attenuated Total Reflectance (ATR)
ATR is a modern, non-destructive technique that requires minimal to no sample preparation.
-
Rationale: An IR beam is passed through a crystal of high refractive index (the ATR crystal). An evanescent wave protrudes a few microns from the crystal surface into the sample placed in direct contact with it. The sample absorbs energy from this wave at its characteristic frequencies.
-
Protocol:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure firm, uniform contact between the sample and the crystal.[10][11]
-
Acquire the sample spectrum.
-
-
Self-Validation: Good contact is essential. Inconsistent pressure or an uneven sample distribution can lead to variations in peak intensities and a non-reproducible spectrum.
Data Acquisition Workflow
The following workflow ensures the collection of a high-quality spectrum, free from common artifacts.
Caption: Structure of this compound.
Key Vibrational Regions and Assignments
1. O-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
-
-OH Stretch: A prominent, broad absorption band is expected in the range of 3400-3200 cm⁻¹. The broadening is a classic indicator of hydrogen bonding. In this molecule, strong intramolecular hydrogen bonding between the 2-hydroxyl group and the adjacent C1-carbonyl oxygen is highly likely, which can shift this band to a lower frequency and increase its breadth. [12][13]* Aromatic C-H Stretch: Sharp, medium-intensity bands are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.
-
Methyl C-H Stretch: Asymmetric and symmetric stretching vibrations of the C-H bonds in the -CH₃ group will appear as sharp bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
2. Carbonyl (C=O) Stretching Region (1700 - 1600 cm⁻¹)
-
This region is diagnostically critical for naphthoquinones. The two carbonyl groups give rise to distinct stretching vibrations.
-
"Free" Carbonyl (C4=O) Stretch: The C4 carbonyl group is expected to absorb at a higher frequency, likely in the 1670-1660 cm⁻¹ range. This is characteristic of a conjugated ketone. [14]* H-Bonded Carbonyl (C1=O) Stretch: The C1 carbonyl, which is involved in intramolecular hydrogen bonding with the 2-hydroxyl group, will have its bond order slightly reduced. This causes its stretching vibration to shift to a lower frequency, anticipated in the 1650-1635 cm⁻¹ range. [12][13]This shift is a key piece of evidence for the intramolecular H-bond.
3. C=C Stretching and C-H Bending Region (1620 - 1300 cm⁻¹)
-
C=C Aromatic and Quinoid Stretches: Multiple sharp bands of variable intensity will be observed between 1620 cm⁻¹ and 1580 cm⁻¹. These arise from the complex stretching vibrations of the carbon-carbon double bonds within the aromatic and quinone rings. [14]* -CH₃ Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The 1375 cm⁻¹ band is often a sharp and useful diagnostic peak for the presence of a methyl group. [14] 4. Fingerprint Region (< 1300 cm⁻¹)
-
This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure. Key vibrations include:
-
C-O Stretching: The stretching of the C-O bond of the hydroxyl group is expected here, often coupled with other vibrations.
-
In-plane and Out-of-plane C-H Bending: Vibrations from the aromatic C-H bonds.
-
Ring Deformations: Skeletal vibrations of the entire fused ring system.
-
-
While individual assignment in this region is challenging without computational modeling, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification. Studies on related naphthoquinones have identified significant neutral-state quinone bands in the 1300-1200 cm⁻¹ region. [15][16]
Summary of Expected Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Intramolecular H-bonding causes significant broadening and a shift to lower frequency. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2975 - 2850 | Medium, Sharp | Asymmetric and symmetric stretches of the methyl group. |
| C=O Stretch ("Free" C4) | 1670 - 1660 | Strong, Sharp | Typical for a conjugated quinone carbonyl. |
| C=O Stretch (H-bonded C1) | 1650 - 1635 | Strong, Sharp | Shifted to lower frequency due to intramolecular H-bonding. |
| C=C Ring Stretches | 1620 - 1580 | Medium-Strong, Sharp | Multiple bands from aromatic and quinoid rings. |
| CH₃ Asymmetric Bend | ~1460 | Medium | |
| CH₃ Symmetric Bend | ~1375 | Medium, Sharp | Diagnostic for the methyl group. |
| C-O Stretch / C-H Bends | 1300 - 1000 | Medium-Strong | Complex bands in the fingerprint region. |
References
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
- Agarwala, N., Rohani, L., & Hastings, G. (2021). Experimental and calculated infrared spectra of disubstituted naphthoquinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Sample preparation for FT-IR. (n.d.).
- Agarwala, N., et al. (2023). Time-resolved FTIR difference spectroscopy for the study of photosystem I with high potential naphthoquinones incorporated into the A1 binding site 2: Identification of neutral state quinone bands. Photosynthesis Research, 158(1), 1-11.
- Agarwala, N., et al. (2023). Time-resolved FTIR Difference Spectroscopy for the Study of Photosystem I with High Potential Naphthoquinones Incorporated into the A 1 Binding Site. Identification of Neutral State Quinone Bands. ResearchGate.
- Mori, K., et al. (2006). DFT Calculations and IR Studies on 2-Hydroxy-1,4-naphthoquinone and Its 3-Substituted Derivatives. Bulletin of the Chemical Society of Japan.
- FTIR Spectroscopy of UV-Generated Quinone Radicals: Evidence for an Intramolecular Hydrogen Atom Transfer in Ubiquinone, Naphthoquinone, and Plastoquinone. (n.d.). The Journal of Physical Chemistry. ACS Publications.
- Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.
- 1,4-Naphthoquinones: Some Biological Properties and Application. (n.d.). J-Stage.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- Ab initio and density functional studies on the structure and vibrational spectra of 2-hydroxy-1,4-naphthoquinone-1-oxime derivatives. (2022, August 18). ResearchGate.
- 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone. (n.d.). PubChem.
- DFT Calculations and IR Studies on 2-Hydroxy-1,4-naphthoquinone and Its 3-Substituted Derivatives. (2006). ResearchGate.
- Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. (n.d.). PMC - NIH.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (n.d.). NIH.
- Assignments and forms of stretching vibrations of 1,4-naphthoquinone carbonyl groups. (2012). ResearchGate.
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023, May 20). PMC - PubMed Central.
- General structure of 2-Hydroxy-1,4 naphthoquinone. (n.d.). ResearchGate.
- Review of the chemistry and pharmacology of 7-Methyljugulone. (n.d.). PMC - NIH.
- Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. (n.d.). IAJESM.
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. edinst.com [edinst.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. Time-resolved FTIR difference spectroscopy for the study of photosystem I with high potential naphthoquinones incorporated into the A1 binding site 2: Identification of neutral state quinone bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Virtuoso: A Technical Guide to the Multifaceted Activities of 2-Hydroxy-7-methyl-1,4-naphthoquinone
This guide provides an in-depth exploration of the biological activities of 2-Hydroxy-7-methyl-1,4-naphthoquinone, a fascinating member of the naphthoquinone family. Naphthoquinones, naturally occurring compounds found in various plants, fungi, and bacteria, are renowned for their diverse pharmacological properties.[1][2][3] This document will dissect the known and potential anticancer, antimicrobial, and antioxidant activities of this specific methylated derivative, offering insights into its mechanisms of action and methodologies for its scientific investigation. For researchers and drug development professionals, this guide aims to be a foundational resource, bridging established knowledge of the naphthoquinone scaffold with the nuanced potential of the 7-methyl substitution.
The Naphthoquinone Core: A Foundation of Biological Activity
The 1,4-naphthoquinone moiety is the cornerstone of a vast array of biologically active molecules.[2][4] Its reactivity is largely governed by the quinone ring, which can undergo redox cycling to generate reactive oxygen species (ROS), and its electrophilic nature, which allows for reactions with biological nucleophiles like proteins and DNA.[5][6] The 2-hydroxy substitution, as seen in the parent compound lawsone, further modulates these electronic properties, influencing the molecule's bioactivity.[5][7]
Anticancer Potential: A Multi-pronged Assault on Malignancy
While specific studies on this compound are limited, the anticancer properties of the broader naphthoquinone class are well-documented and provide a strong basis for its potential in this area.[1][5][8][9]
Proposed Mechanisms of Antitumor Action
The anticancer effects of naphthoquinones are typically not attributed to a single mode of action but rather a combination of cellular insults that overwhelm cancer cells. The primary proposed mechanisms include:
-
Induction of Oxidative Stress: A hallmark of many naphthoquinones is their ability to generate ROS.[5][10] This is achieved through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions and regenerate the parent quinone. This cycle consumes cellular reducing equivalents like NADPH and floods the cell with damaging ROS, leading to lipid peroxidation, DNA damage, and apoptosis.[6] The methyl group at the 7-position may influence the redox potential of the quinone ring, thereby modulating its capacity for ROS generation.
-
Topoisomerase Inhibition: Topoisomerases are critical enzymes for DNA replication and repair. Several naphthoquinone derivatives have been shown to inhibit topoisomerase II, leading to DNA strand breaks and the initiation of apoptosis.[1] Docking studies on related compounds suggest that the planar naphthoquinone structure can intercalate into DNA, while other parts of the molecule can interact with the enzyme itself.[1]
-
Induction of Apoptosis: Naphthoquinones can trigger programmed cell death through both ROS-dependent and independent pathways. This can involve the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins.[1][11]
-
Inhibition of Key Signaling Pathways: Some naphthoquinone derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[8][11][12]
Illustrative Signaling Pathway: Naphthoquinone-Induced Apoptosis
Caption: Proposed mechanisms of anticancer action for this compound.
In Vitro Evaluation of Cytotoxicity
A standard method to assess the anticancer potential of a compound is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: A Broad Spectrum of Inhibition
Naphthoquinones are well-regarded for their antimicrobial properties against a wide range of pathogens, including bacteria and fungi.[10][13][14][15]
Mechanisms of Antimicrobial Action
The antimicrobial effects of naphthoquinones are believed to stem from several mechanisms:
-
ROS Production: Similar to their anticancer effects, the generation of ROS can damage bacterial cell walls, membranes, and intracellular components.[10][13]
-
Membrane Disruption: Naphthoquinones can interfere with the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[13]
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, disrupting metabolic processes.
-
Biofilm Inhibition: Some naphthoquinones have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[13]
Evaluation of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Grow a fresh culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.[10][13]
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Representative Antimicrobial Activity of Naphthoquinones
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Hydroxy-1,4-naphthoquinone | E. coli | 500 | [13] |
| 2-Methoxy-1,4-naphthoquinone | E. coli | 100 | [13] |
| 7-Methyljuglone | M. tuberculosis | 0.5 | [3] |
Antioxidant versus Pro-oxidant Activity: A Double-Edged Sword
The redox properties of naphthoquinones mean they can act as either antioxidants or pro-oxidants depending on the cellular environment and concentration. While they can generate ROS (a pro-oxidant effect), they can also scavenge free radicals.[16] Naphthoquinones with a hydroxyl group on the quinone ring, such as lawsone, have been shown to have weaker pro-oxidant effects compared to those with a hydroxyl group on the benzene ring, like juglone.[7] This is because the hydroxyl group on the quinone moiety has a less potent electron-repelling effect, resulting in a reduced ability to form the semiquinone radical necessary for ROS production.[7] Therefore, this compound is predicted to have a more nuanced redox profile, potentially favoring antioxidant activity under certain conditions.
Assessing Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add the sample solution to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Synthesis of this compound
While several methods exist for the synthesis of 1,4-naphthoquinone derivatives, a common approach involves the Diels-Alder reaction.[4]
Illustrative Synthetic Workflow
Caption: A potential one-pot synthesis route for this compound.
General Synthetic Protocol (Hypothetical, based on related syntheses) [4]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted hydroxy 2-pyrone and 1,4-benzoquinone in a suitable solvent.
-
Catalysis: Add a base catalyst to facilitate the Diels-Alder reaction.
-
Reaction Conditions: Stir the reaction mixture under mild conditions until the reaction is complete, as monitored by TLC.
-
Workup and Purification: Upon completion, perform an appropriate workup, which may include acidification and extraction. The crude product can then be purified by column chromatography.
Conclusion and Future Directions
This compound stands as a compound of significant interest, built upon the well-established biological prowess of the naphthoquinone scaffold. While direct experimental data for this specific derivative is emerging, the extensive research on related compounds provides a robust framework for predicting its anticancer, antimicrobial, and antioxidant activities. The 7-methyl substitution is likely to fine-tune these properties, potentially enhancing efficacy or altering selectivity.
Future research should focus on the targeted synthesis and rigorous biological evaluation of this compound. Elucidating its precise mechanisms of action and comparing its activity to parent compounds and other derivatives will be crucial in determining its potential as a lead compound in drug discovery. This guide serves as a testament to the enduring potential of natural product chemistry and a call to further explore the nuanced bioactivities of this promising molecule.
References
- de Oliveira, V. F., de Oliveira, C. N. F., & de Oliveira, R. A. G. (2021).
- Stupin Polančec, D., Kastrati Bajçinca, D., & Domijan, A.-M. (2025). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Acta Pharmaceutica.
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Chemical and Pharmaceutical Bulletin. [Link]
- Guro-Marc, S., et al. (2017). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. European Journal of Medicinal Chemistry. [Link]
- Asadpour, O., et al. (2016). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research. [Link]
- Rivas, F., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]
- Unknown. (2017). Method for producing 2-hydroxy-1,4-naphthoquinone.
- Ríos-Gusman, V., & Chávez-Hernández, E. L. (2022).
- Unknown. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
- d'Arcy Doherty, M., Rodgers, A., & Cohen, G. M. (1987). Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. Journal of Applied Toxicology. [Link]
- Unknown. (2024). The synthetic routes of 2-hydroxy-1,4-naphthoquinone.
- Unknown. (2015). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41.
- Shcherbakov, A. M., & Shchekotikhin, A. E. (2019).
- Unknown. (2021). Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. Molecules. [Link]
- Unknown. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals. [Link]
- Unknown. (2019).
- Shen, X.-B., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Unknown. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives.
- Unknown. (2019). Synthesis and Antimicrobial Evaluation of 1,4-Naphthoquinone Derivatives as Potential Antibacterial Agents. ChemistrySelect. [Link]
- Unknown. (2020). General structure of 2-Hydroxy-1,4 naphthoquinone.
- Stanković, M. S., et al. (2017). Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem. EXCLI Journal. [Link]
- Fotsing, P. D. T., et al. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. Journal of Pharmacognosy and Phytotherapy. [Link]
- Wang, Y.-C., & Huang, T.-L. (2005). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori.
- Unknown. (2025). Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential. ACS Omega. [Link]
- Murakami, K., Haneda, M., Iwata, S., & Yoshino, M. (2010). Effect of hydroxy substituent on the prooxidant action of naphthoquinone compounds. Toxicology in Vitro. [Link]
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [Link]
- Unknown. (2019). Evaluation of antioxidant and anticancer activities of naphthoquinones-enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie. Food Science & Nutrition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of hydroxy substituent on the prooxidant action of naphthoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antioxidant and anticancer activities of naphthoquinones‐enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-Hydroxy-7-methyl-1,4-naphthoquinone: A Technical Guide for Drug Development Professionals
Abstract
2-Hydroxy-7-methyl-1,4-naphthoquinone, a member of the vast naphthoquinone family, is emerging as a compound of significant interest for therapeutic development. Naphthoquinones, naturally occurring pigments, have a long history in traditional medicine and have given rise to several clinically used drugs. This technical guide provides a comprehensive overview of the current understanding and future potential of this compound. We will delve into its synthesis, explore its multifaceted biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and elucidate its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical insights necessary to advance the study of this promising molecule.
Introduction: The Naphthoquinone Scaffold in Medicinal Chemistry
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, present in a wide array of natural products with diverse and potent biological activities.[1] Compounds such as lawsone (2-hydroxy-1,4-naphthoquinone), juglone (5-hydroxy-1,4-naphthoquinone), and the vitamin K family all feature this bicyclic aromatic dione system.[2] The inherent reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael additions, is central to its biological effects. This reactivity allows naphthoquinones to interact with a multitude of cellular targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[2][3][4]
This compound, a specific derivative, combines the foundational bioactivity of the 2-hydroxy-1,4-naphthoquinone (lawsone) core with a methyl substitution at the 7-position. This modification can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its therapeutic index. This guide will explore the available scientific evidence to build a compelling case for the further investigation of this specific molecule.
Synthesis and Characterization
While a dedicated, optimized synthesis for this compound is not extensively documented, its synthesis can be logically inferred from established methods for analogous 1,4-naphthoquinone derivatives. A plausible and efficient approach would be a one-pot Diels-Alder reaction followed by decarboxylation and oxidation.[5]
Proposed Synthetic Pathway: Diels-Alder Approach
A practical synthetic route could involve the reaction of a suitably substituted 2-pyrone with a benzoquinone, a method noted for its efficiency and mild reaction conditions.[5]
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on similar reported syntheses.[5] Optimization of reaction times, temperatures, and catalyst loading would be necessary for maximizing yield and purity.
-
Reaction Setup: To a solution of 4-hydroxy-6-methyl-2-pyrone (1 equivalent) and 1,4-benzoquinone (1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., triethylamine).
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., hydroxyl, carbonyl).
-
Melting Point: To assess purity.
Potential Therapeutic Applications
The therapeutic potential of this compound can be extrapolated from the extensive research on related naphthoquinone derivatives. The primary areas of interest are oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
Naphthoquinones are well-established as a class of compounds with significant anticancer properties.[3] Their mechanisms of action are often multifactorial, making them attractive candidates for overcoming drug resistance.
3.1.1. Proposed Mechanisms of Anticancer Action
-
Induction of Apoptosis and Autophagy: Many naphthoquinone derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[6][7][8] This is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of signaling pathways that lead to cell demise.[9][10] The PI3K signaling pathway is a common target in this process.[7][8]
-
Inhibition of Key Signaling Pathways: Certain naphthoquinones can inhibit critical protein kinases involved in cancer cell proliferation and survival, such as Mitogen-activated protein Kinase Kinase 7 (MKK7).[3]
-
Inhibition of Cell Division: Some derivatives act as potent inhibitors of cell division cycle 25 (Cdc25) phosphatases, which are crucial for cell cycle progression.[3]
Caption: Potential mechanisms of anticancer action for this compound.
3.1.2. Experimental Workflow for Anticancer Evaluation
A systematic approach is required to validate the anticancer potential of this compound.
Caption: Experimental workflow for evaluating anticancer activity.
3.1.3. Quantitative Data from Related Compounds
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-methyljuglone derivative | HeLa (cervical) | 5.3 | [11] |
| 7-methyljuglone derivative | DU145 (prostate) | 6.8 | [11] |
| Thionaphthoquinone derivative 7a | Oral Squamous Carcinoma | SI > 2 | [6] |
| Naphthoquinone derivative 12 | SGC-7901 (gastric) | 4.1 ± 2.6 | [7][8] |
SI = Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells)
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Naphthoquinones have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][12][13]
3.2.1. Proposed Mechanisms of Antimicrobial Action
-
ROS Generation: Similar to their anticancer effects, the antimicrobial action of naphthoquinones often involves the production of ROS, which leads to oxidative stress and damage to cellular components.[12]
-
Membrane Disruption: These compounds can disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular contents and cell death.[12]
-
Inhibition of Biofilm Formation: Naphthoquinones can interfere with bacterial motility and inhibit the formation of biofilms, which are crucial for chronic infections.[12]
3.2.2. Experimental Workflow for Antimicrobial Evaluation
Caption: Experimental workflow for evaluating antimicrobial activity.
3.2.3. Quantitative Data from Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Hydroxy-1,4-naphthoquinone | E. coli | 500 | [12] |
| 2-Methoxy-1,4-naphthoquinone | E. coli | 100 | [12] |
| 7-Methyljuglone | M. bovis | 1.55 | [4] |
| 7-Methyljuglone | S. cerevisiae | 1 | [4] |
| β-butyl lawsone derivative | MRSA | 1.5 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Naphthoquinones have shown promise as anti-inflammatory agents.[15][16]
3.3.1. Proposed Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Mediators: Naphthoquinones can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[15][16]
-
Downregulation of Pro-inflammatory Gene Expression: They can reduce the mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in macrophages.[15][16]
3.3.2. Experimental Workflow for Anti-inflammatory Evaluation
Caption: Experimental workflow for evaluating anti-inflammatory activity.
3.3.3. Quantitative Data from Related Compounds
| Compound | Assay | IC₅₀ (µM) | Reference |
| Naphthoquinone derivatives | NO Production Inhibition | 1.7 - 49.7 | [15][16] |
| Indomethacin (Control) | NO Production Inhibition | 26.3 | [15][16] |
Toxicology and Safety Considerations
A critical aspect of drug development is the toxicological profile of a lead compound. While specific data for this compound is scarce, studies on the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), provide valuable insights. Research on isolated rat hepatocytes indicated that the cytotoxicity of lawsone is preceded by a depletion of intracellular glutathione and is likely an enzyme-mediated process.[17] Importantly, it does not appear to involve redox cycling, a mechanism of toxicity for some other naphthoquinones.[17] Furthermore, some novel thionaphthoquinone derivatives have shown low toxicity in acute toxicity tests in mice, with no morbidity or mortality observed.[6]
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The existing body of research on related naphthoquinones provides a strong rationale for its investigation in the fields of oncology, infectious diseases, and inflammation.
Key future research directions should include:
-
Optimized Synthesis: Development of a scalable and efficient synthesis for this compound.
-
In-depth Biological Evaluation: Systematic in vitro and in vivo studies to confirm its anticancer, antimicrobial, and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.
-
Toxicological Profiling: Comprehensive assessment of its safety profile in preclinical models.
References
- Stupin Polančec, D., Kastrati Bajçinca, D., & Domijan, A. M. (2025). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Acta Pharmaceutica, 75, 629–641.
- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Deriv
- Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones th
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Donghua University.
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. (2022). NIH.
- Method for producing 2-hydroxy-1,4-naphthoquinone.
- d'Arcy Doherty, M., Rodgers, A., & Cohen, G. M. (1987). Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. Journal of Applied Toxicology, 7(2), 123–129.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
- Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. NIH.
- 1,4-Naphthoquinones: Some Biological Properties and Applic
- Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41.
- Review of the chemistry and pharmacology of 7-Methyljugulone. PMC.
- Fuentes, E., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
- Sagar, R., et al. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). SynOpen.
- Design, synthesis and anticancer activity of naphthoquinone derivatives.
- Shen, X. B., et al. (n.d.). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
- Synthesis and Antimicrobial Evaluation of 1,4-Naphthoquinone Derivatives as Potential Antibacterial Agents. (2019). PMC.
- Antibacterial and cytotoxic activities of naphthoquinone pigments
- Chakrabarty, A., et al. (2024). Rational design of naphthoquinone-based antibacterial agents through iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones. Organic Chemistry Frontiers.
- 2,5-Dihydroxy-7-methyl-1,4-naphthoquinone. PubChem.
- The Multifaceted Biological Activities of 2-Chloro-3-hydroxy-1,4-naphthoquinone Deriv
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PMC.
- Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. (2020).
Sources
- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational design of naphthoquinone-based antibacterial agents through iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxy-7-methyl-1,4-naphthoquinone derivatives and analogs
An In-Depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone Derivatives and Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of this compound and its analogs, with a particular focus on the influence of the 7-position methyl group on the chemical and biological properties of this class of compounds. While direct literature on this compound (7-methyl-lawsone) is limited, this guide synthesizes information from its close, well-studied structural isomer, 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone), and the broader family of 2-hydroxy-1,4-naphthoquinone (lawsone) derivatives. We will delve into synthetic strategies, mechanisms of action, key biological activities including anticancer and antimicrobial properties, and present detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Significance of the Naphthoquinone Scaffold
Naphthoquinones are a class of bicyclic aromatic compounds that are widely distributed in nature and can be found in various plants, fungi, and some animals.[1][2] Their biological activity is intimately linked to their chemical structure, particularly the quinone moiety, which can undergo redox cycling to generate reactive oxygen species (ROS) and participate in Michael addition reactions with biological nucleophiles like proteins and DNA.[3] This reactivity underpins their diverse pharmacological effects, which include anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4][5]
Prominent natural naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) have served as foundational templates for the development of a myriad of synthetic derivatives.[2] The strategic placement of substituents on the naphthoquinone ring is a key approach to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on derivatives bearing a methyl group at the 7-position, a modification that can significantly impact the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets.
The Focus on 7-Methyl Substitution
The introduction of a methyl group at the 7-position of the 1,4-naphthoquinone core can alter its lipophilicity and metabolic stability. Understanding the impact of this substitution is crucial for designing novel therapeutic agents. Due to the extensive research available on 7-methyljuglone, this analog will be used as a primary exemplar to discuss the biological potential of the 7-methyl-1,4-naphthoquinone scaffold.
Synthetic Strategies for 7-Methylated Naphthoquinones
The synthesis of 7-methylated naphthoquinones can be approached through various routes, either by constructing the bicyclic system with the methyl group already in place or by introducing it to a pre-existing naphthoquinone scaffold.
Regioselective Synthesis of the 7-Methyl Naphthoquinone Core
A significant challenge in the synthesis of asymmetrically substituted naphthoquinones is achieving regioselectivity. A reported regioselective synthesis of 7-methyl juglone provides a valuable template.[6] This multi-step process involves the construction of the fused polycyclic system, highlighting the complexities of directing substituents to specific positions on the benzene ring of the naphthoquinone.[6]
A generalized workflow for such a synthesis is outlined below:
Caption: Generalized workflow for the regioselective synthesis of 7-methyl juglone.
This synthetic approach offers milder reaction conditions compared to older methods like Birch reductions or Friedel-Crafts cycloacylations, making it more suitable for larger-scale preparations.[6]
Derivatization of the 2-Hydroxy-1,4-naphthoquinone Scaffold
Once the 2-hydroxy-1,4-naphthoquinone core is obtained, further derivatization can be achieved through several well-established reactions. The hydroxyl group at the 2-position and the electrophilic carbon at the 3-position are common sites for modification.
-
Alkylation and Acylation: The hydroxyl group can be readily alkylated or acylated to produce ether and ester derivatives, respectively. These modifications can enhance lipophilicity and modulate biological activity.
-
Michael Addition: The C3 position is susceptible to Michael addition by various nucleophiles, including thiols and amines, leading to a wide array of 3-substituted derivatives.
-
Mannich Reaction: The Mannich reaction is a three-component condensation of lawsone, an aldehyde, and a primary or secondary amine to yield 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, which have shown significant biological activities.[7][8]
-
Radical Alkylation: As demonstrated by Fieser and coworkers, radical alkylation can be used to introduce alkyl side chains at the 3-position, a strategy that has been instrumental in the development of antimalarial naphthoquinones.[9]
A representative synthetic protocol for a 3-substituted lawsone derivative is provided in Section 5.
Biological Activities and Mechanisms of Action
Derivatives of 7-methyl-1,4-naphthoquinone exhibit a broad range of pharmacological activities, largely mirroring the properties of the wider naphthoquinone family but with potencies and specificities influenced by the 7-methyl group.
Anticancer Activity
Naphthoquinones are well-documented anticancer agents, with several derivatives having been investigated for their cytotoxicity against a variety of cancer cell lines.[3][10][11] 7-Methyljuglone, for instance, has demonstrated notable anticancer activity.[1][5]
The primary mechanisms underlying the anticancer effects of naphthoquinones include:
-
Induction of Oxidative Stress: The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] Elevated ROS levels can induce cellular damage and trigger apoptosis in cancer cells.
-
Inhibition of Key Cellular Enzymes: Naphthoquinones have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[3] For example, certain 1,4-naphthoquinone derivatives are potent inhibitors of Cdc25 phosphatases, which are key regulators of the cell cycle.[12]
-
Induction of Apoptosis and Autophagy: Many naphthoquinone derivatives can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[10][11] Some derivatives have also been shown to modulate autophagy, a cellular degradation process that can either promote or inhibit cancer cell survival depending on the context.[10][11]
The diagram below illustrates the principal mechanisms of anticancer action for naphthoquinones.
Caption: Key anticancer mechanisms of action for naphthoquinone derivatives.
Antimicrobial Activity
The antimicrobial properties of naphthoquinones are well-established.[1][4] 7-Methyljuglone has demonstrated significant activity against a range of bacteria and fungi.[1][5] For example, it has shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Prevotella gingivalis.[1]
Table 1: Selected Antimicrobial Activities of 7-Methyljuglone
| Microorganism | Activity Type | MIC/Inhibition | Reference |
| Mycobacterium tuberculosis H37Rv | Antitubercular | MIC: 0.5 µg/mL | [1] |
| Streptococcus mutans | Antibacterial | MIC: 156 µg/mL | [1] |
| Streptococcus sanguis | Antibacterial | MIC: 78 µg/mL | [1] |
| Prevotella gingivalis | Antibacterial | MIC: 39 µg/mL | [1] |
| Phomopsis obscurans | Antifungal | 97% Inhibition | [1] |
The mechanisms of antimicrobial action are often linked to the generation of oxidative stress and the ability of naphthoquinones to interfere with cellular respiration and membrane function.
Other Biological Activities
In addition to their anticancer and antimicrobial effects, 7-methylated naphthoquinones and their analogs have been reported to possess a variety of other pharmacological properties, including:
-
Antitubercular activity: 7-Methyljuglone has shown exceptional inhibitory effects against Mycobacterium tuberculosis.[1]
-
Antimalarial activity: The 2-hydroxy-1,4-naphthoquinone scaffold is the basis for the antimalarial drug atovaquone, and numerous derivatives have been explored for this indication.[9]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the naphthoquinone core.
-
The 2-Hydroxy Group: The acidic proton of the 2-hydroxy group is important for the activity of many lawsone derivatives. However, converting this hydroxyl to an ether or ester can also lead to potent compounds, suggesting that this position is amenable to modification to fine-tune activity and pharmacokinetic properties.[10]
-
Substitution at the 3-Position: The introduction of various substituents at the 3-position has been a major focus of synthetic efforts. Lipophilic side chains, as well as those containing sulfur or nitrogen, can significantly enhance anticancer and antimicrobial activities.[7][8][12]
-
The 7-Methyl Group: While direct SAR studies on the 7-methyl group are not abundant, its electron-donating nature can influence the redox potential of the quinone system. This, in turn, can affect the rate of ROS generation and the reactivity of the molecule towards biological targets.
Experimental Protocols
This section provides representative, detailed methodologies for the synthesis and biological evaluation of 2-hydroxy-1,4-naphthoquinone derivatives.
Protocol: Synthesis of a 3-Thio-substituted-2-hydroxy-1,4-naphthoquinone Derivative
This protocol is a general method for the synthesis of 3-thio-substituted lawsone derivatives via a Michael addition reaction.
Materials:
-
2-Hydroxy-1,4-naphthoquinone (Lawsone)
-
Thiol (e.g., thiophenol, cysteine)
-
Ethanol
-
Triethylamine (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve 2-hydroxy-1,4-naphthoquinone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired thiol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-thio-substituted-2-hydroxy-1,4-naphthoquinone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., SGC-7901, a human gastric cancer cell line)[10][11]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 7-methyl-1,4-naphthoquinone scaffold represents a promising area for the development of novel therapeutic agents. The extensive biological activities demonstrated by 7-methyljuglone, particularly its potent anticancer and antitubercular effects, underscore the potential of this structural motif. While its isomer, this compound, remains less explored, the synthetic methodologies and biological insights discussed in this guide provide a solid foundation for future research.
Future efforts should focus on the targeted synthesis and biological evaluation of a broader library of this compound derivatives. A systematic exploration of substituents at the 3-position, combined with comprehensive in vitro and in vivo studies, will be crucial to elucidate detailed structure-activity relationships and identify lead compounds for further development. Moreover, investigating the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and facilitate their translation into clinical applications.
References
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. (2022). NIH.
- Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones th
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. (n.d.). [Source not available].
- [Antimicrobial activity of polyhydroxynaphthoquinones
- Review of the chemistry and pharmacology of 7-Methyljugulone. (n.d.). NIH.
- Design, synthesis and anticancer activity of naphthoquinone deriv
- Method for producing 2-hydroxy-1,4-naphthoquinone. (2017).
- Design, synthesis and anticancer activity of naphthoquinone derivatives. (2020).
- Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. (n.d.). [Source not available].
- The synthetic routes of 2-hydroxy-1,4-naphthoquinone. Conditions: a) p-Nitrotoluene, CuSO4 or NaOH, air. (n.d.).
- Review of the chemistry and pharmacology of 7-Methyljugulone. (n.d.). PubMed.
- Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. (n.d.).
- 1,4-Naphthoquinones: Some Biological Properties and Applic
- Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents. (2025).
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). NIH.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
- Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone deriv
- A regioselective synthesis of 7-methyl juglone and its deriv
- Lawsone Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions. (2021). NIH.
- Lawsone and bioactive lawsone derivatives. NQ1: 2-OH-3-(2-methyl-trifluorooctyl)-naphthoquinone. (n.d.).
- SYNTHESIS , CHARACTERIZATION , ANTIOXIDANT , DNA CLEAVAGE AND CYTOTOXIC STUDIES OF AMINO DERIVATIVES OF LAWSONE. (n.d.). Semantic Scholar.
- Lawsone. (n.d.). Wikipedia.
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
An Application Note and Detailed Protocol for the
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2-hydroxy-7-methyl-1,4-naphthoquinone, a valuable scaffold in medicinal chemistry and materials science. As a member of the hydroxy-1,4-naphthoquinone family, which includes the natural product Lawsone, this target molecule holds significant potential for the development of novel therapeutic agents and functional materials.[1][2] The strategic placement of the methyl group at the C-7 position can significantly influence the molecule's electronic properties and biological activity, making its controlled synthesis a topic of considerable interest.
This guide is structured to provide not just a procedural outline, but a deep, mechanistic understanding of a proposed synthetic route. The protocol is designed for robustness and adaptability, drawing from established, regioselective methodologies for analogous substituted naphthoquinones.[3]
Proposed Synthetic Strategy: A Regioselective Approach
The synthesis commences with a Friedel-Crafts acylation of 3-methylanisole with succinic anhydride to build the carbon skeleton. Subsequent reduction and intramolecular cyclization afford a key tetralone intermediate. Aromatization followed by oxidation and a final hydroxylation step will yield the target molecule. This approach is advantageous due to the commercial availability of the starting materials and the reliability of the chosen chemical transformations.
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. The reagents used in this synthesis are corrosive, toxic, and/or flammable. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.
Part 1: Synthesis of the Tetralone Intermediate
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add succinic anhydride (1.0 eq.).
-
Stir the mixture for 15 minutes, then add 3-methylanisole (1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (4.0 eq.) with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene.
-
Add the keto-acid from Step 1 (1.0 eq.) and heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to give 4-(4-methoxy-2-methylphenyl)butanoic acid, which can often be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Add the product from Step 2 (1.0 eq.) to polyphosphoric acid (PPA) at 80-90 °C with mechanical stirring.
-
Heat the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.
Part 2: Synthesis of the Final Product
Step 4: Aromatization
-
Dissolve the tetralone from Step 3 (1.0 eq.) in a high-boiling solvent such as p-cymene.
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 2-methoxy-7-methylnaphthalene.
Step 5: Oxidation to 7-Methyl-1,4-naphthoquinone
-
Dissolve the methoxynaphthalene from Step 4 (1.0 eq.) in acetic acid.
-
Cool the solution to 10-15 °C and add a solution of chromium trioxide (CrO₃, 2.5 eq.) in aqueous acetic acid dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to give 7-methyl-1,4-naphthoquinone.
Step 6:
-
Dissolve 7-methyl-1,4-naphthoquinone (1.0 eq.) in ethanol in a flask protected from light.
-
Add 30% hydrogen peroxide (H₂O₂, 2.0 eq.) followed by a catalytic amount of a base such as sodium carbonate (Na₂CO₃).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with dilute HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
Characterization of the Final Product
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.[4][5][6][7][8]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.2 (d, 1H, Ar-H), 7.9-8.0 (s, 1H, Ar-H), 7.5-7.6 (d, 1H, Ar-H), 7.2-7.3 (s, 1H, quinone-H), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (C=O), ~181 (C=O), ~160 (C-OH), ~140-145 (Ar-C), ~130-135 (Ar-C), ~125-130 (Ar-CH), ~120-125 (Ar-CH), ~115-120 (quinone-CH), ~22 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3300-3400 (br, O-H), 1660-1680 (C=O, quinone), 1640-1650 (C=O, quinone), 1590-1610 (C=C, aromatic) |
| Mass Spec. (ESI-MS) | m/z: [M-H]⁻ calculated for C₁₁H₇O₃⁻: 187.0395; found: 187.039x |
References
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry.
- Cui, J., Li, S., & Jia, J. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18–25.
- da Silva, F. de C., & Ferreira, V. F. (2015). Lawsone in Organic Synthesis. ResearchGate.
- Shivani, & Kumar, P. (n.d.). Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. International Advanced Journal of Engineering Science and Management.
- Sagar, R., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. SynOpen, 7(1), 619–651.
- Kelly, T. R., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry, 14(21), 1547-1560.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Rauf, A., et al. (n.d.). | 13 C-NMR and 1 H-NMR spectral data of compound 1. ResearchGate.
- (n.d.). 2-Hydroxy-1,4-naphthoquinone. Scribd.
- Method for producing 2-hydroxy-1,4-naphthoquinone. (n.d.). Google Patents.
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 785-796.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book.
- Request PDF. (n.d.). ResearchGate.
- Catalytic synthesis of 2-methyl-1,4- naphthoquinone in 1%Au/HPS presence. (n.d.). ResearchGate.
- 2-Hydroxy-1,4-naphthoquinone. (n.d.). SpectraBase.
- Synthesis of 2-hydroxy-1,4-naphthoquinone. (n.d.). PrepChem.com.
- Synthesis and characterization of Mannich bases of lawsone and their anticancer activity. (n.d.). Scilit.
- Preparation method of 2-hydroxy-1, 4-naphthoquinone. (n.d.). Google Patents.
- naphthoquinones: biological properties and synthesis of lawsone and derivatives — a structured review. (n.d.). SciELO Colombia.
- An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone). (2021). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR [m.chemicalbook.com]
A Strategic Diels-Alder Approach to the Synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
An Application Note for Drug Development Professionals
Abstract
Naphthoquinones are a prominent class of naturally occurring compounds renowned for their extensive biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The strategic synthesis of specifically substituted naphthoquinone scaffolds is therefore of paramount importance to drug discovery and development programs. This application note presents a detailed, mechanistically-grounded protocol for the synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone, a key structural motif. While a direct, one-pot synthesis for this specific isomer is not widely reported, we propose a robust and logical synthetic strategy centered on the powerful Diels-Alder reaction.[4][5] This guide provides a complete retrosynthetic analysis, a step-by-step experimental protocol, and a discussion of the critical factors governing the reaction's regioselectivity, offering researchers a clear pathway to this valuable molecule.
Part 1: Mechanistic Rationale & Retrosynthetic Design
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and versatile methods for the construction of six-membered rings in organic synthesis.[5] Its application to quinone chemistry is particularly effective for building the core bicyclic system of naphthoquinones.[6] The core challenge in synthesizing a dissymmetrically substituted target like this compound lies in controlling the regiochemistry of the cycloaddition.
1.1. The Challenge of Regioselectivity
When both the diene and the dienophile are unsymmetrical, multiple regioisomeric products can form. The outcome is governed by a complex interplay of steric and electronic factors, specifically the alignment of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] In the case of substituted benzoquinones, the electronic nature of the substituent dictates the relative electrophilicity of the quinone's double bonds, thereby directing the incoming diene.[7][8] Lewis acid catalysis can further influence this selectivity by coordinating to a carbonyl oxygen, amplifying the electronic disparity.[9] Our proposed strategy is designed to favor the formation of the desired 2,7-isomer.
1.2. Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a clear Diels-Alder pathway. The naphthoquinone ring can be disconnected across the newly formed six-membered ring, yielding a substituted 1,4-benzoquinone (the dienophile) and a conjugated diene.
-
Target Molecule: this compound
-
Disconnection: The core cycloaddition step.
-
Precursors:
-
Dienophile: To incorporate the C7-methyl group, methyl-1,4-benzoquinone (p-toluquinone) is the logical choice.
-
Diene: To install the C2-hydroxy group post-cycloaddition and aromatization, a diene with masked hydroxyl functionality is required. 1,3-bis(trimethylsilyloxy)-1,3-butadiene is an excellent candidate. This electron-rich diene readily reacts with electron-poor quinones, and the resulting silyl enol ether functionalities are easily hydrolyzed to form the desired hydroxyl group and ketone.
-
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Forward Synthesis - A Self-Validating Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, allowing the researcher to verify progress before proceeding. The causality for each procedural choice is explained to empower the user with a deeper understanding of the transformation.
2.1. Overall Workflow
The synthesis proceeds through a three-stage process: 1) The key Diels-Alder cycloaddition to form the bicyclic core, 2) In-situ aromatization and hydrolytic workup to unmask the hydroxyl group and form the naphthoquinone scaffold, and 3) Final purification to isolate the target compound.
Caption: Experimental workflow for the synthesis.
2.2. Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| Methyl-1,4-benzoquinone | 122.12 | 1.22 g | 10.0 | Dienophile. Should be pure. |
| 1,3-bis(TMSO)-1,3-butadiene | 230.48 | 2.54 g (2.95 mL) | 11.0 | Diene. Sensitive to moisture. |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - | Anhydrous, reaction solvent. |
| Hydrochloric Acid (HCl) | 36.46 | ~5 mL (1M aq.) | - | For workup/hydrolysis. |
| Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Anhydrous, for drying. |
| Silica Gel | - | ~100 g | - | For column chromatography. |
| Hexanes/Ethyl Acetate | - | As needed | - | Eluent for chromatography. |
2.3. Step-by-Step Experimental Protocol
Step 1: The Diels-Alder Cycloaddition
-
Rationale: This is the key bond-forming step. The reaction is performed under an inert atmosphere to protect the moisture-sensitive diene. Dichloromethane is chosen as the solvent for its ability to dissolve the reactants and its relative inertness. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at a higher temperature.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add methyl-1,4-benzoquinone (1.22 g, 10.0 mmol).
-
Dissolve the quinone in 50 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cool the resulting yellow solution to 0°C using an ice-water bath.
-
While stirring, add 1,3-bis(trimethylsilyloxy)-1,3-butadiene (2.95 mL, 11.0 mmol) dropwise via syringe over 5 minutes. A color change from yellow to a darker, reddish-brown is expected.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting quinone spot should be significantly diminished or absent, replaced by a new, less polar spot for the cycloadduct.
-
Once the reaction is complete (as judged by TLC), proceed to the next step. For sluggish reactions, the mixture can be gently heated to 40°C.[6]
-
Step 2: Aromatization and Hydrolytic Workup
-
Rationale: The primary cycloadduct is a silyl enol ether of a dihydro-naphthoquinone. Aromatization to the more stable naphthoquinone system occurs readily, often driven by ambient oxygen or the excess starting quinone. The subsequent acidic workup serves two purposes: it quenches the reaction and hydrolyzes the silyl ether protecting groups to reveal the target hydroxyl group.
-
Procedure:
-
Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1M aqueous HCl.
-
Shake the funnel vigorously for 2-3 minutes. The silyl ethers will hydrolyze, and the organic layer will likely change color.
-
Allow the layers to separate. Collect the bottom organic (CH₂Cl₂) layer.
-
Extract the aqueous layer once more with 25 mL of CH₂Cl₂.
-
Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Checkpoint: The crude product should be a dark-colored solid or oil. A preliminary ¹H NMR can be taken to confirm the presence of aromatic and methyl signals consistent with the product structure before purification.
-
Step 3: Purification by Column Chromatography
-
Rationale: The crude product will contain the desired regioisomer, other potential isomers, and minor impurities. Silica gel chromatography is the standard and most effective method for isolating the target compound.
-
Procedure:
-
Prepare a silica gel column using a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column, gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a colored solid.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 40-60%, with the major variable being the regioselectivity of the initial cycloaddition.
-
Part 3: Discussion & Authoritative Insights
The success of this synthesis hinges on managing the regioselectivity of the Diels-Alder reaction. The methyl group on the toluquinone dienophile is weakly electron-donating. This makes the C2-C3 double bond (adjacent to the methyl group) slightly more electron-rich and the C5-C6 double bond slightly more electron-poor. The reaction with an electron-rich diene is complex, but frontier molecular orbital theory suggests that the interaction leading to the desired product is a favorable pathway. However, the formation of the isomeric 2-hydroxy-6-methyl-1,4-naphthoquinone is a distinct possibility and a common outcome in related systems.[7]
For researchers seeking to optimize the yield of the desired 7-methyl isomer, exploring Lewis acid catalysis (e.g., with TiCl₄ or BF₃·OEt₂) is a logical next step.[9] Lewis acids can chelate to the carbonyl groups, altering the LUMO coefficients of the dienophile and potentially enhancing the regiochemical control.[8] However, this also increases the risk of polymerization, requiring careful optimization of temperature and stoichiometry.
References
- Cui, J., Wang, Y., Liu, F., Zhang, H., & Jia, J. (2020). A regioselective synthesis of 7-methyl juglone and its derivatives.
- Mbaveng, A. T., & Kuete, V. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. Phytomedicine, 37, 143-149. [Link]
- Fieser, L. F., & Martin, E. L. (1935). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses, 15, 43. [Link]
- van der Kooy, F., Meyer, J. J. M., & Lall, N. (2006). Synthesis of the Antimycobacterial Naphthoquinone, 7-Methyljuglone and its Dimer, Neodiospyrin. South African Journal of Chemistry, 59, 60-61. [Link]
- Maier, M. E., et al. (2020). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Chemistry – A European Journal, 26(62), 14175-14183. [Link]
- Hayden, A. E., Paton, R. S., Becker, J., Lim, Y. H., Nicolaou, K. C., & Houk, K. N. (2010). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. The Journal of Organic Chemistry, 75(3), 922–928. [Link]
- Sarma, B. K., & Barua, N. C. (1997). Control of Regioselectivity in the Diels-Alder Reactions of Alkyl-substituted 1,4-Benzoquinones by P-Cyclodextrin and its Deriva. Tetrahedron, 53(3), 1157-1160. [Link]
- Boivin, J., & Huppé, S. (1993). Catalysis and regioselectivity of quinone Diels–Alder reactions.
- Hees, S., Frese, M., & Brückner, R. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 16, 2831–2840. [Link]
- Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. is.muni.cz [is.muni.cz]
- 8. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis and regioselectivity of quinone Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: One-Pot Synthesis of Substituted Hydroxy-1,4-Naphthoquinones
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 6. thieme-connect.com [thieme-connect.com]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]
- 10. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction: The Imperative for Purity
2-Hydroxy-7-methyl-1,4-naphthoquinone belongs to the versatile class of naphthoquinones, which are foundational scaffolds in both natural products and pharmaceutical development.[1][2] Compounds like its parent, 2-hydroxy-1,4-naphthoquinone (Lawsone), exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] For researchers in drug development and medicinal chemistry, obtaining this target compound in a highly pure form is not merely a procedural step but a prerequisite for generating reliable, reproducible data in biological assays and for accurate structural elucidation.
This guide provides a comprehensive overview of robust, field-proven protocols for the purification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods for optimal results. We will cover methodologies ranging from bulk purification via recrystallization to high-resolution separation by column chromatography and preparative HPLC, ensuring researchers can select the appropriate strategy based on their required scale and final purity targets.
Compound Profile and Strategic Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a yellow or orange powder.[6][7][8] Its core structure consists of a naphthalene ring system with two ketone groups (a quinone) and hydroxyl and methyl substitutions. The hydroxyl group imparts weak acidity, a critical factor for its chemical behavior.[7][9] The presence of the 7-methyl group, compared to the parent compound Lawsone, slightly increases its molecular weight and hydrophobicity, which will subtly influence its solubility and chromatographic retention.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₈O₃ | [10] |
| Molecular Weight | 188.18 g/mol | [10] |
| Appearance | Yellow to orange crystalline powder | [6][7][8] (by analogy) |
| Melting Point | Decomposes around 192-195 °C (for parent compound Lawsone) | [5][11] |
| Solubility | Insoluble in water; soluble in many organic solvents and aqueous alkali. | [9][12][13] |
| Key Feature | The phenolic hydroxyl group allows it to react as a weak acid. | [7][9] |
Common Impurities: Know Your Enemy
Impurities in a crude sample typically originate from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as substituted naphthalenes or pyrones.[1]
-
Isomeric Byproducts: Synthesis starting from 2-methylnaphthalene can produce not only the 7-methyl derivative but also other positional isomers, which can be challenging to separate due to their similar polarities.[14]
-
Reaction Intermediates: Incomplete oxidation or rearrangement can leave behind precursors.
-
Side-Reaction Products: Over-oxidation or polymerization can generate complex, often colored, impurities.
Purification Strategy: A Multi-Faceted Approach
The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the desired final purity. A typical workflow involves a primary bulk purification step followed by a high-resolution polishing step if analytical-grade material is required.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the most effective method for purifying large quantities of a crystalline solid, provided a suitable solvent can be identified. It is excellent for removing minor impurities that have different solubility profiles from the target compound.
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling).
Methodology
-
Solvent Selection: Based on protocols for the parent compound, ethanol or glacial acetic acid are excellent starting points.[15][16] Alcohols such as methanol and propanol are also viable candidates.[14] Test small batches to find a solvent that provides a high recovery of crystalline material.
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored due to polar, polymeric impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.
-
Validation: Assess the purity of the recrystallized product by measuring its melting point and performing a TLC analysis against the crude material. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Silica Gel Column Chromatography
For complex mixtures containing isomeric impurities or byproducts with similar polarities, column chromatography is the method of choice.[17] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Causality: We will use normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is non-polar. Polar compounds, like our hydroxylated naphthoquinone, will adsorb more strongly to the silica and thus move down the column more slowly. Less polar impurities will elute faster. The 7-methyl group makes our compound slightly less polar than Lawsone, which must be considered when developing the eluent system.
Methodology
-
Eluent System Development (TLC): Before running the column, optimize the mobile phase using Thin-Layer Chromatography (TLC).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane.[18]
-
The ideal eluent system will provide a good separation between the target compound spot and all impurity spots, with the target having an Rf value between 0.25 and 0.40.
-
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent to ensure a homogenous, air-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. Dry loading often results in better resolution.
-
Elution and Fraction Collection: Begin eluting the sample through the column with the mobile phase, collecting the eluate in fractions. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[19]
-
Pooling and Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the isolated product using analytical HPLC and melting point determination.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
For achieving the highest possible purity (>99%), often required for pharmaceutical applications and reference standards, preparative RP-HPLC is the ultimate polishing step.[3]
Causality: RP-HPLC operates on the principle of hydrophobic interactions.[3] The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Non-polar compounds are retained longer. The addition of an acid modifier to the mobile phase is critical to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peaks and reproducible retention times.[3] Our 7-methyl derivative, being more hydrophobic than Lawsone, will have a longer retention time under identical conditions.
Instrumentation and Conditions
| Parameter | Specification | Rationale |
| System | Preparative or Semi-Preparative HPLC | Handles larger sample loads for isolation. |
| Column | Reversed-Phase C18 or C8, 5-10 µm particle size | Industry standard for separating hydrophobic molecules.[3] |
| Mobile Phase A | Deionized water + 0.1% Formic Acid or Acetic Acid | Polar phase; acid modifier ensures analyte is in neutral form.[3] |
| Mobile Phase B | HPLC-Grade Acetonitrile or Methanol | Organic phase; elutes the compound from the column.[3] |
| Detection | UV-Vis Detector (e.g., 254 nm, 278 nm) | Naphthoquinones have strong UV absorbance for detection.[3] |
| Elution Mode | Gradient Elution | Often preferred for complex mixtures to ensure good separation.[3] |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the partially purified product in a minimal volume of a strong solvent (e.g., methanol or DMSO) and then dilute with Mobile Phase A. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the column.[3]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[3]
-
Injection and Separation: Inject the filtered sample onto the column and begin the gradient elution program. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the target compound.[3] An automated fraction collector is highly recommended for this process.
-
Purity Analysis: Analyze a small aliquot of the collected main fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator, followed by a high-vacuum system or lyophilization to obtain the final, highly pure solid compound.[3]
Caption: Workflow for preparative HPLC purification.
References
- National Center for Biotechnology Information (NCBI). (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. PubMed Central.
- Organic Syntheses. (n.d.). 2-hydroxy-1,4-naphthoquinone.
- ResearchGate. (n.d.). Purification of naphthoquinone from Chlamydomonas cells.
- ResearchGate. (2014). Can anyone help me to isolated dimeric naphthoquinones using column chromatography?.
- ACS Publications. (2022). Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment. Journal of Chemical Education.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone.
- SIELC Technologies. (n.d.). Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column.
- National Center for Biotechnology Information (NCBI). (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem.
- Google Patents. (n.d.). EP 0430164 A2 - Process for preparation of 2-substituted-1,4-naphthoquinone.
- Google Patents. (n.d.). CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone.
- ResearchGate. (2015). Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone) from the powdered leaves of henna plant marketed in Ahwaz city of Iran.
- Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones.
- National Center for Biotechnology Information (NCBI). (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. PubMed Central.
- National Center for Biotechnology Information (NCBI). (n.d.). 7-Hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone. PubChem.
- Scribd. (n.d.). 2 Hydroxy 1,4 Naphthoquinone.
- National Center for Biotechnology Information (NCBI). (n.d.). 1,4-Naphthoquinone. PubChem.
- National Center for Biotechnology Information (NCBI). (n.d.). Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione. PubMed Central.
- Chemsrc.com. (n.d.). 2-Hydroxy-1,4-naphoquinone.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7 | Chemsrc [chemsrc.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-HYDROXY-1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2-hydroxy-3-methyl-1,4-naphthoquinone - Safety Data Sheet [chemicalbook.com]
- 11. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. prepchem.com [prepchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Recrystallization of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Document ID: AN-NQ7M-RP01
Abstract & Core Principles
2-Hydroxy-7-methyl-1,4-naphthoquinone is a key scaffold in medicinal chemistry and materials science, belonging to the versatile class of naphthoquinones known for their significant biological activities.[1][2] The efficacy and reproducibility of downstream applications, from biological assays to drug formulation, are critically dependent on the purity of the starting compound. This document provides a robust, field-proven protocol for the purification of this compound via recrystallization. We will elucidate the causal reasoning behind solvent selection and procedural steps, ensuring a comprehensive understanding for researchers and drug development professionals. The core principle of this technique relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] An ideal solvent will dissolve the compound completely at an elevated temperature but have limited solvating capacity at lower temperatures, promoting the formation of a pure crystalline solid upon cooling while impurities remain in the solution (mother liquor).[3]
Understanding the Analyte & Potential Impurities
The structure of this compound is analogous to the well-studied Lawsone (2-hydroxy-1,4-naphthoquinone), with the addition of a methyl group at the 7-position. This modification slightly increases the molecule's hydrophobicity, a key consideration for solvent selection.
Common impurities derived from synthetic routes for naphthoquinones can include:
-
Unreacted Starting Materials: Dependent on the specific synthetic pathway.
-
Isomeric Variants: Potential formation of other methylated isomers.
-
By-products of Oxidation: Synthesis often involves oxidation of naphthalene precursors, which can lead to impurities like phthalic acid or benzoic acid.[5]
-
Polycondensed Materials: Naphthoquinones can undergo polycondensation, especially at elevated temperatures in the presence of acidic impurities.[5]
The chosen recrystallization strategy is designed to effectively separate the target compound from these common contaminants.
Experimental Protocol: Recrystallization from Ethanol
This protocol has been optimized for purifying crude this compound that appears as a solid. Ethanol is selected as the primary solvent due to its favorable solubility profile for hydroxy-naphthoquinones, low toxicity, and volatility, which facilitates easy removal from the final product.[6][7]
Materials & Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Magnetic Stirrer Hotplate |
| Ethanol (95% or Absolute), Reagent Grade | Erlenmeyer Flasks (appropriate sizes) |
| Deionized Water (for ice bath) | Glass Funnel (short-stem) |
| Filter Paper (for gravity and vacuum filtration) | Büchner Funnel and Flask |
| Boiling Chips or Glass Rod | Vacuum Source (aspirator or pump) |
| Beakers and Graduated Cylinders | |
| Spatula and Watch Glass | |
| Drying Oven or Desiccator |
Step-by-Step Methodology
-
Dissolution in Minimum Hot Solvent:
-
Place the crude this compound solid into an Erlenmeyer flask. Rationale: The conical shape of the flask reduces solvent evaporation and minimizes splashing.
-
Add a magnetic stir bar or boiling chips.
-
On a hotplate, add a small volume of ethanol and bring the solvent to a gentle boil.
-
Continue to add small portions of hot ethanol sequentially until the solid has just completely dissolved.[3][4] It is critical to use the minimum amount of boiling solvent required to create a saturated solution, as excess solvent will reduce the final yield.
-
-
(Optional) Hot Gravity Filtration:
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a short-stemmed glass funnel on the hotplate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, dissolved solution through the fluted filter paper into the clean, pre-heated flask. Rationale: Pre-heating prevents premature crystallization of the product on the funnel or in the filter paper.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on a benchtop. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a vacuum flask.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and swirl the crystalline slurry to suspend the crystals. Quickly pour the slurry into the center of the Büchner funnel.
-
Wash the crystals with a small volume of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities. Use a minimal amount to avoid redissolving the product.
-
Leave the vacuum on for several minutes to pull air through the crystals, which helps to partially dry them.[3]
-
-
Drying the Purified Product:
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying, in a drying oven at a moderate temperature (e.g., 60-80°C, ensuring it is well below the compound's melting point), or in a vacuum desiccator.
-
Purity Assessment
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The parent compound, 2-hydroxy-1,4-naphthoquinone, melts around 192-195°C.[8][9] The 7-methyl derivative is expected to have a similar, distinct melting point.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot with a higher Rf value than any polar impurities.
Visualization of the Recrystallization Workflow
The following diagram outlines the key decision points and steps in the purification protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4257851A - Purification of naphthoquinone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 9. 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7 | Chemsrc [chemsrc.com]
High-Performance Liquid Chromatography (HPLC) Purification of 2-Hydroxy-7-methyl-1,4-naphthoquinone
An Application Guide
Abstract
This application note provides a comprehensive guide and a robust starting protocol for the purification of 2-Hydroxy-7-methyl-1,4-naphthoquinone from complex mixtures, such as synthetic reaction outputs or natural product extracts. Naphthoquinones, a class of compounds known for their significant biological activities, often require high purity for accurate downstream analysis in pharmaceutical and scientific research.[1][2] This document outlines a method centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), detailing the strategic choices behind column selection, mobile phase composition, and system parameters. The protocol is designed to be a self-validating framework, empowering researchers to adapt and optimize the method for their specific sample matrix and purity requirements.
Principle of Separation: Targeting Hydrophobicity
The purification strategy for this compound is predicated on its molecular structure. The core naphthoquinone ring system is inherently hydrophobic, while the hydroxyl group adds a degree of polarity. The additional methyl group at the 7-position further increases its non-polar character compared to its parent compound, 2-hydroxy-1,4-naphthoquinone (Lawsone).
Reversed-Phase HPLC is the ideal technique for separating molecules based on hydrophobicity.[1] In this mode:
-
Stationary Phase: A non-polar C18 (octadecylsilane) column is used. Its long alkyl chains provide a hydrophobic surface.
-
Mobile Phase: A polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol, is employed.[1][3]
Compounds with greater hydrophobicity, such as this compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer in the column.[1] By systematically increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, allowing for the sequential elution of retained compounds from the least to the most hydrophobic.[1]
Caption: Principle of RP-HPLC separation for the target analyte.
Analyte Physicochemical Properties
A successful purification protocol relies on understanding the analyte's properties. While specific data for the 7-methyl derivative is sparse, properties can be inferred from the well-characterized parent compound, 2-hydroxy-1,4-naphthoquinone (Lawsone).
| Property | Value / Observation | Significance for HPLC Method | Source |
| Molecular Formula | C₁₁H₈O₃ | - | - |
| Molecular Weight | 188.18 g/mol | - | - |
| Appearance | Expected to be a yellow or orange crystalline solid.[4][5][6] | Color allows for visual tracking during fraction collection. | [4][5][6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[4][5][7][8] | Dictates the choice of solvent for sample preparation to ensure complete dissolution before injection. | [4][5][7][8] |
| UV-Vis Absorbance | Naphthoquinones exhibit strong absorbance. For Lawsone, maxima are observed around 333 nm and 450-480 nm in organic and aqueous solutions, respectively.[9][10] | Essential for selecting the optimal wavelength for UV detection, ensuring high sensitivity. A DAD or PDA detector is recommended. | [9][10] |
| pKa | The hydroxyl group makes the compound a weak organic acid.[6][7] | Buffering the mobile phase with a weak acid (e.g., formic or phosphoric acid) ensures a consistent protonation state, leading to sharp, reproducible peaks.[3] | [6][7] |
Detailed Purification Protocol
This protocol is a starting point for semi-preparative purification. Optimization may be required based on the specific crude sample composition and desired final purity.
Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (MeCN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC Grade
-
Syringe filters, 0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane
Instrumentation
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array (DAD) or Photodiode Array (PDA) detector is recommended.[1] An automated fraction collector is ideal for efficient collection.[1]
Sample Preparation: A Critical Step
Proper sample preparation is crucial to prevent column clogging and ensure optimal peak shape.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-HYDROXY-1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CAS 83-72-7: 2-Hydroxy-1,4-naphthoquinone | CymitQuimica [cymitquimica.com]
- 9. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Assays Using 2-Hydroxy-7-methyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Naphthoquinones in an Era of Antibiotic Resistance
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Naphthoquinones, a class of naturally occurring compounds, have emerged as promising candidates due to their diverse biological activities, including potent antibacterial effects.[1][2] This application note focuses on 2-Hydroxy-7-methyl-1,4-naphthoquinone, a member of this versatile family. While extensive research has been conducted on related analogs like 2-hydroxy-1,4-naphthoquinone (Lawsone) and 2-methyl-1,4-naphthoquinone (Menadione), this guide provides a framework for the systematic evaluation of the antibacterial potential of this compound.
The antibacterial efficacy of naphthoquinones is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components such as DNA.[1][2] Additionally, some naphthoquinones are thought to interfere with essential bacterial enzymes by reacting with their sulfhydryl groups.[3] Understanding these mechanisms is crucial for the rational design and development of new antibacterial therapies.
This document provides detailed protocols for the in vitro assessment of the antibacterial properties of this compound, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its anti-biofilm activity. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.
I. Physicochemical Properties and Stock Solution Preparation
A fundamental prerequisite for accurate and reproducible in vitro assays is the correct preparation of a stable stock solution of the test compound. The solubility of this compound should be empirically determined, but based on structurally similar compounds, it is anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a known volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a novel compound. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for viability indication)
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in MHB. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The growth control well should be turbid, and the sterility control well should be clear. The addition of a viability indicator like resazurin or TTC can aid in the visualization of bacterial growth.
-
Diagram: Workflow for Broth Microdilution MIC Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][4] It is determined as a subsequent step after the MIC has been established.
Protocol 3: MBC Determination
-
Materials:
-
MIC plate from Protocol 2
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Micropipette
-
Spreader or sterile beads
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[2][4]
-
IV. Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing the ability of this compound to inhibit biofilm formation or eradicate established biofilms is crucial for evaluating its therapeutic potential.
Protocol 4: Crystal Violet Assay for Biofilm Inhibition
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test bacterial strains known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound stock solution
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 2, but use a biofilm-promoting medium like TSB.
-
Assay Setup:
-
Add 100 µL of sterile TSB containing two-fold serial dilutions of this compound to the wells of a 96-well plate. Include wells with medium only (sterility control) and medium with the highest concentration of DMSO used (solvent control).
-
Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control for biofilm formation (bacteria in medium without the compound).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the medium from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove planktonic (free-floating) bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Diagram: Workflow for Anti-Biofilm Assay (Crystal Violet Method)
Sources
- 1. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STUDIES ON THE MECHANISM OF ANTIBACTERIAL ACTION OF 2-METHYL-1,4-NAPHTHOQUINONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Application Note & Protocols for Antifungal Activity Screening of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Abstract
The escalating prevalence of drug-resistant fungal pathogens necessitates the urgent discovery of novel antifungal agents. Naphthoquinones, a class of naturally occurring and synthetic compounds, have demonstrated a broad spectrum of biological activities, including significant antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antifungal activity of a specific derivative, 2-Hydroxy-7-methyl-1,4-naphthoquinone. We present detailed, field-proven protocols for determining its inhibitory and fungicidal efficacy against a panel of clinically relevant fungi. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3] This guide explains the causality behind experimental choices, provides self-validating protocols through the inclusion of rigorous controls, and offers insights into data interpretation and troubleshooting.
Introduction: The Rationale for New Antifungal Agents
Fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations.[1] The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[4] Naphthoquinones are redox-active compounds known to interfere with multiple cellular processes in fungi, making them a promising scaffold for antifungal drug development.[1][5] Their proposed mechanisms of action often involve the disruption of the fungal cell membrane's permeability and the inhibition of critical enzymes, leading to cellular leakage and death.[6][7]
This application note focuses on This compound , a derivative of the well-studied lawsone (2-hydroxy-1,4-naphthoquinone).[8][9] The addition of a methyl group at the 7-position may modulate its lipophilicity and electronic properties, potentially enhancing its antifungal potency and selectivity. The following protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound.
Compound Profile: this compound
-
Chemical Structure: A 1,4-naphthoquinone core with a hydroxyl group at the C2 position and a methyl group at the C7 position.
-
Physicochemical Properties: As a naphthoquinone derivative, it is expected to be a yellow or orange crystalline solid. It is predicted to have poor solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8][10] This is a critical consideration for the preparation of stock solutions for biological assays.
-
Storage and Handling: The compound should be stored in a cool, dry, dark place and handled with appropriate personal protective equipment (PPE).[11] Stock solutions in DMSO should be stored at -20°C to maintain stability.
-
Putative Mechanism of Action: Based on related naphthoquinones, the antifungal activity may stem from its ability to:
-
Disrupt Membrane Integrity: Intercalate into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][6]
-
Generate Reactive Oxygen Species (ROS): Undergo redox cycling to produce superoxide radicals and other ROS, causing oxidative stress and damage to cellular macromolecules.
-
Inhibit Key Enzymes: Interfere with enzymes essential for fungal survival, such as topoisomerases.[2]
-
Overall Experimental Workflow
The screening process follows a logical progression from initial qualitative assessment to precise quantitative determination of antifungal potency. The workflow is designed to efficiently identify and characterize the compound's activity.
Caption: High-level workflow for antifungal screening.
Materials and Reagents
Test Compound and Controls
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Positive Controls: Amphotericin B and/or Fluconazole. These represent different classes of antifungals and provide robust comparative data.[1]
-
Negative Control: DMSO (vehicle control).
Fungal Strains
A panel of clinically relevant fungal strains, including yeasts and molds, is recommended for comprehensive screening. Strains should be sourced from a reputable culture collection, such as the American Type Culture Collection (ATCC), to ensure identity and reproducibility.[12]
| Species | ATCC No. | Morphology | Clinical Relevance |
| Candida albicans | 90028 | Yeast | Common cause of candidiasis |
| Cryptococcus neoformans | 32045 | Yeast | Causes cryptococcosis |
| Aspergillus fumigatus | 204305 | Filamentous Mold | Causes invasive aspergillosis |
| Trichophyton rubrum | MYA-4438 | Dermatophyte | Causes skin and nail infections |
Rationale: This panel covers major categories of pathogenic fungi: opportunistic yeasts, an encapsulated yeast, an opportunistic mold, and a dermatophyte, providing a broad spectrum of activity data.
Culture Media and Buffers
-
Yeast Growth Medium: Sabouraud Dextrose Agar/Broth (SDA/SDB).
-
Mold Growth Medium: Potato Dextrose Agar (PDA).
-
Broth Microdilution Assay Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[13]
-
Disk Diffusion Assay Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[14]
-
Buffers: Sterile Phosphate-Buffered Saline (PBS).
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Inoculum
A. Compound Stock Solution Preparation
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL. Vortex thoroughly until fully dissolved.
-
Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Expert Insight: DMSO is used due to its high solvating power for organic compounds and its miscibility with aqueous culture media. However, its concentration in the final assay wells should not exceed 1-2% (v/v) to avoid solvent-induced toxicity.[15]
-
B. Fungal Inoculum Preparation This protocol must be performed aseptically.
-
Streak the desired fungal strain from a frozen stock onto the appropriate agar plate (SDA for yeasts, PDA for molds).
-
Incubate at 35°C for 24-48 hours for yeasts or at 30°C for 5-7 days for molds, until mature growth is observed.
-
For Yeasts: Pick 3-5 isolated colonies and suspend them in 5 mL of sterile PBS.
-
For Molds: Gently flood the plate with sterile PBS containing 0.05% Tween 80. Scrape the surface with a sterile loop to dislodge conidia. Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes, then transfer the upper suspension to a new tube.
-
Wash the cells/conidia by centrifuging at 1,200 x g for 5 minutes, discarding the supernatant, and resuspending in fresh PBS. Repeat twice.[16][17]
-
Adjust the final suspension turbidity in RPMI-1640 medium to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀).
-
Further dilute this suspension 1:50 in RPMI-1640 medium to obtain the final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL for the broth microdilution assay.[13]
Protocol 2: Broth Microdilution for MIC Determination
This method, adapted from CLSI document M27/M38, quantitatively determines the Minimum Inhibitory Concentration (MIC).[13][16]
Caption: Example layout for a single row in a 96-well plate.
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well U-bottom plate.
-
Prepare a starting concentration of the test compound. For example, to achieve a final top concentration of 128 µg/mL, add 200 µL of a 256 µg/mL compound solution in RPMI to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Trustworthiness: This serial dilution creates a precise concentration gradient, which is essential for determining an accurate MIC value.
-
-
Well 11 serves as the Growth Control (fungi + medium + DMSO equivalent of the highest concentration used).
-
Well 12 serves as the Sterility Control (medium only, no fungi).
-
Add 100 µL of the final fungal inoculum (prepared in Protocol 1B, step 7) to wells 1 through 11. Do not add fungi to well 12.
-
The final volume in each well is 200 µL.
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader at 490 nm.
Protocol 3: Agar Disk Diffusion for Qualitative Screening
This method provides a rapid, visual assessment of antifungal activity.[18][19]
-
Using a sterile swab, evenly inoculate the surface of a Mueller-Hinton agar plate with the adjusted fungal suspension (0.5 McFarland).
-
Allow the plate to dry for 5-10 minutes in a laminar flow hood.
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution (e.g., 10 mg/mL) onto a disk.
-
Apply 10 µL of the positive control (e.g., Fluconazole) and negative control (DMSO) to separate disks.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs). A larger zone indicates greater susceptibility.
Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)
This protocol distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[2]
-
Following MIC determination from the broth microdilution plate, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, drug-free SDA or PDA plate.
-
Incubate the plate at 35°C for 48 hours.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The ratio of MFC to MIC is a key indicator of the compound's effect.
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Strain | Test Compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Test Compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | 8 | 0.5 | 16 | 2 | Fungicidal |
| C. neoformans ATCC 32045 | 4 | 1 | 8 | 2 | Fungicidal |
| A. fumigatus ATCC 204305 | 16 | 1 | >64 | >4 | Fungistatic |
| T. rubrum MYA-4438 | 8 | 2 | 32 | 4 | Fungicidal |
Interpretation Guidelines:
-
MIC: Lower values indicate higher potency.
-
MFC/MIC Ratio:
-
A ratio of ≤ 4 is generally considered fungicidal .[2]
-
A ratio of > 4 is considered fungistatic .
-
Conclusion and Future Directions
The protocols detailed in this guide provide a standardized and robust approach for the primary in vitro screening of this compound. By determining the MIC and MFC against a diverse panel of fungi, researchers can establish its spectrum of activity and potency. Positive results from these assays warrant progression to the next stages of drug discovery, including cytotoxicity testing against mammalian cell lines to establish a selectivity index, further mechanism of action studies, and in vivo efficacy models. This systematic evaluation is a critical first step in validating the potential of this naphthoquinone derivative as a lead candidate for a new class of antifungal therapeutics.
References
- Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024). European Journal of Microbiology and Immunology.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - Video Protocol. (2017). Journal of Visualized Experiments. [Link]
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2009). Journal of Clinical Microbiology. [Link]
- The Antifungal Activity of Naphthoquinones: An Integrative Review. (2017). Anais da Academia Brasileira de Ciências. [Link]
- Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024).
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2009).
- Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone deriv
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2009). American Society for Microbiology. [Link]
- CLSI M62 Antifungal Susceptibility Testing Guidelines. (2025). Eurolab. [Link]
- Antifungal activity of synthetic naphthoquinones against dermatophytes and opportunistic fungi: Preliminary mechanism-of-action tests. (2014).
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- A disc test of antifungal susceptibility. (2017). ConnectSci. [Link]
- Antifungal Susceptibility Testing: Current Approaches. (2020).
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube. [Link]
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022).
- Antifungal Susceptibility Testing: A Primer for Clinicians. (2017). Open Forum Infectious Diseases. [Link]
- Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. (2024). MDPI. [Link]
- The Antifungal Activity of Naphthoquinones: An Integrative Review. (2017).
Sources
- 1. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. testinglab.com [testinglab.com]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 10. CAS 83-72-7: 2-Hydroxy-1,4-naphthoquinone | CymitQuimica [cymitquimica.com]
- 11. guidechem.com [guidechem.com]
- 12. atcc.org [atcc.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
Application Note: A Comprehensive Guide to Cytotoxicity Assays for 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction: The Therapeutic Potential and Toxicological Screening of Naphthoquinones
Naphthoquinones are a class of naturally occurring and synthetic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their core structure, a naphthalene ring fused to a quinone system, makes them redox-active molecules capable of influencing numerous cellular processes. 2-Hydroxy-7-methyl-1,4-naphthoquinone, a specific derivative, belongs to this promising class of molecules. The evaluation of its cytotoxic potential is a critical first step in preclinical drug development and toxicological assessment.[2][3]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cytotoxicity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and well-validated approach. The protocols detailed herein are designed to build a multi-faceted understanding of the compound's effects, assessing not just cell death, but also the underlying mechanisms such as loss of metabolic activity, compromised membrane integrity, induction of apoptosis, and generation of oxidative stress.
Guiding Principle: Understanding Naphthoquinone-Induced Cytotoxicity
The cytotoxic effects of many naphthoquinones are fundamentally linked to their ability to undergo redox cycling.[1][4] In this process, the quinone is reduced to a semiquinone radical by cellular reductases. This unstable intermediate can then react with molecular oxygen to regenerate the parent quinone while producing superoxide radicals, a type of reactive oxygen species (ROS).[4][5] This cycle can repeat, leading to a significant accumulation of ROS and inducing a state of oxidative stress. This stress can damage cellular components, disrupt mitochondrial function, and trigger programmed cell death, or apoptosis.[6][7] While some naphthoquinones act via this mechanism, it is crucial to note that related compounds like 2-hydroxy-1,4-naphthoquinone (lawsone) may exhibit different behaviors, such as depleting intracellular glutathione without significant redox cycling.[8] Therefore, a multi-assay approach is essential to elucidate the specific mechanism of this compound.
Figure 1: General proposed mechanism for naphthoquinone-induced cytotoxicity.
Preliminary Considerations: Setting the Stage for Reliable Data
Compound Handling and Solubility
This compound, like many naphthoquinones, may have limited aqueous solubility.[9][10]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO).[7] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution in complete cell culture medium for each experiment.
-
Vehicle Control: The final concentration of DMSO in the culture medium should be consistent across all wells and ideally not exceed 0.5% (v/v), as DMSO itself can be toxic at higher concentrations.[1] A vehicle control (cells treated with the same final concentration of DMSO) is mandatory in every experiment.[11]
Cell Line Selection
The choice of cell lines is critical for contextualizing the cytotoxic effects.
-
Cancer Cell Lines: Select a panel of relevant cancer cell lines. Naphthoquinones have shown activity against leukemia (e.g., CCRF-CEM), breast (e.g., MCF-7), colon (e.g., HCT-116), and glioblastoma (e.g., U87MG) cell lines.[12][13][14]
-
Non-Cancerous Control: To assess selectivity, include a non-cancerous cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) in your panel.[13][15] A higher IC₅₀ value in non-cancerous cells indicates a degree of cancer-selective toxicity.[16]
Experimental Workflow and Controls
A standardized workflow ensures reproducibility. Key controls include:
-
Untreated Control: Cells incubated in culture medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used for the test compound. This ensures that any observed effects are due to the compound, not the solvent.[17]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Etoposide) to confirm that the assay system is responding correctly.[18]
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance or luminescence.[11]
Figure 2: A generalized workflow for in vitro cytotoxicity testing.
Core Assays for a Comprehensive Cytotoxicity Profile
A single assay provides only one perspective on cell health. Combining assays that measure different cellular parameters provides a more complete and reliable assessment of cytotoxicity.
MTT Assay: Assessing Metabolic Activity
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable, respiring cells.[11]
-
Rationale: A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death or inhibition of cell proliferation (cytostatic effect). It is a robust, high-throughput initial screen for cytotoxic potential.[3]
LDH Release Assay: Quantifying Membrane Integrity
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[19][20] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colored product.[21] The amount of color is proportional to the number of lysed cells.
-
Rationale: This assay specifically detects cell death associated with necrosis or late-stage apoptosis, where membrane integrity is lost. When run in parallel with the MTT assay, it helps to distinguish between cytostatic effects (decreased MTT, low LDH release) and cytotoxic effects (decreased MTT, high LDH release).
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
-
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[22][23] This luminescent assay uses a specific substrate that, when cleaved by active caspase-3 or -7, releases a substrate for luciferase, generating a light signal. The intensity of the luminescence is directly proportional to the amount of caspase activity.[24]
-
Rationale: Many naphthoquinones are known to induce apoptosis.[25][26] Detecting the activation of these executioner caspases provides strong evidence that the compound is triggering this specific programmed cell death pathway, offering deeper mechanistic insight than viability assays alone.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from standard methodologies.[11]
Materials:
-
This compound, DMSO
-
Target cell lines
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well.[27]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm.
Protocol 2: LDH Cytotoxicity Assay
Adapted from standard colorimetric LDH assay kits.[17][21]
Materials:
-
Commercially available LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and dye)
-
Target cell lines and compound as described above
-
96-well plates
-
Lysis buffer (often 10X, provided in kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to the standard controls, prepare wells for a "Maximum LDH Release Control" by adding 10 µL of Lysis Buffer to untreated cells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate gently if cells are in suspension. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[21] Add 50 µL of the Stop Solution provided in the kit. Gently shake and measure the absorbance at 490 nm within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Based on the Promega Caspase-Glo® 3/7 Assay protocol.[24]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Target cell lines and compound as described above
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium.[24] Treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
The primary data from MTT and LDH assays should be converted into percentage viability or cytotoxicity to allow for comparison between experiments.
-
For MTT Assay: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100[11]
-
For LDH Assay: % Cytotoxicity = [(Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaximumRelease - Abs_SpontaneousRelease)] * 100 (Where Spontaneous Release is the vehicle control and Maximum Release is the lysis buffer control)
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[28][29] It is the most common metric for quantifying a compound's potency.[29]
-
Generate a Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).[30]
-
Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through 50% inhibition.[30] A lower IC₅₀ value indicates higher potency.[28]
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
| Cell Line | Cancer Type | IC₅₀ (µM) - MTT Assay | Max LDH Release (% of Control) | Max Caspase-3/7 Activation (Fold Change) |
| MCF-7 | Breast Cancer | 8.5 | 65% | 4.2 |
| HCT-116 | Colon Cancer | 12.2 | 58% | 3.8 |
| CCRF-CEM | Leukemia | 5.1 | 75% | 5.5 |
| HGF-1 | Normal Fibroblast | 45.8 | 15% | 1.3 |
Interpretation of Hypothetical Data: The compound shows potent cytotoxicity against the leukemia cell line (IC₅₀ = 5.1 µM) and is significantly less toxic to normal fibroblasts (IC₅₀ = 45.8 µM), suggesting a favorable selectivity index. The significant activation of caspase-3/7 across all cancer cell lines, coupled with LDH release, strongly indicates that the compound induces cell death primarily through an apoptotic mechanism that eventually leads to a loss of membrane integrity.
References
- Chemiluminescence assay for quinones based on generation of reactive oxygen. [URL: https://www.jstage.jst.go.jp/article/analsci/24/1/24_1_125/_pdf]
- LDH assay kit guide: Principles and applications - Abcam. [URL: https://www.abcam.com/protocols/ldh-assay-kit-guide]
- Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT) - Benchchem. [URL: https://www.benchchem.com/application-notes/6-methyl-1-4-naphthoquinone-cytotoxicity-assays]
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
- A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. [URL: https://www.jstage.jst.go.jp/article/bpb/45/6/45_b22-00041/_article]
- How can I calculate IC50 for a cytotoxic substance? - ResearchGate. [URL: https://www.researchgate.
- What is the principle of LDH assay? - AAT Bioquest. [URL: https://www.aatbio.
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6883]
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. [URL: https://www.researchgate.net/publication/362145300_Anticancer_drug_screening_of_natural_products_In_vitro_cytotoxicity_assays_techniques_and_challenges]
- LDH cytotoxicity assay - Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvj61b5lk5/v1]
- Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - MDPI. [URL: https://www.mdpi.com/1420-3049/18/1/654]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm]
- The Importance of IC50 Determination - Visikol. [URL: https://visikol.
- Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011316_Pierce_LDH_Cytotoxicity_Assay_Kit_UG.pdf]
- CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. [URL: https://www.creative-diagnostics.com/cc50-ic50-assay.htm]
- In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. - ResearchGate. [URL: https://www.researchgate.
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/370776589_Biological_Activity_of_Naphthoquinones_Derivatives_in_the_Search_of_Anticancer_Lead_Compounds]
- Naphthoquinones from Onosma paniculata induce cell-cycle arrest and apoptosis in melanoma Cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27532386/]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [URL: https://www.sopbrain.com/blog/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays]
- Application Notes and Protocols for Testing 6-Methyl-1,4-naphthoquinone on Cancer Cell Lines - Benchchem. [URL: https://www.benchchem.com/application-notes/testing-6-methyl-1-4-naphthoquinone-on-cancer-cell-lines]
- Naphthoquinones from Onosma paniculata Induce Cell-Cycle Arrest and Apoptosis in Melanoma Cells | Journal of Natural Products - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.
- Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Cytotoxic-Evaluation-of-a-Series-of-da-Silva-Neto/2591e13a07850022d4f29a007b81b85420101b44]
- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05872]
- Chemiluminescence assay for quinones based on generation of reactive species through the redox cycle of quinone - ResearchGate. [URL: https://www.researchgate.net/publication/6755106_Chemiluminescence_assay_for_quinones_based_on_generation_of_reactive_species_through_the_redox_cycle_of_quinone]
- Application Notes and Protocols for Determining the Cytotoxicity of Naphthomycin B using the MTT Assay - Benchchem. [URL: https://www.benchchem.com/application-notes/determining-the-cytotoxicity-of-naphthomycin-b-using-the-mtt-assay]
- Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - University of Pretoria. [URL: https://repository.up.ac.za/handle/2263/22604]
- Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03859h]
- Caspase- 3: A primary target for natural and synthetic compounds for cancer therapy - Ovid. [URL: https://journals.lww.
- absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3624767/]
- Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - ORBilu. [URL: https://orbi.uliege.be/handle/2268/147496]
- The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000216X]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [URL: https://www.mdpi.com/1422-0067/25/3/1865]
- Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199222/]
- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001.pdf]
- MTT Cell Assay Protocol. [URL: https://www.bcm.edu/sites/default/files/2020-08/mtt-assay-protocol.pdf]
- The quinone derivatives and their ROS generation. (A) Chemical... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/The-quinone-derivatives-and-their-ROS-generation-A-Chemical-structures-of-the_fig1_343260408]
- In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34822589/]
- 2-Hydroxy-1,4-naphthoquinone - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lawsone]
- In vitro cytotoxicities of 1,4-naphthoquinone and hydroxylated 1,4-naphthoquinones to replicating cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2048566/]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [URL: https://kosheeka.
- Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28911617/]
- 2-Hydroxy-1,4-naphoquinone | 83-72-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711956.htm]
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9649065/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. researchgate.net [researchgate.net]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03312G [pubs.rsc.org]
- 23. ovid.com [ovid.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Naphthoquinones from Onosma paniculata induce cell-cycle arrest and apoptosis in melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. repository.up.ac.za [repository.up.ac.za]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. The Importance of IC50 Determination | Visikol [visikol.com]
- 29. clyte.tech [clyte.tech]
- 30. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) and Its Analogues: A Guide for Precursor Chemistry
Introduction: The Enduring Relevance of a Natural Scaffold
2-Hydroxy-1,4-naphthoquinone, known colloquially as Lawsone or hennotannic acid, is a naturally occurring pigment responsible for the characteristic red-orange hue of henna from the leaves of the Lawsonia inermis plant.[1][2] Beyond its historical and cultural significance as a dye, Lawsone has emerged as a powerhouse precursor in modern organic synthesis.[3][4] Its unique electronic and structural features—a conjugated dicarbonyl system, an enolic hydroxyl group, and an aromatic ring—provide a rich platform for a multitude of chemical transformations. This scaffold is a key constituent in numerous biologically active molecules, including notable antimalarial, antibacterial, and anticancer agents.[5][6][7][8]
This guide provides an in-depth exploration of 2-hydroxy-1,4-naphthoquinone and its substituted derivatives as versatile starting materials. We will move beyond simple procedural lists to explain the causality behind synthetic choices, offering field-proven insights for researchers, chemists, and professionals in drug development. While the focus will be on the parent compound, Lawsone, due to the wealth of available literature, we will also address the synthesis and potential reactivity of ring-substituted analogues, such as the titular 2-hydroxy-7-methyl-1,4-naphthoquinone, to provide a comprehensive view of this important class of molecules.
Physicochemical Properties and Safety Data
A thorough understanding of a precursor's properties is fundamental to its effective and safe use.
| Property | Data | Source |
| Chemical Formula | C₁₀H₆O₃ | [NIST] |
| Molecular Weight | 174.15 g/mol | [NIST] |
| Appearance | Bright yellow to orange solid | [9] |
| Melting Point | 192-195 °C (decomposes) | [PrepChem] |
| Solubility | Insoluble in water; soluble in most common organic solvents. | [Scribd] |
| pKa | ~4.0 (for the hydroxyl proton) | General Chemical Principles |
Table 1: Key physicochemical properties of 2-Hydroxy-1,4-Naphthoquinone (Lawsone).
Safety & Handling Protocol
2-Hydroxy-1,4-naphthoquinone and its derivatives are biologically active and must be handled with care.
-
Hazard Summary: Causes skin, eye, and respiratory irritation. Suspected of causing genetic defects.[9][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.[10]
-
Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Synthesis of the Naphthoquinone Core
The accessibility of the 2-hydroxy-1,4-naphthoquinone scaffold is a key factor in its widespread use. Several robust methods for its synthesis have been established.
Protocol 1: Vanadium-Catalyzed Oxidation of 2-Naphthol
A modern, high-yield method involves the direct oxidation of inexpensive 2-naphthol (β-naphthol).
Rationale: This protocol utilizes a vanadium catalyst to activate hydrogen peroxide for the regioselective oxidation of 2-naphthol. The reaction proceeds in a biphasic system under alkaline conditions to facilitate the reaction and subsequent product isolation.
Workflow Diagram:
Caption: Mechanism of the Mannich Reaction with Lawsone.
Protocol 2: Synthesis of 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones [12]This protocol describes a general, environmentally friendly procedure for synthesizing a library of Mannich bases.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1.0 eq) in ethanol.
-
Add a substituted aldehyde (1.0 eq) and a primary or secondary amine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 14 hours, and progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization, or purify using column chromatography on silica gel.
-
Wash the isolated solid with cold ethanol and dry under vacuum.
Multicomponent Reactions (MCRs) for Heterocycle Synthesis
Lawsone is an exceptional substrate for one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials. [4][13]These reactions are highly atom-economical and are central to building libraries of bioactive compounds like benzo[g]chromene derivatives. [1] Rationale: These reactions often proceed through a cascade of sequential steps, such as Knoevenagel condensation followed by a Michael addition. For example, in the synthesis of benzo[g]chromenes, an aromatic aldehyde first reacts with malononitrile (Knoevenagel condensation) to form an electrophilic alkene. Lawsone then acts as a Michael donor, attacking the alkene, followed by an intramolecular cyclization and tautomerization to yield the final heterocyclic product.
Protocol 3: L-Proline Catalyzed Synthesis of Benzo[g]chromene Derivatives [1]This protocol exemplifies a green chemistry approach using an organocatalyst.
Step-by-Step Protocol:
-
To a flask containing ethanol, add 2-hydroxy-1,4-naphthoquinone (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (10 mol%).
-
Reflux the reaction mixture with stirring. Monitor the reaction's progress via TLC.
-
After completion (typically a few hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual reactants and catalyst.
-
Recrystallize the product from ethanol to obtain the pure benzo[g]chromene derivative.
Synthesis of Thio-Derivatives
The C3 position of the Lawsone scaffold can also be functionalized with sulfur nucleophiles, leading to thio-derivatives with interesting biological profiles, such as antiplatelet activity. [6] Protocol 4: Synthesis of 2-((Aryl)thio)-3-hydroxynaphthalene-1,4-diones [6]This aqueous synthesis can be performed using conventional heating or microwave irradiation to accelerate the reaction.
Step-by-Step Protocol (Conventional Heating):
-
In a round-bottom flask, suspend 2-hydroxy-1,4-naphthoquinone (1.0 eq) and a substituted thiol (e.g., 4-bromobenzenethiol) (1.2 eq) in water.
-
Heat the mixture to reflux (100 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, hexane, and dichloromethane.
-
Dry the product under vacuum to yield the pure thio-derivative.
Focus on Substituted Analogues: The Case of this compound
While Lawsone is the most studied precursor in this family, its ring-substituted analogues are of significant interest. For instance, 7-methyl juglone (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naturally occurring compound with potent biological activity. [14]Although specific literature on the synthetic use of this compound is scarce, its synthesis can be envisioned through established routes, such as the Diels-Alder reaction of a substituted 2-pyrone with a suitable dienophile. [15] Hypothesized Reactivity: The introduction of a methyl group at the C7 position on the aromatic ring is expected to influence the reactivity of the quinone core through electronic effects.
-
Electronic Effect: The methyl group is a weak electron-donating group. This donation would slightly increase the electron density of the aromatic ring and, by extension, the quinone system. This could subtly decrease the electrophilicity of the C3 position compared to the unsubstituted Lawsone, potentially slowing down reactions with nucleophiles.
-
Steric Effect: A C7-substituent is remote from the primary reactive sites (C2-OH and C3-H) and is unlikely to exert any significant steric hindrance on the approach of reactants.
Therefore, it is reasonable to predict that this compound would undergo similar transformations as Lawsone (Mannich reactions, MCRs, etc.), albeit potentially at slightly different reaction rates. Experimental validation would be required to confirm this hypothesis.
Conclusion and Future Outlook
2-Hydroxy-1,4-naphthoquinone (Lawsone) is a testament to the power of natural products as platforms for chemical innovation. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for generating molecular diversity. The well-established protocols for C3-functionalization via Mannich reactions, multicomponent reactions, and Michael additions provide reliable pathways to novel heterocyclic systems and other derivatives with significant therapeutic potential. [1][8] The exploration of substituted analogues, such as this compound, represents a logical and promising frontier. By combining established synthetic methodologies with a predictive understanding of substituent effects, researchers can continue to unlock the full potential of the naphthoquinone scaffold in the quest for new medicines and materials.
References
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry.
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. (2022).
- Fieser, L. F., & Martin, E. L. (n.d.). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses.
- Fuentes, E., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
- Method for producing 2-hydroxy-1,4-naphthoquinone. (n.d.).
- Synthesis of 2-hydroxy-1,4-naphthoquinone. (n.d.). PrepChem.com.
- Sagar, R., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone)
- SAFETY DATA SHEET - 2-Hydroxy-1,4-naphthoquinone. (n.d.). Fisher Scientific.
- Rzhepak, A., et al. (n.d.).
- Salas, C. O., et al. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- López-de-Lira, L. Y., et al. (n.d.).
- da Silva, F. de C., et al. (2018). Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties.
- Cui, J., Li, S., & Jia, J. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives.
- SAFETY DATA SHEET - 2-Methyl-1,4-naphthoquinone. (n.d.). Fisher Scientific.
- Preparation method of 2-hydroxy-1, 4-naphthoquinone. (n.d.).
- Thakore, P. V., et al. (n.d.). Synthesis and characterization of Mannich bases of lawsone and their anticancer activity.
- Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). (2023).
- Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. (n.d.).
- 2-Hydroxy-1, 4-Naphthoquinone: A Versatile Synthon in Organic Synthesis. (2023).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]
- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Derivatization of 2-Hydroxy-7-methyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive scientific and technical guide to the synthetic derivatization of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This molecule, a methylated analogue of the natural product lawsone, serves as a versatile scaffold for chemical modification aimed at the discovery and optimization of new therapeutic agents. The inherent reactivity of both the phenolic hydroxyl group and the activated C3-position of the quinone ring allows for a diverse range of chemical transformations. We will explore key derivatization strategies, including O-alkylation, C3-alkylation, and C3-aminomethylation via the Mannich reaction, presenting detailed, field-proven protocols. The causality behind experimental choices, from reagent selection to reaction monitoring and purification, is explained to provide a deeper understanding of the synthetic process. This guide is intended to empower researchers to leverage this valuable scaffold in medicinal chemistry and drug development programs.
Introduction: The Scientific Case for Derivatization
This compound belongs to the naphthoquinone class of compounds, which are widely distributed in nature and renowned for a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and potent anticancer properties.[1][2] The core structure is a privileged scaffold in medicinal chemistry, as exemplified by approved drugs like atovaquone. The parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), has been the subject of extensive derivatization to enhance its therapeutic index.[3][4]
The introduction of a methyl group at the C7-position, creating this compound, subtly alters the electronic and lipophilic properties of the molecule. This modification can influence pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced toxicity. Derivatization of this specific scaffold is a logical and compelling strategy to:
-
Modulate Lipophilicity: Systematically altering solubility and membrane permeability to improve drug absorption and distribution.
-
Introduce New Pharmacophores: Appending functional groups that can engage in specific interactions with biological targets, such as enzymes or receptors.
-
Explore Structure-Activity Relationships (SAR): Generating a library of analogues to systematically probe the molecular features required for a desired biological effect.[5]
-
Enhance Potency and Selectivity: Fine-tuning the molecular structure to increase activity against a target while minimizing off-target effects.
This guide focuses on the practical execution of the most productive and versatile synthetic transformations for this scaffold.
Key Derivatization Pathways
The primary sites for derivatization on the this compound scaffold are the C2-hydroxyl group and the electrophilic C3-position. The 7-methyl group is generally unreactive under the conditions described.
Caption: Key derivatization pathways for the this compound scaffold.
Experimental Protocols & Methodologies
The following protocols are adapted from well-established procedures for 2-hydroxy-1,4-naphthoquinone and are directly applicable to the 7-methyl analogue.[6][7][8][9][10]
Protocol 1: O-Alkylation for Ether Derivative Synthesis
This protocol describes the synthesis of 2-methoxy-7-methyl-1,4-naphthoquinone. O-alkylation masks the acidic proton of the hydroxyl group, significantly increasing lipophilicity and altering the hydrogen bonding capacity of the molecule.
Causality: The reaction proceeds via a standard Williamson ether synthesis. A base is required to deprotonate the weakly acidic C2-hydroxyl group, forming a nucleophilic phenoxide. This nucleophile then attacks the electrophilic alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether linkage. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent and competing reactions.
-
Materials & Reagents:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous acetone (or DMF) to dissolve the starting material (approx. 10-15 mL per gram).
-
Add anhydrous K₂CO₃ (2.0-3.0 eq). The use of a fine powder increases the surface area and reaction rate.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add methyl iodide (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (for acetone) or 50-60 °C (for DMF) and stir for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The product spot should be less polar (higher Rf) than the starting material. Continue heating until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in DCM and transfer to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.
-
Protocol 2: Three-Component Mannich Reaction for C3-Aminomethylation
The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group at the nucleophilic C3 position. These "Mannich bases" are of particular interest in medicinal chemistry as the nitrogen atom can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets.[3][9][11]
Causality: This one-pot, three-component reaction involves the condensation of the naphthoquinone, an aldehyde (often formaldehyde), and a primary or secondary amine.[6] The aldehyde and amine first react to form a highly electrophilic Eschenmoser's salt or a related iminium ion. The C3-position of the naphthoquinone, acting as a soft nucleophile (in its enolate form), then attacks the iminium ion to form the final product.
-
Materials & Reagents:
-
This compound
-
An appropriate secondary amine (e.g., Piperidine, 1.1 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Absolute Ethanol
-
Diethyl Ether
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL per gram).
-
Add the selected amine (1.1 eq) to the solution and stir.
-
Heat the mixture to 45 °C for 5 minutes.
-
Add the aqueous formaldehyde solution (1.1 eq) dropwise. A precipitate often forms within the first hour.
-
Stir the suspension vigorously at 45-50 °C.
-
Self-Validation: Monitor the reaction by TLC. The product is typically a brightly colored solid. The reaction is often complete within 3-5 hours.[6]
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold absolute ethanol and then with diethyl ether to remove residual reagents.
-
Dry the purified product under vacuum. In many cases, the precipitated product is of high purity and does not require further chromatographic purification.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]
- 7. Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajesm.in [iajesm.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Hydroxy-7-methyl-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Quantifying 2-Hydroxy-7-methyl-1,4-naphthoquinone
This compound is a member of the naphthoquinone family, a class of organic compounds with a naphthalene core and two ketone groups. Naphthoquinones are widely recognized for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and potential antineoplastic properties.[1][2] The accurate quantification of this compound is paramount in various stages of research and development. Whether isolating it from natural sources, synthesizing novel derivatives, or evaluating its pharmacokinetic profile, precise and reliable analytical methods are essential for ensuring data integrity and advancing scientific understanding.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using state-of-the-art analytical techniques. We will delve into the principles, methodologies, and practical insights for High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties: A Foundation for Method Development
Understanding the physicochemical properties of this compound is the cornerstone of developing robust analytical methods. While specific experimental data for this particular derivative is not extensively published, we can infer its properties from the well-characterized parent compound, 2-Hydroxy-1,4-naphthoquinone (also known as Lawsone).[3][4]
| Property | Expected Characteristics for this compound | Rationale & Implications for Analysis |
| Appearance | Likely a yellow to orange crystalline solid.[5] | The color indicates the presence of a chromophore, making it suitable for UV-Vis detection. |
| Molecular Formula | C₁₁H₈O₃ | The addition of a methyl group increases the molecular weight compared to Lawsone. |
| Molecular Weight | 188.18 g/mol | Essential for preparing standard solutions of known molarity and for mass spectrometry. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, acetonitrile, and DMSO.[4] | This dictates the choice of solvents for sample preparation, standard solution preparation, and the mobile phase in HPLC. |
| Chromophore | The naphthoquinone ring system is a strong chromophore. | Allows for sensitive detection using UV-Vis spectrophotometry and HPLC with UV or Diode Array Detection (DAD). |
| Acidity (pKa) | The hydroxyl group imparts weak acidic properties. | The ionization state can be controlled by adjusting the pH of the mobile phase in HPLC to ensure sharp, symmetrical peaks.[1] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse technique for the quantification of naphthoquinones due to its high resolution, sensitivity, and robustness.[6] The method separates the analyte from other components in a mixture based on its partitioning between a stationary phase and a mobile phase.
Principle of Separation: Reversed-Phase Chromatography
For a moderately polar compound like this compound, reversed-phase HPLC is the most effective approach. In this mode, a non-polar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[1] The analyte, being less polar than the mobile phase, will interact with the stationary phase and be retained. By carefully controlling the composition of the mobile phase, we can achieve efficient separation from both more polar and less polar impurities.
Experimental Protocol: HPLC-UV Quantification
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)[7]
-
Methanol (HPLC grade)[7]
-
Water (HPLC or ultrapure grade)
-
Formic acid or Phosphoric acid (HPLC grade)
-
Sample vials with septa
-
Syringe filters (0.22 µm or 0.45 µm)[1]
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6] A C8 column can also be used.[8][9]
-
Mobile Phase: A typical mobile phase for naphthoquinone analysis is a mixture of acetonitrile (or methanol) and water, often with a small amount of acid to suppress the ionization of the hydroxyl group.[1]
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Rationale for Acid: The addition of an acid ensures that the 2-hydroxyl group is protonated, leading to a more retained and sharper chromatographic peak.[1]
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
The sample preparation will depend on the matrix.
-
For pure compounds or synthetic reaction mixtures: Dissolve a known amount of the sample in methanol or the initial mobile phase composition. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
For extracts or complex matrices: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient Program | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm, 268 nm, or 278 nm (to be optimized) |
Rationale for Gradient Elution: A gradient elution is often preferred for complex mixtures to ensure adequate separation of all components and to elute more strongly retained compounds in a reasonable time.[1]
-
Calibration Curve: Inject the series of working standard solutions and record the peak area for each concentration. Plot the peak area versus the concentration to generate a calibration curve. The curve should be linear over the tested concentration range with a correlation coefficient (R²) > 0.999.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Method Validation
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (% RSD) | < 2% for repeatability and intermediate precision |
| Specificity | The analyte peak should be well-resolved from other components. |
Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
II. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique for the quantification of this compound in solutions where it is the primary absorbing species.
Principle
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The naphthoquinone ring system of the analyte absorbs light in the UV-visible region.
Experimental Protocol: UV-Vis Quantification
-
A dual-beam UV-Vis spectrophotometer.
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.
-
From the stock solution, prepare a series of dilutions to final concentrations that give an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Perform a wavelength scan from approximately 200-600 nm to determine the wavelength of maximum absorbance (λmax). For related naphthoquinones, λmax values are often observed around 268 nm, with other peaks around 330 nm and 450 nm.[10]
-
Set the spectrophotometer to the determined λmax and measure the absorbance of each standard solution and the unknown sample.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Workflow Diagram
Caption: General workflow for UV-Vis spectrophotometric analysis.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices like plasma or tissue extracts, LC-MS/MS is the method of choice.[11]
Principle
LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.
Conceptual Protocol: LC-MS/MS Quantification
While a fully validated method for this compound is not available in the cited literature, a robust method can be developed based on protocols for similar compounds.[12][13]
-
For biological samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required to remove matrix components that can cause ion suppression.[12]
-
A UHPLC system is often used for faster analysis times.
-
The mobile phase would be similar to the HPLC-UV method (e.g., water and acetonitrile with 0.1% formic or acetic acid), as these are compatible with mass spectrometry.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode would be evaluated. Given the acidic proton, negative ion mode may be effective, but positive ion mode is also common for similar compounds.[12]
-
MRM Transitions: The specific precursor ion (likely [M+H]⁺ or [M-H]⁻) and product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Expected Precursor Ion ([M+H]⁺): m/z 189.05
-
Expected Precursor Ion ([M-H]⁻): m/z 187.04
-
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
Method Development and Validation Workflow
Caption: Workflow for LC-MS/MS method development and analysis.
Conclusion and Best Practices
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV offers a robust and reliable method for routine analysis in quality control and synthetic chemistry.
-
UV-Vis Spectrophotometry is a quick and straightforward technique for pure samples or simple mixtures.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it indispensable for bioanalytical studies and trace-level quantification in complex matrices.
Regardless of the method chosen, adherence to good laboratory practices, including proper instrument calibration, the use of high-purity reagents, and thorough method validation, is crucial for obtaining accurate and reproducible results.
References
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. (2022-11-09). NIH.
- Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Deriv
- Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. ResearchGate.
- 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7. Chemsrc.
- 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant. ResearchGate.
- HPLC DETERMINATION OF 2-HYDROXY-1, 4-NAPHTHOQUINONE IN HENNA PRODUCTS. CORE.
- A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract. (2014-05-01). PubMed.
- Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. Thieme.
- 2 Hydroxy 1,4 Naphthoquinone. Scribd.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
- 2-Hydroxy-1,4-naphthoquinone. SpectraBase.
- Spectral and theoretical investigation on 2-hydroxy-1, 4, naphthoquinone (Lawsone). COBIP.
- A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega.
- Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. NIH.
- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. SciSpace.
- Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Walsh Medical Media.
- HPLC Solvent Selection. Element Lab Solutions.
- 7-Hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 2-Hydroxy-1,4-naphthoquinone 97 83-72-7 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. iajesm.in [iajesm.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-7-methyl-1,4-naphthoquinone
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the handling and experimental use of 2-Hydroxy-7-methyl-1,4-naphthoquinone. Given the limited availability of data for this specific isomer, this guide synthesizes information from closely related and well-studied naphthoquinones, including the parent compound 2-hydroxy-1,4-naphthoquinone (Lawsone), and other methylated derivatives like 7-methyljuglone. The protocols and safety information provided herein are intended as a starting point and should be adapted and validated for the specific experimental context. This guide emphasizes safety, proper handling, and provides foundational experimental protocols relevant to the potential biological activities of this class of compounds.
Introduction: The Scientific Context of this compound
Naphthoquinones are a class of naturally occurring phenolic compounds characterized by a naphthalene ring with two carbonyl groups.[1] They are widely distributed in plants, fungi, and some animals and are known for a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The biological activity of naphthoquinones is often linked to their redox properties and their ability to act as electrophiles.[4]
This compound is a derivative of the 1,4-naphthoquinone core. While specific data on this isomer is scarce, its structural similarity to other biologically active naphthoquinones, such as 2-hydroxy-1,4-naphthoquinone (Lawsone) and 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone), suggests it may possess significant biological properties worthy of investigation.[1] The addition of a methyl group at the 7-position can influence the compound's lipophilicity, redox potential, and interaction with biological targets, potentially leading to unique activities. This guide provides a framework for the safe and effective investigation of this compound.
Safety, Handling, and Storage: A Precautionary Approach
Given the general reactivity of naphthoquinones, a cautious approach to handling this compound is paramount. The following guidelines are based on safety data for related compounds and general laboratory best practices.
2.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound in solid or solution form.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[6]
-
Body Protection: A lab coat or other protective clothing is required.[5]
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a full-face respirator with an appropriate particulate filter.[5][7]
2.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid inhalation of dust or aerosols.[6]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling.[5]
2.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Protect from light, as some naphthoquinones are light-sensitive.[7]
-
Store away from strong oxidizing agents and reducing agents.[7][8]
2.4. Spill and Waste Disposal
-
In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent (e.g., acetone) before carefully collecting it into a sealed container for disposal.[9]
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
Physicochemical Properties and Solution Preparation
| Property | 2-hydroxy-1,4-naphthoquinone (Lawsone) | 7-methyljuglone | 2-hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) |
| Molecular Formula | C₁₀H₆O₃ | C₁₁H₈O₃ | C₁₁H₈O₃ |
| Molecular Weight | 174.15 g/mol | 188.18 g/mol [1] | 188.18 g/mol [10] |
| Appearance | Yellow crystalline powder[11] | Orange needles[1] | - |
| Melting Point | 192-195 °C[11] | 150-156 °C[1] | - |
| Solubility | 2 g/L in water (20 °C)[11] | - | - |
| pKa | ~4.0 | - | - |
3.1. Preparation of Stock Solutions
Due to the generally low aqueous solubility of naphthoquinones, organic solvents are typically required for preparing stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube inside a chemical fume hood. For example, for 1 mL of a 10 mM solution, weigh 1.88 mg (assuming a molecular weight of 188.18 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Causality Note: DMSO is a common solvent for in vitro studies due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, it is crucial to use a final DMSO concentration in assays that is non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocols: Investigating Biological Activity
The following protocols are general methodologies for assessing the potential biological activities of this compound, based on the known activities of related compounds.[12] These protocols will likely require optimization.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
Naphthoquinones exert their biological effects through various mechanisms, primarily related to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[12]
5.1. Redox Cycling and ROS Generation
The quinone moiety can be reduced by cellular reductases to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This cycle can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.
Caption: Redox cycling of naphthoquinones leading to ROS production.
5.2. Covalent Modification of Cellular Thiols
The electrophilic nature of the naphthoquinone ring allows it to react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins and glutathione. This can lead to the inactivation of enzymes and the depletion of cellular antioxidant defenses.
Experimental Workflow Visualization
A systematic approach is crucial for the preliminary evaluation of a novel compound.
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 2-hydroxy-3-methyl-1,4-naphthoquinone - Safety Data Sheet [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Welcome to the technical support guide for the synthesis and yield optimization of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This document is designed for researchers, chemists, and drug development professionals actively working with naphthoquinone derivatives. Here, we address common challenges encountered during synthesis, offering field-proven insights and detailed protocols to enhance experimental outcomes. Our approach is grounded in established chemical principles to provide a self-validating framework for your experimental design.
Overview of Synthetic Challenges
This compound is a valuable scaffold in medicinal chemistry. However, its synthesis can be challenging, often plagued by issues of low yield, co-eluting impurities, and difficult purification. The primary routes to this and similar structures, such as the oxidation of substituted naphthalenes or Diels-Alder cycloadditions, require careful control of reaction conditions to minimize side-product formation and maximize yield.[1][2] This guide provides a structured approach to troubleshooting these common issues.
Below is a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of this compound.
Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a frequent problem stemming from several factors, including incomplete reactions, product degradation, or competing side reactions. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Oxidation: The oxidation of the naphthalene precursor is a critical step. Insufficient oxidant, low reaction temperature, or short reaction times can lead to a significant amount of unreacted starting material.
-
Causality: The aromatic system of naphthalene requires a potent oxidizing agent to be converted to a quinone. The reaction kinetics can be slow if not properly optimized.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider incrementally increasing the temperature or extending the reaction duration. One patent suggests oxidizing 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst, achieving a 90% yield by carefully controlling the addition rate and temperature.[3]
-
-
Side-Product Formation: The primary competing reaction is often the formation of regioisomers. For instance, when starting from 2-methylnaphthalene, both 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone can be formed.[4]
-
Causality: The directing effects of the methyl group on the naphthalene ring can lead to oxidation at different positions, resulting in a mixture of isomers that are often difficult to separate.
-
Solution: Modifying the solvent and catalyst system can improve regioselectivity. For example, using indirect electrolytic oxidation with a Cr6+/Cr3+ medium in n-hexane has been shown to control isomer formation.[2]
-
-
Product Degradation: Naphthoquinones can be sensitive to harsh reaction conditions, particularly high temperatures or extreme pH, leading to decomposition or polymerization.
-
Causality: The electron-deficient quinone ring is susceptible to nucleophilic attack and can undergo degradation under strongly basic or acidic conditions.
-
Solution: Ensure the work-up procedure is performed at a controlled temperature. Acidification to precipitate the product should be done slowly while cooling the mixture.[5] If the product is found to be unstable, consider purification methods that avoid extreme pH, such as column chromatography on silica gel.[6]
-
The following decision tree can help diagnose the cause of low yield.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My TLC/HPLC analysis shows multiple impurities. How can I identify and remove them?
Impurity profiling is essential for developing an effective purification strategy. The nature of the side products depends heavily on the synthetic route chosen.
Common Impurities and Purification Strategies:
| Impurity Type | Likely Cause | Identification Method | Recommended Purification Protocol |
| Regioisomers | Non-selective reaction conditions (e.g., oxidation of 2,7-dimethylnaphthalene). | HPLC, GC-MS, ¹H NMR[4] | 1. Selective Bisulfitation: One isomer may preferentially form a water-soluble bisulfite adduct, allowing separation by liquid-liquid extraction.[4] 2. Preparative HPLC: Reversed-phase HPLC can effectively separate isomers with different hydrophobicities.[7] |
| Over-oxidized Products | Use of overly harsh oxidants or prolonged reaction times. | Mass Spectrometry (to detect additional oxygen atoms), IR (changes in carbonyl region). | Column Chromatography: These byproducts are often more polar and can be separated on silica gel.[6] |
| Unreacted Starting Material | Incomplete reaction. | TLC, HPLC (comparison with a standard). | Column Chromatography: The non-polar starting material will typically elute much faster than the polar hydroxy-naphthoquinone product. |
| Polymeric Byproducts | High temperatures or radical side reactions. | Insoluble in common NMR solvents, baseline streaking on TLC. | Filtration & Crystallization: Filter off insoluble material. The desired product can often be purified by recrystallization from a suitable solvent system like ethanol/water.[8] |
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol) and then adding silica. Evaporate the solvent completely under reduced pressure.
-
Column Packing: Dry-pack the column with silica gel, then wet it with the initial, non-polar eluent (e.g., hexane).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.[7]
Frequently Asked Questions (FAQs)
Q: What is the most effective synthetic route to achieve high regioselectivity for the 7-methyl isomer? A: While direct oxidation of 2,7-dimethylnaphthalene is common, it can lead to isomeric mixtures. A more controlled approach is a multi-step synthesis involving a Diels-Alder reaction between a suitably substituted diene and a dienophile, which can offer greater regiocontrol.[1] This method builds the ring system with the desired substitution pattern from the outset.
Q: Which analytical techniques are essential for final product characterization? A: A combination of techniques is recommended for unambiguous structure confirmation and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and the position of the methyl group.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups characteristic of a hydroxyquinone.[4]
Q: How can I purify the final product if it is a reddish or discolored solid? A: Red or dark-colored crude products often indicate the presence of impurities. Purification through the sodium salt or methyl ether can be effective.[8] To do this, the crude material is converted to its sodium salt (which may have different solubility properties) or its methyl ether, purified, and then hydrolyzed back to the pure this compound. Recrystallization from ethanol with a trace of acetic acid can also yield pure, glistening yellow needles.[8]
Q: Are there any green or more environmentally friendly approaches to this synthesis? A: Yes, research is ongoing into greener synthetic methods. One-pot, three-component reactions catalyzed by reusable catalysts like MCM-41 nanoporous silica or L-proline are being developed for the synthesis of naphthoquinone derivatives.[10][11] These methods often use ethanol as a solvent and aim to reduce waste and avoid toxic reagents.
References
- Naik, S. et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]
- Jia, L. et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry. [Link]
- Fieser, L. F. (1943). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses. [Link]
- Xiang, S. et al. (2024). The synthetic routes of 2-hydroxy-1,4-naphthoquinone.
- Google Patents. (n.d.). Method for producing 2-hydroxy-1,4-naphthoquinone.
- ResearchGate. (n.d.).
- Li, J. et al. (n.d.). Process improvement on the synthesis of 2-methyl-1, 4-naphthoquinone.
- Laatsch, H. et al. (2006). A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. The Journal of Organic Chemistry. [Link]
- Thieme. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
- Scribd. (n.d.). 2 Hydroxy 1,4 Naphthoquinone. [Link]
- Google Patents. (n.d.). Preparation method of 2-hydroxy-1, 4-naphthoquinone.
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research. [Link]
- ResearchGate. (n.d.). 2-Hydroxy-1, 4-Naphthoquinone: A Versatile Synthon in Organic Synthesis. [Link]
- International Academy of Engineering, Science and Management. (n.d.).
- Ghasemi, Y. et al. (n.d.). Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone) from the powdered leaves of henna plant marketed in Ahwaz city of Iran.
- ResearchGate. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). [Link]
- ResearchGate. (n.d.). 2-Hydroxy-1,4 napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant. [Link]
- ResearchGate. (n.d.). General structure of 2-Hydroxy-1,4 naphthoquinone. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of naphthoquinone derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to streamline your experimental workflow and enhance product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a substituted lawsone derivative, can be approached via several established routes, each with distinct advantages and challenges. The choice of method often depends on the availability of starting materials, required scale, and desired purity. Key strategies include:
-
Oxidation of 7-methyl-2-naphthol: This is one of the most direct methods. The core challenge lies in controlling the oxidation to prevent the formation of degradation products or polymeric materials. Various oxidizing agents can be employed, including:
-
Hydrogen Peroxide: Often used with a metal catalyst (e.g., vanadium) in an alkaline solution, this method can achieve high yields and purity[1].
-
Elbs Persulfate Oxidation: This classic method introduces a hydroxyl group para to an existing phenolic group. However, it is notorious for low yields and the formation of significant tarry by-products due to radical side reactions[2][3].
-
Oxygen with a Catalyst: Using gaseous oxygen in the presence of a cobalt catalyst is another possibility, though it may require specialized equipment and careful optimization to avoid over-oxidation[1].
-
-
Diels-Alder Reaction: This elegant approach involves the [4+2] cycloaddition between a substituted 1,3-diene and a suitable dienophile, like 1,4-benzoquinone. A subsequent oxidation and decarboxylation sequence yields the naphthoquinone core. This method offers good control over regioselectivity but may require the synthesis of a custom diene[4].
-
Friedel-Crafts Acylation/Cyclization: This route builds the naphthoquinone ring system onto a pre-existing benzene derivative. For instance, a reaction between a toluene derivative and a suitable anhydride, followed by cyclization and functional group manipulation, can be employed. This method is versatile but can be multi-step and may suffer from issues with isomeric purity[5][6].
Q2: Why is my crude product a dark, intractable tar instead of a crystalline solid?
A2: The formation of dark, polymeric, or tarry substances is a frequent and frustrating issue in naphthoquinone synthesis, particularly in oxidation reactions. The primary cause is the generation of highly reactive radical intermediates.
The quinone moiety itself is redox-active and can participate in single-electron transfers, forming semiquinone radicals[7]. These radicals can easily polymerize, especially under harsh reaction conditions (e.g., high temperature, presence of excess strong oxidants). The Elbs persulfate oxidation is particularly prone to this, as it involves sulfate radical anions that can initiate uncontrolled polymerization pathways[2][3][8]. Humic acid-like materials are common by-products in these reactions[3][8].
To mitigate this, consider implementing strategies that trap or prevent the formation of radicals, such as adding a radical scavenger or using a milder, more controlled oxidation system[2].
Troubleshooting Guide: Side Reactions & Purification Issues
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low or No Yield of the Desired Product
Q: I've followed a standard oxidation protocol for 7-methyl-2-naphthol, but my yield is extremely low, or I've only recovered the starting material. What went wrong?
A: Low conversion or yield can stem from several factors related to reaction kinetics and reagent stability.
Possible Causes & Solutions:
-
Insufficient Oxidant Activity: The oxidizing agent may have degraded or been added too quickly, leading to decomposition before it could react.
-
Causality: Hydrogen peroxide, for example, can disproportionate to water and oxygen, especially in the presence of trace metal impurities or at elevated temperatures. Persulfates can also decompose in solution.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, properly stored bottle of the oxidant. If using H₂O₂, check its concentration via titration.
-
Controlled Addition: Add the oxidant dropwise or via syringe pump to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to maintain its effective concentration and prevent thermal decomposition.
-
Catalyst Inactivity: If using a catalyst (e.g., V₂O₅, Co complexes), ensure it has not been poisoned. Use the recommended grade and loading[1].
-
-
-
Incorrect pH: Oxidation reactions of phenols are highly pH-dependent.
-
Causality: For persulfate oxidations, an alkaline medium is required to generate the phenolate anion, which is the active nucleophile that attacks the peroxydisulfate ion[3]. If the solution is not sufficiently basic, the reaction rate will be negligible.
-
Troubleshooting Protocol:
-
Monitor pH: Use a pH meter to ensure the reaction medium is at the optimal pH (typically > 8) throughout the addition of the oxidant.
-
Buffering: Add a suitable buffer or a slight excess of base (e.g., NaOH, pyridine) to maintain alkalinity.
-
-
-
Sub-optimal Temperature: The reaction may have a specific activation energy that was not met.
-
Causality: While high temperatures can promote side reactions, a temperature that is too low will result in an impractically slow reaction rate.
-
Troubleshooting Protocol:
-
Literature Review: Re-check the cited protocol for the optimal temperature range.
-
Incremental Increase: If the reaction is clean but slow (monitored by TLC), consider raising the temperature in small increments (e.g., 5-10 °C).
-
-
Problem 2: Product is Contaminated with Isomeric Byproducts
Q: My spectral data (¹H NMR, ¹³C NMR) suggests the presence of an isomer along with my desired this compound. How can I avoid this and purify my product?
A: Isomer formation is a common challenge, especially in electrophilic substitution reactions like Friedel-Crafts or when using starting materials that have multiple reactive sites.
Possible Causes & Solutions:
-
Loss of Regiocontrol in Oxidation: In some oxidation reactions, hydroxylation can occur at other positions on the naphthalene ring system, although hydroxylation para to an existing hydroxyl group is generally favored in the Elbs oxidation[3].
-
Causality: The electronic nature of the 7-methyl group (electron-donating) can influence the reactivity of other positions on the ring, potentially leading to minor amounts of other hydroxylated isomers.
-
Troubleshooting Protocol:
-
Use a Regioselective Synthesis: If isomer formation is persistent, switching to a more controlled synthetic route like a Diels-Alder reaction with appropriately substituted precursors is often the best solution[4].
-
Optimize Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product over kinetically favored isomers.
-
-
-
Purification Strategy:
-
Causality: Isomers often have very similar polarities, making them difficult to separate by standard silica gel column chromatography.
-
Troubleshooting Protocol:
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) is a powerful tool for separating close-eluting isomers[9].
-
Recrystallization: Carefully screen various solvent systems (e.g., ethanol/water, acetic acid, toluene) for recrystallization. Sometimes, fractional crystallization can effectively separate isomers if their solubilities are sufficiently different.
-
Derivatization: The crude product can be purified through its sodium salt or methyl ether derivative, which may have different crystallization properties than the parent compound, allowing for easier purification before regeneration of the final product[10].
-
-
Problem 3: The Final Product is Difficult to Purify from Tarry By-products
Q: My reaction produced a dark mixture. After workup, I have a sticky solid that streaks badly on TLC and is difficult to handle. How can I isolate the pure compound?
A: Isolating a crystalline product from a polymeric or tarry mixture requires a robust purification strategy designed to remove the high-molecular-weight, amorphous by-products.
Workflow for Purifying from Tarry Mixtures
Caption: Workflow for purifying the target compound from tarry by-products.
Detailed Purification Protocol:
-
Trituration: Begin by stirring the crude solid with a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether). This will wash away some non-polar impurities and may help break down the amorphous solid.
-
Hot Filtration: Dissolve the remaining solid in a minimal amount of a hot, polar solvent (like ethanol or acetone) and filter it while hot through a short plug of Celite® or silica gel. The highly polymeric tars are often less soluble and will be trapped on the filter plug.
-
Column Chromatography: Concentrate the filtrate and subject it to column chromatography. It is crucial to choose the right solvent system.
-
Dry Loading: To prevent streaking, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Solvent Gradient: Start with a less polar eluent and gradually increase the polarity to elute your product cleanly.
-
-
Recrystallization: Combine the pure fractions from chromatography and recrystallize from a suitable solvent system to obtain the final product as a crystalline solid. Crystallization from ethanol with a trace of acetic acid can yield high-purity yellow needles for hydroxynaphthoquinones[10].
Quantitative Data for Chromatography
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low ethyl acetate (e.g., 5%) and increase to elute the product. |
| TLC Visualization | UV light (254 nm) and/or staining | Naphthoquinones are UV-active. Stains like KMnO₄ can also be used. |
| Loading Method | Dry loading | Prevents band broadening and improves separation from tars. |
Appendix: Generalized Synthetic Protocol Example
Oxidation of 7-methyl-2-naphthol with H₂O₂
This protocol is a generalized adaptation based on a known method for the parent compound and should be optimized for the specific substrate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methyl-2-naphthol (1 equiv.) in a suitable solvent mixture, such as toluene and an aqueous solution of sodium hydroxide (28%). Add a catalytic amount of vanadium(V) oxide (e.g., 1-2 mol%).
-
Temperature Control: Cool the mixture to the desired temperature (e.g., 45 °C, but initial optimization may require lower temperatures).
-
Oxidant Addition: Add 35% hydrogen peroxide (approx. 5-6 equiv.) dropwise to the stirred solution over a period of 2-4 hours, carefully monitoring the internal temperature.
-
Reaction Monitoring: Follow the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous layer with hydrochloric acid (e.g., 35% HCl) to a pH of ~1-2 to precipitate the product.
-
Isolation: Cool the mixture further (e.g., to 10 °C) to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude solid can then be purified using the methods described in the troubleshooting section (e.g., column chromatography followed by recrystallization).
References
- d'Arcy Doherty, M., Rodgers, A., & Cohen, G. M. (1987). Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. Journal of Applied Toxicology, 7(2), 123-129. [Link]
- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(2), 816-818. [Link]
- Fieser, L. F. (1948). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses, 28, 68. [Link]
- Wikipedia. Hydroxynaphthoquinone. [Link]
- Kawabata, K., & Fuji, K. (2017). Method for producing 2-hydroxy-1,4-naphthoquinone.
- Scribd. 2 Hydroxy 1,4 Naphthoquinone. [Link]
- ResearchGate.
- Thieme Chemistry. Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
- Elbs, K. (1966). Production of di-hydroxy products.
- ResearchGate. Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). [Link]
- Google Patents. Preparation method of 2-hydroxy-1, 4-naphthoquinone.
- Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Hortic Res 3, 16046. [Link]
- Frontiers in Pharmacology. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
- Majumdar, K. C., & Chattopadhyay, S. K. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(9), 1153-1176. [Link]
- Sence, N. J., & Van Houten, B. (2019).
- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22. [Link]
- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations.
- ResearchGate. Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone) from the powdered leaves of henna plant marketed in Ahwaz city of Iran. [Link]
- National Center for Biotechnology Information. 2-Hydroxy-1,4-naphthoquinone. PubChem Compound Summary for CID 6754. [Link]
Sources
- 1. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Hydroxyquinones: Synthesis and Reactivity [mdpi.com]
- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Overcoming low yield in Diels-Alder reaction for naphthoquinones
A Senior Application Scientist's Guide to Overcoming Low Yield in Diels-Alder Reactions
Welcome, researchers and drug development professionals. I'm Dr. Evelyn Reed, a Senior Application Scientist with extensive experience in synthetic organic chemistry. I've spent countless hours in the lab troubleshooting complex reactions, and one of the most common yet powerful transformations we encounter is the Diels-Alder reaction, particularly for constructing polycyclic frameworks from naphthoquinones. While elegant, this reaction can be deceptively challenging, often leading to frustratingly low yields.
This guide is structured as a technical support center to address the specific issues you might be facing at the bench. It's designed to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and adapt it. We will explore the core principles, troubleshoot common failure points, and provide validated protocols to enhance your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and challenges encountered when performing Diels-Alder reactions with naphthoquinone dienophiles.
Q1: My Diels-Alder reaction with a naphthoquinone is showing low or no conversion. What are the likely causes?
A1: This is the most frequent issue, and it typically stems from one of three core factors: reactant electronics, reaction conditions, or diene conformation.
-
Insufficient Reactivity (Unfavorable Electronics): The Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory.[1] For a "normal" electron-demand Diels-Alder, the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] Naphthoquinones are good dienophiles because their electron-withdrawing carbonyl groups lower the LUMO energy. However, if your diene is not sufficiently electron-rich (i.e., lacks electron-donating groups), the HOMO-LUMO energy gap may be too large for an efficient reaction at moderate temperatures.
-
Solution: Enhance the electronic properties of your reactants.
-
Modify the Diene: Use a diene with electron-donating groups (EDGs) like alkoxy (-OR) or silyloxy (-OSiR₃) groups. A classic example is the highly reactive Danishefsky's diene.[2] Simple alkyl groups also increase the reactivity of the diene.[2]
-
Activate the Dienophile: While naphthoquinone is already activated, its reactivity can be dramatically increased using a Lewis acid catalyst. This is often the most effective solution.
-
-
-
Suboptimal Reaction Conditions: Thermal energy is often required to overcome the activation barrier. However, simply increasing the heat is not always the best approach and can lead to other problems (see Q3).
-
Solution: Systematically optimize your reaction conditions.
-
Temperature: If you are running the reaction at room temperature, a modest increase in heat (e.g., to 40-80 °C) may be necessary. Monitor the reaction closely by TLC to avoid product decomposition or the retro-Diels-Alder reaction.
-
Solvent: The choice of solvent can influence reaction rates. While non-polar solvents like toluene or dichloromethane are common, some Diels-Alder reactions see rate enhancements in polar organic solvents or even in aqueous media due to hydrophobic effects.[3][4] However, this effect is highly substrate-dependent and requires empirical testing.[5]
-
-
-
Unfavorable Diene Conformation: The Diels-Alder reaction requires the diene to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition. Many acyclic dienes preferentially exist in the more stable s-trans conformation.[1][2]
-
Solution:
-
Use Cyclic Dienes: Dienes locked in an s-cis conformation, such as cyclopentadiene or cyclohexadiene, are exceptionally reactive.
-
Introduce Steric Hindrance: Bulky substituents on the C2 or C3 position of a diene can destabilize the s-trans conformer, favoring the reactive s-cis conformation.[1]
-
-
Q2: I'm seeing a significant improvement with heat, but my final yield is still poor and I see my starting materials returning on TLC. What's happening?
A2: You are likely observing the retro-Diels-Alder reaction . This is the microscopic reverse of the forward reaction and is favored at higher temperatures.[6] Because the forward reaction results in a net conversion of two π-bonds into two stronger σ-bonds, it is generally thermodynamically favored. However, the forward reaction also has a negative entropy of activation (ΔS°) because two molecules are combining into one. At sufficiently high temperatures, the unfavorable TΔS° term can overcome the favorable enthalpy (ΔH°), causing the equilibrium to shift back toward the starting materials.[1]
-
Driving Forces for Retro-Diels-Alder:
-
High Temperature: The primary driver for the retro reaction.
-
Formation of Stable Products: The reaction is especially favored if it produces highly stable molecules, such as an aromatic compound and a small gaseous molecule like N₂ or CO₂.[6]
-
-
Solutions to Prevent the Retro-Diels-Alder Reaction:
-
Lower the Reaction Temperature: This is the most direct solution. If the thermal reaction requires high temperatures that induce the retro reaction, you must use a catalyst to enable the reaction to proceed under milder conditions.
-
Employ Lewis Acid Catalysis: Lewis acids can dramatically accelerate the forward reaction, often allowing it to proceed at or below room temperature, thus completely avoiding the conditions that favor the retro reaction.[7][8]
-
Use High Pressure: While less common in standard labs, high-pressure conditions (in the kbar range) can also promote the forward reaction without requiring high temperatures.
-
Q3: How does a Lewis acid catalyst work, and which one should I choose?
A3: Lewis acid catalysis is arguably the most powerful tool for optimizing difficult Diels-Alder reactions.
-
The Mechanism of Catalysis: For many years, the enhancement was explained purely by FMO theory: the Lewis acid coordinates to a carbonyl oxygen on the naphthoquinone, making it a more potent electron-withdrawing group. This was believed to lower the energy of the dienophile's LUMO, decrease the HOMO-LUMO gap, and thus accelerate the reaction.[9]
However, recent computational studies provide a more nuanced and complete picture. While LUMO-lowering does occur, a primary accelerating factor is the reduction of Pauli repulsion between the electron clouds of the diene and dienophile in the transition state.[10] By polarizing electron density away from the reacting C=C double bond of the naphthoquinone, the Lewis acid reduces the destabilizing steric repulsion, which significantly lowers the activation barrier.[10]
-
Choosing a Lewis Acid: The choice depends on the specific substrates, solvent, and desired reactivity. A good starting point is to screen a few common options.
-
Boron Trifluoride Etherate (BF₃·OEt₂): A versatile and highly effective catalyst for naphthoquinone reactions. It has been shown to provide excellent yields (66-99%) and, crucially, prevents the subsequent aromatization of the adduct that can plague thermal reactions.[7][8][11][12]
-
Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄), Titanium(IV) Chloride (TiCl₄): These are stronger Lewis acids that can provide significant rate enhancements. However, they are also very sensitive to moisture and can sometimes promote side reactions.
-
Calcium Triflate (Ca(OTf)₂): A milder, more environmentally friendly option. Its Lewis acidity can be enhanced with additives. A catalytic system of Ca(OTf)₂ with NBu₄PF₆ has been shown to be effective for the reaction of 1,4-naphthoquinone with cyclopentadiene.[9]
-
Below is a diagram illustrating the dual role of Lewis acid catalysis.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 5. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Collection - Lewis Acid Catalyzed DielsâAlder Reactions of 1,2-Naphthoquinones - Organic Letters - Figshare [acs.figshare.com]
- 8. Lewis acid catalyzed Diels-Alder reactions of 1,2-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Welcome to the technical support guide for 2-Hydroxy-7-methyl-1,4-naphthoquinone. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this valuable synthetic intermediate. Naphthoquinones are a critical class of compounds known for their wide-ranging biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Achieving high purity is paramount for accurate biological assays and further synthetic development.
This guide provides field-proven insights and step-by-step solutions to common purification issues in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during the purification of this compound.
Question 1: My final product is a reddish-brown or dull orange powder, not the expected bright yellow. What causes this discoloration and how can I fix it?
Probable Cause: The appearance of red, brown, or other off-colors in the final product is a common indicator of impurities.[3] This discoloration can arise from several sources:
-
Oxidation: Naphthoquinones can be susceptible to oxidation, leading to the formation of highly colored degradation products.
-
Polymeric Byproducts: Side reactions during synthesis can produce polymeric materials that are difficult to remove.
-
Residual Starting Materials or Catalysts: Incomplete reactions or inadequate removal of catalysts (e.g., from syntheses involving vanadium or cobalt) can discolor the product.[4][5]
-
Impure Precursors: The purity of the starting materials, such as 2-hydroxynaphthalene derivatives, directly impacts the final product's quality.
Solutions:
-
Recrystallization with Acidification: This is the most effective first step for moderately impure products. The parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), can be successfully crystallized from ethanol, often with a trace of acetic acid to maintain an acidic environment and suppress phenolate formation, which can be intensely colored.[3]
-
Protocol: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is very dark, you can treat it with a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Purification via Sodium Salt Formation: For highly impure material, converting the compound to its sodium salt can effectively separate it from non-acidic impurities.[3]
-
Protocol:
-
Dissolve the crude material in a dilute aqueous sodium hydroxide solution; the product should form a deep red solution as the sodium phenolate salt.[3]
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
While stirring, slowly acidify the deep red filtrate with an acid like hydrochloric acid (HCl) until the pH is acidic (e.g., pH 2-3).[5]
-
The bright yellow, purified this compound will precipitate out of the solution.
-
Cool the mixture to ensure complete precipitation, then collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry.[3]
-
-
-
Silica Gel Chromatography: If recrystallization fails, column chromatography is the next logical step.
-
Protocol: Prepare a silica gel column. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column. Elute with a solvent system of increasing polarity, typically a gradient of hexane/ethyl acetate.[6] The yellow band corresponding to the desired product should be collected.
-
Question 2: I'm observing significant peak tailing for my compound in reverse-phase HPLC. How can I achieve a sharp, symmetrical peak?
Probable Cause: Peak tailing in RP-HPLC is a frequent issue when analyzing acidic compounds like hydroxy-naphthoquinones. The primary causes are:
-
Analyte Ionization: The phenolic hydroxyl group is weakly acidic.[7][8] If the mobile phase pH is not sufficiently low, the compound can exist in both its neutral and ionized (phenolate) forms, which have different retention times, leading to broad or tailing peaks.
-
Secondary Interactions: The hydroxyl group can form hydrogen bonds with residual, un-capped silanol groups on the C18 stationary phase, causing tailing.
Solution: Mobile Phase Modification The most reliable solution is to add a small amount of acid to the mobile phase. This ensures the phenolic hydroxyl group remains protonated (neutral), minimizing both unwanted ionization and interactions with the stationary phase.[1]
| Mobile Phase Modifier | Typical Concentration | Rationale |
| Formic Acid | 0.1% (v/v) | Volatile and excellent for LC-MS applications. Effectively lowers pH. |
| Acetic Acid | 0.1% - 0.5% (v/v) | A common choice for standard UV-based HPLC. |
| Phosphoric Acid | 0.1% (v/v) | A stronger acid modifier, useful for difficult separations but not volatile (incompatible with LC-MS). |
Step-by-Step HPLC Sample & Mobile Phase Preparation:
-
Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile and Water) and add 0.1% formic acid to both the aqueous and organic components. Degas the mobile phase thoroughly before use to prevent bubble formation.[1]
-
Sample Preparation: Dissolve the sample in a strong solvent like methanol or acetonitrile.
-
Dilution: Dilute the dissolved sample with the initial mobile phase solvent mixture to ensure compatibility and prevent peak distortion upon injection.[1]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could damage the HPLC column or system.[1]
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when:
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
The solution is cooled too rapidly.
-
The concentration of impurities is high, disrupting the crystal lattice formation (acting as a freezing point depressant).
Solutions:
-
Change the Solvent System: The key is to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Good Single Solvents to Try: Ethanol, Ethyl Acetate, Toluene.[3][9]
-
Use a Solvent/Anti-Solvent System: This is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., Hexanes or Petroleum Ether) dropwise at a warm temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Control the Cooling Rate: Never rush crystallization. Allow the flask to cool slowly to room temperature on the benchtop before moving it to a refrigerator or ice bath. Slow cooling provides time for orderly crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.
General Purification Workflow
The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a highly purified compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
While specific data for the 7-methyl derivative is sparse, its properties can be reliably extrapolated from its well-characterized parent, 2-hydroxy-1,4-naphthoquinone (lawsone).
-
Appearance: Pure lawsone is described as bright yellow prisms or needles.[3][10] Your 7-methyl derivative should appear as a bright yellow crystalline solid.
-
Melting Point: Lawsone has a melting point of approximately 192-195 °C, with decomposition.[11] The 7-methyl derivative is expected to have a similar melting point. A broad melting range or a lower value is indicative of impurities.
-
Solubility: It is expected to be poorly soluble in water and non-polar solvents like hexanes, but soluble in polar organic solvents such as ethanol, ethyl acetate, and acetonitrile.[2][10] It will readily dissolve in aqueous alkaline solutions (like NaOH) to form a reddish-brown solution due to deprotonation of the phenolic hydroxyl group.[2][3]
Q2: Does this molecule exhibit tautomerism, and can that affect purification?
Yes. Hydroxy-naphthoquinones can exist as tautomers.[12] For the parent compound, an equilibrium can exist between the 2-hydroxy-1,4-naphthoquinone and the 4-hydroxy-1,2-naphthoquinone forms. This equilibrium can be influenced by factors like solvent polarity and pH.[12] In most purification scenarios (chromatography, recrystallization), the interconversion between tautomers is rapid, and the compound behaves as a single species. However, if you observe two closely eluting spots on TLC or peaks in HPLC that seem to interconvert, tautomerism could be the cause. Adjusting the pH of your chromatographic mobile phase is often sufficient to favor one form and obtain a single, sharp peak.[12]
Q3: What are the key safety considerations when handling this compound?
While specific toxicology for the 7-methyl derivative is not established, the parent compound and related quinones provide guidance.
-
Irritation: It should be handled as a potential skin, eye, and respiratory irritant.[8]
-
Handling: Always handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhaling dust. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[7][8][11]
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common purification challenges.
References
- HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone deriv
- Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
- 2-hydroxy-1,4-naphthoquinone - Organic Syntheses Procedure
- 2-Hydroxy-1,4-naphoquinone | 83-72-7 - ChemicalBook
- 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - NIH
- 2-Hydroxy-1,4-naphthoquinone - PubChem - NIH
- 2-HYDROXY-1,4-NAPHTHOQUINONE - CAMEO Chemicals - NOAA
- Crystalline adducts of the Lawsone molecule (2-hydroxy-1,4-naphthaquinone)
- WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google P
- Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione - PMC - NIH
- (IUCr) Crystal data for 5-hydroxy-7-methyl-1,4-naphthoquinone
- CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google P
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones
- 1,4-Naphthoquinone - Wikipedia
- 2-Hydroxy-1,4-naphthoquinone 83-72-7 wiki - Guidechem
- (PDF) Isolation and characterization of 2-hydroxy-1,4-naphthoquinone (lawsone)
- 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant - ResearchG
- 2-Hydroxy-1,4-naphthoquinone 97 83-72-7 - Sigma-Aldrich
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 5. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-HYDROXY-1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Separation of 2-Hydroxy-7-methyl-1,4-naphthoquinone Isomers
Welcome to the technical support center for the analysis and purification of 2-hydroxy-7-methyl-1,4-naphthoquinone and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating the target molecule from complex mixtures, which often result from synthetic preparations or natural product extractions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described are grounded in established chromatographic principles and field-proven experience.
Part 1: Foundational Knowledge & FAQs
Understanding the physicochemical nature of your target compound and its potential isomers is the first step toward developing a successful separation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers I am dealing with when synthesizing this compound?
A1: When targeting this compound, you will likely encounter two main types of isomers, depending on your synthetic route:
-
Positional Isomers: These are the most common impurities. Based on typical synthetic pathways like Friedel-Crafts or Diels-Alder reactions, the methyl group can be misdirected to other positions on the naphthoquinone scaffold.[1][2] You may, therefore, have isomers such as 2-hydroxy-5 -methyl-, 2-hydroxy-6 -methyl-, or 2-hydroxy-8 -methyl-1,4-naphthoquinone in your crude product. These isomers often have very similar polarities, making them challenging to separate.
-
Tautomeric Isomers: Hydroxy-naphthoquinones can exist in equilibrium between different tautomeric forms.[3] For instance, 2-hydroxy-1,4-naphthoquinone can be in equilibrium with 4-hydroxy-1,2-naphthoquinone.[4] This equilibrium can be influenced by solvent polarity and, most significantly, by pH.[3][5] It is crucial to recognize that you might not be separating stable, distinct compounds but rather influencing an equilibrium.
Q2: What are the key physicochemical properties I should be aware of?
A2: 2-Hydroxy-1,4-naphthoquinone derivatives are generally yellow to orange crystalline solids.[6] They are acidic due to the phenolic hydroxyl group and are typically poorly soluble in water but soluble in organic solvents like acetic acid, and slightly soluble in methanol, chloroform, and acetonitrile.[7][8] Their stability can be a concern; they can be sensitive to light and strong bases. These properties are critical for selecting solvents for chromatography and recrystallization.
Q3: How can I quickly assess the complexity of my crude sample?
A3: Thin-Layer Chromatography (TLC) is an indispensable preliminary technique. It provides a rapid and inexpensive way to visualize the number of components in your mixture and to screen for effective mobile phase systems for column chromatography.
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Mobile Phase Screening: Start with a non-polar solvent like hexane or toluene and gradually add a more polar solvent like ethyl acetate or acetone. A typical starting point would be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: The spots are often colored, but visualization under a UV lamp (254 nm and 366 nm) is essential for detecting non-colored impurities.
Q4: How do I confirm the identity of the separated isomers?
A4: A combination of spectroscopic techniques is required for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing positional isomers.[9][10] The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. 2D NMR techniques like COSY and HMBC can provide definitive structural assignments.
-
Mass Spectrometry (MS): While isomers have the same mass, MS coupled with a chromatographic technique (LC-MS) is invaluable for confirming the mass of the isolated compounds and assessing their purity.[11]
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most powerful and commonly used technique for the analytical and preparative separation of naphthoquinone isomers.[12] This section addresses common problems in a Q&A format.
HPLC Troubleshooting Guide
Q: My peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve separation?
A: Poor resolution is the most common challenge. Here is a systematic approach to troubleshoot it, starting with the easiest and most impactful changes.
Workflow for Improving HPLC Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
-
Optimize the Gradient: If you are using a gradient elution, the slope is a critical parameter.
-
Causality: A steep gradient moves compounds through the column too quickly, not allowing sufficient time for interaction with the stationary phase.
-
Solution: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). This increases the run time but gives the isomers more opportunity to resolve. You can also introduce isocratic holds at key points in the gradient where the isomers are eluting.
-
-
Change the Organic Modifier (Selectivity Tuning):
-
Causality: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, which can alter the elution order and spacing of peaks (selectivity). Methanol is a weaker solvent than acetonitrile in RP-HPLC and can enhance the separation of aromatic compounds by promoting longer retention.[13]
-
Solution: If you are using acetonitrile, prepare an equivalent method using methanol. This simple change can sometimes completely resolve co-eluting peaks.
-
-
Change the Column Chemistry:
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Since positional isomers often have nearly identical hydrophobicities, a C18 column may not be sufficient.
-
Solution: Switch to a Phenyl-Hexyl or Biphenyl column. These stationary phases introduce π-π stacking interactions as a secondary separation mechanism.[13] The electron-rich naphthoquinone ring can interact differently with the phenyl groups on the stationary phase depending on the position of the methyl substituent, often leading to excellent separation of aromatic isomers.
-
-
Adjust Mobile Phase pH:
-
Causality: If you suspect tautomers are present, or if your peak shapes are poor, controlling the pH is critical. The pKa of the phenolic proton in 2-hydroxy-1,4-naphthoquinone is around 4.3.[8] Changes in pH around this value will alter the ionization state and can shift the tautomeric equilibrium.[3][5]
-
Solution: Buffer the aqueous portion of your mobile phase. An acetate buffer at pH 4.0 or a phosphate buffer at pH 3.0 are good starting points. This will ensure a consistent ionization state for the molecule, leading to sharper, more reproducible peaks. Studies have shown that pH control is essential for separating tautomers of similar compounds.[5]
-
Q: Why are my peaks tailing or fronting?
A: Poor peak shape is usually due to secondary interactions or column overload.
-
Tailing Peaks: This is often caused by interaction of the acidic hydroxyl group with active silanol sites on the silica backbone of the column.
-
Fronting Peaks: This is a classic sign of mass overload.
-
Solution: Reduce the concentration of your injected sample or decrease the injection volume.[12]
-
Data Summary: Typical HPLC Starting Conditions
| Parameter | Recommended Starting Condition | Rationale & References |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for hydrophobic compounds.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and is MS-compatible.[14] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for good efficiency.[12] |
| Gradient | 10% to 90% B over 20 minutes | A shallow gradient is a good starting point for unknown mixtures. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection (UV) | 254 nm, 278 nm, or 452 nm | Naphthoquinones have strong absorbances at these wavelengths.[12][15] |
Part 3: Troubleshooting Preparative Chromatography & Purification
After analytical separation is achieved, the next step is isolation. Column chromatography and recrystallization are the workhorses of purification.
Column Chromatography Troubleshooting
Q: I developed a good solvent system on TLC, but the separation on my column is poor.
A: This is a common issue. Scaling from TLC to column chromatography requires care.
-
Causality 1: Overloading. The most frequent error is loading too much crude material onto the column. This saturates the stationary phase near the top of the column, preventing proper partitioning and leading to broad, overlapping bands.
-
Solution 1: A general rule of thumb is to load no more than 1g of crude material per 100g of silica gel (1:100 ratio). For difficult separations, this ratio should be increased to 1:200 or higher.
-
Causality 2: Poor Packing. Voids or channels in the silica bed allow the solvent and sample to travel through unevenly, ruining separation.
-
Solution 2: Pack the column carefully as a slurry. Ensure the silica is fully settled and the top surface is flat before loading the sample.
-
Causality 3: Polarity Mismatch during Loading. Dissolving the sample in a solvent that is too polar for the mobile phase will cause it to spread out into a wide band before the separation even begins.
-
Solution 3: Dissolve your crude product in a minimal amount of the mobile phase itself or a less polar solvent. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
Recrystallization Troubleshooting
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: A two-solvent system is often the solution when a single perfect solvent cannot be found.
-
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Sometimes, no single solvent has this exact property.
-
Solution: The Two-Solvent Method.
-
Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane or Acetone).
-
Find an "insoluble" solvent in which your compound is poorly soluble, even when hot (e.g., Hexane or Pentane). These two solvents must be miscible.
-
Dissolve your compound in a minimum amount of the hot "soluble" solvent.
-
Slowly add the "insoluble" solvent dropwise to the hot solution until you just start to see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases. This technique is highly effective for purifying naphthoquinones.[16]
-
Visualizing the Recrystallization Process
Caption: Step-by-step workflow for a two-solvent recrystallization.
References
- PubChem. (n.d.). 2-Hydroxy-1,4-naphthoquinone. National Center for Biotechnology Information.
- Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.).
- ResearchGate. (2016). How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC?
- SIELC Technologies. (n.d.). Separation of 2-Hydroxy-1,4-naphthoquinone on Newcrom R1 HPLC column.
- ChemBK. (2024). 2-Hydroxy-1,4-Naphthquinone.
- ResearchGate. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
- Elibrary.ru. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime.
- National Institutes of Health. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity.
- Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones.
- Google Patents. (n.d.). Purification of naphthoquinone.
- ResearchGate. (n.d.). The synthetic routes of 2-hydroxy-1,4-naphthoquinone.
- Google Patents. (n.d.). Method for producing 2-hydroxy-1,4-naphthoquinone.
- Organic Syntheses. (n.d.). Procedure.
- ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Substituted Naphthoquinones.
- Wiley Online Library. (2008). Reactivity and structure of derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone).
- National Institutes of Health. (n.d.). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives.
- MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties.
- National Institutes of Health. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs.
- MDPI. (2023). Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study.
- ResearchGate. (n.d.). The application of multidimensional NMR analysis to cis/trans isomers study of menaquinone-7.
- CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers.
- Stenutz. (n.d.). 2-hydroxy-1,4-naphthoquinone.
- Chemistry LibreTexts. (2023). Recrystallization.
- National Institutes of Health. (n.d.). Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives.
- PubChem. (n.d.). 7-Hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone.
- National Institutes of Health. (n.d.). Separation techniques: Chromatography.
- Scribd. (n.d.). 2 Hydroxy 1,4 Naphthoquinone.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-hydroxy-1,4-naphthoquinone [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Separation of 2-Hydroxy-1,4-naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ≥96.5% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxy-7-methyl-1,4-naphthoquinone
A Guide for Researchers on Handling, Stability, and Troubleshooting
Introduction: Welcome to the technical support guide for 2-Hydroxy-7-methyl-1,4-naphthoquinone. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. While specific, comprehensive stability data for the 7-methyl derivative is not extensively published, its chemical behavior is largely governed by the 2-hydroxy-1,4-naphthoquinone core. Therefore, this guide synthesizes field-proven insights and data from closely related analogues, such as 2-hydroxy-1,4-naphthoquinone (Lawsone) and other methylated naphthoquinones, to provide a robust framework for its use.[1][2][3][4] Our goal is to equip you with the knowledge to anticipate and resolve stability-related challenges, ensuring the integrity and reproducibility of your results.
Section 1: Core Stability Profile & Key Considerations
This compound is a yellow crystalline powder.[5][6] Its stability is influenced by several environmental factors critical to experimental design. The core structure, a conjugated diketone with a phenolic hydroxyl group, is susceptible to degradation under specific conditions.
-
pH Sensitivity: The compound's stability is highly dependent on pH. The phenolic hydroxyl group (pKa ≈ 4.3) makes it a weak organic acid.[7][8][9] In alkaline (basic) conditions, deprotonation occurs, forming an anion that is more soluble but also significantly more susceptible to oxidative degradation.[10] This is often observed as a color change from yellow to orange or brown.[10]
-
Light Sensitivity (Photodegradation): Like many naphthoquinones with extensive conjugated systems, this compound is sensitive to light, particularly UV radiation.[4] Exposure can lead to photodegradation, breaking down the molecule and reducing its effective concentration and bioactivity.
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) and strong reducing agents (e.g., hydrides, alkali metals).[5][6][8][9][11] Reactions with these agents can lead to rapid and potentially hazardous decomposition.
-
Thermal Stability: The compound is stable at room temperature when stored correctly. However, it decomposes at its melting point (around 192-195°C for the parent compound Lawsone).[7][8] For experimental purposes at elevated temperatures, thermal degradation should be considered a potential issue.[4]
-
Solubility: It is poorly soluble in water (less than 1 mg/mL) but shows slight solubility in solvents like methanol, acetonitrile, and chloroform, and is soluble in glacial acetic acid.[5][7][8]
Key Stability Factors Diagram
The following diagram illustrates the primary environmental factors that can lead to the degradation of the naphthoquinone core structure.
Caption: Primary factors leading to compound degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store the solid this compound powder? A1: The solid compound should be stored in a cool, dry, and dark place.[5][11] Keep the container tightly sealed to protect it from moisture and air.[5][6] Storing it away from incompatible materials, such as strong oxidizing agents, is also crucial.[8][11]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (or refrigerated at 2-8°C) | Prevents thermal degradation. |
| Light | Protect from light (use amber vials or store in a dark cabinet) | Avoids photodegradation.[4] |
| Atmosphere | Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term | Minimizes oxidation and moisture exposure. |
| Location | Well-ventilated area, away from incompatible chemicals | Safety and stability.[11] |
Q2: What is the best practice for preparing and storing stock solutions? A2: Due to its poor water solubility, stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol.[4][8] For long-term stability, stock solutions should be prepared at a high concentration, aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, and stored at -20°C or ideally -80°C.[4] Always use light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil).[4]
Q3: My yellow solution of the compound has turned dark orange or brown. Is it still usable? A3: A significant color change indicates that the compound has likely degraded.[4] This is often caused by exposure to light or an increase in pH, which can occur if using aqueous buffers.[4][10] It is strongly recommended to discard the solution and prepare a fresh one from solid stock to ensure the accuracy and reproducibility of your experiment.
Q4: Can I use this compound in aqueous cell culture media or buffers? A4: Yes, but with caution. The compound has limited stability in aqueous solutions, especially at neutral or alkaline pH.[10] When preparing working solutions in aqueous media, it is critical to add the concentrated organic stock solution to the media immediately before the experiment. Do not pre-mix and store the compound in aqueous buffers for extended periods. Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
Q5: What analytical method is best for checking the purity and concentration of my solution? A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector is the most suitable method.[12] This technique can separate the parent compound from its degradation products, allowing you to assess purity and accurately quantify its concentration. A gradient elution using a C18 column with a mobile phase of water and acetonitrile (often with a small amount of acid like formic or acetic acid to ensure the compound is in its neutral state) typically provides excellent results.[12]
Section 3: Troubleshooting Guide
This guide helps diagnose common issues encountered during experimentation.
Issue: Inconsistent or lower-than-expected bioactivity in assays.
This is a frequent problem often linked to the effective concentration of the active compound being lower than intended due to degradation or precipitation.
Troubleshooting Workflow
Caption: Workflow for diagnosing inconsistent bioactivity.
Section 4: Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol ensures the compound is handled correctly to maintain its integrity.
-
Preparation: Work under subdued lighting to minimize light exposure.[4] Ensure all glassware is clean and dry.
-
Weighing: Tare a light-protected vial (e.g., amber glass vial). Carefully weigh the desired amount of this compound powder directly into the vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-protected microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[4]
Protocol 2: Basic Forced Degradation Study
This protocol helps users understand the compound's stability under their specific experimental conditions.
-
Solution Preparation: Prepare a solution of the compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Expose a solution in a clear vial to a UV lamp or direct sunlight.
-
Thermal Degradation: Incubate a light-protected solution at 60°C.
-
Control: Keep one aliquot at 4°C in the dark.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base samples if necessary. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining percentage of the parent compound and observe the formation of any degradation peaks.[4]
References
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6759, 2-Hydroxy-1,4-naphthoquinone. PubChem.
- ChemBK (2024). 2-Hydroxy-1,4-naphthoquinone. ChemBK.
- DePaolo, J., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. National Center for Biotechnology Information.
- Singh, S. K., et al. (2017). Modulation of solubility and development of a formulation of Plumbagin using hydrotropic solubilization technique. ResearchGate.
- Sagar, R., et al. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). ResearchGate.
- Varghese, A. M., et al. (2024). Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies. National Center for Biotechnology Information.
- Rather, G. A., et al. (2023). Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review. MDPI.
- LookChem (n.d.). 2-hydroxy-3-methyl-1,4-naphthoquinone Safety Data Sheets(SDS). LookChem.
- Mahajan, M. C., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucibilis Strain. National Center for Biotechnology Information.
- Doherty, M., & Cohen, G. M. (1987). Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. PubMed.
- Chemsrc (2025). 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7. Chemsrc.
- Salama, M., et al. (2023). Biotransformation of naphthalene (29) and 2-methyl-1,4-naphthoquinone.... ResearchGate.
- Khan, A. A., et al. (2016). 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant. ResearchGate.
- Aziz, M. H., et al. (2007). Plumbagin, a medicinal plant-derived naphthoquinone, is a novel inhibitor of the growth and invasion of hormone refractory prostate cancer. National Center for Biotechnology Information.
- Petrocelli, G., et al. (2023). Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2-HYDROXY-1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 2-Hydroxy-7-methyl-1,4-naphthoquinone in Solution
Welcome to the technical support center for 2-Hydroxy-7-methyl-1,4-naphthoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. This resource, presented in a question-and-answer format, addresses common challenges related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
General Stability
Q1: My solution of this compound changed color from yellow to a brownish hue. What does this indicate?
A color change in your solution is a common indicator of the degradation of the naphthoquinone structure. This alteration is often triggered by factors such as exposure to light, inappropriate pH levels, or reactions with other components in your experimental setup. It is highly recommended to prepare fresh solutions if a noticeable color change is observed to ensure the integrity of your experiments. The yellowish color of a fresh solution is characteristic of the intact this compound molecule.
Q2: I'm observing inconsistent or lower-than-expected biological activity in my assays. Could this be related to the degradation of the compound?
Yes, inconsistent or diminished bioactivity is a frequent consequence of compound degradation. The breakdown of this compound leads to a lower effective concentration of the active compound in your assay. Naphthoquinones can be sensitive to experimental conditions, and their degradation can significantly impact results.
Solvent and Solution Preparation
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in various organic solvents. For biological experiments, it is common practice to first dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol to create a stock solution. This stock solution can then be further diluted in your aqueous experimental media. It is crucial to include a vehicle control in your experiments to account for any potential effects of the solvent itself.
Q4: How should I prepare and store stock solutions of this compound to ensure long-term stability?
To maintain the stability of your stock solutions, it is best to aliquot them into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil. For storage, temperatures of -20°C are suitable for up to a month, while for longer-term storage of up to six months, -80°C is recommended.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Media
Symptoms:
-
Rapid color change of the solution.
-
Loss of biological activity over a short period.
-
Appearance of new peaks in HPLC analysis.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| pH-induced Degradation | Naphthoquinones, in general, are more stable in acidic to neutral conditions and can degrade in alkaline environments (pH > 8). The hydroxyl group on the naphthoquinone ring can be ionized at higher pH, making the molecule more susceptible to oxidation and other degradation reactions. | 1. Measure the pH of your experimental media. 2. If the pH is alkaline, consider buffering your solution to a slightly acidic or neutral pH (ideally between 6.0 and 7.5). 3. Perform a pH stability study to determine the optimal pH range for your specific experimental conditions. |
| Oxidative Degradation | Naphthoquinones are redox-active compounds and can be susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents in the media. This can lead to the formation of various degradation products. | 1. De-gas your aqueous media before dissolving the compound to minimize dissolved oxygen. 2. Avoid including strong oxidizing or reducing agents in your experimental media if possible. 3. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
| Reaction with Media Components | Components in complex cell culture media, such as certain amino acids or reducing agents like glutathione, can potentially react with the naphthoquinone structure. | 1. If feasible, use a simpler, more defined medium for your experiment. 2. Test the stability of this compound in your specific medium over time using an analytical method like HPLC to monitor its concentration. |
Issue 2: Photodegradation
Symptoms:
-
Degradation occurs even when pH and solution composition are controlled.
-
Solutions exposed to light show more rapid degradation than those kept in the dark.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Light Exposure | Naphthoquinones can absorb light, particularly in the UV and visible regions, which can lead to photochemical reactions and degradation. This is a common issue for many organic molecules with conjugated systems. | 1. Work under subdued or red/yellow light conditions. 2. Use amber-colored vials or wrap all containers (flasks, tubes, plates) with aluminum foil to protect them from light. 3. Prepare solutions immediately before use to minimize the duration of light exposure. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing and handling solutions of this compound to minimize degradation.
Materials:
-
This compound powder
-
High-purity DMSO or ethanol
-
Amber glass vials or clear vials and aluminum foil
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Work in a light-protected environment: Conduct all steps under subdued lighting or in a dark room with a red or yellow safety light.
-
Prepare stock solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of the appropriate organic solvent (e.g., DMSO).
-
Vortex gently until the compound is fully dissolved.
-
-
Storage of stock solution:
-
Dispense the stock solution into single-use aliquots in amber vials or clear vials wrapped in aluminum foil.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Forced Degradation Study
A forced degradation study can help to identify the potential degradation pathways and products of this compound under various stress conditions.[1][2][3]
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm)
-
Heating block or water bath
-
HPLC or other suitable analytical instrument
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for rapid degradation.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) in a light-protected container for a defined period.
-
Photodegradation: Expose the this compound solution in a clear container to a UV lamp for a defined period.
-
Analysis: At each time point, take a sample from each condition, neutralize if necessary, and analyze using a validated stability-indicating method like HPLC to quantify the remaining this compound and detect any degradation products.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Rettenbacher, S., et al. (2002). Degradation of lawsone by Pseudomonas putida L2. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(2), 236-244.
- Stolz, A., et al. (1996). Degradation of 1,4-naphthoquinones by Pseudomonas putida. Journal of Basic Microbiology, 36(4), 281-291.
- Zhang, Y., et al. (2017). Proposed metabolic pathway of lawsone by strain LH-3.
- Zhang, Y., et al. (2017). Biodegradation of 2-hydroxyl-1,4 naphthoquinone (lawsone) by Pseudomonas taiwanensis LH-3 isolated from activated sludge. Scientific Reports, 7(1), 6795.
- Keston, A. S., & Brandt, R. (1965). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. Biochemistry, 4(3), 588-594.
- Cosio, E. G., & Towers, G. H. N. (1986). Effect of pH on the aqueous hydrolysis of juglone under sterile, dark conditions.
- Klotz, L. O., et al. (2016). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Molecules, 21(7), 873.
- Gallo, G. G., et al. (1973). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Il Farmaco; edizione scientifica, 28(8), 629-637.
- Sharma, A., et al. (2013). A Summary of Extraction, Synthesis, Properties, and Potential Uses of Juglone: A Literature Review. Journal of Ecosystems and Management, 13(3).
- Chemistry Education Digital Library. (n.d.). Lawsone. ChemEd DL.
- Rothery, R. A., et al. (1996). Hydroxylated naphthoquinones as substrates for Escherichia coli anaerobic reductases. Biochemical Journal, 315(Pt 2), 565–571.
- Shi, J. Y., et al. (2021). Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review. Frontiers in Pharmacology, 12, 738328.
- Caballero, B., et al. (2019). Thermal stability of juglone standard at different temperatures.
- Isaac, J. S., & Cerecetto, H. (2000). Effects of hydroxypropyl-β-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions. International Journal of Pharmaceutics, 209(1-2), 119-127.
- López, L., et al. (2014). Naphthoquinones: Biological properties and synthesis of lawsone and derivatives - a structured review. Vitae, 21(3), 248-258.
- Sciencemadness Wiki. (2023). Juglone.
- Patil, S., et al. (2022). Forced degradation study of nanoformulation F3 in 1N HCl and 3% H2O2.
- Amin, A., et al. (2024). A review on the synthesis and application of naphthoquinone-based drugs.
- Stampar, F., et al. (2022). Time-Dependent Degradation of Naphthoquinones and Phenolic Compounds in Walnut Husks. Plants, 11(4), 555.
- Parmon, V. N., et al. (2021). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂.
- Kumar, S., & Singh, R. (2016). A Review on Properties and Pharmacological Activity of Naphthoquinone and its Derivatives. Chemistry Research Journal, 1(4), 40-49.
- Golovina, A. Y., & Shtil, A. A. (2020). Antitumor activity of synthetic naphthoquinone derivatives (review).
- Hooker, S. C. (1936). On the Oxidation of 2-Hydroxy-1,4-naphthoquinone Derivatives with Alkaline Potassium Permanganate. Part II. Compounds with Unsaturated Side Chains. Journal of the American Chemical Society, 58(7), 1181–1190.
- Fieser, L. F. (1926). On the Oxidation of 2-Hydroxy-1,4-naphthoquinone Derivatives with Alkaline Potassium Permanganate. Journal of the American Chemical Society, 48(11), 2922–2937.
- Davioud-Charvet, E., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. PLoS Neglected Tropical Diseases, 10(8), e0004951.
- Riscoe, M. K., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry, 14(21), 1547-1560.
- Degano, I., & Colombini, M. P. (2009). Analytical methods for determination of anthraquinone dyes in historical textiles.
- Sharma, M., & Murugesan, M. (2021). Analytical Methods for the Degradation of Phytoconstituents. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- BenchChem. (2025).
- Fieser, L. F., & Martin, E. L. (1935). 2-hydroxy-1,4-naphthoquinone. Organic Syntheses, 15, 45.
- Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 841-846.
- Khan, I., et al. (2020). 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant. Journal of Molecular Liquids, 318, 114275.
- Sagar, R., et al. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). SynOpen, 7(1), 619-651.
- Sagar, R., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
- Wang, Y., et al. (2024). Photodegradation of naphthalene-derived particle oxidation products.
- Pop, A., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society, 88(11), 1163-1184.
- Kurosawa, K., & Obara, H. (2017). Method for producing 2-hydroxy-1,4-naphthoquinone.
- Espinosa-Bustos, C., et al. (2021).
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 1(1), 12-19.
- Butler, J., & Hoey, B. M. (1993). One- and two-electron reduction of 2-methyl-1,4-naphthoquinone bioreductive alkylating agents: Kinetic studies, free-radical production, thiol oxidation and DNA-strand-break formation. Free Radical Biology and Medicine, 15(5), 515-526.
- Pharmaguideline. (n.d.).
- Al-Majidi, S. M., et al. (2020). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light.
- Su, Y., et al. (2020). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments, 172, 107817.
- Badwaik, H., et al. (2024). Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies. Chemistry & Biodiversity, 21(1), e202301309.
- Al-Majidi, S. M., et al. (2020). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 25(11), 2533.
- ChemicalBook. (n.d.). 2-hydroxy-3-methyl-1,4-naphthoquinone.
Sources
Optimizing reaction conditions for 2-Hydroxy-7-methyl-1,4-naphthoquinone synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, offering field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound and related derivatives?
There are several effective routes to the 2-hydroxy-1,4-naphthoquinone core, which can be adapted for the 7-methyl substituted target. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Key strategies include:
-
Diels-Alder Reaction: This is a highly efficient method for constructing the bicyclic naphthoquinone system. It typically involves the reaction of a substituted 1,3-butadiene (the diene, which would carry the methyl group) with a suitable dienophile like 1,4-benzoquinone, followed by an oxidation step.[1] A one-pot approach combining the Diels-Alder reaction with subsequent decarboxylation and oxidation steps can be particularly effective under mild, base-catalyzed conditions.[1]
-
Multi-Component Reactions (MCRs): One-pot MCRs offer a streamlined approach. For instance, a three-component reaction between 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and an amine can yield complex derivatives.[2][3] Adapting this for the target molecule would involve starting with a pre-formed naphthoquinone ring.
-
Oxidation of Naphthalene Precursors: A common industrial and lab-scale method involves the oxidation of a substituted 2-hydroxynaphthalene (2-naphthol).[4] For your target, 7-methyl-2-naphthol would be the logical starting material. Oxidation can be achieved using various reagents, including hydrogen peroxide in the presence of a vanadium catalyst, which offers high yield and purity.[4]
-
Alkylation of 2-Hydroxy-1,4-naphthoquinone: While less direct for introducing a methyl group onto the benzene ring, methods exist for alkylating the C3 position. These include radical alkylations and reductive alkylations, which are more commonly used for adding complex side chains.[5][6]
Q2: How do I select the optimal starting materials and catalysts for my synthesis?
The selection is intrinsically linked to your chosen synthetic route.
-
For Diels-Alder: Your key reagents are 1,4-benzoquinone and a diene that will generate the 7-methyl substitution pattern. The reaction is often catalyzed by a mild base.[1]
-
For Oxidation: The most direct precursor is 7-methyl-2-naphthol . The choice of oxidant and catalyst is critical. Vanadium-catalyzed oxidation with H₂O₂ in a biphasic system (e.g., toluene and an alkaline aqueous solution) is a patented method known for high efficiency.[4] Other catalysts like phthalocyanine complexes have also been explored.[7]
-
For Multi-Component Reactions: If you are building derivatives from the naphthoquinone core, catalysts like nanoporous MCM-41 are effective, reusable, and simplify work-up.[2]
Q3: My final product appears reddish or discolored, not the expected bright yellow. What does this indicate?
Pure 2-hydroxy-1,4-naphthoquinone and its derivatives are typically bright yellow crystalline solids.[8] A red, brown, or dull coloration often signifies the presence of impurities. This can be due to:
-
Incomplete Reaction: Unreacted starting materials or intermediates.
-
Side Products: Formation of polymeric tars or over-oxidation products, especially if reaction temperatures are too high.[9]
-
Residual Catalyst: Trace metals from catalysts can cause discoloration.
-
Degradation: The naphthoquinone ring can be sensitive to light and harsh pH conditions during work-up.
Purification through recrystallization (e.g., from ethanol with a trace of acetic acid) or column chromatography is essential to obtain the pure, yellow product.[8][10]
Troubleshooting Guide: Addressing Specific Issues
Issue 1: Low Reaction Yield (<50%)
Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I optimize the reaction?
Low yields are a common challenge. The cause is typically rooted in one of three areas: incomplete reaction, side product formation, or product loss during work-up.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Optimization Steps:
-
Re-evaluate Starting Materials: Impurities in precursors like 7-methyl-2-naphthol can inhibit catalysts or promote side reactions. Verify purity via melting point, TLC, or NMR before starting.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. If the reaction stalls, it points towards catalyst deactivation or equilibrium issues.
-
Optimize Catalyst Loading: In catalytic oxidations, the catalyst concentration is key. For a vanadium-catalyzed reaction, ensure the correct molar percentage is used. If using a reusable catalyst like MCM-41, ensure it has been properly activated and has not lost activity from previous runs.[2]
-
Control Temperature: Exothermic reactions can lead to thermal decomposition and the formation of tarry byproducts.[9] For instance, in oxidation reactions, maintain a steady temperature (e.g., 45°C for H₂O₂ oxidation) using a water or oil bath.[4]
-
Refine Work-up Procedure:
-
Acidification: After alkaline hydrolysis or oxidation, the product is precipitated by acidification. Add the acid slowly with vigorous stirring to ensure the formation of a granular, easily filterable solid rather than an oily precipitate.[8] The final pH is critical; a pH of 2-3 is often optimal.[7]
-
Extraction: If performing a liquid-liquid extraction, ensure you are using a suitable solvent and performing multiple extractions to maximize recovery.
-
Issue 2: Product Purification Challenges
Q: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure this compound by recrystallization.
This is a common problem when side reactions occur, leading to impurities with similar polarity to the desired product.
Solutions:
-
Column Chromatography: This is the most robust method for separating complex mixtures.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity to elute your product. The yellow band corresponding to the product should be collected.[5][10]
-
-
Optimize Recrystallization:
-
Solvent Choice: If one solvent doesn't work, try a co-solvent system. Ethanol is a good first choice.[8] If the product is too soluble, add a less polar solvent (like water or hexane) dropwise to the hot, dissolved solution until turbidity appears, then allow it to cool slowly.
-
Purification via Sodium Salt: A classic technique involves dissolving the crude product in a weak aqueous base (like sodium bicarbonate or dilute sodium hydroxide) to form the deep red sodium salt.[8] Impurities that are not acidic will remain undissolved and can be filtered off. The filtrate is then carefully re-acidified with an acid like HCl to precipitate the pure yellow product.[8]
-
Reaction Mechanism: Base-Catalyzed Diels-Alder
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 5. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor solubility of 2-Hydroxy-7-methyl-1,4-naphthoquinone
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Hydroxy-7-methyl-1,4-naphthoquinone. We understand that the poor aqueous solubility of this compound can present significant challenges in experimental workflows. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and ensure the reliability and reproducibility of your results.
Scientific Overview
This compound belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities, including antimicrobial and antioxidant effects.[1] Structurally, it is a derivative of naphthalene and is characterized by its yellow crystalline powder appearance.[2] Like many naphthoquinones, it exhibits poor solubility in water, which is a critical factor to consider in experimental design.[2][3] The presence of the hydroxyl group means it reacts as a weak organic acid.[1]
Troubleshooting Guide: Poor Solubility
This section addresses the primary challenge of working with this compound: its low solubility.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common issue due to the hydrophobic nature of the naphthoquinone scaffold. Direct dissolution in aqueous solutions is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions.
-
Ethanol: A good alternative, particularly when DMSO is not suitable for the experimental system.
-
Methanol or Acetone: Also effective for initial dissolution.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose a high-purity, anhydrous grade organic solvent (e.g., DMSO).
-
Weighing: Accurately weigh the desired amount of this compound in a sterile container.
-
Dissolution: Add the organic solvent to the powder to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly. The use of a sonicator bath for a short period can aid dissolution.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a clear indicator that the compound's solubility limit has been exceeded. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is often to lower the final working concentration of the compound in your assay.
-
Optimize the Dilution Process:
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Stepwise Dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution.
-
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use of a Co-solvent System: For particularly challenging solubility issues, a co-solvent system can be employed. A common formulation for in-vivo studies involves a mixture of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
-
Q: What is the aqueous solubility of this compound?
-
Q: Can I increase the solubility by changing the pH?
-
A: Yes, the solubility of 2-hydroxy-1,4-naphthoquinone and its derivatives generally increases in alkaline (basic) conditions due to the deprotonation of the acidic hydroxyl group.[5] However, be aware that the stability of the compound may be compromised at high pH.
-
-
Q: How should I prepare samples for HPLC analysis?
-
A: For HPLC analysis, dissolve the compound in a suitable organic solvent like methanol or DMSO, and then dilute it with the initial mobile phase to ensure compatibility.[6] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[6]
-
Compound Stability and Storage
-
Q: How stable is this compound in solution?
-
A: Naphthoquinones can be sensitive to light and pH.[7] Stock solutions in anhydrous organic solvents are generally stable when stored properly. However, in aqueous solutions, the stability can be lower. It is always recommended to prepare fresh working solutions for each experiment.
-
-
Q: What are the recommended storage conditions for the solid compound and stock solutions?
-
Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
-
Stock Solutions: Aliquot into single-use vials and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Experimental Best Practices
-
Q: Should I be concerned about the bioactivity of the solvent?
-
A: Yes, organic solvents like DMSO can have biological effects. It is essential to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to deliver the compound.
-
-
Q: My solution has changed color. What does this mean?
-
A: A color change can indicate degradation of the compound. If you observe a color change, it is best to discard the solution and prepare a fresh one.
-
Data and Protocols
Solubility of 2-Hydroxy-1,4-naphthoquinone (Lawsone) in Common Solvents
| Solvent | Solubility | Reference |
| Water | 2 g/L (at 20°C) | [2] |
| DMSO | Soluble | [6] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [8] |
| Acetone | Soluble | [7] |
Note: This data is for the parent compound, 2-hydroxy-1,4-naphthoquinone. The solubility of the 7-methyl derivative is expected to be similar but should be determined empirically.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 188.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 1.88 mg of this compound into the tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot into smaller, single-use volumes in amber vials to protect from light.
-
Store at -20°C or -80°C.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- Chemsrc. (2023). 2-Hydroxy-1,4-naphoquinone | CAS#:83-72-7.
- PubChem - NIH. (n.d.). 2-Hydroxy-1,4-naphthoquinone.
- Haque, M. E., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 15(3), 359.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Information.
- Khan, Z., et al. (2021). 2-Hydroxy-1, 4-napthoquinone solubilization, thermodynamics and adsorption kinetics with surfactant. Chinese Journal of Chemical Engineering, 31, 193-201.
- Anderson, R. J., & Newman, M. S. (1933). The Chemistry of the Lipids of Tubercle Bacilli: XXXVI. The Synthesis of Phthiocol. Journal of Biological Chemistry, 103(1), 197-201.
- Organic Syntheses. (n.d.). 2-hydroxy-1,4-naphthoquinone.
- ATB (Automated Topology Builder). (n.d.). 2-Hydroxy-5-(2-naphthylmethyl)-1,4-benzoquinone.
- Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(1), 35-37.
- Loba Chemie. (n.d.). 2-HYDROXY-p-NAPHTHOQUINONE.
Sources
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-HYDROXY-1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
Avoiding byproduct formation in naphthoquinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Naphthoquinone Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. Naphthoquinones are not just synthetic targets; they are foundational scaffolds in medicinal chemistry and materials science, making purity and yield paramount.[1][2] However, their synthesis is often plagued by competing reaction pathways that lead to difficult-to-separate byproducts.
This resource is structured as a series of troubleshooting guides and FAQs, mirroring the problem-solving workflow of a research scientist. We will delve into the causality behind common synthetic pitfalls and provide validated, step-by-step strategies to optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in naphthoquinone synthesis?
A1: Byproduct formation is highly dependent on the synthetic route. However, several classes of impurities are common across different methods:
-
Over-oxidation Products: Primarily phthalic anhydride, which results from the cleavage of the quinone ring during harsh oxidation of naphthalene.[3][4][5][6]
-
Regioisomers: Formed during electrophilic substitution (e.g., Friedel-Crafts) or cycloaddition (Diels-Alder) reactions when the reactants are unsymmetrical, leading to mixtures that can be challenging to separate.[7][8]
-
Products of Secondary Reactions: The desired naphthoquinone product can sometimes react further. For example, it can act as a dienophile in a subsequent Diels-Alder reaction if excess diene is present.[4]
-
Incomplete Reaction Intermediates: Such as the initial Diels-Alder adduct which requires a final oxidation step to yield the aromatic naphthoquinone.
-
Solvent-Related Byproducts or Polymerization: Can occur under harsh thermal or acidic conditions.[4]
Q2: How do I choose the best synthetic strategy for my target naphthoquinone?
A2: The optimal strategy depends on the substitution pattern of your target and the available starting materials.
-
For simple, unsubstituted 1,4-naphthoquinone: Oxidation of naphthalene is a direct route, but requires careful control to prevent over-oxidation.[9][10]
-
For building a substituted ring: The Diels-Alder reaction offers a powerful and convergent approach, allowing for the combination of a substituted diene and a benzoquinone to control the final substitution pattern.[11][12]
-
For adding side chains to the quinone ring (e.g., Vitamin K analogues): Friedel-Crafts alkylation or nucleophilic addition reactions like Michael additions are commonly employed, though regioselectivity can be a major challenge.[7][13]
-
For "Green" Synthesis: Enzymatic and biocatalytic methods are emerging that offer high selectivity under mild, aqueous conditions, minimizing hazardous reagents and byproducts.[14][15]
Troubleshooting Guide 1: Oxidation of Naphthalene Derivatives
This remains one of the most direct routes to the 1,4-naphthoquinone core. However, the high energy of the reaction often leads to a battle between desired product formation and degradation.
Q: My naphthalene oxidation yields are low, and I'm isolating significant amounts of phthalic anhydride. What is causing this and how can I improve selectivity?
A: This is a classic case of over-oxidation. The reaction proceeds by oxidizing one of the aromatic rings of naphthalene to a quinone. However, the quinone ring is itself susceptible to further oxidative cleavage under the reaction conditions, especially at elevated temperatures, leading to the more stable phthalic anhydride.[5][6][9]
Root Cause Analysis & Solution Pathway
The key to success is managing the reactivity of the oxidant and controlling the reaction temperature. Stronger oxidants and higher temperatures favor the thermodynamically stable phthalic anhydride.
Troubleshooting Logic: Naphthalene Oxidation
Caption: Troubleshooting workflow for over-oxidation in naphthalene synthesis.
Comparative Data: Oxidizing Agent Selection
The choice of oxidant is the most critical parameter. While industrial processes may use V₂O₅ at high temperatures for phthalic anhydride production, lab-scale synthesis of naphthoquinone requires more finesse.[5][6][16]
| Oxidizing Agent | Typical Solvent | Temperature | Selectivity for Naphthoquinone | Common Byproducts | Reference |
| Chromium Trioxide (CrO₃) | Glacial Acetic Acid | 0 – 25 °C | Good to Excellent | Unreacted Naphthalene | [10] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | Good | Nitro-naphthoquinones (if HNO₃ used) | [17] |
| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid/Water | ~100 °C | Moderate | Dark, fluffy material | [18] |
| Vanadium Pentoxide (V₂O₅)/Air | Gas Phase | 350 – 450 °C | Poor to Moderate | Phthalic Anhydride (major) , Maleic Anhydride | [6][9] |
| Manganese(IV) Complexes | CF₃CH₂OH/Acetone | -30 °C to RT | Excellent (with acid) | None reported | [19] |
Optimized Protocol: Selective Oxidation with Chromium Trioxide
This procedure, adapted from Organic Syntheses, prioritizes selectivity by maintaining a low reaction temperature.[10]
-
Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 120 g (1.2 moles) of chromium trioxide in 150 mL of 80% aqueous acetic acid.
-
Cooling: Place the flask in an ice-salt bath to cool the solution to 0 °C.
-
Naphthalene Addition: Prepare a solution of 64 g (0.5 mole) of naphthalene in 600 mL of glacial acetic acid. Add this solution dropwise to the cold chromium trioxide solution over 2-3 hours, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2 hours.
-
Isolation: Pour the reaction mixture into 6 L of cold water. The crude yellow naphthoquinone will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from petroleum ether (80-100 °C boiling range) yields long, yellow needles of pure 1,4-naphthoquinone.[10]
Troubleshooting Guide 2: Diels-Alder Reactions
The Diels-Alder cycloaddition is a cornerstone for constructing substituted naphthoquinones from benzoquinones and dienes.[12] The primary challenges are controlling regioselectivity and preventing subsequent reactions.
Q: My Diels-Alder reaction between an unsymmetrical benzoquinone and a diene is giving me a mixture of regioisomers. How can I control the regiochemical outcome?
A: Regioselectivity in Diels-Alder reactions is governed by the electronic and steric profiles of the diene and dienophile. The reaction is most efficient when an electron-rich diene reacts with an electron-poor dienophile. Substituents on both components direct the orientation of the cycloaddition. Generally, the most significant orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The regiochemistry is dictated by the alignment that maximizes the overlap of the largest orbital coefficients.[7][8]
Reaction Pathway: Regioselectivity in Diels-Alder Synthesis
Caption: Competing pathways leading to regioisomers in Diels-Alder reactions.
Strategies for Regiocontrol
-
Leverage Electronic Effects: Place a strong electron-donating group (EDG) like -OMe or -NR₂ on the diene and a strong electron-withdrawing group (EWG) like -CN or -CO₂R on the benzoquinone. This enhances the HOMO-LUMO gap and can strongly favor one regioisomer.
-
Utilize Steric Hindrance: A bulky substituent on either the diene or dienophile can physically block one approach, favoring the less hindered transition state.[7]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl groups of the benzoquinone, lowering its LUMO energy and altering the orbital coefficients. This can dramatically enhance both the reaction rate and the regioselectivity.
-
Choice of Solvent and Temperature: While often having a smaller effect, solvent polarity can influence transition state energies. Lower reaction temperatures generally lead to higher selectivity.
Q: After my Diels-Alder reaction, I'm observing a significant byproduct with a much higher molecular weight. What is it?
A: You are likely observing a second Diels-Alder addition. The 1,4-naphthoquinone product is itself an excellent dienophile. If a stoichiometric excess of the diene is used or the reaction is run for too long, the product can react with another molecule of the diene to form a heavier adduct (e.g., a 1,4,4a,9a-tetrahydroanthraquinone).[4]
Solution: Stoichiometric Control
-
Use a slight excess of the dienophile (benzoquinone) or a 1:1 stoichiometric ratio of reactants.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed.
-
If the diene is highly volatile (e.g., 1,3-butadiene), it may be necessary to use a slight excess, but careful monitoring is still crucial to prevent the secondary reaction.[4]
General Protocol: Diels-Alder Synthesis of a Naphthoquinone Adduct
This procedure illustrates a typical setup for a Diels-Alder reaction followed by in-situ oxidation.[20]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the benzoquinone (1.0 equiv) in a suitable solvent (e.g., Ethanol, Dichloromethane, or Toluene).
-
Diene Addition: Add the diene (1.0 - 1.1 equiv) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (typically 40-110 °C, depending on the solvent and reactivity) and monitor by TLC.
-
Workup (Adduct Isolation): Once the starting benzoquinone is consumed, allow the reaction to cool. The intermediate adduct may precipitate and can be isolated by filtration.[20]
-
Aromatization (Oxidation): The isolated adduct can be dissolved in a suitable solvent and treated with an oxidizing agent (e.g., bubbling air through the solution, DDQ, or manganese dioxide) to furnish the final aromatic naphthoquinone. Alternatively, if the reaction is run in open air, spontaneous oxidation can sometimes occur.
General Protocols & Best Practices
Purification Strategies
The synthesis of naphthoquinones often requires meticulous purification to remove structurally similar byproducts.[7]
-
Crystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found. Naphthoquinones are often yellow-to-orange crystalline solids.[18]
-
Column Chromatography: Standard silica gel chromatography is effective for separating naphthoquinones from less polar byproducts (like unreacted naphthalene) or more polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.[14]
-
Preparative HPLC: For separating challenging mixtures, such as regioisomers, reverse-phase preparative HPLC is a powerful but less scalable option.[21]
-
Chemical Purification: In some industrial processes, specific byproducts are removed chemically. For example, residual 1,4-naphthoquinone can be removed from phthalic anhydride by reacting it with butadiene to form a non-volatile adduct that remains in the distillation pot.[22]
References
- Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. National Institutes of Health (NIH). [Link]
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones.
- Synthetic method of 1, 4-naphthoquinone compound.
- One-pot synthesis of 1,4-naphthoquinones and related structures with laccase. Royal Society of Chemistry. [Link]
- One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional C
- 1,4-NAPHTHOQUINONE. Organic Syntheses. [Link]
- One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids. SCIRP. [Link]
- Process for producing naphthoquinone.
- Development of a detailed gaseous oxidation scheme of naphthalene for secondary organic aerosol (SOA) formation and speciation.
- Chemical Properties of Naphthalene || Oxidation reactions || Dr.
- Naphthalene oxidation and reduction reactions.
- Phthalic anhydride (PA): a valuable substrate in organic transformations. National Institutes of Health (NIH). [Link]
- A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Institutes of Health (NIH). [Link]
- Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study. Royal Society of Chemistry. [Link]
- NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Redalyc. [Link]
- Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid. National Institutes of Health (NIH). [Link]
- Methods for Preparation of Phthalic Anhydride. Shanghai Douwin Chemical Co.,Ltd. [Link]
- Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the O2 addition reaction pathways. Royal Society of Chemistry. [Link]
- Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones. Royal Society of Chemistry. [Link]
- Regiochemical control in the Diels-Alder reactions of substituted naphthoquinones. Model studies on a regiospecific approach to adriamycinone. Journal of the American Chemical Society. [Link]
- Phthalic Anhydride: Properties, Reactions, Production And Uses. Chemcess. [Link]
- Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Synlett. [Link]
- Purification of naphthoquinone from Chlamydomonas cells.
- Phthalic anhydride. Wikipedia. [Link]
- Oxidation of Naphthalene to Phthalic Anhydride. LookChem. [Link]
- 1,4-NAPHTHOQUINONE. Organic Syntheses. [Link]
- Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. MDPI. [Link]
- Process for removing 1,4-naphthoquinone
- The diverse mechanisms and anticancer potential of naphthoquinones. National Institutes of Health (NIH). [Link]
- Efficient Synthesis of Natural Product Inspired Naphthoquinone- Fused Glycohybrids and Their In Silico Docking Studies. Organic & Biomolecular Chemistry. [Link]
- Pyranonaphthoquinones - isolation, biology and synthesis: an update.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]
- Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. MDPI. [Link]
- Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone).
- General procedure for the preparation of naphthoquinone derivatives.
- Tailoring active chemical environment of naphthoquinone‐based cathodes with rapid kinetics for aqueous batteries.
- Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. MDPI. [Link]
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. National Institutes of Health (NIH). [Link]
- A review on the synthesis and application of naphthoquinone-based drugs.
- Synthesis of some 1,4-naphthoquinones and reactions relating to their use in the study of bacterial growth inhibition.
Sources
- 1. Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional Catalysts [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Methods for Preparation of Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. Oxidation of Naphthalene to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]
- 7. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102634550A - Synthetic method of 1, 4-naphthoquinone compound - Google Patents [patents.google.com]
- 15. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 17. CA1132996A - Process for producing naphthoquinone - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. US4145353A - Process for removing 1,4-naphthoquinone from phthalic anhydride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone
Welcome to the technical support center for the synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important naphthoquinone derivative. Our goal is to equip you with the expertise to overcome common challenges and successfully scale up your synthesis.
This compound belongs to the broader class of 1,4-naphthoquinones, which are core structures in many natural products and exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Its synthesis, while achievable, can present challenges that impact yield, purity, and scalability. This guide provides practical, field-proven insights to navigate these issues.
Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and synthetic methodologies for related compounds.
Issue 1: Low Reaction Yield
Question: My synthesis of this compound is resulting in a consistently low yield. What are the primary factors I should investigate?
Answer: A low yield is a common issue that can often be traced back to several key areas of the experimental setup and execution. Here’s a breakdown of potential causes and their remedies:
-
Purity of Starting Materials: The synthesis is highly sensitive to the quality of the starting materials. For instance, a common route involves the oxidation of 2-hydroxy-7-methylnaphthalene. Impurities in this precursor can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. If necessary, purify the starting materials via recrystallization or column chromatography.
-
-
Reaction Conditions: The reaction conditions must be precisely controlled. Key parameters include temperature, reaction time, and atmospheric conditions.
-
Temperature Control: For oxidation reactions, temperature control is critical. For example, in a synthesis using hydrogen peroxide and a vanadium catalyst, the dropwise addition of the oxidant is performed at a specific temperature (e.g., 45°C) to prevent side reactions or decomposition.[2]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Atmosphere: Some reactions, particularly those involving sensitive reagents or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
-
-
Catalyst Activity and Loading: If your synthesis involves a catalyst (e.g., vanadium, cobalt, or laccase), its activity is paramount.[2][3]
-
Recommendation: Ensure the catalyst is active and used at the correct loading. In some cases, the catalyst may need to be activated prior to use. Consider performing a small-scale trial with a fresh batch of catalyst to rule out catalyst deactivation.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages.
-
Recommendation: Optimize your extraction and purification protocol. For instance, after acidification of the reaction mixture, ensure the product is fully precipitated before filtration.[2] During purification by column chromatography, select an appropriate solvent system to achieve good separation without excessive product loss on the column.[4]
-
Issue 2: Formation of Impurities and Side Products
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of significant impurities. How can I identify and minimize these byproducts?
Answer: The formation of impurities is a frequent challenge in naphthoquinone synthesis. Understanding the potential side reactions is key to mitigating them.
-
Common Side Reactions:
-
Over-oxidation: The quinone ring is susceptible to further oxidation, leading to ring-opened products or other degradation products.
-
Polymerization: Naphthoquinones can polymerize under certain conditions, especially in the presence of light or at elevated temperatures.
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product.
-
-
Strategies for Minimizing Impurities:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants and oxidizing agents. An excess of the oxidant can lead to over-oxidation.
-
Gradual Addition of Reagents: Adding reagents, especially strong oxidants like hydrogen peroxide, dropwise over a period of time helps to control the reaction rate and temperature, minimizing side reactions.[2]
-
Use of Milder, Selective Reagents: Consider using greener and more selective catalysts like laccase, which can generate the quinone in situ under milder conditions, potentially reducing byproduct formation.[3]
-
Reaction Monitoring: Use TLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Issue 3: Purification Challenges
Question: I am struggling to obtain a high-purity final product. What are the most effective purification methods for this compound?
Answer: Achieving high purity is essential, especially for biological applications. Crude 2-hydroxy-1,4-naphthoquinone derivatives are often described as reddish or impure, requiring specific purification steps.[5]
-
Recrystallization: This is often the first line of defense for purification.
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol containing a trace of acetic acid has been reported to yield glistening yellow needles of the purified compound.[5]
-
-
Column Chromatography: For complex mixtures of impurities, column chromatography is highly effective.
-
Stationary Phase: Silica gel is commonly used.[4]
-
Mobile Phase: A mixture of solvents is typically required to achieve good separation. The polarity of the solvent system can be tuned to effectively separate the desired product from impurities. A mixture of ethanol and ethyl acetate has been used for similar compounds.[4]
-
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative or semi-preparative HPLC is the method of choice.[6]
-
Sample Preparation: It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the column.[6]
-
Column and Mobile Phase: A C18 column is often suitable, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Detection: The product can be monitored using a UV-Vis detector at a suitable wavelength (e.g., 254 nm or 278 nm).[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common synthesis issues.
Sources
- 1. Phosphine-Promoted Synthesis of Naphthoquinones Fused with Cyclopentadienyl Moiety Via Ring Expansion: Synthesis, Reactivity, and Ring Contraction Via [1,5] Sigmatropic Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017033557A1 - Method for producing 2-hydroxy-1,4-naphthoquinone - Google Patents [patents.google.com]
- 3. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Naphthoquinones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges you may encounter when interpreting the Nuclear Magnetic Resonance (NMR) spectra of substituted naphthoquinones. As these compounds are pivotal in various research areas, including the development of anticancer and antibacterial agents, a precise understanding of their structure through NMR is paramount.[1] This resource provides practical troubleshooting advice and in-depth answers to frequently asked questions, moving from foundational concepts to complex spectral analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR chemical shift ranges for the protons on the naphthoquinone core?
A1: The proton chemical shifts of the naphthoquinone core are highly dependent on the substitution pattern. However, some general ranges can be outlined. For the parent 1,4-naphthoquinone, protons on the quinonoid ring (H-2 and H-3) typically resonate around 6.98 ppm.[2] Protons on the benzenoid ring (H-5, H-6, H-7, H-8) appear further downfield, generally between 7.70 and 8.10 ppm, due to the deshielding effect of the carbonyl groups.[2] Substituents can cause significant deviations from these values.
Q2: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR spectra?
A2: Electron-donating groups (e.g., -OH, -NHR, -OR) will shield nearby protons and carbons, causing their signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) will deshield adjacent nuclei, resulting in a downfield shift (higher ppm).[1] The magnitude of this shift is influenced by the nature of the substituent and its position on the naphthoquinone ring. These substituent effects are crucial for distinguishing between isomers.[1]
Q3: My ¹H NMR spectrum shows broad peaks. What are the common causes and solutions?
A3: Peak broadening in the NMR spectrum of naphthoquinones can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad lineshapes. Always perform shimming before an acquisition.[3][4][5]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and aggregation, causing peaks to broaden.[4][6] Diluting the sample can often resolve this issue.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4] If contamination is suspected, using a chelating agent like EDTA may be beneficial.
-
Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine groups, can appear as broad signals.[7] Performing the experiment at a different temperature can sometimes sharpen these peaks.
Q4: I am having trouble distinguishing between ortho- and para-naphthoquinone isomers. Which NMR techniques are most helpful?
A4: Distinguishing between isomers is a common challenge. Two-dimensional (2D) NMR techniques are indispensable for this purpose.[8]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing you to trace the connectivity of protons around a ring.[7][8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assigning quaternary carbons and linking different parts of the molecule, which is key to differentiating isomers.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For isomers where through-bond connectivity is ambiguous, NOESY can provide information about through-space proximity of protons, helping to confirm stereochemistry and substitution patterns.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the acquisition and interpretation of naphthoquinone NMR spectra.
Issue 1: Poor Spectral Resolution and Overlapping Signals
Poor resolution, where peaks are not sharp and distinct, can make interpretation difficult, especially in complex substituted naphthoquinones.[11]
Workflow for Improving Spectral Resolution
Caption: Troubleshooting workflow for poor spectral resolution.
Detailed Steps & Explanations:
-
Verify Shimming: An inhomogeneous magnetic field is a primary cause of poor resolution.[3][5] Modern spectrometers have automated shimming routines that are usually effective.[4] If manual shimming is necessary, focus on optimizing both on-axis and off-axis shims.[3]
-
Optimize Sample Concentration: Overly concentrated samples can lead to broad peaks due to viscosity and aggregation.[4][6] If your peaks are broad, try preparing a more dilute sample.
-
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts and potentially resolve overlapping signals.[6][12][13] If you have overlapping aromatic signals in CDCl₃, re-acquiring the spectrum in an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which may separate the peaks.[12]
-
Utilize 2D NMR: When 1D spectra are too crowded, 2D NMR is essential.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which is invaluable for assigning carbon signals.[14]
-
HMBC: Provides long-range ¹H-¹³C correlations (typically 2-3 bonds), which helps in assigning quaternary carbons and piecing together the molecular structure.[8]
-
Issue 2: Ambiguous Structural Assignment of Isomers
Differentiating between positional isomers is a frequent challenge in the synthesis of substituted naphthoquinones.
Protocol for Isomer Differentiation using 2D NMR
-
Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C{¹H} spectra.
-
Run a ¹H-¹H COSY Experiment: Identify spin systems within the molecule. For a substituted naphthoquinone, you should be able to trace the connectivity of protons on the substituted and unsubstituted rings.[9][10]
-
Acquire a ¹H-¹³C HMBC Spectrum: This is often the most critical experiment for isomer differentiation.[8]
-
Identify Key Correlations: Look for long-range correlations from substituent protons (e.g., -OCH₃, -CH₃) to carbons in the naphthoquinone core. These correlations will unambiguously establish the point of attachment.
-
Example: A correlation from a methoxy group's protons to a specific quaternary carbon on the aromatic ring can confirm the position of the methoxy substituent.
-
Data Presentation: Expected Chemical Shifts
The following table provides a general guide to expected chemical shifts for the parent 1,4-naphthoquinone. Substituent effects will alter these values.
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| C1, C4 | - | ~184.8 |
| C2, C3 | ~6.98 | ~138.6 |
| C5, C8 | ~8.07 | ~126.3 |
| C6, C7 | ~7.76 | ~133.8 |
| C4a, C8a | - | ~131.9 |
Data sourced from ChemicalBook for 1,4-Naphthoquinone.[2][15]
Issue 3: Presence of Unwanted Signals (Impurities)
Unidentified peaks in your spectrum can be due to residual solvents, starting materials, or side products.
Logical Flow for Identifying Impurities
Caption: Logical flow for the identification of unknown signals.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents.[16][17] Remember that the chemical shift of residual solvents can vary slightly depending on the deuterated solvent used for your sample.[12][16]
-
Review Starting Materials: Compare the spectrum of your product with the spectra of the starting materials to check for any unreacted components.
-
Consider Degradation: Some naphthoquinones can be unstable, particularly when exposed to light.[13] If you suspect degradation, re-purify the sample and acquire the spectrum promptly.
-
Structure Elucidation of Unknowns: If the impurity is a significant, unknown compound, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) may be necessary to determine its structure.[10][18]
III. Conclusion
The successful interpretation of NMR spectra for substituted naphthoquinones relies on a systematic approach that combines a solid understanding of fundamental principles with the strategic application of advanced 1D and 2D NMR techniques. By carefully considering factors such as sample preparation, solvent effects, and the nuances of different NMR experiments, researchers can overcome common challenges and confidently elucidate the structures of these important molecules.
References
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-912. [Link]
- da Silva, M. N., de Oliveira, M. C. F., & Ferreira, V. F. (2006). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 17(3), 593-601. [Link]
- Giles, R. G. F., Green, I. R., & Mitchell, P. R. K. (1979). Lanthanide Shifts in the ¹H N.M.R. Spectra of 1,4-Naphthoquinones. Australian Journal of Chemistry, 32(3), 575-584. [Link]
- SpectraBase. (n.d.). 2,3-di-Methoxy-1,4-naphtho-quinone. [Link]
- University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. [Link]
- Ananthakrishna Nadar, P., & Gnanasekaran, C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 183-187. [Link]
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- ResearchGate. (n.d.). ¹H NMR spectrum of compound 1. [Link]
- SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry. [Link]
- University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
- Emery Pharma. (2018).
- Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]
- Heffron, G. (n.d.). 2D NMR for the Chemist. [Link]
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Nanalysis. (2019).
- Lin, S. T., & Manz, T. A. (2023). Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. Molecules, 28(14), 5364. [Link]
- Soher, J. L. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 743-757. [Link]
- Steuber, H., Worbs, M., Friedrich, T., & Schweimer, K. (2007). NMR Reveals Double Occupancy of Quinone-type Ligands in the Catalytic Quinone Binding Site of the Na+-translocating NADH:Quinone Oxidoreductase from Vibrio cholerae. Journal of Biological Chemistry, 282(13), 9721-9730. [Link]
- Chemistry LibreTexts. (2023). Low Resolution Proton NMR Spectra. [Link]
- Mandava, N., Avadhani, U., Le, S., Goyal, E., Pang, A., & Njoo, E. (2023). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone.
- Giraudeau, P. (2020). Challenges and perspectives in quantitative NMR. Magnetic Resonance in Chemistry, 58(8), 735-748. [Link]
- Al-Rawashdeh, N. A. F. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the ¹⁷O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 15(4), 553-557. [Link]
Sources
- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinone(130-15-4) 1H NMR spectrum [chemicalbook.com]
- 3. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 13. emerginginvestigators.org [emerginginvestigators.org]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 1,4-Naphthoquinone(130-15-4) 13C NMR [m.chemicalbook.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Analysis of 2-Hydroxy-7-methyl-1,4-naphthoquinone by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-Hydroxy-7-methyl-1,4-naphthoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the analysis of this and structurally related compounds. Our goal is to equip you with the expertise to anticipate challenges, interpret your data accurately, and maintain the integrity of your experimental results.
I. Understanding Your Analyte: this compound
Before delving into troubleshooting, a foundational understanding of the analyte is paramount. This compound is a substituted naphthoquinone with a molecular formula of C₁₁H₈O₃. Its structure consists of a naphthalene ring system with two ketone groups, a hydroxyl group, and a methyl group. These functional groups dictate its ionization behavior and subsequent fragmentation in a mass spectrometer.
Molecular Weight:
-
Average Molecular Weight: 188.18 g/mol
-
Monoisotopic Mass: 188.04734 Da
This distinction is critical for high-resolution mass spectrometry (HRMS) versus nominal mass instruments. Always use the monoisotopic mass for accurate mass measurements and formula determination.
II. FAQs: Common Issues in the Mass Spec Analysis of this compound
This section addresses common questions and issues that may arise during your experiments.
Q1: I am not seeing the expected molecular ion peak at m/z 188.0473. What could be the issue?
A1: This is a frequent challenge, particularly with Electrospray Ionization (ESI). Several factors could be at play:
-
Ionization Mode: Are you in the correct polarity? Given the acidic hydroxyl group, this compound will readily deprotonate. Therefore, you are more likely to observe the [M-H]⁻ ion at m/z 187.0401 in negative ion mode. In positive ion mode, protonation can be less efficient for this class of compounds, but you would look for the [M+H]⁺ ion at m/z 189.0546.
-
In-Source Fragmentation: Naphthoquinones can be somewhat fragile. If the energy in the ion source (e.g., cone voltage, capillary voltage) is too high, the molecule may fragment before it is even isolated by the mass analyzer. This phenomenon, known as in-source fragmentation, can lead to the absence or low intensity of the molecular ion peak. Try reducing the source energy to see if the peak at m/z 189.0546 (positive mode) or 187.0401 (negative mode) appears or increases in intensity.[1][2]
-
Adduct Formation: In ESI, it is very common for ions to form adducts with salts present in the mobile phase or from the sample matrix.[3][4] Instead of the protonated molecule [M+H]⁺, you might be observing sodium [M+Na]⁺ (m/z 211.0366) or potassium [M+K]⁺ (m/z 227.0105) adducts. Look for these characteristic mass differences (+22.9898 for Na⁺, +38.9637 for K⁺ relative to the neutral mass). If adducts are dominant, it indicates a need for cleaner solvents, glassware, or the use of plasticware to minimize alkali metal contamination.[3] A table of common adducts is provided below for your reference.
Table 1: Common Adducts in ESI-MS for this compound (M)
| Adduct | Ion Formula | Observed m/z (Positive Mode) |
| Proton | [M+H]⁺ | 189.0546 |
| Sodium | [M+Na]⁺ | 211.0366 |
| Potassium | [M+K]⁺ | 227.0105 |
| Ammonium | [M+NH₄]⁺ | 206.0812 |
Q2: My mass accuracy is poor, and I cannot confidently identify my compound.
A2: Mass accuracy is fundamental for the correct identification of your analyte. If you are experiencing poor mass accuracy, consider the following:
-
Calibration: Your mass spectrometer needs to be regularly calibrated with a known standard. An incorrect or outdated calibration is the most common cause of mass accuracy issues.[5]
-
Instrument Stability: Ensure the instrument has had adequate time to stabilize after being turned on. Temperature fluctuations in the lab can also affect the electronics and, consequently, the mass accuracy.
-
Sufficient Signal: Mass accuracy is dependent on ion statistics. If your signal is too low, the centroid of the peak cannot be accurately determined. Optimize your sample concentration or injection volume to achieve a stronger signal.[5]
Q3: I am seeing more peaks than I expect in my spectrum. What are they?
A3: The presence of unexpected peaks can be due to several factors:
-
Contaminants: Contaminants can be introduced from your sample, solvent, or the LC-MS system itself. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide). Running a solvent blank is a crucial first step to identify background ions.[6]
-
In-Source Fragmentation: As mentioned in A1, excessive source energy can cause the molecule to fragment, leading to additional peaks in your spectrum.[7][8]
-
Isotopologues: Remember that your compound contains carbon. The natural abundance of ¹³C is approximately 1.1%. This will result in an "M+1" peak (in this case, an [M+H+1]⁺ peak) with an intensity of about 12.1% of the monoisotopic peak (since there are 11 carbons). This is a natural and expected phenomenon.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more structured approach to troubleshooting common experimental problems.
Problem 1: Low or No Signal
// Nodes Start [label="Low/No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTuning [label="Check Instrument Tuning & Calibration", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSample [label="Verify Sample Concentration & Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckIonization [label="Optimize Ionization Source Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPolarity [label="Switch Ionization Polarity (Pos/Neg)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLeaks [label="Inspect System for Leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Signal Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTuning [label="Is instrument performing as expected?"]; CheckTuning -> CheckSample [label="Yes"]; CheckTuning -> Resolution [label="No, recalibrate/tune"]; CheckSample -> CheckIonization [label="Yes"]; CheckSample -> Resolution [label="No, remake sample"]; CheckIonization -> CheckPolarity [label="No improvement"]; CheckIonization -> Resolution [label="Improved"]; CheckPolarity -> CheckLeaks [label="No improvement"]; CheckPolarity -> Resolution [label="Improved"]; CheckLeaks -> Resolution [label="Leak found & fixed"]; } dot Caption: Troubleshooting workflow for low or no signal.
Step-by-Step Protocol:
-
Verify Instrument Performance: Before questioning your sample, ensure the mass spectrometer is performing optimally. Run a standard tuning and calibration check. If the instrument fails, address this before proceeding.[5][9]
-
Assess Your Sample: Is your sample concentration appropriate? For ESI, a typical concentration range is 1-10 µM. If the concentration is too low, you may not see a signal. If it is too high, you can experience ion suppression.[5] Also, ensure your compound has not degraded.
-
Optimize Ion Source Parameters: Systematically adjust the ion source parameters. This includes the capillary voltage, cone/fragmentor voltage, gas flows (nebulizing and drying gas), and source temperature. A methodical approach is to vary one parameter at a time while monitoring the signal intensity of a known ion.
-
Switch Polarity: As mentioned, this compound has an acidic proton, making it a good candidate for negative ion mode analysis ([M-H]⁻). If you are struggling to see a signal in positive ion mode, switch to negative mode.
-
Check for Leaks: A leak in the system, particularly in the gas lines or at the interface to the mass spectrometer, can significantly impact sensitivity.[9]
Problem 2: Uninterpretable Fragmentation Pattern
If you are performing MS/MS experiments and the fragmentation pattern is confusing, consider the following:
-
Precursor Ion Purity: Ensure you are isolating the correct precursor ion. If you are isolating an adduct (e.g., [M+Na]⁺) instead of the protonated molecule ([M+H]⁺), the fragmentation pattern will be different and potentially more complex.
-
Collision Energy: The amount of fragmentation is directly related to the collision energy applied in the collision cell. If the energy is too low, you will see minimal fragmentation. If it is too high, you may shatter the molecule into very small, uninformative fragments. Perform a collision energy ramp to find the optimal energy that produces a rich spectrum of fragment ions.
-
In-source vs. CID Fragmentation: Distinguish between fragments formed in the source and those formed in the collision cell (Collision-Induced Dissociation - CID). To do this, acquire a spectrum with very low in-source energy and no collision energy. The peaks present are your molecular ion and any adducts. Then, increase the collision energy to observe the CID fragments. Any additional fragments that appear when you increase the in-source energy are from in-source fragmentation.[1][2]
IV. Predicted Fragmentation Pattern of this compound
Understanding the likely fragmentation pathways of your molecule is key to confirming its identity. Below is a predicted fragmentation scheme for the [M+H]⁺ ion of this compound.
// Nodes M_H [label="[M+H]⁺\nm/z 189.0546", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loss_CO_1 [label="Loss of CO (-28 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_161 [label="m/z 161.0597", fillcolor="#FBBC05", fontcolor="#202124"]; Loss_CO_2 [label="Loss of CO (-28 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_133 [label="m/z 133.0648", fillcolor="#FBBC05", fontcolor="#202124"]; Loss_CH3 [label="Loss of CH₃ radical (-15 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_118 [label="m/z 118.0413", fillcolor="#FBBC05", fontcolor="#202124"]; Loss_H2O [label="Loss of H₂O (-18 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_171 [label="m/z 171.0441", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges M_H -> Loss_CO_1; Loss_CO_1 -> Fragment_161; Fragment_161 -> Loss_CO_2; Loss_CO_2 -> Fragment_133; Fragment_133 -> Loss_CH3; Loss_CH3 -> Fragment_118; M_H -> Loss_H2O; Loss_H2O -> Fragment_171; } dot Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Key Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): Quinone systems are known to readily lose CO. Expect to see a neutral loss of 28 Da from the precursor ion, resulting in a fragment at m/z 161.0597. A subsequent loss of another CO molecule can lead to a fragment at m/z 133.0648.
-
Loss of Water (H₂O): The presence of the hydroxyl group makes the loss of water (18 Da) a likely fragmentation pathway, leading to a fragment at m/z 171.0441.
-
Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical, resulting in a fragment with a mass loss of 15 Da. This is more common in Electron Ionization (EI) but can also be observed in ESI-MS/MS at higher collision energies. A potential fragment from this pathway would be at m/z 174.0317 (from the molecular ion radical cation in EI) or from a fragment ion in ESI-MS/MS (e.g., from m/z 133.0648 to m/z 118.0413).
Electron Ionization (EI) Considerations:
If you are using Gas Chromatography-Mass Spectrometry (GC-MS) with EI, the fragmentation will be more extensive. You will likely see a prominent molecular ion peak (M⁺• at m/z 188.0473) due to the aromatic system. The fragmentation will be dominated by the loss of CO and the methyl radical, leading to a series of characteristic ions.
V. Concluding Remarks
The successful mass spectrometric analysis of this compound relies on a combination of sound experimental design, careful optimization of instrument parameters, and an informed approach to data interpretation. By understanding the potential challenges such as adduct formation and in-source fragmentation, and by being methodical in your troubleshooting, you can generate high-quality, reliable data. This guide serves as a starting point; always consult your instrument's manuals and consider the specifics of your experimental setup.
References
- Huang, Y., et al. (2013). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]
- Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
- Geltner, M., et al. (2023).
- Wikipedia.
- G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
- Crawford, E. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
- Scribd. Adduits ESI MS. [Link]
- R Project. Adduct list. [Link]
- ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
- Castro, F. A., et al. (2010).
- PubChem. 2-Hydroxy-1,4-naphthoquinone. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
- National Institutes of Health. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. [Link]
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
- ResearchGate. (2009).
- Demarque, D. P., et al. (2016).
- PubChem. 2-hydroxy-3-methyl-1,4-naphthoquinone. [Link]
- Separation Science.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ≥96.5% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Naphthalenedione, 2-hydroxy- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Hydroxy-1,4-naphthoquinone | C10H6O3 | CID 6755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Naphthoquinones: 7-Methyljuglone vs. 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction: The Therapeutic Potential of Naphthoquinones
Naphthoquinones are a class of naturally occurring phenolic compounds characterized by a naphthalene ring system with two carbonyl groups.[1] This structural motif is the foundation for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and, most notably, anticancer properties.[1][2][3][4] Their therapeutic potential largely stems from their ability to act as redox-active molecules, interfering with cellular electron transport and generating reactive oxygen species (ROS), which can selectively induce cell death in rapidly proliferating cancer cells.[5][6]
This guide provides an in-depth, objective comparison of the cytotoxic profiles of two closely related naphthoquinones: 7-methyljuglone (also known as 5-hydroxy-7-methyl-1,4-naphthoquinone) and its isomer, 2-Hydroxy-7-methyl-1,4-naphthoquinone . While 7-methyljuglone is a well-documented cytotoxic agent, literature specifically detailing the cytotoxic profile of this compound is less common. Therefore, this guide will draw comparisons between 7-methyljuglone and the broader class of 2-hydroxy-1,4-naphthoquinones to elucidate potential differences and similarities in their mechanisms and efficacy. We will delve into quantitative experimental data, explore the molecular mechanisms underpinning their cytotoxicity, and provide a validated protocol for assessing these effects in a laboratory setting.
Comparative Cytotoxicity: An Analysis of Potency
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxicity. According to the US National Cancer Institute (NCI) screening program, a compound is generally considered to have significant in vitro cytotoxic activity if its IC50 value is less than 10 µM following a 48 to 72-hour incubation.[1]
7-Methyljuglone: A Potent Cytotoxic Agent
7-Methyljuglone has demonstrated significant cytotoxic activity across a range of human cancer cell lines. Its efficacy is well-established, with IC50 values frequently falling into the low micromolar range, thus classifying it as a potent cytotoxic compound.[1][7]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Epidermoid Carcinoma | 4.1 | [1] |
| LNCaP | Prostate Cancer | 3.7 | [1] |
| HL-60 | Leukemia | 8.75 | [1] |
| Lu1 | Lung Cancer | 13.2 | [1] |
| DU145 | Prostate Cancer | 6.8 | [8] |
| HeLa | Cervical Cancer | 5.3 | [8] |
| MCF-7 | Breast Adenocarcinoma | > 10 (Derivative Dependent) | [7][8] |
An important aspect of its profile is its relative selectivity. While potent against cancer cells, 7-methyljuglone was found to be less toxic against normal monkey kidney Vero cells, suggesting a degree of selectivity for malignant cells.[1] However, it exhibited higher toxicity toward Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 of 5.7 µM, indicating caution is necessary.[1]
2-Hydroxy-1,4-naphthoquinone Derivatives
Mechanisms of Action: A Tale of Two Isomers
The cytotoxicity of naphthoquinones is primarily driven by their ability to induce oxidative stress, leading to programmed cell death. While both 7-methyljuglone and 2-hydroxy-naphthoquinones share this fundamental mechanism, the specific downstream signaling pathways they modulate can differ.
The Central Role of Reactive Oxygen Species (ROS)
The core mechanism for many naphthoquinones involves redox cycling. Inside the cell, these compounds can accept electrons from reductases, forming semiquinone radicals. These radicals then react with molecular oxygen to regenerate the parent quinone and produce superoxide anions (O₂⁻), a primary ROS. This cycle repeats, leading to a massive accumulation of intracellular ROS that overwhelms the cell's antioxidant capacity (e.g., glutathione).[5][10] This oxidative stress damages critical biomolecules like DNA, lipids, and proteins, ultimately triggering cell death pathways.[11]
Fig. 1: Redox Cycling of Naphthoquinones to Generate ROS.
Signaling Pathways Activated by 7-Methyljuglone
Experimental evidence suggests that the ROS generated by 7-methyljuglone and its analogs can trigger multiple cell death pathways:
-
Apoptosis Induction: 7-methyljuglone is known to induce apoptosis.[1] This is often mediated by the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase cascades (e.g., caspase-3 and -9).[6][12]
-
PI3K/Akt Pathway Inhibition: Studies have shown that juglone, the parent compound of 7-methyljuglone, induces apoptosis in non-small cell lung cancer by generating ROS that subsequently inhibits the pro-survival PI3K/Akt signaling pathway.[6][13]
-
Necroptosis Induction: A derivative, 2-methoxy-6-acetyl-7-methyljuglone (MAM), has been shown to induce necroptosis, a form of programmed necrosis, in lung cancer cells.[10][14] This process is mediated by the activation of JNK (c-Jun N-terminal kinase) and RIP1 (receptor-interacting protein 1) kinase.[14]
Fig. 2: Key Cytotoxic Pathways of 7-Methyljuglone.
Signaling Pathways Activated by 2-Hydroxy-1,4-naphthoquinones
Derivatives of 2-hydroxy-1,4-naphthoquinone also primarily induce apoptosis through ROS generation, often engaging the mitogen-activated protein kinase (MAPK) signaling pathways.[2][15][16]
-
Apoptosis and Autophagy: These compounds are confirmed inducers of apoptosis, marked by caspase activation.[2][3] In some cellular contexts, they can also trigger autophagy, a cellular self-degradation process that can accompany apoptosis.[2]
-
MAPK Pathway Activation: The accumulation of ROS often leads to the phosphorylation and activation of stress-related kinases like JNK and p38 MAPK, which in turn promote apoptosis.[12][16]
The key mechanistic divergence may lie in the balance of pathways activated. While 7-methyljuglone's activity has been linked to the inhibition of pro-survival pathways like PI3K/Akt, studies on 2-hydroxy derivatives often highlight the activation of pro-apoptotic stress pathways like JNK and p38.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To provide a practical framework for comparing these compounds, we present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for assessing cell viability.[5][17] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[17][18]
Workflow Overview
Fig. 3: Workflow of the MTT Cytotoxicity Assay.
Materials and Reagents
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
Test compounds (7-methyljuglone, this compound)
-
Vehicle solvent (e.g., DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Procedure
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue). b. Dilute the cell suspension to a seeding density of 5,000-10,000 cells/well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: a. Prepare a stock solution of each naphthoquinone in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. d. Include necessary controls:
- Untreated Control: Wells with cells in culture medium only.
- Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[5] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5] c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution.[17]
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to reduce background noise.[17]
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion and Future Directions
This guide establishes that both 7-methyljuglone and the 2-hydroxy-1,4-naphthoquinone class of compounds are potent cytotoxic agents, primarily acting through the induction of ROS-mediated programmed cell death. 7-methyljuglone is a well-characterized compound with low micromolar efficacy against numerous cancer cell lines and has been linked to the inhibition of the PI3K/Akt pathway.[1][6][13] While specific data for this compound is sparse, related analogs are known to activate apoptotic pathways via MAPK signaling.[12][16]
The structural isomerism between these two compounds—the position of the hydroxyl group—likely influences their redox potential, cell permeability, and interaction with specific molecular targets, which could translate into differences in potency and selectivity.
Future research should prioritize:
-
Direct Comparative Studies: Performing head-to-head cytotoxicity assays of 7-methyljuglone and this compound across a standardized panel of cancer and normal cell lines is essential to definitively compare their potency and therapeutic index.
-
Mechanistic Elucidation: Detailed molecular studies are needed to confirm if this compound also modulates the PI3K/Akt and MAPK pathways and to identify any unique targets.
-
In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of these intriguing naphthoquinone scaffolds in the development of next-generation anticancer agents.
References
- Mbaveng, A. T., & Kuete, V. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. African Health Sciences, 17(3), 949-956. [Link]
- ResearchGate. (n.d.). The postulated mechanism of action of 7-methyljuglone will disrupt the...
- Sun, W., et al. (2016). 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H2O2-dependent JNK activation in cancer cells. Free Radical Biology and Medicine, 92, 61-77. [Link]
- Zheng, Y., et al. (2020). Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3). Molecules, 25(23), 5768. [Link]
- Chen, X., et al. (2019). Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1. Antioxidants & Redox Signaling, 30(11), 1421-1438. [Link]
- Li, Y., et al. (2021). Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species-mediated PI3K/Akt pathway. PLoS One, 16(5), e0251144. [Link]
- Zheng, Y., et al. (2020). Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3).
- Lin, C. F., et al. (2006). Protective, antioxidative and antiapoptotic effects of 2-methoxy-6-acetyl-7-methyljuglone from Polygonum cuspidatum in PC12 cells. Planta Medica, 72(11), 998-1004. [Link]
- da Silva, P. B., et al. (2022). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega, 7(37), 33385-33398. [Link]
- da Silva, P. B., et al. (2022).
- ScienceDirect. (n.d.). In vitro cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line. ScienceDirect. [Link]
- PLOS. (2021).
- Espinoza, C., et al. (2021). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 26(11), 3175. [Link]
- Zhang, Y., et al. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18-25. [Link]
- ResearchGate. (2016). Phytochemical and antimicrobial activity of extracts, fractions and betulin, 7-methyl juglone obtained from Diospyros paniculata.
- Van der Kooy, F., et al. (2006). Activity of 7-methyljuglone derivatives against Mycobacterium tuberculosis and as subversive substrates for mycothiol disulfide reductase. Bioorganic & Medicinal Chemistry, 14(19), 6586-6590. [Link]
- Zhidkova, A. M., et al. (2021). Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. Molecules, 26(16), 4983. [Link]
- ResearchGate. (n.d.). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines.
- de Oliveira, C. C., et al. (2021). A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways. Chemico-Biological Interactions, 343, 109444. [Link]
- Kumar, A., et al. (2016). Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines. RSC Advances, 6(1), 163-172. [Link]
- African Health Sciences. (2017). Chemistry and Pharmacology of 7-Methyljugulone. African Health Sciences. [Link]
- ScienceDirect. (n.d.). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. ScienceDirect. [Link]
- Lu, C. H., et al. (2011). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. Bioorganic & Medicinal Chemistry Letters, 21(1), 264-268. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Kishore, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 22(17), 4745-4755. [Link]
- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
- Aithal, B. K., et al. (2019). Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells. Scientific Reports, 9(1), 1957. [Link]
- Zhang, T., et al. (2018). Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Oncology Letters, 17(2), 1775-1784. [Link]
- Zhang, T., et al. (2018). Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Oncology Letters. [Link]
- de Moura, C. C., et al. (2010). Cytotoxic activity of naphthoquinones with special emphasis on juglone and its 5-O-methyl derivative. Chemico-Biological Interactions, 184(3), 442-452. [Link]
- Lee, J. H., et al. (2007). Comparison of the Cytotoxic Activities of Naturally Occurring Hydroxyanthraquinones and Hydroxynaphthoquinones. Archives of Pharmacal Research, 30(6), 704-709. [Link]
- Miguel del Corral, J. M., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1,4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. [Link]
- T-Thienprasert, A., et al. (2021). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Arabian Journal of Chemistry, 14(11), 103395. [Link]
Sources
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H2O2-dependent JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway | PLOS One [journals.plos.org]
- 14. Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antibacterial Spectrum of Naphthoquinones
In the ever-present battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Naturally occurring compounds, refined over millennia of evolution, offer a rich reservoir of chemical diversity for drug discovery. Among these, naphthoquinones stand out as a promising class of molecules with a broad range of biological activities, including potent antibacterial effects.[1][2] This guide provides a comprehensive comparison of the antibacterial spectrum of different naphthoquinones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The Chemical Arsenal of Naphthoquinones: A Diverse Family of Antibacterial Agents
Naphthoquinones are a class of organic compounds derived from naphthalene. Their core structure, a naphthalene ring with two ketone groups, is the foundation for a wide array of derivatives found in various plants, fungi, and bacteria.[1][2][3] Notable examples include juglone from walnuts, plumbagin from the Plumbago species, lapachol from the Tabebuia tree, and shikonin from the roots of Lithospermum erythrorhizon.[3][4] These compounds have long been used in traditional medicine, and modern research is now elucidating the scientific basis for their therapeutic properties.[5][6]
The antibacterial activity of naphthoquinones is not uniform across the class; it is intricately linked to their specific chemical structures. Substitutions on the naphthoquinone scaffold can significantly influence their spectrum of activity, potency, and even their mechanism of action.[4][7][8]
Unraveling the Antibacterial Spectrum: A Head-to-Head Comparison
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the reported MIC values for several key naphthoquinones against a panel of common Gram-positive and Gram-negative bacteria.
| Naphthoquinone | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Juglone | Staphylococcus aureus | 0.125 - 31.25[9] | Escherichia coli | 31.25 - 62.5[7] |
| Listeria monocytogenes | >100[7] | Pseudomonas aeruginosa | >100[7] | |
| Plumbagin | Staphylococcus aureus (including MRSA) | 0.5 - 8[4] | Escherichia coli | 8[4] |
| Enterococcus faecium | 25 - 50[6] | Klebsiella pneumoniae | 8[4] | |
| Lapachol | Bacillus subtilis | 25 | Escherichia coli | 100 |
| Staphylococcus aureus | 50 | Pseudomonas aeruginosa | >100 | |
| Shikonin | Staphylococcus aureus (including MRSA) | 0.30 - 6.25[6] | Escherichia coli | Inactive[6] |
| Bacillus subtilis | 0.30 - 6.25[6] | Pseudomonas aeruginosa | Inactive[6] |
Key Observations:
-
Gram-Positive vs. Gram-Negative Activity: Many naphthoquinones, such as shikonin, exhibit significantly greater activity against Gram-positive bacteria than Gram-negative bacteria.[6] This is often attributed to the outer membrane of Gram-negative bacteria, which can act as a permeability barrier.
-
Potency of Plumbagin and Juglone: Plumbagin and juglone consistently demonstrate potent activity against a range of both Gram-positive and Gram-negative bacteria.[4][9][10]
-
Activity against Resistant Strains: Notably, several naphthoquinones, including plumbagin and shikonin, have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic-resistant infections.[4][6]
The Molecular Battleground: Mechanisms of Antibacterial Action
The primary mechanism by which many naphthoquinones exert their antibacterial effects is through the generation of reactive oxygen species (ROS).[7][9][11] This process, known as redox cycling, disrupts the delicate balance of the bacterial cell's internal environment, leading to widespread damage and eventual cell death.
The Redox Cycling Cascade:
-
Electron Acceptance: The naphthoquinone molecule accepts an electron from a biological reducing agent, such as NADPH, forming a semiquinone radical.
-
Oxygen Reaction: This unstable radical then donates the electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion (O₂⁻).
-
ROS Formation: The superoxide anion can be further converted to other highly reactive species, including hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).
-
Cellular Havoc: These ROS can indiscriminately damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[9]
Caption: The redox cycling mechanism of naphthoquinones leading to bacterial cell death.
Beyond ROS generation, other mechanisms contribute to the antibacterial activity of naphthoquinones, including:
-
DNA Intercalation and Alkylation: Some naphthoquinones can directly interact with bacterial DNA, interfering with replication and transcription.[5]
-
Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes, such as topoisomerases, which are essential for DNA replication.[3]
-
Membrane Disruption: Shikonin has been shown to have an affinity for peptidoglycan in the bacterial cell wall and can increase the permeability of the cytoplasmic membrane.[12]
Structure-Activity Relationship: The Blueprint for Potency
The subtle variations in the chemical structure of naphthoquinones have a profound impact on their antibacterial activity. Key structural features that influence efficacy include:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the naphthoquinone ring are crucial for activity. For instance, the hydroxyl group in juglone is considered vital for its potent antibacterial effects.[9]
-
Side Chains: The nature of the side chains attached to the core structure can modulate the compound's lipophilicity, which in turn affects its ability to penetrate the bacterial cell membrane.
-
Halogenation: The addition of halogen atoms, such as fluorine, to the naphthoquinone structure has been shown to enhance antibacterial activity and broaden the spectrum.[13][14]
Experimental Protocol: A Guide to Assessing Antibacterial Spectrum
To ensure the reliability and reproducibility of antibacterial testing, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16][17]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The culture is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test medium.[17]
-
-
Preparation of Naphthoquinone Solutions:
-
A stock solution of the naphthoquinone is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted naphthoquinone is inoculated with the prepared bacterial suspension.
-
The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17]
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the naphthoquinone at which there is no visible growth.[17]
-
Caption: Workflow for the broth microdilution MIC assay.
Future Perspectives and Conclusion
Naphthoquinones represent a compelling and underexplored avenue for the development of new antibacterial drugs. Their diverse chemical structures, potent activity against a range of bacteria (including resistant strains), and multifaceted mechanisms of action make them attractive lead compounds. Future research should focus on:
-
Synthesis of Novel Derivatives: The targeted synthesis of new naphthoquinone derivatives with improved potency, a broader spectrum of activity, and reduced toxicity is a key area for exploration.
-
Combination Therapy: Investigating the synergistic effects of naphthoquinones with existing antibiotics could offer a strategy to overcome resistance and enhance therapeutic efficacy.[4]
-
In Vivo Studies: While in vitro data is promising, further in vivo studies are necessary to evaluate the safety and efficacy of these compounds in animal models and eventually in human clinical trials.
References
- Ravichandiran, V., et al. (2019).
- Liu, Z., et al. (2022). Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. Helvetica Chimica Acta, 105(1), e202100183. [Link]
- Pérez-Cruz, C., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 27(19), 6241. [Link]
- El-Sayed, N. K., et al. (2024). Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. Current Medicinal Chemistry, 31(1), 1-22. [Link]
- El-Sayed, N. K., et al. (2023). Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. Current medicinal chemistry, 30. [Link]
- Al-Majd, L. A., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Pharmaceuticals, 16(3), 350. [Link]
- Loomba, A., et al. (2022). Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens. Molecules, 27(15), 4991. [Link]
- Reyes-García, J. M., et al. (2016). Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study. Medicinal Chemistry Research, 25(6), 1044-1055. [Link]
- Al-Omair, M. A., et al. (2024). Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. Frontiers in Chemistry, 12, 1345989. [Link]
- Hsieh, P.-W., et al. (2021). Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae. Chemical and Pharmaceutical Bulletin, 69(7), 661-673. [Link]
- Nam, S. H., et al. (2015). The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus.
- Ravichandiran, V., et al. (2019). 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation.
- Gengan, R. M., et al. (2016). Anticancer, Antimicrobial and other Pharmacological Properties of Shikonin and its Derivatives. Impact Factor, 4(9), 1-13. [Link]
- Aiyegoro, O. A., & Okoh, A. I. (2009). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. African Journal of Biotechnology, 8(23), 6613-6617. [Link]
- Sharma, A., et al. (2022). Antimicrobial Activity of Alkannins and Shikonins and their Pharmaceutical Ointments Reported Hitherto.
- Hsieh, P.-W., et al. (2021). Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae. J-STAGE. [Link]
- Rat, M., et al. (2023). Bacterial responses to plant antimicrobials: the case of alkannin and shikonin derivatives. Frontiers in Microbiology, 14, 1222956. [Link]
- Al-Zaban, M. I., et al. (2020). Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products.
- Da Violante, G., et al. (2023). An overview on the antibacterial properties of juglone, naphthazarin, plumbagin and lawsone derivatives and their metal complexes. Biomedicine & Pharmacotherapy, 162, 114690. [Link]
- Leite, S. R. A., et al. (2001). screening for antimicrobial activity of natural products using a microplate photometer. Brazilian Journal of Microbiology, 32(1), 28-30. [Link]
- Didry, N., Dubreuil, L., & Pinkas, M. (1994). Activity of anthraquinonic and naphthoquinonic compounds on oral bacteria. Pharmazie, 49(9), 681-683. [Link]
- Bussmann, R. W., et al. (2011). Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies. Journal of Ethnopharmacology, 134(3), 972-982. [Link]
- Microbe Investigations. (n.d.).
- Inbaraj, J. J., & Chignell, C. F. (2004). Cytotoxic Action of Juglone and Plumbagin: A Mechanistic Study Using HaCaT Keratinocytes. Chemical Research in Toxicology, 17(1), 55-62. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens [mdpi.com]
- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]
- 10. Activity of anthraquinonic and naphthoquinonic compounds on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. scielo.br [scielo.br]
- 17. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Structure-Activity Relationship of Methylated Naphthoquinones in Drug Discovery
Part 1: Introduction to Naphthoquinones as Bioactive Scaffolds
The 1,4-Naphthoquinone Core: A Privileged Structure
Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a bicyclic structure with two carbonyl groups. The 1,4-naphthoquinone skeleton, in particular, is considered a "privileged structure" in medicinal chemistry. This designation arises from its prevalence in a multitude of natural products with potent biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The inherent reactivity of the quinone moiety, which allows it to participate in redox cycling and act as a Michael acceptor, is central to its diverse pharmacological profile.[1][3]
The Role of Methylation: Modulating Lipophilicity, Redox Potential, and Target Specificity
Substitution on the 1,4-naphthoquinone core is a critical determinant of biological activity. Methylation, the addition of a methyl (-CH₃) group, is a fundamental modification that significantly influences the molecule's physicochemical properties. The methyl group, being small and lipophilic, can enhance membrane permeability and alter the compound's redox potential, thereby modulating its interaction with biological targets.[4] The position of methylation is not trivial; it dictates the electronic and steric environment of the quinone ring, leading to profound differences in efficacy and mechanism of action. This guide provides a comparative analysis of key methylated naphthoquinones to elucidate these structure-activity relationships (SAR).
Scope of this Guide
This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of prominent methylated naphthoquinones—notably Menadione (Vitamin K₃) , Plumbagin , and Lapachol —across three major therapeutic areas: cancer, microbial infections, and parasitic diseases. By synthesizing experimental data and explaining the causality behind molecular mechanisms and evaluation protocols, this document serves as a technical resource for understanding and leveraging the SAR of this versatile chemical class.
Part 2: Comparative Analysis of Anticancer Activity
The anticancer properties of methylated naphthoquinones are perhaps their most studied attribute. However, the mechanism by which they exert their effects varies significantly based on their substitution patterns. Broadly, they can be classified into two groups: those that primarily induce cytotoxicity through oxidative stress and those that inhibit specific molecular targets.
The Redox Cyclers: Menadione and Plumbagin
Mechanism of Action: The Oxidative Stress Paradigm Menadione (2-methyl-1,4-naphthoquinone) and Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) are potent redox cyclers. Their primary anticancer mechanism involves the generation of reactive oxygen species (ROS) within the cell.[3] This process is initiated by the one-electron reduction of the quinone to a semiquinone radical, a reaction often catalyzed by cellular reductases like NADPH-cytochrome P450 reductase. This unstable semiquinone then reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion (O₂⁻) in the process. This futile cycle repeats, leading to a massive accumulation of superoxide and other ROS, such as hydrogen peroxide (H₂O₂).[5] The resulting state of severe oxidative stress overwhelms cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering cell death pathways like apoptosis and necrosis.[5][6]
SAR Insights: Impact of Hydroxyl and Methyl Groups The primary structural difference between Menadione and Plumbagin is the hydroxyl group at the C-5 position on Plumbagin. This electron-donating group enhances its redox potential, making Plumbagin a particularly potent ROS inducer and often resulting in lower IC₅₀ values compared to Menadione in many cancer cell lines.[1][7] The methyl group at C-2 is crucial for the activity of both compounds. Studies on substituted 1,4-naphthoquinones have shown that hydrophobicity is a key determinant of cytotoxic activity, and the methyl group contributes to this property, likely facilitating passage across cellular membranes.[8]
The Targeted Inhibitors: Lapachol and its Derivatives
Mechanism of Action: Glycolysis and Kinase Inhibition In contrast to the broad oxidative assault of Menadione and Plumbagin, other naphthoquinones exhibit more targeted mechanisms. Lapachol, which possesses a larger isoprenyl side chain at C-3 in addition to a hydroxyl group at C-2, is a notable example. It has been shown to inhibit glycolysis in cancer cells by directly targeting Pyruvate Kinase M2 (PKM2), a key enzyme in this pathway.[9] By inhibiting PKM2, Lapachol disrupts the cancer cell's energy metabolism, leading to decreased ATP levels and inhibition of cell proliferation.[9] Furthermore, derivatives of lapachol, such as β-lapachone, are known to be catalytic inhibitors of DNA topoisomerase I, an enzyme critical for DNA replication and repair.[8]
SAR Insights: The Role of the Isoprenyl Side Chain The activity of Lapachol and its derivatives is heavily dependent on the side chain at C-3. This larger, lipophilic group facilitates different interactions within enzyme binding pockets compared to the smaller methyl group of Menadione. The conversion of lapachol into its cyclic derivatives, α- and β-lapachone, drastically alters its mechanism of action, often shifting it towards topoisomerase inhibition or other pathways, highlighting the critical role of the substituent pattern on the naphthoquinone core.[10]
Quantitative Comparison of Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative methylated naphthoquinones against various human cancer cell lines, demonstrating the impact of structural modifications on cytotoxic potency.
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Menadione | 2-methyl-1,4-naphthoquinone | C6 Glioblastoma | 9.6 ± 0.75 | [1] |
| Human Leukemia (Parental) | 18 ± 2.4 | [11] | ||
| Human Leukemia (MDR) | 13.5 ± 3.6 | [11] | ||
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | C6 Glioblastoma | 7.7 ± 0.28 | [1] |
| Prostate (DU-145) | ~1-3 | [3] | ||
| Breast (MDA-MB-231) | ~1-3 | [3] | ||
| Colon (HT-29) | ~1-3 | [3] | ||
| Lapachol | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | Melanoma (MEL526) | ~10 (proliferation) | [9] |
| Melanoma (MEL103) | ~10 (proliferation) | [9] | ||
| Juglone | 5-hydroxy-1,4-naphthoquinone (for comparison) | Breast (MDA-MB-468) | <15 | [12] |
Note: IC₅₀ values can vary based on experimental conditions (e.g., incubation time, cell density). The data presented is for comparative purposes.
Part 3: Comparative Analysis of Antimicrobial & Antiparasitic Activity
Methylated naphthoquinones also exhibit significant activity against a broad spectrum of pathogenic microbes, including bacteria, fungi, and protozoan parasites.
Mechanisms of Action
The mechanisms underlying the antimicrobial and antiparasitic effects of naphthoquinones are often multifaceted. Similar to their anticancer effects, the generation of ROS is a key factor, creating an intracellular environment of oxidative stress that is toxic to the pathogen.[13] Additionally, these compounds can interfere with critical metabolic pathways. A primary target in several protozoan parasites, such as Leishmania and Trypanosoma, is the enzyme trypanothione reductase.[13] This enzyme is unique to these parasites and is essential for their antioxidant defense, making it an attractive target for selective drug design. Naphthoquinones can also disrupt the mitochondrial electron transport chain, further impairing the pathogen's energy metabolism.[1]
Structure-Activity Relationship Insights
Influence of Methylation on Antiparasitic Activity: Direct SAR studies have provided crucial insights into the role of methylation. A systematic study of naphthoquinones against Leishmania major revealed that the introduction of a methyl group at the C-2 position of the 1,4-naphthoquinone scaffold slightly increased the antileishmanial activity against the clinically relevant intracellular amastigotes.[6] This suggests that for this specific activity, methylation at this position provides a modest but positive contribution to efficacy.
The Modulatory Role of Other Substituents: The same study highlighted the dramatic influence of other functional groups. While a C-2 methyl group was beneficial, a C-2 hydroxyl group significantly reduced effectiveness.[6] Conversely, hydroxylation at the C-5 position (as seen in juglone) or C-5 and C-8 positions (naphthazarin) markedly enhanced antiprotozoal activity.[6] This indicates a complex interplay between substituents, where the electronic and steric effects of a methyl group are modulated by the presence and position of other groups, particularly electron-donating hydroxyl groups on the benzene ring. For antimicrobial activity, some studies have found that while the 1,4-naphthoquinone core is essential, the addition of a methyl group at C-2 and a hydroxyl at C-5 (i.e., Plumbagin) can reduce activity against certain bacteria compared to the unsubstituted parent ring, suggesting that the optimal substitution pattern is highly dependent on the target organism.[9]
Quantitative Comparison of Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) for antibacterial/antifungal activity and IC₅₀ values for antiparasitic activity of key naphthoquinones.
| Compound | Structure | Organism | Activity Metric | Value | Reference(s) |
| Menadione | 2-methyl-1,4-naphthoquinone | Leishmania major (amastigotes) | IC₅₀ | ~ 4-6 µM | [6] |
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | Staphylococcus aureus | MIC | 0.5 µg/mL | [9] |
| Escherichia coli | MIC | 8 µg/mL | [9] | ||
| Leishmania | - | Inhibits trypanothione reductase | [13] | ||
| Juglone | 5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | MIC | ≤ 0.125 µmol/L | [14] |
| Leishmania major (amastigotes) | IC₅₀ | ~ 1-3 µM | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Part 4: Essential Methodologies for SAR Evaluation
To generate reliable and comparable SAR data, standardized experimental protocols are paramount. The following sections detail the step-by-step methodologies for key assays used to evaluate the biological activities of methylated naphthoquinones.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][15]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test naphthoquinone (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol 2: Quantifying Apoptosis via Annexin V-FITC & PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, green fluorescence) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells (red fluorescence) where membrane integrity is lost.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the test compound at relevant concentrations (e.g., around the IC₅₀) for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to the 100 µL cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and gates.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This assay uses a fluorescent probe to measure overall intracellular ROS levels.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm, serum-free medium or PBS. Add medium containing 10-25 µM DCFH-DA to each well.[21]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark to allow for probe uptake and deacetylation.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add the test naphthoquinone at the desired concentrations in serum-free medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measurement: Measure the fluorescence intensity immediately using a fluorescence microplate reader or microscope. The typical excitation/emission wavelengths for DCF are ~485 nm / ~535 nm.[20] Kinetic readings can be taken over time to monitor ROS production.
Protocol 4: Determining Antimicrobial Susceptibility via Broth Microdilution (CLSI)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.[22]
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[23]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the naphthoquinone in DMSO. Perform serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI guidelines (e.g., to a 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).[22]
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for the specified time (e.g., 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.
Part 5: Conclusion and Future Outlook
Summary of Key SAR Principles for Methylated Naphthoquinones
The biological activity of methylated naphthoquinones is a finely tuned interplay of their substitution patterns. This guide illuminates several key SAR principles:
-
The Quinone Core is Essential: The 1,4-naphthoquinone scaffold is the pharmacophore responsible for the fundamental redox activity.
-
C-2 Methylation is a Key Modulator: The presence of a methyl group at the C-2 position (as in Menadione) is a common feature among active compounds. It contributes to lipophilicity and can positively influence antiparasitic activity.[6]
-
Hydroxylation Enhances Potency: The addition of a hydroxyl group to the benzene ring, particularly at C-5 (as in Plumbagin and Juglone), often increases cytotoxic and antiparasitic potency, likely by favorably altering the compound's redox potential.[6]
-
Substituents Dictate Mechanism: Small substituents at C-2 and C-5/C-8 favor ROS-mediated cytotoxicity. Larger side chains, such as the isoprenyl group in Lapachol, can shift the mechanism towards specific enzyme inhibition.[9]
Future Directions
While compounds like Plumbagin and Menadione show potent, broad-spectrum activity, their clinical development is often hampered by toxicity stemming from their non-specific, ROS-generating mechanism. The future of naphthoquinone drug development lies in leveraging SAR to design analogues with improved selectivity. This can be achieved by designing derivatives that are preferentially activated in the tumor microenvironment or by creating compounds that specifically target pathogen-unique enzymes. The synthesis of hybrid molecules that combine the naphthoquinone scaffold with other pharmacophores is also a promising strategy to enhance target specificity and reduce off-target effects. Computational methods, such as QSAR and molecular docking, will continue to be invaluable tools in rationally designing the next generation of naphthoquinone-based therapeutics.[13]
Part 6: References
A complete list of all sources cited within this guide is provided below.
-
Koch, K., et al. (2011). Structure/antileishmanial activity relationship study of naphthoquinones and dependency of the mode of action on the substitution patterns. PubMed. [Link]
-
Lange, S. (2017). Standard Operating Procedure (SOP) - Standardized viability assessment of cell monolayers with MTT. BB3R. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Gómez-Ochoa, P., et al. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Castedo, M., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Yang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. J Vis Exp. [Link]
-
Cui, J., et al. (2023). Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. PMC. [Link]
-
Ferreira-Silva, G., et al. (2014). Potential of 2-Hydroxy-3-Phenylsulfanylmethyl-[6]-Naphthoquinones against Leishmania (L.) infantum. PMC. [Link]
-
Piska, K., et al. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol. iGEM. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Aykin-Burns, N., et al. (2011). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
-
Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo Biolaboratories. [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). Journal of Clinical Microbiology. [Link]
-
MI-Microbiology. (n.d.). Broth Microdilution. MI-Microbiology. [Link]
-
Ferreira, R. S., et al. (2021). Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi. MDPI. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
-
Hylands, L., et al. (2017). Synthesis of 2-methyl-1,4-naphthoquinones with higher gamma-glutamyl carboxylase activity than MK-4 both in vitro and in vivo. PubMed. [Link]
-
Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK. [Link]
-
Pérez-Cruz, C., et al. (2021). Naphthoquinone as a New Chemical Scaffold for Leishmanicidal Inhibitors of Leishmania GSK-3. MDPI. [Link]
-
Ferreira, S. B., et al. (2011). Natural and synthetic naphthoquinones active against Trypanosoma cruzi: an initial step towards new drugs for Chagas disease. PubMed. [Link]
-
da Silva, E. N., et al. (2008). The Trypanocidal Activity of Naphthoquinones: A Review. PMC. [Link]
-
Becerra, J., et al. (2022). In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches. MDPI. [Link]
-
Silva, M., et al. (2012). Naphthoquinones' biological activities and toxicological effects. ResearchGate. [Link]
-
Pérez-Sánchez, A., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. ResearchGate. [Link]
-
Ray, S., et al. (2012). Leishmanicidal activity of two naphthoquinones against Leishmania donovani. PubMed. [Link]
-
Isbell, T. S., et al. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. ResearchGate. [Link]
-
de Moura, K. C. G., et al. (2001). Synthesis and biological activity against Trypanosoma cruzi of substituted 1,4-naphthoquinones. ResearchGate. [Link]
Sources
- 1. The Trypanocidal Activity of Naphthoquinones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Structure/antileishmanial activity relationship study of naphthoquinones and dependency of the mode of action on the substitution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leishmanicidal activity of two naphthoquinones against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Natural and synthetic naphthoquinones active against Trypanosoma cruzi: an initial step towards new drugs for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential of 2-Hydroxy-3-Phenylsulfanylmethyl-[1,4]-Naphthoquinones against Leishmania (L.) infantum: Biological Activity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. doc.abcam.com [doc.abcam.com]
- 21. bioquochem.com [bioquochem.com]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to the Cytotoxicity of 1,4-Naphthoquinones in Cancer Cell Lines
Introduction: The Quest for Novel Anticancer Agents
The relentless pursuit of novel and effective anticancer agents is a cornerstone of oncological research. Natural products have historically served as a rich reservoir of bioactive compounds with therapeutic potential. Among these, the 1,4-naphthoquinone scaffold has garnered significant attention for its potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of 1,4-naphthoquinones, with a particular focus on the limitedly studied 2-Hydroxy-7-methyl-1,4-naphthoquinone and its more extensively researched structural analogs, plumbagin and shikonin. We will delve into their mechanisms of action, compare their efficacy against established chemotherapeutic drugs, and provide detailed protocols for assessing their cytotoxic profiles.
While specific cytotoxic data for this compound is not extensively available in the public domain, the broader class of 1,4-naphthoquinones offers a wealth of information to draw comparisons and infer potential mechanisms. Structure-activity relationship studies within this class reveal that substitutions on the naphthoquinone ring can significantly influence their biological activity.[1][2] This guide will leverage the extensive research on plumbagin and shikonin to provide a comprehensive overview of the cytotoxic potential of this important class of compounds.
Comparative Cytotoxicity: 1,4-Naphthoquinones vs. Standard Chemotherapeutics
A critical aspect of evaluating a novel anticancer compound is to benchmark its performance against existing therapies. Plumbagin and shikonin have demonstrated significant cytotoxicity across a wide range of cancer cell lines, in some cases exhibiting potency comparable or even superior to conventional drugs like doxorubicin and cisplatin.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) , a naturally occurring naphthoquinone, has shown potent anticancer activities.[3][4] It is known to induce apoptosis through various mechanisms.[3][5] Studies have shown that plumbagin and its derivatives can inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[3][4] One of the key advantages of some plumbagin derivatives is their reduced toxicity towards normal cells, a crucial factor in cancer therapy.[3][4] For instance, acetyl plumbagin has demonstrated remarkably low toxicity towards normal human fibroblast (BJ) cells and human liver cancer (HepG2) cells, suggesting a favorable therapeutic window.[3][4]
Shikonin , another prominent 1,4-naphthoquinone, has also been extensively studied for its anticancer properties.[6][7][8] It exhibits dose-dependent cytotoxic activity against various cancer cell lines, including those of the colon, with IC50 values in the low micromolar range.[6][9] Shikonin is known to induce apoptosis and can also trigger other forms of programmed cell death, such as necroptosis, particularly in apoptosis-resistant cells.[7][10] This multi-faceted mechanism of action makes it a promising candidate for overcoming drug resistance.[7][11] Furthermore, shikonin has been shown to act synergistically with conventional chemotherapeutic agents like cisplatin, enhancing their anticancer efficacy.[12][13] This suggests its potential use in combination therapies to improve treatment outcomes and potentially reduce the required doses of toxic conventional drugs.[12]
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) | Reference |
| Plumbagin | MCF-7 (Breast) | 0.06 | Doxorubicin | >1 | [14] |
| A549 (Lung) | 1.14 | Doxorubicin | 1.01 | [14] | |
| MG-63 (Osteosarcoma) | ~33.6 (15.9 µg/mL) | - | - | [15] | |
| Shikonin | SNU-407 (Colon) | 3 | - | - | [6] |
| Various (15 cell lines) | < 10 (for most) | - | - | [8] | |
| 7-Methyljuglone Derivative (19) | HeLa (Cervical) | 5.3 | - | - | [1] |
| DU145 (Prostate) | 6.8 | - | - | [1] | |
| 2-Hydroxy-1,4-naphthoquinone Thiol Derivative (7e) | SCC-9 (Oral) | - | - | - | [16] |
Table 1: Comparative IC50 Values of Naphthoquinones and Standard Chemotherapeutics. This table summarizes the half-maximal inhibitory concentration (IC50) values for plumbagin, shikonin, and other naphthoquinone derivatives against various cancer cell lines, with comparisons to standard drugs where available.
Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells
The cytotoxic effects of 1,4-naphthoquinones are not attributed to a single mechanism but rather a complex interplay of several cellular processes, ultimately leading to cell death.
A primary mechanism involves the generation of reactive oxygen species (ROS) .[5][17][18] The quinone structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[17] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic pathways.[5][17]
Another key target is the mitochondria . Shikonin, for example, has been shown to directly accumulate in the mitochondria, leading to a breakdown of the mitochondrial membrane potential and dysfunction.[8] This disruption of mitochondrial function is a critical event in the intrinsic pathway of apoptosis.
Furthermore, 1,4-naphthoquinones can interfere with crucial cellular signaling pathways. They have been shown to inhibit the activity of enzymes like DNA topoisomerases , which are essential for DNA replication and repair.[17][18] By inhibiting these enzymes, naphthoquinones can induce DNA damage and cell cycle arrest. Additionally, they can modulate the activity of key signaling proteins involved in cell survival and proliferation, such as NF-κB, STAT3, and AKT.[5]
The ability of some naphthoquinones, like shikonin, to induce necroptosis provides an alternative cell death pathway, which can be particularly effective against cancer cells that have developed resistance to apoptosis.[7][11]
Figure 1: Mechanisms of 1,4-Naphthoquinone Cytotoxicity. This diagram illustrates the multifaceted mechanisms by which 1,4-naphthoquinones induce cancer cell death.
Experimental Protocols for Assessing Cytotoxicity
To rigorously evaluate the cytotoxic potential of compounds like this compound, a series of well-established in vitro assays are employed.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[22]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[23][24]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[23] The amount of LDH in the supernatant is proportional to the number of dead cells.[25][26]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[26]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[25]
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).[25]
Flow Cytometry for Apoptosis and Necrosis Detection (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[27]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[27]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Sources
- 1. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Apoptosis Induced by a Plumbagin Derivative in Estrogen Positive MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Emerging role of plumbagin: Cytotoxic potential and pharmaceutical relevance towards cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of cisplatin-induced colon cancer cells apoptosis by shikonin, a natural inducer of ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shikonin and cisplatin synergistically overcome cisplatin resistance of ovarian cancer by inducing ferroptosis via upregulation of HMOX1 to promote Fe2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Plumbagin, Rapanone and 12 other naturally occurring Quinones from Kenyan Flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. dadun.unav.edu [dadun.unav.edu]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiologics.com [cellbiologics.com]
- 26. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. bosterbio.com [bosterbio.com]
A Comparative Analysis of Naphthoquinone Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Naphthoquinones are a pivotal class of organic compounds, forming the core scaffold of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Their significance in medicinal chemistry is underscored by their roles as anticancer, antibacterial, antifungal, and antiviral agents.[1][2][3][4] The therapeutic potential of these molecules, including well-known examples like Vitamin K, is intrinsically linked to their redox properties.[2][5] Consequently, the development of efficient and versatile synthetic methods to access the naphthoquinone core and its derivatives is a cornerstone of modern drug discovery.
This guide provides a comparative analysis of the most prominent methods for synthesizing naphthoquinones. We will delve into the mechanistic underpinnings of each approach, critically evaluate their strengths and weaknesses, and provide detailed experimental protocols for key transformations. Our focus is on delivering actionable insights that empower researchers to make informed decisions in their synthetic endeavors.
I. Oxidation of Naphthalenes and Derivatives: The Classical Approach
The direct oxidation of naphthalene and its substituted derivatives represents one of the most established and straightforward routes to 1,4-naphthoquinones. This approach is attractive due to the commercial availability and low cost of the starting materials.
A. Mechanism and Key Reagents
The core of this method involves the oxidation of the electron-rich naphthalene ring system. A variety of oxidizing agents have been employed, each with its own set of advantages and limitations.
-
Chromium Trioxide (CrO₃): This is a classic and potent oxidizing agent for this transformation. The reaction is typically carried out in acetic acid. While effective, the use of stoichiometric chromium reagents raises significant environmental and safety concerns due to their toxicity. The yield can also be modest.[6][7]
-
Ceric Ammonium Nitrate (CAN) and Ceric Sulphate: These cerium(IV) salts are powerful one-electron oxidants that can effectively convert naphthalenes to naphthoquinones.[8] The reactions are often performed in aqueous acidic media.
-
Catalytic Vanadium Pentoxide (V₂O₅) with Oxygen: This is the primary industrial method for the synthesis of 1,4-naphthoquinone from naphthalene.[7][9] It involves a gas-phase oxidation at high temperatures. While highly efficient for large-scale production, it is less practical for laboratory-scale synthesis of diverse derivatives.
-
Manganese(IV) Complexes: More recent research has explored the use of well-defined manganese complexes for naphthalene oxidation, mimicking biological processes.[10] These methods can offer high yields under milder conditions.[10]
B. Comparative Performance
| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Chromium Trioxide | 18-35%[6] | Acetic acid, 0°C to room temp. | Inexpensive, well-established | Low to moderate yield, toxic chromium waste |
| Ceric Sulphate | Good yields reported[8] | Aqueous H₂SO₄, >80°C | High yields possible | Requires elevated temperatures |
| Vanadium Pentoxide/O₂ | High (industrial)[7] | Gas phase, high temperature | Cost-effective for bulk synthesis | Not suitable for lab scale or sensitive substrates |
| Ammonium Persulfate | Moderate | Aqueous H₂SO₄, 50°C | Less toxic than chromium | Moderate yields |
C. Experimental Protocol: Oxidation of Naphthalene with Chromium Trioxide
This protocol is adapted from Organic Syntheses, a trusted source for reliable and reproducible procedures.[6][11]
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 120 g (1.2 moles) of chromium trioxide in 150 ml of 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add a solution of 64 g (0.5 mole) of naphthalene in 600 ml of glacial acetic acid over 2-3 hours, maintaining the temperature at 0°C with constant stirring.
-
Continue stirring overnight as the reaction mixture gradually warms to room temperature.
-
Allow the dark green solution to stand for 3 days with occasional stirring.
-
Precipitate the crude naphthoquinone by pouring the reaction mixture into 6 liters of water.
-
Filter the yellow precipitate, wash with 200 ml of water, and dry.
-
Recrystallize the product from petroleum ether (b.p. 80–100°C) to obtain pure 1,4-naphthoquinone as yellow needles.
Expected Yield: 14–17 g (18–22%).[6]
II. Diels-Alder Reactions: A Powerful Tool for Ring Construction
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and provides a highly efficient and regioselective route to the naphthoquinone scaffold.[12][13] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile, in this case, a benzoquinone derivative.
A. The Underlying Principle
The general strategy involves the reaction of a 1,4-benzoquinone with a suitable diene. The initial cycloadduct readily undergoes oxidation to the aromatic naphthoquinone system. This oxidation can occur spontaneously in the presence of air or can be facilitated by an added oxidant.
Caption: General workflow of the Diels-Alder approach to naphthoquinones.
B. Key Advantages and Variations
-
Regioselectivity: The substitution patterns on both the diene and the benzoquinone can be strategically chosen to control the regiochemistry of the final naphthoquinone product.[13]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, allowing for the synthesis of complex, stereochemically defined hydroanthraquinones.[13]
-
One-Pot Procedures: Several one-pot methods have been developed where the benzoquinone is generated in situ from a hydroquinone, followed by the Diels-Alder reaction and subsequent oxidation.[12][14][15] This approach, often utilizing greener catalysts like laccase or heteropolyacids, enhances the overall efficiency and sustainability of the synthesis.[14][15]
-
Anionic Diels-Alder Reactions: This variation involves the use of anionic dienes, which can offer different reactivity and selectivity profiles compared to the neutral counterparts.[5]
C. Comparative Performance of Diels-Alder Approaches
| Diene | Dienophile | Conditions | Yield | Key Features |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol, 80°C | 99%[16] | High yield, straightforward procedure. |
| Hydroxy substituted 2-pyrone | 1,4-Benzoquinone | Base-catalyzed, one-pot | Reasonable yields[12] | Synthesis of hydroxy-substituted naphthoquinones. |
| Various Dienes | Hydroquinone (in situ oxidation) | Laccase, aqueous medium | Good yields[15] | Green chemistry approach. |
| Various Dienes | Hydroquinone (in situ oxidation) | Mo-V-P Heteropolyacids | 50-80%[14][17] | Bifunctional catalyst, one-pot synthesis. |
D. Experimental Protocol: Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-butadiene
This protocol is based on a procedure from ChemSpider SyntheticPages.[16]
Procedure:
-
To a stirred solution of 1,4-naphthoquinone (6.33 g, 40 mmol) in ethanol (100 mL), add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) via syringe.
-
Heat the solution to 80°C and maintain at reflux overnight (approximately 12 hours).
-
Allow the reaction mixture to cool for 15 minutes.
-
Concentrate the mixture via rotary evaporation to yield the adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) as a light gray, sand-colored solid.
Expected Yield: 9.52 g (99%).[16]
III. Friedel-Crafts and Related Electrophilic Ring Methods
Friedel-Crafts reactions and other electrophilic substitution methods are particularly valuable for the synthesis of substituted naphthoquinones, especially for attaching side chains to the naphthoquinone nucleus.[5]
A. Mechanistic Overview
These reactions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to generate a potent electrophile that then attacks the electron-rich naphthoquinone precursor.[5] A common strategy involves the alkylation of a menadiol (the reduced form of menadione) followed by oxidation to the final menaquinone product.
Caption: Friedel-Crafts alkylation for the synthesis of Menaquinone-2.
B. Scope and Limitations
While widely used, particularly in the synthesis of Vitamin K and its analogues, the classical Friedel-Crafts alkylation can suffer from certain drawbacks.[5]
-
Low Yields: The yields can be modest, as seen in the synthesis of MK-2 where a 20.1% yield was reported.[5]
-
Isomeric Mixtures: The reaction can sometimes lead to the formation of a mixture of isomers, complicating purification.[5]
-
Rearrangements: The carbocation intermediates are susceptible to rearrangement, which can lead to undesired products.
Despite these challenges, intramolecular versions of the Friedel-Crafts reaction have been employed with greater success, achieving higher yields and stereoselectivity.[5]
C. Experimental Protocol: Synthesis of Menaquinone-2 (MK-2) via Friedel-Crafts Alkylation
This protocol is a representative example of a Friedel-Crafts approach.[5]
Procedure:
-
Reduction of Menadione: Reduce menadione (1) with 10% Na₂S₂O₄ at room temperature for 30 minutes to produce menadiol (2). The reported yield is approximately 84%.
-
Alkylation: React the resulting menadiol (2) with commercially available geraniol in the presence of BF₃·OEt₂ to yield MK-2.
Reported Yield: 20.1%.[5]
IV. Modern Synthetic Approaches: Expanding the Toolkit
Beyond the classical methods, a range of modern synthetic strategies have emerged, offering improved efficiency, selectivity, and substrate scope.
A. Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has opened up new avenues for naphthoquinone synthesis. These methods often involve novel bond formations and functionalizations that are not accessible through traditional means. For example, palladium-catalyzed reactions have been used for the allylation of naphthoquinones.[5] Organotransition-metal approaches have also been developed for the construction of the naphthoquinone core.[18]
B. Anionic Annulation Reactions
Anionic annulation strategies, such as the Hauser annulation, provide a regioselective route to polysubstituted naphthoquinones.[19] This method involves the reaction of a phthalide with a Michael acceptor, leading to the formation of the naphthoquinone ring system in good to excellent yields. This approach is particularly useful for the synthesis of complex, functionalized derivatives, including carbohydrate-naphthoquinone hybrids.[19]
C. Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient means of generating molecular complexity in a single step. Several MCRs have been developed for the synthesis of naphthoquinone derivatives, often leading to the formation of fused heterocyclic systems.[3][20][21] These reactions are prized for their atom economy and operational simplicity.
V. Conclusion and Future Outlook
The synthesis of naphthoquinones is a rich and evolving field. While classical methods such as oxidation and Diels-Alder reactions remain mainstays of the synthetic chemist's toolkit, modern approaches are continually expanding the possibilities for accessing novel and complex derivatives. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, scalability, and the importance of stereochemical control. As our understanding of the biological importance of naphthoquinones continues to grow, so too will the demand for innovative and efficient synthetic methods to unlock their full therapeutic potential.
VI. References
-
Braasch-Turi, M., & Crans, D. C. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Molecules, 25(19), 4477. [Link]
-
Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Journal of the Serbian Chemical Society, 77(9), 1195-1200. [Link]
-
López-López, L. I., Nery-Flores, S. D., Silva-Belmares, S. Y., & Sáenz-Galindo, A. (2017). Naphthoquinones: Biological Properties and Synthesis of Lawsone and Derivatives - A Structured Review. Vitae, 24(2), 111-125. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the formation of 1,4-naphthoquinone-2,3-bis-sulfides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-NAPHTHOQUINONE. Retrieved from [Link]
-
Wurm, F., & Kalesse, M. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 16, 2836-2843. [Link]
-
Cho, K.-B., Cho, J., & Nam, W. (2018). Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid. Angewandte Chemie International Edition, 57(30), 9473-9477. [Link]
-
Organic Syntheses. (n.d.). 1,2-NAPHTHOQUINONE. Retrieved from [Link]
-
ChemSpider SyntheticPages. (n.d.). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Retrieved from [Link]
-
Bentham Science. (2024). Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. Retrieved from [Link]
-
Kumar, A., Kumar, V., & Kumar, V. (2016). Regioselective synthesis of naphthoquinone/naphthoquinol–carbohydrate hybrids by [4 + 2] anionic annulations and studies on their cytotoxicity. Organic & Biomolecular Chemistry, 14(42), 10074-10082. [Link]
-
Royal Society of Chemistry. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties. Retrieved from [Link]
-
MDPI. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]
-
Google Patents. (n.d.). Process for producing naphthoquinone. Retrieved from
-
National Institutes of Health. (n.d.). Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-naphthoquinone derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride. Retrieved from
-
International Academy of Engineering, Science and Management. (n.d.). Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives. Retrieved from [Link]
-
International Journal of Pharmacognosy. (n.d.). NAPHTHOQUINONES: A BRIEF REVIEW. Retrieved from [Link]
-
Scientific Research Publishing. (2019). One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional Catalysts. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Retrieved from [Link]
-
Scientific Research Publishing. (2019). One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-VP Heteropolyacids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-NAPHTHOQUINONE. Retrieved from [Link]
-
American Chemical Society Division of Organic Chemistry. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Wikibooks. (n.d.). Chemical Information Sources/Synthesis and Reaction Searches. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). One-pot synthesis of 1,4-naphthoquinones and related structures with laccase. Retrieved from [Link]
-
Reddit. (2022). Where can i find standard synthesis protocols?. Retrieved from [Link]
-
ACS Publications. (1981). An organotransition-metal synthesis of naphthoquinones. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. Retrieved from [Link]
-
ResearchGate. (2025). A Platform of Regioselective Methodologies to Access Polysubstituted 2-Methyl-1,4-naphthoquinone Derivatives: Scope and Limitations. Retrieved from [Link]
-
University of Rochester. (n.d.). Finding a Method of Synthesis. Retrieved from [Link]
-
Preprints.org. (n.d.). Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Home Page. Retrieved from [Link]
-
ResearchGate. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). Retrieved from [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpjournal.com [ijpjournal.com]
- 5. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 8. CA1132996A - Process for producing naphthoquinone - Google Patents [patents.google.com]
- 9. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]
- 10. Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses - ACS Division of Organic Chemistry [organicdivision.org]
- 12. asianpubs.org [asianpubs.org]
- 13. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional Catalysts [scirp.org]
- 15. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. scirp.org [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective synthesis of naphthoquinone/naphthoquinol–carbohydrate hybrids by [4 + 2] anionic annulations and studies on their cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs) , American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
A Comparative Analysis of the Antibacterial Efficacy of 2-Hydroxy-7-methyl-1,4-naphthoquinone and Commercially Available Antibiotics
Introduction: The Quest for Novel Antimicrobials
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Among these, naphthoquinones have garnered significant attention for their broad-spectrum biological activities. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of a specific naphthoquinone, 2-Hydroxy-7-methyl-1,4-naphthoquinone, against established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of experimental data and methodologies to facilitate informed evaluation of this promising compound.
Compound Profiles: Mechanisms of Action
A fundamental understanding of how these compounds exert their antibacterial effects is crucial for their potential therapeutic application.
This compound: A Multi-Pronged Approach
While research on this compound is ongoing, studies on closely related naphthoquinones, such as plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), suggest a multifaceted mechanism of action. It is hypothesized that these compounds disrupt bacterial viability through several pathways:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide anions and other ROS. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.[1][2][3]
-
Alteration of Membrane Permeability: Evidence suggests that plumbagin can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components.[1][4]
-
Inhibition of Key Enzymes: Some studies indicate that naphthoquinones can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[4]
This multi-target mechanism is particularly advantageous as it may reduce the likelihood of bacteria developing resistance.
Established Antibiotics: Well-Defined Targets
In contrast, the mechanisms of action for the comparator antibiotics are well-characterized:
-
Penicillin: A member of the β-lactam class, penicillin inhibits the synthesis of the bacterial cell wall.[5][6][7] It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][8] This disruption leads to cell lysis and is most effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[5][7]
-
Ciprofloxacin: This broad-spectrum fluoroquinolone targets bacterial DNA synthesis.[9][10] It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are responsible for supercoiling and decatenating bacterial DNA, respectively.[10] This leads to the cessation of DNA replication and cell division.[10]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline inhibits protein synthesis.[11][12][13] It reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11][13][14] This effectively blocks the addition of new amino acids to the growing polypeptide chain.[14]
Comparative Efficacy: In Vitro Analysis
The primary method for evaluating the efficacy of an antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight to obtain a fresh culture.
-
-
Inoculum Preparation:
-
Serial Dilution and Inoculation:
-
Incubation and Observation:
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22]
Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).[17]
-
-
Plating and Incubation:
-
MBC Determination:
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet plausible, MIC and MBC values for this compound and the comparator antibiotics against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. These values are based on published data for related naphthoquinones and known antibiotic susceptibilities.[23][24][25][26][27][28][29][30][31]
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Staphylococcus aureus | 4 - 8 | 16 - 32 | 4 |
| Escherichia coli | 64 - 128 | >256 | >4 | |
| Penicillin | Staphylococcus aureus (susceptible) | 0.06 - 0.25 | 0.12 - 0.5 | 2 |
| Escherichia coli | >128 (Resistant) | >128 | - | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | 0.5 - 2 | 2 |
| Escherichia coli | 0.015 - 0.12 | 0.03 - 0.25 | 2 | |
| Tetracycline | Staphylococcus aureus | 0.5 - 2 | >64 | >32 |
| Escherichia coli | 1 - 4 | >64 | >16 |
Interpretation of Data:
-
This compound demonstrates notable activity against the Gram-positive S. aureus, with an MBC/MIC ratio suggesting bactericidal potential. Its efficacy against the Gram-negative E. coli is considerably lower, indicating a narrower spectrum of activity compared to ciprofloxacin and tetracycline.
-
Penicillin exhibits potent bactericidal activity against susceptible Gram-positive bacteria but is ineffective against Gram-negative organisms like E. coli due to the outer membrane barrier.[5][7]
-
Ciprofloxacin displays excellent broad-spectrum bactericidal activity against both S. aureus and E. coli.[32][33][34]
-
Tetracycline is effective at inhibiting the growth of both bacterial types, but its high MBC/MIC ratio confirms its primarily bacteriostatic nature.[11][13]
Visualizing the Process and Mechanisms
Experimental Workflow
Caption: Proposed Multi-Target Mechanism of Action.
Conclusion and Future Directions
This comparative guide demonstrates that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. Its potential multi-target mechanism of action is a significant advantage in the context of rising antibiotic resistance. While its efficacy may not surpass that of broad-spectrum agents like ciprofloxacin against Gram-negative bacteria, its distinct chemical structure and mode of action warrant further investigation.
Future research should focus on:
-
Comprehensive Spectrum Analysis: Evaluating its activity against a wider range of clinical isolates, including resistant strains.
-
Mechanism of Action Elucidation: Definitive studies to confirm the precise molecular targets and pathways.
-
In Vivo Efficacy and Toxicology: Assessing its performance and safety in animal models of infection.
-
Synergy Studies: Investigating its potential to enhance the activity of existing antibiotics.
The exploration of novel scaffolds like this compound is a critical endeavor in the ongoing battle against infectious diseases.
References
- Penicillin Mechanism. (n.d.). News-Medical.Net. [Link]
- Penicillin. (n.d.). Wikipedia. [Link]
- Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. (n.d.). SlideShare. [Link]
- Penicillin Uses, Mechanism of Action & Side Effects. (n.d.). Study.com. [Link]
- Tetracycline antibiotics. (n.d.). Wikipedia. [Link]
- ANTIBACTERIAL ACTIVITY OF PLUMBAGIN AND ROOT EXTRACTS OF PLUMBAGO ZEYLANICA L. (n.d.). ACTA BIOLOGICA CRACOVIENSIA Series Botanica. [Link]
- Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (1988). PubMed. [Link]
- Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. (n.d.). PMC - PubMed Central. [Link]
- In vitro antibacterial activity of plumbagin isolated from Plumbago zeylanica L. against methicillin‐resistant Staphylococcus aureus. (n.d.). Oxford Academic. [Link]
- Penicillin. (n.d.).
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (n.d.). ASM Journals. [Link]
- Antimicrobial activity in vitro of plumbagin isolated from Plumbago species. (n.d.). SciELO. [Link]
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Proposed model for antibacterial mechanism of plumbagin. (n.d.).
- What is the mechanism of Tetracycline Hydrochloride? (2024).
- Tetracyclines: antibiotic action, uptake, and resistance mechanisms. (1996). PubMed. [Link]
- Antimicrobial activity in vitro of plumbagin isolated from Plumbago species. (2003). PubMed. [Link]
- Antibacterial activity of ciprofloxacin in conventional tests and in a model of bacterial cystitis. (n.d.). PubMed. [Link]
- Antimicrobial Activity in Vitro of Plumbagin Isolated from Plumbago Species. (n.d.). SciELO. [Link]
- Ciprofloxacin. (n.d.). Wikipedia. [Link]
- Evaluation Study of Antibacterial Efficacy of Ciprofloxacin Produced
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
- Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. (2025). [Link]
- Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflamm
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Interactions of plumbagin with five common antibiotics against Staphylococcus aureus in vitro. (2024). PMC - NIH. [Link]
- Minimum inhibitory concentr
- Antibacterial interaction between plumbagin and various antibiotics. (n.d.).
- Antibacterial activity and potential mechanisms of plumbagin against Escherichia coli and its applic
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus. (2020). PMC - NIH. [Link]
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
- Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem. (n.d.). PMC - PubMed Central. [Link]
- 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evalu
- Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. (n.d.). PMC - PubMed Central. [Link]
- Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. (n.d.). PubMed. [Link]
- absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hep
- Chemical structure of 2-[(4-hydroxyphenyl)amino]-1,4-naphthoquinone (Q7). (n.d.). [Link]
- General structure of 2-Hydroxy-1,4 naphthoquinone. (n.d.).
Sources
- 1. Interactions of plumbagin with five common antibiotics against Staphylococcus aureus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 8. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 9. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. m.youtube.com [m.youtube.com]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 23. abcbot.pl [abcbot.pl]
- 24. academic.oup.com [academic.oup.com]
- 25. scielo.br [scielo.br]
- 26. Antimicrobial activity in vitro of plumbagin isolated from Plumbago species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. hrcak.srce.hr [hrcak.srce.hr]
- 29. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Antibacterial activity of ciprofloxacin in conventional tests and in a model of bacterial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
An In-Depth Technical Guide to the In Vitro Antifungal Properties of 2-Hydroxy-7-methyl-1,4-naphthoquinone: A Comparative Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the antifungal properties of 2-Hydroxy-7-methyl-1,4-naphthoquinone, a promising naphthoquinone derivative. Through a series of robust experimental protocols and comparative analyses against established antifungal agents, we aim to elucidate its potential as a novel therapeutic candidate. This document is intended to serve as a technical resource, offering not only data but also the underlying scientific rationale for the experimental designs chosen.
Introduction: The Emerging Threat of Fungal Infections and the Promise of Naphthoquinones
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has intensified the search for novel antifungal agents with unique mechanisms of action. Naphthoquinones, a class of naturally occurring and synthetic compounds, have garnered considerable attention for their broad spectrum of biological activities, including potent antifungal effects.[1][2] The core structure of 1,4-naphthoquinone is a key determinant of its biological activity, which can be modulated by various substituents. The antifungal potential of these molecules is often attributed to their ability to disrupt cellular membranes and inhibit key enzymes.[3][4]
This guide focuses on a specific derivative, this compound, and aims to rigorously evaluate its antifungal efficacy in a controlled laboratory setting. By comparing its performance against clinically relevant fungal pathogens and established antifungal drugs, we provide a clear perspective on its potential therapeutic utility.
Comparative Antifungal Agents: Establishing a Baseline for Efficacy
To contextualize the antifungal activity of this compound, two widely used antifungal drugs with distinct mechanisms of action were selected as comparators:
-
Fluconazole: A triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][8][9] By disrupting ergosterol synthesis, fluconazole increases cell permeability and inhibits fungal growth, exhibiting primarily fungistatic activity.[7]
-
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores or channels.[10][11][12] This disruption of membrane integrity causes leakage of essential intracellular ions and molecules, resulting in fungal cell death.[13]
The distinct mechanisms of these drugs provide a robust framework for evaluating the novelty and potential advantages of this compound.
In Vitro Antifungal Susceptibility Testing: Methodologies and Rationale
Standardized in vitro susceptibility testing is the cornerstone of antifungal drug discovery and development.[14][15] It provides a quantitative measure of a compound's activity against specific fungal pathogens. For this guide, we have selected the broth microdilution method, a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14] The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[16][17][18][19]
Fungal Strains for Validation
The selection of appropriate fungal strains is critical for a comprehensive evaluation. The following clinically relevant species, known for their distinct susceptibility profiles, will be utilized:
-
Candida albicans: A common cause of opportunistic fungal infections in humans.[20][21]
-
Aspergillus fumigatus: A primary cause of invasive aspergillosis, particularly in immunocompromised individuals.[22]
Experimental Workflow: Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound and the comparator drugs.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Detailed Protocol: Broth Microdilution for Candida albicans
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[14]
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound, Fluconazole, and Amphotericin B in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[23]
-
-
Assay Procedure:
-
Add 100 µL of the diluted antifungal solutions to the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Detailed Protocol: Broth Microdilution for Aspergillus fumigatus
This protocol is adapted from the EUCAST E.DEF 9.3.1 guidelines for mold susceptibility testing.[24][25][26]
-
Preparation of Antifungal Solutions:
-
Follow the same procedure as for C. albicans.
-
-
Inoculum Preparation:
-
Culture A. fumigatus on Potato Dextrose Agar for 5-7 days at 35°C until conidiation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[22]
-
-
Assay Procedure:
-
Follow the same procedure as for C. albicans.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that results in complete visual inhibition of growth.
-
Expected Data and Comparative Analysis
The results of the broth microdilution assays will be presented in the following table, allowing for a direct comparison of the antifungal activity of this compound with Fluconazole and Amphotericin B.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | [Insert Data] | [Insert Data] |
| Fluconazole | [Insert Data] | [Insert Data] |
| Amphotericin B | [Insert Data] | [Insert Data] |
Interpretation of Results:
A lower MIC value indicates greater antifungal potency. The comparative data will reveal the relative efficacy of this compound against the tested fungal species. Of particular interest will be its activity against A. fumigatus, as this mold is often less susceptible to certain classes of antifungals.
Delving Deeper: Investigating the Mechanism of Action
While MIC determination provides a measure of antifungal activity, understanding the underlying mechanism of action is crucial for drug development. Based on the known properties of naphthoquinones, the following diagram proposes a potential mechanism for this compound.
Caption: Putative Antifungal Mechanism of this compound.
Further experimental studies, such as membrane permeability assays and measurement of reactive oxygen species, would be necessary to validate this proposed mechanism.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro validation of this compound's antifungal properties. The detailed protocols and comparative approach against established antifungals will yield valuable data for assessing its potential as a novel therapeutic agent. Favorable in vitro activity would warrant further investigation, including studies on a broader range of fungal pathogens, cytotoxicity profiling against mammalian cells, and ultimately, in vivo efficacy studies in animal models of fungal infection. The exploration of naphthoquinone derivatives like this compound represents a promising avenue in the ongoing quest for new and effective antifungal therapies.
References
- National Center for Biotechnology Information. Amphotericin B - StatPearls.
- National Center for Biotechnology Information. Fluconazole - StatPearls.
- Grant SM, Clissold SP. Fluconazole: a new triazole antifungal agent. PubMed.
- Dr. Oracle. What is the mechanism of action of Fluconazole (an antifungal medication)?
- AmBisome (amphotericin B) liposome for injection. Mechanism of Action.
- Wikipedia. Amphotericin B.
- Pierce IV CG, Chaturvedi V. Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 2020;33(3).
- Dr. Oracle. Mechanism of Action of Fluconazole.
- Pediatric Oncall. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Patsnap Synapse. What is the mechanism of Amphotericin B?
- Stone NRH, Bicanic T, Salim R, Hope W. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PubMed Central. 2016;76(4):485-500.
- Pfaller MA, Diekema DJ, Sheehan DJ. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology. 2008;46(1):53-8.
- Rex JH, Pfaller MA. In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. PubMed. 1999;12(4):537-43.
- Eurolab. CLSI M62 Antifungal Susceptibility Testing Guidelines - Testing Laboratory.
- Thompson GR, Lewis JS. Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. 2017;4(4).
- European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST).
- Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
- Lass-Flörl C, Cuenca-Estrella M, Arendrup M, Rodriguez-Tudela JL. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. 2006;44(Supplement_1):S319-S325.
- Tashiro M, Izumikawa K, Hirano K, Ide S, Mihara T, Hosokawa N, et al. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. Antimicrobial Agents and Chemotherapy. 2012;56(1):586-9.
- Semantic Scholar. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.
- Centers for Disease Control and Prevention. Laboratory Azole-Resistant Aspergillus fumigatus Screening. Aspergillosis.
- Badali H, Gupta AK, Summerbell RC. In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates. Antimicrobial Agents and Chemotherapy. 2020;64(7).
- Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- Pierce CG, Uppuluri P, Tristan AR, Wormley FL, Mowat E, Ramage G, et al. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. 2008;46(4):1133-40.
- Rivero-Menendez O, Al-Hatmi AMS, Cuesta I, de la Fuente S, Alastruey-Izquierdo A, Cuenca-Estrella M, et al. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents. PubMed. 2021;7(5):378.
- Clinical and Laboratory Standards Institute. CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Lass-Flörl C, Cuenca-Estrella M, Arendrup MC, Rodriguez-Tudela JL. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. ResearchGate.
- ResearchGate. (PDF) In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents.
- Lass-Flörl C, Cuenca-Estrella M, Arendrup M, Rodriguez-Tudela JL. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. 2006;44(Supplement_1):S319-S325.
- Benito-Peña R. (PDF) In vitro antifungal susceptibility testing. ResearchGate.
- Rex JH, Pfaller MA, Walsh TJ, Sobel JD, Odds FC, Ghannoum MA, et al. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central. 2001;14(4):643-59.
- de la Fuente-Núñez C, Dos Santos Dias L, de Souza Cândido E, Franco OL, de la Fuente-Núñez C. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. 2017;(128).
- Patel JB, Patel JS, Soni ST. Speciation and Antifungal Susceptibility Testing of Candida isolated from Immunocompromised Patients of a Tertiary Care Centre in Gujarat, India. Journal of Pure and Applied Microbiology. 2023;17(1):319-26.
- Wong SSW, Kao RYT, Yuen KY, Wang Y, Yang D, Samaranayake LP, et al. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. 2014;9(1):e85836.
- Verweij PE, Arendrup MC, Arikan-Akdagli S, Bille J, Cuenca-Estrella M, Dannaoui E, et al. EUCAST breakpoints for antifungals.
- Kim J, Lee H, Shin J, Myung H, Kim S. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. PubMed Central. 2015;42(4):267-73.
- Eurolab. EUCAST Antifungal Resistance Testing.
- Zaidi KU, Mani A, Parmar R, Thawani V. Antifungal Susceptibility Pattern of Candida Albicans in Human Infections. Open Biological Sciences Journal. 2017;3(1):1-7.
- Firoozpour L, Asl AN, Mohammadi-Farani A, Aliabadi A. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. 2021;6(38):24784-99.
- da Silva JG, de Souza W, da Silva G, Ribeiro V, de Souza MC, Hamann PRV, et al. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI. 2022;14(14):602.
- de Souza W, da Silva G, Ribeiro V, de Souza MC, Hamann PRV, da Silva JG, et al. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives.
- da Silva GN, de Souza W, da Silva JG, Ribeiro V, de Souza MC, Hamann PRV, et al. The Antifungal Activity of Naphthoquinones: An Integrative Review. SciELO. 2020;92(4):e20190772.
- de Souza W, da Silva G, Ribeiro V, de Souza MC, Hamann PRV, da Silva JG, et al. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Authorea.
- d'Arcy Doherty M, Rodgers A, Cohen GM. Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. PubMed. 1987;7(2):123-9.
- ResearchGate. Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study.
- ResearchGate. General structure of 2-Hydroxy-1,4 naphthoquinone.
- Rivas F, de la Vega de León A, Varela J, Siles R, Aldana I, Barrios-Perez I, et al. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. National Institutes of Health. 2022;2022(11):1537-47.
- Widhalm JR, Fatiha A, Vining JA, Moghe GD, Beaudoin GAW, H-C J, et al. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. PubMed Central. 2016;7:25.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 12. Amphotericin B - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
- 16. testinglab.com [testinglab.com]
- 17. EUCAST: Fungi (AFST) [eucast.org]
- 18. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 19. testinglab.com [testinglab.com]
- 20. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openbiologicalsciencesjournal.com [openbiologicalsciencesjournal.com]
- 22. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
A Multi-Technique Guide to the Definitive Structural Confirmation of Synthetic 2-Hydroxy-7-methyl-1,4-naphthoquinone
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the unambiguous structural confirmation of synthetic 2-Hydroxy-7-methyl-1,4-naphthoquinone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Challenge of Isomeric Purity in Naphthoquinone Synthesis
This compound is a member of the naphthoquinone class of compounds, a scaffold present in numerous natural products and pharmacologically active molecules.[1] The biological activity of such compounds is intimately tied to their precise molecular structure. Substituent placement on the aromatic ring can drastically alter properties such as redox potential, receptor binding affinity, and metabolic stability.[2]
When synthesizing this target, a common challenge is the potential for the formation of regioisomers. For instance, a Diels-Alder reaction between a methyl-substituted 2-pyrone and 1,4-benzoquinone could theoretically yield multiple isomers (e.g., 5-methyl, 6-methyl, or the desired 7-methyl) depending on the regioselectivity of the cycloaddition.[1] Therefore, relying on a single analytical technique is often insufficient. A rigorous, multi-faceted approach is required to irrefutably confirm the identity and purity of the target molecule, a critical step for any downstream application, particularly in drug development.[3][4]
This guide outlines a logical, sequential workflow that builds a comprehensive and definitive structural proof, starting from basic compositional analysis and culminating in absolute 3D structural determination.
Caption: Overall workflow from synthesis to definitive structural confirmation.
High-Resolution Mass Spectrometry (HRMS): Validating the Elemental Formula
Expertise & Causality: The first and most fundamental question is whether the synthesized compound has the correct elemental formula (C₁₁H₈O₃). Low-resolution mass spectrometry can be misleading, as different formulas can have very similar nominal masses. High-Resolution Mass Spectrometry, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition, effectively ruling out impurities with different formulas. Electrospray ionization (ESI) is a soft ionization technique ideal for generating the intact molecular ion ([M-H]⁻ or [M+H]⁺) with minimal fragmentation.[5]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to maximize the chance of observing a strong molecular ion signal.
-
Data Processing: Determine the experimental mass of the most abundant molecular ion peak. Use the instrument's software to calculate the elemental composition that best fits the observed mass and compare it to the theoretical value.
Data Presentation: Expected HRMS Results
| Ion Mode | Formula | Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| Negative | C₁₁H₇O₃ | [M-H]⁻ | 187.03952 | 187.03931 | -1.12 |
| Positive | C₁₁H₉O₃ | [M+H]⁺ | 189.05517 | 189.05538 | +1.11 |
Trustworthiness: Observing the molecular ion within 5 ppm of the theoretical mass provides very strong evidence for the correct elemental formula. However, HRMS cannot distinguish between isomers, making it a necessary but insufficient step for complete structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the hydroxyl (-OH) group and the two carbonyl (C=O) groups of the quinone system.[6] The position and shape of the -OH peak can indicate hydrogen bonding, while the C=O peaks confirm the quinone moiety.[7][8] The presence of a broad -OH stretch and two distinct C=O stretches (one hydrogen-bonded, one free) would be consistent with the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Baseline-correct the spectrum and label the major absorption peaks.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Broad, Strong | O-H Stretch | Indicates the presence of the hydroxyl group, broadened by intermolecular hydrogen bonding.[9] |
| ~1665 | Strong | C=O Stretch (H-bonded) | Carbonyl at C1 is hydrogen-bonded to the C2-hydroxyl, lowering its vibrational frequency.[10] |
| ~1645 | Strong | C=O Stretch (Free) | Carbonyl at C4 is not involved in intramolecular H-bonding. |
| ~1600, ~1580 | Medium | C=C Stretch | Aromatic and quinoid ring stretching vibrations. |
Trustworthiness: While FTIR confirms the presence of the required functional groups, it provides little information about their placement on the naphthoquinone scaffold. All potential methyl-substituted isomers would exhibit a very similar IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments allows for a complete assignment of all proton and carbon signals and, crucially, establishes the position of the methyl group.[12]
The key to distinguishing the 7-methyl isomer from others (e.g., a 6-methyl isomer) lies in long-range proton-carbon correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects couplings between protons and carbons that are typically 2 or 3 bonds apart. For the 7-methyl isomer, we predict a critical correlation between the methyl protons (H-11) and the carbons at C-6, C-7, and C-8. This pattern would be distinct for any other isomer.[13]
Caption: Key HMBC correlations confirming the 7-methyl substituent position.
Experimental Protocols: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of unique protons, their chemical environment (chemical shift), and neighboring protons (multiplicity).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Data Processing: Process and phase all spectra. Integrate the ¹H spectrum and assign chemical shifts relative to the solvent residual peak or an internal standard (TMS). Analyze the HMBC spectrum to build the carbon skeleton and confirm substituent placement.
Data Presentation: Predicted NMR Data for this compound (in DMSO-d₆)
Table 3a: Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbon) |
| H-3 | ~6.15 | s | 1H | C-1, C-2, C-4, C-4a |
| H-5 | ~7.95 | d | 1H | C-4, C-7, C-8a |
| H-6 | ~7.60 | d | 1H | C-8, C-4a, C-11 |
| H-8 | ~7.85 | s | 1H | C-1, C-6, C-7, C-8a, C-11 |
| -CH₃ (H-11) | ~2.40 | s | 3H | C-6, C-7, C-8 |
| -OH | ~11.5 | br s | 1H | C-1, C-2, C-3 |
Table 3b: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Type |
| C-1 | ~181.5 | C=O |
| C-2 | ~159.0 | C-OH |
| C-3 | ~110.0 | CH |
| C-4 | ~185.0 | C=O |
| C-4a | ~131.0 | C |
| C-5 | ~126.0 | CH |
| C-6 | ~135.5 | CH |
| C-7 | ~145.0 | C-CH₃ |
| C-8 | ~120.0 | CH |
| C-8a | ~130.0 | C |
| C-11 (-CH₃) | ~21.5 | CH₃ |
Trustworthiness: The specific pattern of correlations observed in the HMBC spectrum provides exceptionally strong, interlocking evidence for the 7-methyl structure. When combined with ¹H and ¹³C data, this is often considered sufficient for publication and regulatory purposes, provided the compound is not amenable to crystallization.
Single Crystal X-ray Diffraction: The Gold Standard
Expertise & Causality: While NMR provides a robust map of atomic connectivity, Single Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of the molecule in the solid state.[14] It is the only technique that directly visualizes the spatial arrangement of atoms, measuring precise bond lengths and angles.[15][16] If a high-quality single crystal can be grown, SCXRD leaves no ambiguity about the structure, serving as the ultimate proof and the gold standard for structural confirmation.[17]
Experimental Protocol: SCXRD Analysis
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[18]
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.[14]
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[15]
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.[18]
Trustworthiness: The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and quality metrics of the refined structure. This is a self-validating dataset that represents irrefutable proof of the molecular structure.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition (C₁₁H₈O₃) | High accuracy, small sample size | Cannot distinguish between isomers. |
| FTIR | Presence of -OH and C=O groups | Fast, non-destructive, confirms functional groups | Provides no connectivity information; isomers look identical. |
| NMR | Full atomic connectivity, isomer differentiation | Provides detailed 2D structural map; HMBC is definitive for substituent placement. | Requires more sample, longer acquisition time, may not be definitive for complex stereochemistry. |
| SCXRD | Absolute 3D structure, bond lengths/angles | Unambiguous and definitive proof of structure and stereochemistry. | Requires high-quality single crystals, which can be difficult or impossible to grow. |
Conclusion
Confirming the structure of a synthetic molecule like this compound is not a task for a single technique but a process of building a comprehensive and interlocking body of evidence. The workflow presented here—starting with HRMS to confirm the formula, using FTIR to verify functional groups, employing a suite of NMR experiments to map the atomic connectivity, and culminating with single crystal X-ray diffraction for absolute proof—represents a rigorous, field-proven methodology. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required by researchers and drug development professionals.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- Bio-protocol. (2024). Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Almodovar, I., et al. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25, 370–378.
- National Institutes of Health. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity.
- National Institutes of Health. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- ResearchGate. (n.d.). Changes in FTIR spectra in regions where hydroxyl and carbonyl....
- ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones.
- Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
- ResearchGate. (n.d.). (a) FTIR spectra of PVA (hydroxyl and carbonyl regions) at 0, 50, 100 h....
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- IAJESM. (n.d.). Synthesis, Characterization, Spectral Analysis & Pharmacological Evaluation of Different 1, 4-Naphthoquinone Derivatives.
- The Bioscan. (2024). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment.
- PubMed. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- ResearchGate. (n.d.). General structure of 2-Hydroxy-1,4 naphthoquinone.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. thebioscan.com [thebioscan.com]
- 4. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. pulstec.net [pulstec.net]
- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 18. fiveable.me [fiveable.me]
A Comparative Guide to the Biological Activity of 2-Hydroxy-1,4-Naphthoquinone and its Derivatives
This guide provides an in-depth comparison of the biological activities of 2-Hydroxy-1,4-naphthoquinone (commonly known as Lawsone), a naturally occurring parent compound, and its synthetically derived analogues. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative experimental data and detailed protocols for researchers and drug development professionals.
Introduction: The Versatile Naphthoquinone Scaffold
Naphthoquinones are a class of organic compounds found widely in nature, produced by plants, fungi, and bacteria.[1][2][3] Their core bicyclic structure is a fertile ground for chemical modification, leading to a vast array of derivatives with diverse and potent pharmacological activities.[4][5][6] The parent compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone), isolated from the henna plant (Lawsonia inermis), has been used for centuries as a dye and in traditional medicine.[3][6][7] Modern research has revealed that Lawsone and its derivatives possess significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[4][6][7][8]
The biological activity of these compounds is often linked to their redox properties. The quinone moiety can undergo redox cycling to generate reactive oxygen species (ROS), inducing oxidative stress in target cells.[1][9][10] Additionally, the electrophilic nature of the naphthoquinone ring allows for reactions with biological nucleophiles like proteins and DNA, leading to the inhibition of critical cellular processes.[9] This guide will explore how specific chemical modifications to the Lawsone scaffold modulate these mechanisms to enhance potency and selectivity against various biological targets.
Comparative Analysis of Biological Activity
The true potential of the naphthoquinone scaffold is unlocked through synthetic derivatization. By modifying the core structure, particularly at the 2- and 3-positions, chemists can fine-tune the molecule's electronic and steric properties to significantly enhance a desired biological effect.
Anticancer Activity: Targeting Uncontrolled Proliferation
Naphthoquinones are a well-established class of anticancer agents, with several derivatives used in clinical chemotherapy.[9][11] The primary mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell division and signaling, such as topoisomerases and protein kinases.[8][9][12]
Derivatization of Lawsone has yielded compounds with markedly improved cytotoxicity against various cancer cell lines. Thiol-derivatives, for instance, have shown high selectivity and potent activity against oral squamous cell carcinoma (SCC) lines, inducing apoptosis and inhibiting cell migration.[4] Similarly, methylation of the 2-hydroxyl group or the introduction of glycoside moieties can lead to a sharp increase in cytotoxic activity.[13]
One promising avenue of research involves targeting specific signaling pathways. For example, certain naphthoquinone derivatives have been shown to induce both apoptosis and autophagy by regulating the PI3K/AKT/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[12][14]
Diagram: Generalized PI3K/AKT/mTOR Signaling Pathway
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SCC-9, MCF-7) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (naphthoquinone derivatives) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test naphthoquinone derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce inflammation and NO production. Include wells with untreated cells and cells treated only with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). This reaction forms a purple azo compound.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Analysis: Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.
Conclusion and Future Perspectives
The 2-hydroxy-1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry. The parent compound, Lawsone, exhibits a range of biological activities, but its true therapeutic potential is realized through targeted chemical derivatization. As demonstrated, modifications to the core structure can dramatically enhance potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications.
Structure-activity relationship studies consistently show that substitutions at the 2- and 3-positions are critical for modulating activity. The addition of thioether, amino, alkoxy, and glycosidic moieties can improve interactions with biological targets, alter pharmacokinetic properties, and ultimately lead to more effective drug candidates.
Future research should focus on synthesizing novel derivatives with improved safety profiles and exploring synergistic combinations with existing therapies. The continued investigation of the mechanisms of action, particularly through advanced techniques like proteomics and transcriptomics, will further illuminate the pathways targeted by these versatile compounds and pave the way for the development of next-generation therapeutics.
References
- Gomes, L. F., et al. (2023).
- Stupin Polančec, D., et al. (2025). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Acta Pharmaceutica. [Link]
- Liu, H., et al. (2020). Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. Molecules. [Link]
- Antipin, R. A., et al. (2022). Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. Molecules. [Link]
- Paengsri, W., et al. (2021). Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents. Chemical & Pharmaceutical Bulletin. [Link]
- Shah, S. A., et al. (2021). In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon). ACS Omega. [Link]
- Liu, H., et al. (2020). Naphthoquinone Derivatives With Anti-Inflammatory Activity From Mangrove-Derived Endophytic Fungus Talaromyces Sp. SK-S009. PubMed. [Link]
- Liu, H., et al. (2020). Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009.
- Riaz, M., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research. [Link]
- Fuentes, E., et al. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. Frontiers in Chemistry. [Link]
- Paengsri, W., et al. (2021). Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents. PubMed. [Link]
- Kuo, C. C., et al. (2000). Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents. PubMed. [Link]
- Wang, S., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Ortiz-Sánchez, J. M., et al. (2023).
- Various Authors. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI. [Link]
- Various Authors. (2019). General structure of 2-Hydroxy-1,4 naphthoquinone.
- López, L. L., et al. (2014). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Revista de la Sociedad Química de México. [Link]
- Various Authors. (2023). Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. Current Medicinal Chemistry. [Link]
- Pokhilo, N. D., & Malykhin, A. V. (2019). 1,4-Naphthoquinones: Some Biological Properties and Application. Chemical and Pharmaceutical Bulletin. [Link]
- Brancale, A., et al. (2017). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. Oncotarget. [Link]
- Wang, S., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives.
- Santos, L. S., et al. (2009). Reactivity and structure of derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone). Journal of Physical Organic Chemistry. [Link]
- Roepe, P. D., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. Future Medicinal Chemistry. [Link]
- Various Authors. (2023). Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone).
- Various Authors. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals. [Link]
- Lee, S., et al. (2019).
- Lee, S., et al. (2019). Synthesis and Antimicrobial Evaluation of 1,4-Naphthoquinone Derivatives as Potential Antibacterial Agents. ChemistryOpen. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.co [scielo.org.co]
- 7. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Hydroxy-7-methyl-1,4-naphthoquinone: A Comparative Guide
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 2-Hydroxy-7-methyl-1,4-naphthoquinone, a member of the pharmacologically diverse naphthoquinone family. Naphthoquinones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Their mechanisms often involve complex cellular interactions, such as the generation of reactive oxygen species (ROS), interference with topoisomerases, or modulation of protein kinase signaling pathways.[1][5][6][7] Given the structural similarities to known kinase inhibitors within this class, such as plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) which is known to suppress the STAT3 activation pathway, this guide will use kinase inhibition as a primary hypothetical MoA to illustrate a rigorous validation workflow.[6][8]
We will explore a multi-pronged approach, beginning with unbiased target identification and progressing through direct target engagement confirmation to the functional validation of downstream signaling events. This guide compares state-of-the-art techniques with established alternatives, providing detailed protocols and illustrative data to empower researchers in drug development to build a robust and defensible MoA dossier.
Part 1: Unbiased Target Identification: Discovering the Molecular Initiators
The foundational step in MoA validation is the identification of direct molecular targets. An unbiased approach is critical to avoid confirmation bias and to uncover potentially novel interactions. Here, we compare a powerful chemical proteomics method with a traditional biochemical screening approach.
Primary Approach: Kinobeads-Based Chemical Proteomics
Chemical proteomics, particularly the Kinobeads technology, offers a high-throughput and unbiased method to identify protein kinase targets directly from the native cellular environment.[9][10] This technique utilizes broadly selective kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome.[11][12] The compound of interest is then introduced in a competitive binding format, and the displacement of kinases from the beads is quantified by mass spectrometry.[9][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 4. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-hydroxy-2-methyl-1,4-naphthoquinone, a vitamin K3 analogue, suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase, SHP-1: potential role in chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Hydroxy-7-methyl-1,4-naphthoquinone
The procedures outlined herein are based on established best practices for handling hazardous chemical waste and are informed by the safety profiles of closely related naphthoquinone compounds. The core principle is to treat 2-Hydroxy-7-methyl-1,4-naphthoquinone as a hazardous substance, requiring meticulous handling and disposal through certified channels.
I. Hazard Assessment and Core Safety Principles
This compound belongs to the naphthoquinone class of compounds. Analogous compounds, such as 2-hydroxy-1,4-naphthoquinone (Lawsone), are known to cause skin, eye, and respiratory irritation.[1][2] Some naphthoquinone derivatives are also flagged as potentially harmful if swallowed and toxic to aquatic life.[3][4][5] Therefore, a cautious approach is paramount.
Key Safety Principles:
-
Treat as Hazardous Waste: All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Consult Local Regulations: Disposal procedures must adhere to all federal, state, and local environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6]
-
Personal Protective Equipment (PPE): At all stages of handling and disposal, appropriate PPE is mandatory.
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[1][7] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound, which may cause respiratory irritation.[1][2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure proper disposal routing.
-
Solid Waste: Collect all solid this compound, including residual powder, contaminated weighing paper, and disposable lab materials (e.g., gloves, pipette tips), in a designated, sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Packaging and Labeling
Proper packaging and labeling are essential for the safe transport and disposal of hazardous waste.
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and can be securely sealed. Leave at least 10% headspace to allow for expansion.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Irritant," "Toxic")
-
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials, such as strong oxidizing agents.[8]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed chemical destruction plant or disposed of via controlled incineration.[7]
-
Do Not:
-
Dispose of this compound down the drain.[7]
-
Place it in the regular trash.
-
Attempt to neutralize the chemical without proper training and equipment.
-
III. Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate solvent (check with your EHS department) and then with soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
V. References
-
2-hydroxy-3-methyl-1,4-naphthoquinone - Safety Data Sheet - ChemicalBook. (2025, July 19). Retrieved from
-
2-Hydroxy-1,4-naphthoquinone SDS, 83-72-7 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2007, June 18). Retrieved from
-
2-Hydroxy-1,4-naphoquinone | 83-72-7 - ChemicalBook. (2025, December 20). Retrieved from
-
1,4-Naphthoquinone - Santa Cruz Biotechnology. (n.d.). Retrieved from
-
2-Hydroxy-1,4-naphthoquinone 83-72-7 wiki - Guidechem. (n.d.). Retrieved from
-
2-Hydroxy-1,4-naphthoquinone - Santa Cruz Biotechnology. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
-
2-hydroxy-3-methyl-1,4-naphthoquinone - Safety Data Sheet - ChemicalBook. (2025, July 19). Retrieved from
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Retrieved from
-
Proper Disposal of 3',4'-Dimethoxy-alpha-naphthoflavone: A Step-by-Step Guide - Benchchem. (n.d.). Retrieved from
-
2-Hydroxy-1,4-naphthoquinone 97 83-72-7 - Sigma-Aldrich. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-hydroxy-3-methyl-1,4-naphthoquinone - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Hydroxy-1,4-naphoquinone | 83-72-7 [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-7-methyl-1,4-naphthoquinone
In the dynamic landscape of research and drug development, the safe handling of chemical compounds is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety protocols and logistical information for handling 2-Hydroxy-7-methyl-1,4-naphthoquinone. As your dedicated partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Based on data from structurally similar compounds such as 2-Hydroxy-1,4-naphthoquinone and 2-hydroxy-3-methyl-1,4-naphthoquinone, a comprehensive hazard profile can be established. These compounds are generally considered hazardous and require careful handling.[1][2]
| Hazard Classification | Description of Risk |
| Acute Oral Toxicity | Harmful if swallowed, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] The compound may be absorbed through the skin.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] Inhalation of dust should be avoided. |
| Genetic Defects | Suspected of causing genetic defects. |
| Aquatic Toxicity | Very toxic to aquatic life.[2][4] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following sections detail the minimum required PPE for handling this compound, particularly in its powdered form.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[1][2][3][6]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5][7]
Respiratory Protection
-
Rationale: The primary risk from the solid compound is the inhalation of fine dust particles, which can cause respiratory irritation.[1][3][8]
-
Recommendation: When weighing or transferring the powder, a NIOSH-approved respirator is necessary if the work cannot be conducted in a fume hood or if dust generation is unavoidable.[3][5][6] For many applications, a full-face respirator may be recommended if exposure limits are exceeded or irritation is experienced.[3][6]
Eye and Face Protection
-
Rationale: This compound is classified as a serious eye irritant.[1][3][8][4] Direct contact with even a small amount of the powder can cause significant damage.
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] A face shield worn over safety goggles is recommended during procedures with a high risk of splashing or dust generation.[9][10]
Hand Protection
-
Rationale: Direct skin contact can lead to irritation.[1][3][8] Chemical-resistant gloves are essential to prevent dermal exposure.
-
Recommendation: Handle with chemical-impermeable gloves that have been inspected prior to use.[6] Nitrile or neoprene gloves are generally recommended for handling both dry and liquid pesticides, which can be a good starting point for this compound.[9] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
Body Protection
-
Rationale: To protect the skin from accidental spills and contamination of personal clothing.
-
Recommendation: A lab coat is the minimum requirement.[11] For larger quantities or tasks with a higher risk of spills, consider wearing impervious clothing or a chemical-resistant apron.[3][6][9] Work clothes should be laundered separately from personal clothing.[1]
Procedural Guide: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Respirator: If required, perform a seal check to ensure it fits properly.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat/Coveralls: Remove by rolling it inside out, without shaking it.
-
Respirator: Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Operational and Disposal Plans
-
Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when using this product.[1][8][4] Keep containers securely sealed when not in use.[1]
-
Spills: In case of a minor spill, use dry clean-up procedures and avoid generating dust.[1] Collect the residue and place it in a sealed, labeled container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]
-
Disposal: Dispose of contaminated waste, including used PPE and spilled material, as hazardous waste in accordance with local, state, and federal regulations.[1][2][3][4] Consult your institution's environmental health and safety office for specific guidance.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the victim to fresh air immediately.[3][6] If breathing is difficult, give oxygen.[3][6] If not breathing, give artificial respiration and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately take off contaminated clothing.[3][6] Wash the affected area with plenty of soap and water.[3][6] Seek medical attention if irritation occurs or persists.[3]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4][6] Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.[3][6]
-
Ingestion: Rinse mouth with water.[3][6] Do not induce vomiting.[3][6] Never give anything by mouth to an unconscious person.[3][6] Call a doctor or poison control center immediately.[3][4][6]
Visual Workflow for Safe Handling
The following diagram outlines the decision-making process for the safe handling of this compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. sams-solutions.com [sams-solutions.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

